LQZ-7F
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-amino-N-(13-oxa-10,12,14,16-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,8,10,14-heptaen-8-ylimino)-1,2,5-oxadiazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7N9O3/c15-11-10(20-25-21-11)14(24)19-18-8-6-4-2-1-3-5(6)7-9(8)17-13-12(16-7)22-26-23-13/h1-4H,(H2,15,21)(H,17,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQFGZNKRRJEBMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C2=NC4=NONC4=N3)N=NC(=O)C5=NON=C5N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7N9O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
LQZ-7F: A Technical Guide to a Novel Survivin Dimerization Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of LQZ-7F, a small-molecule inhibitor that targets the dimerization of the oncoprotein survivin. Survivin is a member of the inhibitor of apoptosis (IAP) protein family and is a compelling target for cancer therapy due to its overexpression in most human cancers and its dual roles in inhibiting apoptosis and regulating cell division.[1][2][3][4] this compound represents a novel therapeutic strategy by disrupting the protein-protein interaction essential for survivin's stability and function.[4]
Core Mechanism of Action
Survivin functions as a homodimer, a structural conformation critical for its stability and anti-apoptotic activity.[1][4] this compound was identified through in-silico screening designed to target the hydrophobic residues at the survivin dimerization interface, such as Leu98 and Phe101.[1]
The binding of this compound to this interface physically obstructs the homodimerization process. This disruption exposes the hydrophobic core of the survivin monomer, leading to protein destabilization.[1] The now-unstable monomer is recognized by the cellular machinery and targeted for degradation through the ubiquitin-proteasome pathway, a mechanism confirmed by experiments showing that proteasome inhibitors like MG132 can prevent this compound-induced survivin loss.[5] This degradation of survivin protein occurs without affecting its mRNA levels.[1]
The subsequent depletion of cellular survivin levels triggers two primary anti-cancer effects:
-
Induction of Apoptosis: The loss of survivin's apoptosis-inhibiting function leads to the activation of the caspase cascade and programmed cell death.[4]
-
Mitotic Arrest: As a key component of the chromosomal passenger complex, survivin is essential for proper cell division.[6] this compound-induced degradation disrupts microtubule structure and causes cells to arrest in mitosis, ultimately leading to cell death.[7]
Survivin Signaling and this compound Intervention
Survivin is a nodal protein in pathways governing cell survival and proliferation.[8] In the cytoplasm, it directly binds to and inhibits pro-caspase-9 and active caspase-3 and -7, thereby blocking the intrinsic apoptosis pathway.[6][8] During cell division, nuclear survivin is a critical component of the chromosomal passenger complex, which ensures correct chromosome segregation and cytokinesis.[3][6] this compound intervenes at the most fundamental level by preventing the formation of the functional survivin dimer, which effectively removes it from these pathways and disables both its anti-apoptotic and mitotic functions.
References
- 1. Survivin Small Molecules Inhibitors: Recent Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel survivin dimerization inhibitor without a labile hydrazone linker induces spontaneous apoptosis and synergizes with docetaxel in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Survivin - Wikipedia [en.wikipedia.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Survivin and Tumorigenesis: Molecular Mechanisms and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
LQZ-7F: A Technical Guide to a Novel Survivin Dimerization Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of LQZ-7F, a small-molecule inhibitor that targets the dimerization of the oncoprotein survivin. Survivin is a member of the inhibitor of apoptosis (IAP) protein family and is a compelling target for cancer therapy due to its overexpression in most human cancers and its dual roles in inhibiting apoptosis and regulating cell division.[1][2][3][4] this compound represents a novel therapeutic strategy by disrupting the protein-protein interaction essential for survivin's stability and function.[4]
Core Mechanism of Action
Survivin functions as a homodimer, a structural conformation critical for its stability and anti-apoptotic activity.[1][4] this compound was identified through in-silico screening designed to target the hydrophobic residues at the survivin dimerization interface, such as Leu98 and Phe101.[1]
The binding of this compound to this interface physically obstructs the homodimerization process. This disruption exposes the hydrophobic core of the survivin monomer, leading to protein destabilization.[1] The now-unstable monomer is recognized by the cellular machinery and targeted for degradation through the ubiquitin-proteasome pathway, a mechanism confirmed by experiments showing that proteasome inhibitors like MG132 can prevent this compound-induced survivin loss.[5] This degradation of survivin protein occurs without affecting its mRNA levels.[1]
The subsequent depletion of cellular survivin levels triggers two primary anti-cancer effects:
-
Induction of Apoptosis: The loss of survivin's apoptosis-inhibiting function leads to the activation of the caspase cascade and programmed cell death.[4]
-
Mitotic Arrest: As a key component of the chromosomal passenger complex, survivin is essential for proper cell division.[6] this compound-induced degradation disrupts microtubule structure and causes cells to arrest in mitosis, ultimately leading to cell death.[7]
Survivin Signaling and this compound Intervention
Survivin is a nodal protein in pathways governing cell survival and proliferation.[8] In the cytoplasm, it directly binds to and inhibits pro-caspase-9 and active caspase-3 and -7, thereby blocking the intrinsic apoptosis pathway.[6][8] During cell division, nuclear survivin is a critical component of the chromosomal passenger complex, which ensures correct chromosome segregation and cytokinesis.[3][6] this compound intervenes at the most fundamental level by preventing the formation of the functional survivin dimer, which effectively removes it from these pathways and disables both its anti-apoptotic and mitotic functions.
References
- 1. Survivin Small Molecules Inhibitors: Recent Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel survivin dimerization inhibitor without a labile hydrazone linker induces spontaneous apoptosis and synergizes with docetaxel in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Survivin - Wikipedia [en.wikipedia.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Survivin and Tumorigenesis: Molecular Mechanisms and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling LQZ-7F: A Technical Guide to a Novel Survivin Dimerization Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
LQZ-7F is a potent small molecule inhibitor that targets the dimerization of survivin, a protein critically overexpressed in a majority of human cancers and intrinsically linked to apoptosis resistance and cell division. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed methodologies for key experimental assays are presented, alongside a thorough compilation of its efficacy in various cancer cell lines and in vivo models. The mechanism of action, involving the induction of proteasome-dependent survivin degradation, mitotic arrest, and apoptosis, is elucidated through signaling pathway diagrams. This document serves as a core resource for researchers engaged in the exploration of novel anti-cancer therapeutics targeting the survivin pathway.
Chemical Structure and Physicochemical Properties
This compound, with the chemical formula C₂₄H₁₉N₇O₄, is a complex heterocyclic compound. Its identity has been confirmed through various analytical methods. While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature, the synthesis of its structural analogues has been described, typically involving multi-step reactions to construct the core heterocyclic system.[1] Commercial availability for research purposes is noted, though it may require custom synthesis.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 3-(5-((2-(6-((2,3-Dimethylphenyl)amino)-[1][3][4]oxadiazolo[3,4-b]pyrazin-5-yl)hydrazineylidene)methyl)furan-2-yl)benzoic acid | [2] |
| CAS Number | 1044664-73-4 | [2] |
| Molecular Formula | C₂₄H₁₉N₇O₄ | [2] |
| Molecular Weight | 469.46 g/mol | [2] |
| Appearance | Solid powder | [2] |
| Purity | >98% | [2] |
| Solubility | Soluble in DMSO | [5] |
| Storage | Short term (days to weeks) at 0 - 4°C; Long term (months to years) at -20°C in a dry, dark environment. | [2] |
Chemical Structure (2D)
Caption: 2D Chemical Structure of this compound.
Biological Activity and Mechanism of Action
This compound is a first-in-class small molecule designed to directly inhibit the homodimerization of survivin.[3] Survivin, a member of the inhibitor of apoptosis protein (IAP) family, is a key regulator of both cell division and apoptosis, making it an attractive target for cancer therapy. By preventing survivin dimerization, this compound triggers a cascade of events culminating in cancer cell death.
The primary mechanism of action involves the binding of this compound to the dimerization interface of survivin, which leads to the dissociation of the survivin dimer.[3] This disruption exposes a hydrophobic core, rendering the monomeric survivin unstable and susceptible to proteasome-mediated degradation.[6] The depletion of survivin levels has two major consequences for cancer cells:
-
Induction of Apoptosis: Survivin normally inhibits apoptosis by interfering with caspase activation. The degradation of survivin removes this inhibitory signal, leading to the activation of the apoptotic cascade.[3][7]
-
Mitotic Arrest: Survivin plays a crucial role in the proper functioning of the mitotic spindle and chromosome segregation. Loss of survivin function disrupts microtubule dynamics, leading to mitotic arrest and ultimately cell death.[3][8]
Caption: Mechanism of Action of this compound.
In Vitro Efficacy
This compound has demonstrated potent cytotoxic and anti-proliferative activity across a broad range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values are consistently in the low micromolar to nanomolar range, highlighting its significant in vitro efficacy.
Table 2: In Vitro Activity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| PC-3 | Prostate Cancer | 2.99 | [8] |
| C4-2 | Prostate Cancer | 2.47 | [8] |
| DU145 | Prostate Cancer | ~25 | [8] |
| MDA-MB-231 | Breast Cancer | 0.4 - 4.4 | [3][8] |
| A549 | Lung Cancer | 0.4 - 4.4 | [3] |
| HCT116 | Colon Cancer | 0.4 - 4.4 | [3] |
| PANC-1 | Pancreatic Cancer | 0.4 - 4.4 | [3] |
| OVCAR-3 | Ovarian Cancer | 0.4 - 4.4 | [3] |
| HL-60 | Acute Myeloid Leukemia | 0.4 - 4.4 | [3] |
In Vivo Efficacy
Preclinical studies using xenograft models have confirmed the anti-tumor activity of this compound in a living system. Administration of this compound has been shown to significantly inhibit tumor growth.
Table 3: In Vivo Efficacy of this compound
| Animal Model | Cancer Cell Line | Dosage and Administration | Outcome | Reference |
| NOD/SCID Mice | PC-3 (Prostate) | 25 mg/kg, intraperitoneal injection, every 3 days for 24 days | Significant inhibition of xenograft tumor growth. Reduced survivin levels in tumors. | [8][9] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
Cell Viability (MTT) Assay
This assay assesses the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound (typically ranging from 0.1 to 100 µM) or vehicle control (DMSO) for 72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control, and IC₅₀ values are calculated using non-linear regression analysis.
Caption: Workflow for the MTT Cell Viability Assay.
Colony Formation Assay
This assay evaluates the long-term proliferative capacity of single cells.
-
Cell Seeding: A low density of cells (e.g., 500 cells/well in a 6-well plate) is seeded.
-
Compound Treatment: Cells are treated with low concentrations of this compound (e.g., 0.2 and 0.5 µM) for 24 hours.
-
Incubation: The drug-containing medium is replaced with fresh medium, and the cells are incubated for 10-14 days to allow for colony formation.
-
Staining: Colonies are fixed with methanol (B129727) and stained with 0.5% crystal violet.
-
Quantification: The number of colonies (defined as clusters of ≥50 cells) is counted.
Western Blot Analysis for Survivin Degradation
This technique is used to detect and quantify the levels of survivin protein.
-
Cell Lysis: Cells treated with this compound or vehicle control are lysed in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (typically 10-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody against survivin, followed by incubation with an HRP-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Band intensities are quantified and normalized to a loading control (e.g., β-actin or GAPDH).
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with various concentrations of this compound for 24 hours.[7]
-
Staining: Cells are harvested, washed, and resuspended in Annexin V binding buffer. Annexin V-FITC and propidium (B1200493) iodide (PI) are added, and the cells are incubated in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Mitotic Arrest Analysis
The effect of this compound on the cell cycle is analyzed by flow cytometry.
-
Cell Treatment: Cells are treated with this compound (e.g., 2 µM for 24 hours).[8]
-
Fixation: Cells are harvested and fixed in ice-cold 70% ethanol.
-
Staining: Fixed cells are treated with RNase A and stained with propidium iodide.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G2/M phase of the cell cycle.
Conclusion
This compound represents a promising lead compound for the development of novel anti-cancer therapies. Its unique mechanism of action, targeting the dimerization of the oncoprotein survivin, offers a new avenue for overcoming drug resistance and treating a wide array of malignancies. The potent in vitro and in vivo activity, coupled with a well-defined mechanism of action, provides a strong rationale for its further preclinical and clinical development. This technical guide summarizes the core knowledge on this compound, providing a valuable resource for the scientific community to build upon in the ongoing fight against cancer.
References
- 1. Synthesis and Identification of a Novel Lead Targeting Survivin Dimerization for Proteasome-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 4. US20210299123A1 - Survivin-targeting anti-tumor agents and uses thereof - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. WO2016187046A1 - Survivin-targeting anti-tumor agents and uses thereof - Google Patents [patents.google.com]
Unveiling LQZ-7F: A Technical Guide to a Novel Survivin Dimerization Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
LQZ-7F is a potent small molecule inhibitor that targets the dimerization of survivin, a protein critically overexpressed in a majority of human cancers and intrinsically linked to apoptosis resistance and cell division. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed methodologies for key experimental assays are presented, alongside a thorough compilation of its efficacy in various cancer cell lines and in vivo models. The mechanism of action, involving the induction of proteasome-dependent survivin degradation, mitotic arrest, and apoptosis, is elucidated through signaling pathway diagrams. This document serves as a core resource for researchers engaged in the exploration of novel anti-cancer therapeutics targeting the survivin pathway.
Chemical Structure and Physicochemical Properties
This compound, with the chemical formula C₂₄H₁₉N₇O₄, is a complex heterocyclic compound. Its identity has been confirmed through various analytical methods. While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature, the synthesis of its structural analogues has been described, typically involving multi-step reactions to construct the core heterocyclic system.[1] Commercial availability for research purposes is noted, though it may require custom synthesis.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 3-(5-((2-(6-((2,3-Dimethylphenyl)amino)-[1][3][4]oxadiazolo[3,4-b]pyrazin-5-yl)hydrazineylidene)methyl)furan-2-yl)benzoic acid | [2] |
| CAS Number | 1044664-73-4 | [2] |
| Molecular Formula | C₂₄H₁₉N₇O₄ | [2] |
| Molecular Weight | 469.46 g/mol | [2] |
| Appearance | Solid powder | [2] |
| Purity | >98% | [2] |
| Solubility | Soluble in DMSO | [5] |
| Storage | Short term (days to weeks) at 0 - 4°C; Long term (months to years) at -20°C in a dry, dark environment. | [2] |
Chemical Structure (2D)
Caption: 2D Chemical Structure of this compound.
Biological Activity and Mechanism of Action
This compound is a first-in-class small molecule designed to directly inhibit the homodimerization of survivin.[3] Survivin, a member of the inhibitor of apoptosis protein (IAP) family, is a key regulator of both cell division and apoptosis, making it an attractive target for cancer therapy. By preventing survivin dimerization, this compound triggers a cascade of events culminating in cancer cell death.
The primary mechanism of action involves the binding of this compound to the dimerization interface of survivin, which leads to the dissociation of the survivin dimer.[3] This disruption exposes a hydrophobic core, rendering the monomeric survivin unstable and susceptible to proteasome-mediated degradation.[6] The depletion of survivin levels has two major consequences for cancer cells:
-
Induction of Apoptosis: Survivin normally inhibits apoptosis by interfering with caspase activation. The degradation of survivin removes this inhibitory signal, leading to the activation of the apoptotic cascade.[3][7]
-
Mitotic Arrest: Survivin plays a crucial role in the proper functioning of the mitotic spindle and chromosome segregation. Loss of survivin function disrupts microtubule dynamics, leading to mitotic arrest and ultimately cell death.[3][8]
Caption: Mechanism of Action of this compound.
In Vitro Efficacy
This compound has demonstrated potent cytotoxic and anti-proliferative activity across a broad range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values are consistently in the low micromolar to nanomolar range, highlighting its significant in vitro efficacy.
Table 2: In Vitro Activity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| PC-3 | Prostate Cancer | 2.99 | [8] |
| C4-2 | Prostate Cancer | 2.47 | [8] |
| DU145 | Prostate Cancer | ~25 | [8] |
| MDA-MB-231 | Breast Cancer | 0.4 - 4.4 | [3][8] |
| A549 | Lung Cancer | 0.4 - 4.4 | [3] |
| HCT116 | Colon Cancer | 0.4 - 4.4 | [3] |
| PANC-1 | Pancreatic Cancer | 0.4 - 4.4 | [3] |
| OVCAR-3 | Ovarian Cancer | 0.4 - 4.4 | [3] |
| HL-60 | Acute Myeloid Leukemia | 0.4 - 4.4 | [3] |
In Vivo Efficacy
Preclinical studies using xenograft models have confirmed the anti-tumor activity of this compound in a living system. Administration of this compound has been shown to significantly inhibit tumor growth.
Table 3: In Vivo Efficacy of this compound
| Animal Model | Cancer Cell Line | Dosage and Administration | Outcome | Reference |
| NOD/SCID Mice | PC-3 (Prostate) | 25 mg/kg, intraperitoneal injection, every 3 days for 24 days | Significant inhibition of xenograft tumor growth. Reduced survivin levels in tumors. | [8][9] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
Cell Viability (MTT) Assay
This assay assesses the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound (typically ranging from 0.1 to 100 µM) or vehicle control (DMSO) for 72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control, and IC₅₀ values are calculated using non-linear regression analysis.
Caption: Workflow for the MTT Cell Viability Assay.
Colony Formation Assay
This assay evaluates the long-term proliferative capacity of single cells.
-
Cell Seeding: A low density of cells (e.g., 500 cells/well in a 6-well plate) is seeded.
-
Compound Treatment: Cells are treated with low concentrations of this compound (e.g., 0.2 and 0.5 µM) for 24 hours.
-
Incubation: The drug-containing medium is replaced with fresh medium, and the cells are incubated for 10-14 days to allow for colony formation.
-
Staining: Colonies are fixed with methanol and stained with 0.5% crystal violet.
-
Quantification: The number of colonies (defined as clusters of ≥50 cells) is counted.
Western Blot Analysis for Survivin Degradation
This technique is used to detect and quantify the levels of survivin protein.
-
Cell Lysis: Cells treated with this compound or vehicle control are lysed in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (typically 10-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody against survivin, followed by incubation with an HRP-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Band intensities are quantified and normalized to a loading control (e.g., β-actin or GAPDH).
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with various concentrations of this compound for 24 hours.[7]
-
Staining: Cells are harvested, washed, and resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added, and the cells are incubated in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Mitotic Arrest Analysis
The effect of this compound on the cell cycle is analyzed by flow cytometry.
-
Cell Treatment: Cells are treated with this compound (e.g., 2 µM for 24 hours).[8]
-
Fixation: Cells are harvested and fixed in ice-cold 70% ethanol.
-
Staining: Fixed cells are treated with RNase A and stained with propidium iodide.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G2/M phase of the cell cycle.
Conclusion
This compound represents a promising lead compound for the development of novel anti-cancer therapies. Its unique mechanism of action, targeting the dimerization of the oncoprotein survivin, offers a new avenue for overcoming drug resistance and treating a wide array of malignancies. The potent in vitro and in vivo activity, coupled with a well-defined mechanism of action, provides a strong rationale for its further preclinical and clinical development. This technical guide summarizes the core knowledge on this compound, providing a valuable resource for the scientific community to build upon in the ongoing fight against cancer.
References
- 1. Synthesis and Identification of a Novel Lead Targeting Survivin Dimerization for Proteasome-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 4. US20210299123A1 - Survivin-targeting anti-tumor agents and uses thereof - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. WO2016187046A1 - Survivin-targeting anti-tumor agents and uses thereof - Google Patents [patents.google.com]
The Discovery and Synthesis of LQZ-7F: A Technical Guide for Drug Development Professionals
An In-depth Overview of a Novel Survivin Dimerization Inhibitor
LQZ-7F is a novel small molecule inhibitor that has demonstrated significant potential as an anti-cancer agent through its unique mechanism of targeting the oncoprotein survivin. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of this compound, tailored for researchers, scientists, and drug development professionals.
Discovery and Rationale
This compound was identified through a focused effort to develop small molecules that disrupt the dimerization of survivin, a member of the inhibitor of apoptosis (IAP) family of proteins.[1][2][3] Survivin is overexpressed in a wide range of human cancers and is associated with tumor progression, chemoresistance, and poor prognosis.[1][3] Unlike many other oncoproteins that possess enzymatic activity, survivin's function is critically dependent on its homodimerization, which presented a unique target for therapeutic intervention.[2]
The discovery of this compound stemmed from the analysis of structural analogues of a hit compound, LQZ-7.[2] Notably, this compound was identified as having a distinct backbone scaffold compared to LQZ-7 and another potent analog, LQZ-7I.[4] This structural uniqueness underscores the potential for developing multiple classes of survivin dimerization inhibitors.
Synthesis of this compound
While detailed, step-by-step synthetic protocols for this compound are not extensively published in peer-reviewed literature, the available information indicates that it is an analog of LQZ-7. The synthesis of related quinoxaline-based analogs involved two nucleophilic aromatic substitutions of dichloroquinoxaline with corresponding amine or amide nucleophiles. It is plausible that a similar synthetic strategy is employed for this compound, tailored to produce its unique tetracyclic aromatic core. Further investigation into patented chemical synthesis routes may provide more granular details.
Mechanism of Action: Targeting Survivin Dimerization
This compound functions as a direct inhibitor of survivin dimerization.[1][3] By binding to the dimerization interface of survivin, this compound is predicted to disrupt the formation of the functional homodimer.[2][5] This disruption is hypothesized to expose the hydrophobic core residues of the survivin monomer, leading to protein misfolding and subsequent degradation through the proteasome-dependent pathway.[2][3] This targeted degradation of survivin ultimately leads to the induction of apoptosis and cell cycle arrest in cancer cells.[2]
A key finding is that this compound can be hydrolyzed under acidic conditions to its tetracyclic aromatic core, termed LQZ-7F1.[6] This active metabolite, LQZ-7F1, has been shown to be even more potent than the parent compound in inhibiting survivin dimerization and cancer cell proliferation, suggesting that this compound may act as a prodrug.[6]
Figure 1: Proposed signaling pathway of this compound action.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound and its active metabolite, LQZ-7F1.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| PC-3 | Prostate Cancer | 2.99[7] |
| C4-2 | Prostate Cancer | 2.47[7] |
| DU145 | Prostate Cancer | ~25[7] |
| Multiple Cancer Cell Lines | Various | 0.4 - 4.4[7] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Tumor Type | Dosage and Administration | Outcome |
| 4- to 6-week-old male NSG mice | Prostate Cancer Xenograft (PC-3) | 25 mg/kg, i.p. injection every 3 days for 24 days | Inhibition of xenograft tumor growth[7] |
Experimental Protocols
This section provides an overview of the methodologies used in the preclinical evaluation of this compound.
Cell Viability (MTT) Assay
Figure 2: Workflow for the MTT cell viability assay.
Protocol:
-
Cancer cells were seeded in 96-well plates at an appropriate density.
-
After allowing the cells to adhere overnight, they were treated with a range of concentrations of this compound.
-
The plates were incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Following incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for 4 hours.
-
A solubilization solution (e.g., DMSO or a detergent-based buffer) was added to dissolve the formazan (B1609692) crystals.
-
The absorbance was measured at 570 nm using a microplate reader to determine cell viability. The IC50 values were calculated from the dose-response curves.
Western Blot Analysis
Protocol:
-
Cell Lysis: Cancer cells treated with this compound for specified times were harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates was determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein were separated on a 12% SDS-polyacrylamide gel.
-
Protein Transfer: The separated proteins were transferred to a PVDF membrane.
-
Blocking: The membrane was blocked with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane was incubated overnight at 4°C with primary antibodies against survivin and a loading control (e.g., β-actin).
-
Secondary Antibody Incubation: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Study
Figure 3: Workflow for the in vivo xenograft study.
Protocol:
-
Cell Implantation: 4- to 6-week-old male NSG (NOD/SCID/IL-2Rγnull) mice were subcutaneously injected with PC-3 human prostate cancer cells.[7]
-
Tumor Growth and Randomization: When the tumors reached a volume of approximately 100 mm³, the mice were randomized into a treatment group and a vehicle control group.[7]
-
Treatment Administration: The treatment group received intraperitoneal (i.p.) injections of this compound at a dose of 25 mg/kg every three days for a total of 24 days.[7] The control group received injections of the vehicle.
-
Monitoring: Tumor volume and mouse body weight were measured regularly throughout the study.
-
Endpoint Analysis: At the end of the treatment period, the mice were euthanized, and the tumors were excised, weighed, and processed for further analysis, such as Western blotting or immunohistochemistry to assess survivin levels.[7]
Conclusion
This compound represents a promising lead compound for the development of a novel class of anti-cancer therapeutics that target the dimerization of survivin. Its ability to induce proteasome-dependent degradation of survivin, leading to apoptosis and mitotic arrest in cancer cells, has been demonstrated in preclinical models. The finding that its hydrolyzed form, LQZ-7F1, is even more potent opens up possibilities for a prodrug strategy. Further optimization of the this compound scaffold and continued investigation into its pharmacological properties are warranted to advance this promising agent towards clinical development.
References
- 1. Small Molecule Inhibitors Targeting the “Undruggable” Survivin: The Past, Present, and Future from a Medicinal Chemist’s Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Survivin Small Molecules Inhibitors: Recent Advances and Challenges | MDPI [mdpi.com]
- 7. Synthesis and Identification of a Novel Lead Targeting Survivin Dimerization for Proteasome-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of LQZ-7F: A Technical Guide for Drug Development Professionals
An In-depth Overview of a Novel Survivin Dimerization Inhibitor
LQZ-7F is a novel small molecule inhibitor that has demonstrated significant potential as an anti-cancer agent through its unique mechanism of targeting the oncoprotein survivin. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of this compound, tailored for researchers, scientists, and drug development professionals.
Discovery and Rationale
This compound was identified through a focused effort to develop small molecules that disrupt the dimerization of survivin, a member of the inhibitor of apoptosis (IAP) family of proteins.[1][2][3] Survivin is overexpressed in a wide range of human cancers and is associated with tumor progression, chemoresistance, and poor prognosis.[1][3] Unlike many other oncoproteins that possess enzymatic activity, survivin's function is critically dependent on its homodimerization, which presented a unique target for therapeutic intervention.[2]
The discovery of this compound stemmed from the analysis of structural analogues of a hit compound, LQZ-7.[2] Notably, this compound was identified as having a distinct backbone scaffold compared to LQZ-7 and another potent analog, LQZ-7I.[4] This structural uniqueness underscores the potential for developing multiple classes of survivin dimerization inhibitors.
Synthesis of this compound
While detailed, step-by-step synthetic protocols for this compound are not extensively published in peer-reviewed literature, the available information indicates that it is an analog of LQZ-7. The synthesis of related quinoxaline-based analogs involved two nucleophilic aromatic substitutions of dichloroquinoxaline with corresponding amine or amide nucleophiles. It is plausible that a similar synthetic strategy is employed for this compound, tailored to produce its unique tetracyclic aromatic core. Further investigation into patented chemical synthesis routes may provide more granular details.
Mechanism of Action: Targeting Survivin Dimerization
This compound functions as a direct inhibitor of survivin dimerization.[1][3] By binding to the dimerization interface of survivin, this compound is predicted to disrupt the formation of the functional homodimer.[2][5] This disruption is hypothesized to expose the hydrophobic core residues of the survivin monomer, leading to protein misfolding and subsequent degradation through the proteasome-dependent pathway.[2][3] This targeted degradation of survivin ultimately leads to the induction of apoptosis and cell cycle arrest in cancer cells.[2]
A key finding is that this compound can be hydrolyzed under acidic conditions to its tetracyclic aromatic core, termed LQZ-7F1.[6] This active metabolite, LQZ-7F1, has been shown to be even more potent than the parent compound in inhibiting survivin dimerization and cancer cell proliferation, suggesting that this compound may act as a prodrug.[6]
Figure 1: Proposed signaling pathway of this compound action.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound and its active metabolite, LQZ-7F1.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| PC-3 | Prostate Cancer | 2.99[7] |
| C4-2 | Prostate Cancer | 2.47[7] |
| DU145 | Prostate Cancer | ~25[7] |
| Multiple Cancer Cell Lines | Various | 0.4 - 4.4[7] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Tumor Type | Dosage and Administration | Outcome |
| 4- to 6-week-old male NSG mice | Prostate Cancer Xenograft (PC-3) | 25 mg/kg, i.p. injection every 3 days for 24 days | Inhibition of xenograft tumor growth[7] |
Experimental Protocols
This section provides an overview of the methodologies used in the preclinical evaluation of this compound.
Cell Viability (MTT) Assay
Figure 2: Workflow for the MTT cell viability assay.
Protocol:
-
Cancer cells were seeded in 96-well plates at an appropriate density.
-
After allowing the cells to adhere overnight, they were treated with a range of concentrations of this compound.
-
The plates were incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Following incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for 4 hours.
-
A solubilization solution (e.g., DMSO or a detergent-based buffer) was added to dissolve the formazan crystals.
-
The absorbance was measured at 570 nm using a microplate reader to determine cell viability. The IC50 values were calculated from the dose-response curves.
Western Blot Analysis
Protocol:
-
Cell Lysis: Cancer cells treated with this compound for specified times were harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates was determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein were separated on a 12% SDS-polyacrylamide gel.
-
Protein Transfer: The separated proteins were transferred to a PVDF membrane.
-
Blocking: The membrane was blocked with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane was incubated overnight at 4°C with primary antibodies against survivin and a loading control (e.g., β-actin).
-
Secondary Antibody Incubation: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Study
Figure 3: Workflow for the in vivo xenograft study.
Protocol:
-
Cell Implantation: 4- to 6-week-old male NSG (NOD/SCID/IL-2Rγnull) mice were subcutaneously injected with PC-3 human prostate cancer cells.[7]
-
Tumor Growth and Randomization: When the tumors reached a volume of approximately 100 mm³, the mice were randomized into a treatment group and a vehicle control group.[7]
-
Treatment Administration: The treatment group received intraperitoneal (i.p.) injections of this compound at a dose of 25 mg/kg every three days for a total of 24 days.[7] The control group received injections of the vehicle.
-
Monitoring: Tumor volume and mouse body weight were measured regularly throughout the study.
-
Endpoint Analysis: At the end of the treatment period, the mice were euthanized, and the tumors were excised, weighed, and processed for further analysis, such as Western blotting or immunohistochemistry to assess survivin levels.[7]
Conclusion
This compound represents a promising lead compound for the development of a novel class of anti-cancer therapeutics that target the dimerization of survivin. Its ability to induce proteasome-dependent degradation of survivin, leading to apoptosis and mitotic arrest in cancer cells, has been demonstrated in preclinical models. The finding that its hydrolyzed form, LQZ-7F1, is even more potent opens up possibilities for a prodrug strategy. Further optimization of the this compound scaffold and continued investigation into its pharmacological properties are warranted to advance this promising agent towards clinical development.
References
- 1. Small Molecule Inhibitors Targeting the “Undruggable” Survivin: The Past, Present, and Future from a Medicinal Chemist’s Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Survivin Small Molecules Inhibitors: Recent Advances and Challenges | MDPI [mdpi.com]
- 7. Synthesis and Identification of a Novel Lead Targeting Survivin Dimerization for Proteasome-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
The Role of LQZ-7F in Inducing Apoptosis in Cancer Cells: A Technical Guide
Abstract
Survivin, a member of the inhibitor of apoptosis (IAP) protein family, is a validated and highly attractive target for cancer therapy due to its overexpression in nearly all human cancers and its dual roles in promoting cell division and inhibiting apoptosis.[1][2][3] However, its lack of enzymatic activity has made it a challenging "undruggable" target.[2][3] This technical guide details the mechanism and efficacy of LQZ-7F, a novel small-molecule inhibitor designed to target the dimerization interface of survivin.[1][4] By binding directly to the survivin homodimer, this compound disrupts its structure, leading to proteasome-dependent degradation, which in turn triggers mitotic arrest and spontaneous apoptosis in cancer cells.[1][3][5] This document provides a comprehensive overview of the quantitative data supporting its efficacy, detailed experimental protocols for its evaluation, and visual representations of its mechanism of action for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound represents a novel strategy for targeting oncoproteins by disrupting protein-protein interactions. Its primary mechanism involves the direct inhibition of survivin homodimerization, a process essential for its stability and function.[2][3][5]
The sequence of events is as follows:
-
Binding: this compound directly binds to the hydrophobic core residues within the dimeric interface of the survivin protein.[1][5]
-
Dimerization Inhibition: This binding event physically obstructs the normal dimerization process, destabilizing the survivin homodimer.[3][5]
-
Protein Degradation: The disruption of the dimer exposes the hydrophobic core, leading to protein misfolding and subsequent recognition by the cellular protein degradation machinery.[3][5] This results in proteasome-dependent degradation of survivin, leading to a significant reduction in its intracellular levels.[1][4]
-
Cellular Consequences: The depletion of survivin has two major consequences for cancer cells:
-
Induction of Apoptosis: As a key inhibitor of apoptosis, the degradation of survivin relieves this inhibition, leading to the activation of the caspase cascade (evidenced by cleavage of PARP and caspase-3) and programmed cell death.[3][4]
-
Mitotic Arrest: Survivin plays a crucial role in regulating mitosis. This compound-induced degradation of survivin leads to severe disruption of microtubule structure and subsequent mitotic arrest.[1][6]
-
Quantitative Efficacy Data
The anti-cancer effects of this compound have been quantified through various in vitro and in vivo assays, demonstrating its potency across a range of cancer types.
Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines
This table summarizes the half-maximal inhibitory concentration (IC50) of this compound, determined by MTT assays, across a panel of human cancer cell lines.[1]
| Cell Line | Cancer Type | IC50 (µM) |
| HL-60 | Acute Myeloid Leukemia | 0.4 |
| MDA-MB-231 | Breast Cancer | 4.4 |
| HCT116 | Colon Cancer | 2.1 |
| A549 | Lung Cancer | 3.5 |
| Panc-1 | Pancreatic Cancer | 3.7 |
| PC-3 | Prostate Cancer | 2.99[7] |
| C4-2 | Prostate Cancer | 2.47[7] |
| OVCAR-3 | Ovarian Cancer | 2.2 |
Table 2: Effect of this compound on Colony Formation in PC-3 Cells
This table shows the dose-dependent effect of this compound on the ability of PC-3 prostate cancer cells to form colonies, a measure of long-term cell survival.[1]
| This compound Concentration (µM) | Colony Formation Efficiency (%) |
| 0 (Control) | ~62 |
| 0.2 | ~52 |
| 0.5 | ~12 |
| 1.0 | ~8 |
Table 3: Apoptosis Induction by this compound
This table presents the percentage of apoptotic cells detected after treatment with this compound, as measured by Annexin V/PI staining and flow cytometry.[7]
| Cell Line | Treatment Conditions | Apoptosis Rate (%) |
| PC-3 | 2.5 µM, 72 hours | 54 - 69 |
| HL-60 | 2.5 µM, 72 hours | 66 - 98 |
Table 4: In Vivo Efficacy of this compound in a PC-3 Xenograft Model
This table summarizes the treatment regimen and outcome of this compound in an in vivo mouse model of prostate cancer.[6][7]
| Animal Model | Cell Line | Treatment Regimen | Outcome |
| NOD/SCID Mice | PC-3 | 25 mg/kg via IP injection, every 3 days | Significant suppression of xenograft tumor growth.[6] |
| Reduced survivin levels observed in treated tumors.[1][6] | |||
| Increased apoptotic cells observed in treated tumors.[6] |
Key Experimental Methodologies
Reproducible and rigorous experimental design is critical for evaluating novel therapeutic compounds. The following sections detail the core protocols used to characterize the activity of this compound.
Cell Viability and Cytotoxicity (MTT Assay)
-
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
-
Materials:
-
Cancer cell lines
-
96-well cell culture plates
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound and a vehicle control (DMSO). Incubate for the desired time period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
Apoptosis Quantification (Annexin V/PI Staining)
-
Principle: This flow cytometry-based method distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.[8] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.[8][9] Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, thus it is used to identify necrotic or late apoptotic cells with compromised membrane integrity.[8]
-
Materials:
-
Treated and control cells
-
1X PBS
-
Annexin V Binding Buffer
-
Fluorochrome-conjugated Annexin V (e.g., FITC, PE)
-
Propidium Iodide (PI) or 7-AAD staining solution
-
Flow cytometer
-
-
Procedure:
-
Cell Preparation: Harvest both adherent and floating cells. Wash the cells twice with cold PBS and centrifuge.[8]
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add fluorochrome-conjugated Annexin V and PI solution.[10]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells immediately by flow cytometry. Do not wash cells after staining.
-
Gating:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
-
Protein Expression Analysis (Western Blotting)
-
Principle: Western blotting is used to detect and quantify specific proteins in a complex mixture, such as a cell lysate. It involves separating proteins by size via gel electrophoresis, transferring them to a solid support membrane, and probing the membrane with antibodies specific to the target protein.
-
Materials:
-
Cell lysates from treated and control cells
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-survivin, anti-cleaved PARP, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
-
-
Procedure:
-
Lysis & Quantification: Lyse cells and quantify protein concentration.
-
Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody overnight at 4°C, followed by incubation with a corresponding HRP-conjugated secondary antibody.
-
Detection: Add ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Analyze band intensity relative to a loading control (e.g., β-actin) to determine changes in protein expression.
-
Summary and Future Directions
This compound is a promising preclinical candidate that validates the strategy of targeting the survivin dimerization interface for cancer therapy.[1] Its ability to induce proteasome-dependent degradation of survivin leads to potent induction of apoptosis and mitotic arrest across a wide range of human cancer cell lines.[1][4] Furthermore, its efficacy in suppressing tumor growth in xenograft models highlights its potential for in vivo applications.[1][3]
The development of this compound has paved the way for further optimization. For instance, a subsequent analog, LQZ-7F1, which comprises the tetracyclic aromatic core of this compound, has shown improved potency with submicromolar IC50s.[2] This suggests that this compound may function as a prodrug, and its core structure is a key pharmacophore for further development.[2] The continued exploration of this and other survivin dimerization inhibitors holds significant promise for developing novel therapeutics to overcome cancer's resistance to apoptosis.
References
- 1. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 2. A novel survivin dimerization inhibitor without a labile hydrazone linker induces spontaneous apoptosis and synergizes with docetaxel in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Identification of a Novel Lead Targeting Survivin Dimerization for Proteasome-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. WO2016187046A1 - Survivin-targeting anti-tumor agents and uses thereof - Google Patents [patents.google.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
The Role of LQZ-7F in Inducing Apoptosis in Cancer Cells: A Technical Guide
Abstract
Survivin, a member of the inhibitor of apoptosis (IAP) protein family, is a validated and highly attractive target for cancer therapy due to its overexpression in nearly all human cancers and its dual roles in promoting cell division and inhibiting apoptosis.[1][2][3] However, its lack of enzymatic activity has made it a challenging "undruggable" target.[2][3] This technical guide details the mechanism and efficacy of LQZ-7F, a novel small-molecule inhibitor designed to target the dimerization interface of survivin.[1][4] By binding directly to the survivin homodimer, this compound disrupts its structure, leading to proteasome-dependent degradation, which in turn triggers mitotic arrest and spontaneous apoptosis in cancer cells.[1][3][5] This document provides a comprehensive overview of the quantitative data supporting its efficacy, detailed experimental protocols for its evaluation, and visual representations of its mechanism of action for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound represents a novel strategy for targeting oncoproteins by disrupting protein-protein interactions. Its primary mechanism involves the direct inhibition of survivin homodimerization, a process essential for its stability and function.[2][3][5]
The sequence of events is as follows:
-
Binding: this compound directly binds to the hydrophobic core residues within the dimeric interface of the survivin protein.[1][5]
-
Dimerization Inhibition: This binding event physically obstructs the normal dimerization process, destabilizing the survivin homodimer.[3][5]
-
Protein Degradation: The disruption of the dimer exposes the hydrophobic core, leading to protein misfolding and subsequent recognition by the cellular protein degradation machinery.[3][5] This results in proteasome-dependent degradation of survivin, leading to a significant reduction in its intracellular levels.[1][4]
-
Cellular Consequences: The depletion of survivin has two major consequences for cancer cells:
-
Induction of Apoptosis: As a key inhibitor of apoptosis, the degradation of survivin relieves this inhibition, leading to the activation of the caspase cascade (evidenced by cleavage of PARP and caspase-3) and programmed cell death.[3][4]
-
Mitotic Arrest: Survivin plays a crucial role in regulating mitosis. This compound-induced degradation of survivin leads to severe disruption of microtubule structure and subsequent mitotic arrest.[1][6]
-
Quantitative Efficacy Data
The anti-cancer effects of this compound have been quantified through various in vitro and in vivo assays, demonstrating its potency across a range of cancer types.
Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines
This table summarizes the half-maximal inhibitory concentration (IC50) of this compound, determined by MTT assays, across a panel of human cancer cell lines.[1]
| Cell Line | Cancer Type | IC50 (µM) |
| HL-60 | Acute Myeloid Leukemia | 0.4 |
| MDA-MB-231 | Breast Cancer | 4.4 |
| HCT116 | Colon Cancer | 2.1 |
| A549 | Lung Cancer | 3.5 |
| Panc-1 | Pancreatic Cancer | 3.7 |
| PC-3 | Prostate Cancer | 2.99[7] |
| C4-2 | Prostate Cancer | 2.47[7] |
| OVCAR-3 | Ovarian Cancer | 2.2 |
Table 2: Effect of this compound on Colony Formation in PC-3 Cells
This table shows the dose-dependent effect of this compound on the ability of PC-3 prostate cancer cells to form colonies, a measure of long-term cell survival.[1]
| This compound Concentration (µM) | Colony Formation Efficiency (%) |
| 0 (Control) | ~62 |
| 0.2 | ~52 |
| 0.5 | ~12 |
| 1.0 | ~8 |
Table 3: Apoptosis Induction by this compound
This table presents the percentage of apoptotic cells detected after treatment with this compound, as measured by Annexin V/PI staining and flow cytometry.[7]
| Cell Line | Treatment Conditions | Apoptosis Rate (%) |
| PC-3 | 2.5 µM, 72 hours | 54 - 69 |
| HL-60 | 2.5 µM, 72 hours | 66 - 98 |
Table 4: In Vivo Efficacy of this compound in a PC-3 Xenograft Model
This table summarizes the treatment regimen and outcome of this compound in an in vivo mouse model of prostate cancer.[6][7]
| Animal Model | Cell Line | Treatment Regimen | Outcome |
| NOD/SCID Mice | PC-3 | 25 mg/kg via IP injection, every 3 days | Significant suppression of xenograft tumor growth.[6] |
| Reduced survivin levels observed in treated tumors.[1][6] | |||
| Increased apoptotic cells observed in treated tumors.[6] |
Key Experimental Methodologies
Reproducible and rigorous experimental design is critical for evaluating novel therapeutic compounds. The following sections detail the core protocols used to characterize the activity of this compound.
Cell Viability and Cytotoxicity (MTT Assay)
-
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Materials:
-
Cancer cell lines
-
96-well cell culture plates
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound and a vehicle control (DMSO). Incubate for the desired time period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
Apoptosis Quantification (Annexin V/PI Staining)
-
Principle: This flow cytometry-based method distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.[8] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.[8][9] Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, thus it is used to identify necrotic or late apoptotic cells with compromised membrane integrity.[8]
-
Materials:
-
Treated and control cells
-
1X PBS
-
Annexin V Binding Buffer
-
Fluorochrome-conjugated Annexin V (e.g., FITC, PE)
-
Propidium Iodide (PI) or 7-AAD staining solution
-
Flow cytometer
-
-
Procedure:
-
Cell Preparation: Harvest both adherent and floating cells. Wash the cells twice with cold PBS and centrifuge.[8]
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add fluorochrome-conjugated Annexin V and PI solution.[10]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells immediately by flow cytometry. Do not wash cells after staining.
-
Gating:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
-
Protein Expression Analysis (Western Blotting)
-
Principle: Western blotting is used to detect and quantify specific proteins in a complex mixture, such as a cell lysate. It involves separating proteins by size via gel electrophoresis, transferring them to a solid support membrane, and probing the membrane with antibodies specific to the target protein.
-
Materials:
-
Cell lysates from treated and control cells
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-survivin, anti-cleaved PARP, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
-
-
Procedure:
-
Lysis & Quantification: Lyse cells and quantify protein concentration.
-
Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody overnight at 4°C, followed by incubation with a corresponding HRP-conjugated secondary antibody.
-
Detection: Add ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Analyze band intensity relative to a loading control (e.g., β-actin) to determine changes in protein expression.
-
Summary and Future Directions
This compound is a promising preclinical candidate that validates the strategy of targeting the survivin dimerization interface for cancer therapy.[1] Its ability to induce proteasome-dependent degradation of survivin leads to potent induction of apoptosis and mitotic arrest across a wide range of human cancer cell lines.[1][4] Furthermore, its efficacy in suppressing tumor growth in xenograft models highlights its potential for in vivo applications.[1][3]
The development of this compound has paved the way for further optimization. For instance, a subsequent analog, LQZ-7F1, which comprises the tetracyclic aromatic core of this compound, has shown improved potency with submicromolar IC50s.[2] This suggests that this compound may function as a prodrug, and its core structure is a key pharmacophore for further development.[2] The continued exploration of this and other survivin dimerization inhibitors holds significant promise for developing novel therapeutics to overcome cancer's resistance to apoptosis.
References
- 1. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 2. A novel survivin dimerization inhibitor without a labile hydrazone linker induces spontaneous apoptosis and synergizes with docetaxel in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Identification of a Novel Lead Targeting Survivin Dimerization for Proteasome-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. WO2016187046A1 - Survivin-targeting anti-tumor agents and uses thereof - Google Patents [patents.google.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
Unveiling the Molecular Machinery: A Technical Guide to the Action of LQZ-7F
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the molecular targets and mechanism of action of LQZ-7F, a novel small-molecule inhibitor with promising anti-cancer properties. By delving into its core interactions and cellular consequences, this document serves as a critical resource for researchers and drug development professionals seeking to understand and potentially leverage this compound in oncology.
Core Mechanism: Targeting Survivin Dimerization
This compound's primary molecular target is survivin , a member of the inhibitor of apoptosis protein (IAP) family.[1][2][3] Survivin is a homodimeric protein that is overexpressed in a wide range of human cancers while being largely absent in normal adult tissues, making it an attractive target for cancer therapy.[1][3] The compound directly binds to the dimerization interface of survivin, specifically targeting residues such as Leu98 and Phe101.[1][3] This interaction physically prevents the formation of the functional survivin homodimer.[3][4]
The inhibition of dimerization exposes a hydrophobic core in the survivin protein, leading to its misfolding.[1][3] This misfolded protein is subsequently recognized by the cellular machinery and targeted for degradation through the proteasome pathway.[1][5][6] This targeted degradation of survivin is a key event that triggers the downstream anti-cancer effects of this compound.
Cellular Consequences of Survivin Inhibition
The this compound-induced degradation of survivin leads to two major cellular outcomes: the induction of apoptosis and mitotic arrest.[7][8][9] Survivin plays a dual role in both inhibiting apoptosis and regulating cell division.[10] Its depletion disrupts these critical cellular processes.
The loss of survivin's anti-apoptotic function leads to the activation of caspases, such as caspase-3, and the subsequent cleavage of poly (ADP-ribose) polymerase (PARP), hallmark events of programmed cell death.[1] Furthermore, this compound treatment has been shown to disrupt the microtubule structure, leading to aberrant spindle formation and causing cells to arrest in the mitotic phase of the cell cycle.[7][10]
Quantitative Analysis of this compound Activity
The efficacy of this compound has been quantified across various cancer cell lines, demonstrating its broad-spectrum anti-cancer potential. A derivative, LQZ-7F1, has shown even greater potency.
| Cell Line | Cancer Type | IC50 (µM) of this compound | IC50 (µM) of LQZ-7F1 |
| PC-3 | Prostate Cancer | 2.99[7] | ~0.5 (submicromolar)[2][5] |
| C4-2 | Prostate Cancer | 2.47[7] | Not specified |
| DU145 | Prostate Cancer | ~25[7] | Not specified |
| HL-60 | Acute Myeloid Leukemia | Not specified | Not specified |
| MDA-MB-231 | Breast Cancer | Not specified | Not specified |
| A549 | Lung Cancer | Not specified | Not specified |
| General Range | Multiple Cancers | 0.4 - 4.4 [3][6][7] | Submicromolar [2] |
Table 1: In Vitro Cytotoxicity of this compound and its Analog LQZ-7F1 in Various Human Cancer Cell Lines.
In preclinical xenograft models using PC-3 prostate cancer cells, this compound administered via intraperitoneal injection at a dose of 25 mg/kg every three days significantly inhibited tumor growth.[7][10] This in vivo efficacy is attributed to the induction of survivin degradation within the tumor tissue.[7]
Experimental Protocols
This section details the methodologies for key experiments used to characterize the molecular targets and effects of this compound.
Cell Viability and IC50 Determination (MTT Assay)
Objective: To determine the concentration of this compound that inhibits the growth of a cancer cell line by 50% (IC50).
-
Cell Seeding: Plate cancer cells (e.g., PC-3, C4-2) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 72 hours. Include a vehicle control (DMSO).
-
MTT Incubation: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by non-linear regression analysis.
Western Blot Analysis for Protein Expression
Objective: To assess the levels of survivin, cleaved caspase-3, and cleaved PARP following this compound treatment.
-
Cell Lysis: Treat cells with this compound at the desired concentration and time points. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with primary antibodies against survivin, cleaved caspase-3, cleaved PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
References
- 1. Synthesis and Identification of a Novel Lead Targeting Survivin Dimerization for Proteasome-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel survivin dimerization inhibitor without a labile hydrazone linker induces spontaneous apoptosis and synergizes with docetaxel in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Survivin Small Molecules Inhibitors: Recent Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A novel survivin dimerization inhibitor without a labile hydrazone linker induces spontaneous apoptosis and synergizes with docetaxel in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medkoo.com [medkoo.com]
- 9. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 10. WO2016187046A1 - Survivin-targeting anti-tumor agents and uses thereof - Google Patents [patents.google.com]
Unveiling the Molecular Machinery: A Technical Guide to the Action of LQZ-7F
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the molecular targets and mechanism of action of LQZ-7F, a novel small-molecule inhibitor with promising anti-cancer properties. By delving into its core interactions and cellular consequences, this document serves as a critical resource for researchers and drug development professionals seeking to understand and potentially leverage this compound in oncology.
Core Mechanism: Targeting Survivin Dimerization
This compound's primary molecular target is survivin , a member of the inhibitor of apoptosis protein (IAP) family.[1][2][3] Survivin is a homodimeric protein that is overexpressed in a wide range of human cancers while being largely absent in normal adult tissues, making it an attractive target for cancer therapy.[1][3] The compound directly binds to the dimerization interface of survivin, specifically targeting residues such as Leu98 and Phe101.[1][3] This interaction physically prevents the formation of the functional survivin homodimer.[3][4]
The inhibition of dimerization exposes a hydrophobic core in the survivin protein, leading to its misfolding.[1][3] This misfolded protein is subsequently recognized by the cellular machinery and targeted for degradation through the proteasome pathway.[1][5][6] This targeted degradation of survivin is a key event that triggers the downstream anti-cancer effects of this compound.
Cellular Consequences of Survivin Inhibition
The this compound-induced degradation of survivin leads to two major cellular outcomes: the induction of apoptosis and mitotic arrest.[7][8][9] Survivin plays a dual role in both inhibiting apoptosis and regulating cell division.[10] Its depletion disrupts these critical cellular processes.
The loss of survivin's anti-apoptotic function leads to the activation of caspases, such as caspase-3, and the subsequent cleavage of poly (ADP-ribose) polymerase (PARP), hallmark events of programmed cell death.[1] Furthermore, this compound treatment has been shown to disrupt the microtubule structure, leading to aberrant spindle formation and causing cells to arrest in the mitotic phase of the cell cycle.[7][10]
Quantitative Analysis of this compound Activity
The efficacy of this compound has been quantified across various cancer cell lines, demonstrating its broad-spectrum anti-cancer potential. A derivative, LQZ-7F1, has shown even greater potency.
| Cell Line | Cancer Type | IC50 (µM) of this compound | IC50 (µM) of LQZ-7F1 |
| PC-3 | Prostate Cancer | 2.99[7] | ~0.5 (submicromolar)[2][5] |
| C4-2 | Prostate Cancer | 2.47[7] | Not specified |
| DU145 | Prostate Cancer | ~25[7] | Not specified |
| HL-60 | Acute Myeloid Leukemia | Not specified | Not specified |
| MDA-MB-231 | Breast Cancer | Not specified | Not specified |
| A549 | Lung Cancer | Not specified | Not specified |
| General Range | Multiple Cancers | 0.4 - 4.4 [3][6][7] | Submicromolar [2] |
Table 1: In Vitro Cytotoxicity of this compound and its Analog LQZ-7F1 in Various Human Cancer Cell Lines.
In preclinical xenograft models using PC-3 prostate cancer cells, this compound administered via intraperitoneal injection at a dose of 25 mg/kg every three days significantly inhibited tumor growth.[7][10] This in vivo efficacy is attributed to the induction of survivin degradation within the tumor tissue.[7]
Experimental Protocols
This section details the methodologies for key experiments used to characterize the molecular targets and effects of this compound.
Cell Viability and IC50 Determination (MTT Assay)
Objective: To determine the concentration of this compound that inhibits the growth of a cancer cell line by 50% (IC50).
-
Cell Seeding: Plate cancer cells (e.g., PC-3, C4-2) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 72 hours. Include a vehicle control (DMSO).
-
MTT Incubation: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by non-linear regression analysis.
Western Blot Analysis for Protein Expression
Objective: To assess the levels of survivin, cleaved caspase-3, and cleaved PARP following this compound treatment.
-
Cell Lysis: Treat cells with this compound at the desired concentration and time points. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with primary antibodies against survivin, cleaved caspase-3, cleaved PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
References
- 1. Synthesis and Identification of a Novel Lead Targeting Survivin Dimerization for Proteasome-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel survivin dimerization inhibitor without a labile hydrazone linker induces spontaneous apoptosis and synergizes with docetaxel in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Survivin Small Molecules Inhibitors: Recent Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A novel survivin dimerization inhibitor without a labile hydrazone linker induces spontaneous apoptosis and synergizes with docetaxel in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medkoo.com [medkoo.com]
- 9. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 10. WO2016187046A1 - Survivin-targeting anti-tumor agents and uses thereof - Google Patents [patents.google.com]
In-Silico Screening of LQZ-7F: A Technical Overview for Drug Development Professionals
An In-Depth Guide to the Initial Computational Evaluation of a Novel Survivin Dimerization Inhibitor
This technical guide provides a comprehensive overview of the initial in-silico screening studies of LQZ-7F, a promising small molecule inhibitor targeting the dimerization of the oncoprotein survivin. This document is intended for researchers, scientists, and drug development professionals interested in the computational methodologies and early-stage evaluation of this potential anti-cancer agent.
Introduction
This compound is a novel compound identified through a combination of computational analysis and in-silico screening as a direct inhibitor of survivin dimerization.[1][2] Survivin, a member of the inhibitor of apoptosis protein (IAP) family, is overexpressed in most human cancers and plays a crucial role in cell division and apoptosis resistance.[3] By disrupting the homodimerization of survivin, this compound promotes its proteasome-dependent degradation, leading to mitotic arrest and apoptosis in cancer cells.[1][4] This document summarizes the key in-silico findings that formed the basis for the experimental validation of this compound.
Molecular Target and Mechanism of Action
The primary molecular target of this compound is the dimerization interface of the survivin protein. Computational studies have shown that this compound specifically interacts with key hydrophobic residues, Leu98 and Phe101, which are critical for the formation of the survivin homodimer.[4] The binding of this compound to this interface is predicted to disrupt the protein-protein interaction, leading to the dissociation of the survivin dimer. This, in turn, exposes the hydrophobic core of the protein, triggering misfolding and subsequent degradation by the proteasome.[2]
Signaling Pathway of this compound Action
In-Silico Screening and Molecular Docking
This compound was identified from a large compound library through a virtual screening campaign. The primary computational method employed was molecular docking, which predicted the binding affinity and conformation of small molecules to the survivin dimerization interface.
Experimental Protocols
Molecular Docking Protocol (Predicted)
While the full detailed parameters from the original study by Qi et al. (2016) were not publicly accessible, a representative molecular docking protocol using DOCK6, which was mentioned as the software used, can be outlined as follows:[2]
-
Receptor Preparation: The crystal structure of the survivin dimer was obtained from the Protein Data Bank. The protein was prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
Ligand Preparation: A 3D structure of this compound was generated and energy-minimized. Rotatable bonds were defined to allow for conformational flexibility during docking.
-
Binding Site Definition: The binding site was defined as the dimerization interface of survivin, with a focus on the pocket surrounding the key residues Leu98 and Phe101.
-
Docking Simulation: DOCK6 was used to perform flexible ligand docking. The program samples a large number of conformations and orientations of the ligand within the binding site and scores them based on a force field.
-
Scoring and Analysis: The predicted binding poses were ranked based on their docking scores, which estimate the binding affinity. The top-ranked poses were visually inspected to analyze the key interactions with the protein residues.
Predicted Binding Interactions
Molecular docking simulations predict that this compound forms several key interactions with the survivin dimerization interface. These include hydrogen bonds and hydrophobic interactions with critical amino acid residues.
| Interacting Residue | Interaction Type |
| Glu94 | Hydrogen Bond |
| Phe93 | Hydrophobic |
| Leu98 | Hydrophobic |
| Phe101 | Hydrophobic |
In-Silico Screening Workflow
Predicted Physicochemical and ADMET Properties
An in-silico assessment of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound was conducted using publicly available prediction tools. These predictions provide an early indication of the compound's drug-like properties.
Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C24H19N7O4 |
| Molecular Weight | 469.46 g/mol |
| LogP | 3.65 |
| Water Solubility | Poorly soluble |
| Number of H-bond Donors | 3 |
| Number of H-bond Acceptors | 8 |
| Polar Surface Area | 148.8 Ų |
ADMET Predictions
| Parameter | Prediction |
| Absorption | |
| Human Intestinal Absorption | High |
| Caco-2 Permeability | Low |
| Distribution | |
| Blood-Brain Barrier Permeability | No |
| CNS Permeability | No |
| Metabolism | |
| CYP2D6 Inhibitor | Yes |
| CYP3A4 Inhibitor | Yes |
| Excretion | |
| Total Clearance (log ml/min/kg) | 0.35 |
| Toxicity | |
| AMES Toxicity | No |
| hERG I Inhibitor | Yes |
| Hepatotoxicity | Yes |
Disclaimer: These ADMET properties were predicted using online tools and have not been experimentally validated.
In-Vitro Activity
Experimental validation has confirmed the in-silico predictions. This compound has demonstrated potent cytotoxic activity against various human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| PC-3 | Prostate Cancer | 2.99[5] |
| C4-2 | Prostate Cancer | 2.47[5] |
| DU145 | Prostate Cancer | ~25[5] |
This compound effectively inhibits the survival of a range of cancer cell lines with IC50 values between 0.4 and 4.4 µM.[5]
Conclusion
The initial in-silico screening of this compound has successfully identified a promising lead compound for the development of a novel anti-cancer therapeutic. The computational predictions regarding its mechanism of action as a survivin dimerization inhibitor have been supported by initial experimental data. While the predicted ADMET profile suggests potential challenges, such as CYP450 inhibition and hepatotoxicity, that will need to be addressed in further optimization studies, the in-silico approach has proven invaluable in the efficient discovery of this potent survivin inhibitor. This technical guide provides a foundational understanding of the computational strategies and key findings that underscore the potential of this compound as a candidate for further preclinical development.
References
- 1. Effective Targeting of the Survivin Dimerization Interface with Small-Molecule Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pkCSM [biosig.lab.uq.edu.au]
- 3. phytojournal.com [phytojournal.com]
- 4. CA3003326A1 - Methode de prediction de la reponse a la medication chez les patients atteints de cancer - Google Patents [patents.google.com]
- 5. pkCSM [biosig.lab.uq.edu.au]
In-Silico Screening of LQZ-7F: A Technical Overview for Drug Development Professionals
An In-Depth Guide to the Initial Computational Evaluation of a Novel Survivin Dimerization Inhibitor
This technical guide provides a comprehensive overview of the initial in-silico screening studies of LQZ-7F, a promising small molecule inhibitor targeting the dimerization of the oncoprotein survivin. This document is intended for researchers, scientists, and drug development professionals interested in the computational methodologies and early-stage evaluation of this potential anti-cancer agent.
Introduction
This compound is a novel compound identified through a combination of computational analysis and in-silico screening as a direct inhibitor of survivin dimerization.[1][2] Survivin, a member of the inhibitor of apoptosis protein (IAP) family, is overexpressed in most human cancers and plays a crucial role in cell division and apoptosis resistance.[3] By disrupting the homodimerization of survivin, this compound promotes its proteasome-dependent degradation, leading to mitotic arrest and apoptosis in cancer cells.[1][4] This document summarizes the key in-silico findings that formed the basis for the experimental validation of this compound.
Molecular Target and Mechanism of Action
The primary molecular target of this compound is the dimerization interface of the survivin protein. Computational studies have shown that this compound specifically interacts with key hydrophobic residues, Leu98 and Phe101, which are critical for the formation of the survivin homodimer.[4] The binding of this compound to this interface is predicted to disrupt the protein-protein interaction, leading to the dissociation of the survivin dimer. This, in turn, exposes the hydrophobic core of the protein, triggering misfolding and subsequent degradation by the proteasome.[2]
Signaling Pathway of this compound Action
In-Silico Screening and Molecular Docking
This compound was identified from a large compound library through a virtual screening campaign. The primary computational method employed was molecular docking, which predicted the binding affinity and conformation of small molecules to the survivin dimerization interface.
Experimental Protocols
Molecular Docking Protocol (Predicted)
While the full detailed parameters from the original study by Qi et al. (2016) were not publicly accessible, a representative molecular docking protocol using DOCK6, which was mentioned as the software used, can be outlined as follows:[2]
-
Receptor Preparation: The crystal structure of the survivin dimer was obtained from the Protein Data Bank. The protein was prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
Ligand Preparation: A 3D structure of this compound was generated and energy-minimized. Rotatable bonds were defined to allow for conformational flexibility during docking.
-
Binding Site Definition: The binding site was defined as the dimerization interface of survivin, with a focus on the pocket surrounding the key residues Leu98 and Phe101.
-
Docking Simulation: DOCK6 was used to perform flexible ligand docking. The program samples a large number of conformations and orientations of the ligand within the binding site and scores them based on a force field.
-
Scoring and Analysis: The predicted binding poses were ranked based on their docking scores, which estimate the binding affinity. The top-ranked poses were visually inspected to analyze the key interactions with the protein residues.
Predicted Binding Interactions
Molecular docking simulations predict that this compound forms several key interactions with the survivin dimerization interface. These include hydrogen bonds and hydrophobic interactions with critical amino acid residues.
| Interacting Residue | Interaction Type |
| Glu94 | Hydrogen Bond |
| Phe93 | Hydrophobic |
| Leu98 | Hydrophobic |
| Phe101 | Hydrophobic |
In-Silico Screening Workflow
Predicted Physicochemical and ADMET Properties
An in-silico assessment of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound was conducted using publicly available prediction tools. These predictions provide an early indication of the compound's drug-like properties.
Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C24H19N7O4 |
| Molecular Weight | 469.46 g/mol |
| LogP | 3.65 |
| Water Solubility | Poorly soluble |
| Number of H-bond Donors | 3 |
| Number of H-bond Acceptors | 8 |
| Polar Surface Area | 148.8 Ų |
ADMET Predictions
| Parameter | Prediction |
| Absorption | |
| Human Intestinal Absorption | High |
| Caco-2 Permeability | Low |
| Distribution | |
| Blood-Brain Barrier Permeability | No |
| CNS Permeability | No |
| Metabolism | |
| CYP2D6 Inhibitor | Yes |
| CYP3A4 Inhibitor | Yes |
| Excretion | |
| Total Clearance (log ml/min/kg) | 0.35 |
| Toxicity | |
| AMES Toxicity | No |
| hERG I Inhibitor | Yes |
| Hepatotoxicity | Yes |
Disclaimer: These ADMET properties were predicted using online tools and have not been experimentally validated.
In-Vitro Activity
Experimental validation has confirmed the in-silico predictions. This compound has demonstrated potent cytotoxic activity against various human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| PC-3 | Prostate Cancer | 2.99[5] |
| C4-2 | Prostate Cancer | 2.47[5] |
| DU145 | Prostate Cancer | ~25[5] |
This compound effectively inhibits the survival of a range of cancer cell lines with IC50 values between 0.4 and 4.4 µM.[5]
Conclusion
The initial in-silico screening of this compound has successfully identified a promising lead compound for the development of a novel anti-cancer therapeutic. The computational predictions regarding its mechanism of action as a survivin dimerization inhibitor have been supported by initial experimental data. While the predicted ADMET profile suggests potential challenges, such as CYP450 inhibition and hepatotoxicity, that will need to be addressed in further optimization studies, the in-silico approach has proven invaluable in the efficient discovery of this potent survivin inhibitor. This technical guide provides a foundational understanding of the computational strategies and key findings that underscore the potential of this compound as a candidate for further preclinical development.
References
- 1. Effective Targeting of the Survivin Dimerization Interface with Small-Molecule Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pkCSM [biosig.lab.uq.edu.au]
- 3. phytojournal.com [phytojournal.com]
- 4. CA3003326A1 - Methode de prediction de la reponse a la medication chez les patients atteints de cancer - Google Patents [patents.google.com]
- 5. pkCSM [biosig.lab.uq.edu.au]
LQZ-7F: A Technical Guide on its Disruption of the Inhibitor of Apoptosis Protein (IAP) Family
A Deep Dive into the Mechanism and Therapeutic Potential of a Novel Survivin Dimerization Inhibitor
For Immediate Release
This technical guide provides an in-depth analysis of LQZ-7F, a small molecule inhibitor targeting the dimerization interface of survivin, a key member of the Inhibitor of Apoptosis Protein (IAP) family. This document is intended for researchers, scientists, and drug development professionals interested in the mechanism of action, experimental validation, and therapeutic potential of novel anti-cancer agents targeting apoptosis pathways.
Introduction to the IAP Family and the Role of Survivin
The Inhibitor of Apoptosis Protein (IAP) family are crucial regulators of programmed cell death, or apoptosis.[1][2] Members of this family, including XIAP, cIAP1, cIAP2, and survivin, are characterized by the presence of at least one baculovirus IAP repeat (BIR) domain.[1][3] Many IAPs function by directly binding to and inhibiting caspases, the key effector enzymes of apoptosis.[4]
Survivin (also known as BIRC5) is a unique member of the IAP family that is highly expressed in most human cancers but is generally absent in normal, differentiated adult tissues.[2][5] This differential expression makes it an attractive target for cancer therapy. Survivin exists as a homodimer and plays a dual role in promoting cell proliferation and inhibiting apoptosis.[1][5] Its anti-apoptotic function is, in part, mediated through its interaction with other proteins in the apoptosis pathway.[2][3]
This compound: A Direct Inhibitor of Survivin Dimerization
This compound is a novel small molecule inhibitor designed to specifically target the dimerization interface of survivin.[5] Unlike molecules that target enzymatic activity, this compound disrupts a critical protein-protein interaction necessary for survivin's stability and function. The binding of this compound to the survivin dimer interface is thought to expose a hydrophobic core, leading to protein misfolding and subsequent degradation by the proteasome.[6] This targeted degradation of survivin ultimately triggers spontaneous apoptosis in cancer cells.[1][6]
Mechanism of this compound-induced apoptosis.
Quantitative Data: In Vitro Efficacy of this compound
This compound has demonstrated potent anti-proliferative activity across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its efficacy in the low micromolar range.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| PC-3 | Prostate Cancer | 2.99 | [7] |
| C4-2 | Prostate Cancer | 2.47 | [7] |
| Multiple Cancer Cell Lines | Various | 0.4 - 4.4 | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of this compound.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound or DMSO (vehicle control) for 48-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the IC50 values.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Treat cells with the desired concentrations of this compound for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Workflow for apoptosis detection.
Western Blotting for Protein Expression
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against survivin, cleaved caspase-3, or other proteins of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cycloheximide (B1669411) (CHX) Chase Assay for Protein Stability
-
Cell Treatment: Treat cells with this compound or DMSO for a specified time.
-
CHX Addition: Add cycloheximide (a protein synthesis inhibitor) to the media at a final concentration of 10-20 µg/mL.
-
Time-Course Collection: Harvest cells at various time points after CHX addition (e.g., 0, 2, 4, 6, 8 hours).
-
Western Blot Analysis: Analyze the levels of survivin protein at each time point by Western blotting to determine its half-life. A faster decrease in survivin levels in this compound-treated cells indicates reduced protein stability.[6]
Effect of this compound on the Broader IAP Family
While this compound is a specific inhibitor of survivin dimerization, its effects may extend to the broader IAP family through indirect mechanisms. The current body of research primarily focuses on the direct interaction between this compound and survivin. There is no direct evidence to suggest that this compound binds to or directly inhibits other IAP family members such as XIAP, cIAP1, or cIAP2.
However, survivin is known to interact with other IAPs. Notably, survivin can form a complex with XIAP, which enhances XIAP's stability and its ability to inhibit caspases.[2][8] By promoting the degradation of survivin, this compound may disrupt this protective interaction, potentially leading to the destabilization and reduced activity of XIAP. This would represent an indirect mechanism by which this compound could further sensitize cancer cells to apoptosis.
Potential indirect effect of this compound on XIAP.
Further research is warranted to experimentally validate the effect of this compound on the expression and activity of other IAP family members. An "IAP family member degradation assay," as described in some contexts, could be employed where cells are treated with this compound, and the levels of XIAP, cIAP1, and cIAP2 are evaluated by Western blotting.
Conclusion
This compound represents a promising therapeutic agent that targets a key vulnerability in cancer cells – their reliance on survivin for survival and proliferation. Its mechanism of inducing proteasome-dependent degradation of survivin through the inhibition of dimerization is a novel approach to targeting proteins previously considered "undruggable." While its direct effects are on survivin, the potential for indirect effects on other IAP family members like XIAP could contribute to its overall pro-apoptotic efficacy. The data presented in this guide underscores the need for continued investigation and development of this compound as a potential anti-cancer therapeutic.
References
- 1. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 2. Survivin Small Molecules Inhibitors: Recent Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Survivin saga goes in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IAP-family protein survivin inhibits caspase activity and apoptosis induced by Fas (CD95), Bax, caspases, and anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel survivin dimerization inhibitor without a labile hydrazone linker induces spontaneous apoptosis and synergizes with docetaxel in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Identification of a Novel Lead Targeting Survivin Dimerization for Proteasome-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. SURVIVIN AND IAP PROTEINS IN CELL DEATH MECHANISMS - PMC [pmc.ncbi.nlm.nih.gov]
LQZ-7F: A Technical Guide on its Disruption of the Inhibitor of Apoptosis Protein (IAP) Family
A Deep Dive into the Mechanism and Therapeutic Potential of a Novel Survivin Dimerization Inhibitor
For Immediate Release
This technical guide provides an in-depth analysis of LQZ-7F, a small molecule inhibitor targeting the dimerization interface of survivin, a key member of the Inhibitor of Apoptosis Protein (IAP) family. This document is intended for researchers, scientists, and drug development professionals interested in the mechanism of action, experimental validation, and therapeutic potential of novel anti-cancer agents targeting apoptosis pathways.
Introduction to the IAP Family and the Role of Survivin
The Inhibitor of Apoptosis Protein (IAP) family are crucial regulators of programmed cell death, or apoptosis.[1][2] Members of this family, including XIAP, cIAP1, cIAP2, and survivin, are characterized by the presence of at least one baculovirus IAP repeat (BIR) domain.[1][3] Many IAPs function by directly binding to and inhibiting caspases, the key effector enzymes of apoptosis.[4]
Survivin (also known as BIRC5) is a unique member of the IAP family that is highly expressed in most human cancers but is generally absent in normal, differentiated adult tissues.[2][5] This differential expression makes it an attractive target for cancer therapy. Survivin exists as a homodimer and plays a dual role in promoting cell proliferation and inhibiting apoptosis.[1][5] Its anti-apoptotic function is, in part, mediated through its interaction with other proteins in the apoptosis pathway.[2][3]
This compound: A Direct Inhibitor of Survivin Dimerization
This compound is a novel small molecule inhibitor designed to specifically target the dimerization interface of survivin.[5] Unlike molecules that target enzymatic activity, this compound disrupts a critical protein-protein interaction necessary for survivin's stability and function. The binding of this compound to the survivin dimer interface is thought to expose a hydrophobic core, leading to protein misfolding and subsequent degradation by the proteasome.[6] This targeted degradation of survivin ultimately triggers spontaneous apoptosis in cancer cells.[1][6]
Mechanism of this compound-induced apoptosis.
Quantitative Data: In Vitro Efficacy of this compound
This compound has demonstrated potent anti-proliferative activity across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its efficacy in the low micromolar range.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| PC-3 | Prostate Cancer | 2.99 | [7] |
| C4-2 | Prostate Cancer | 2.47 | [7] |
| Multiple Cancer Cell Lines | Various | 0.4 - 4.4 | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of this compound.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound or DMSO (vehicle control) for 48-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the IC50 values.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Treat cells with the desired concentrations of this compound for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Workflow for apoptosis detection.
Western Blotting for Protein Expression
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against survivin, cleaved caspase-3, or other proteins of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cycloheximide (CHX) Chase Assay for Protein Stability
-
Cell Treatment: Treat cells with this compound or DMSO for a specified time.
-
CHX Addition: Add cycloheximide (a protein synthesis inhibitor) to the media at a final concentration of 10-20 µg/mL.
-
Time-Course Collection: Harvest cells at various time points after CHX addition (e.g., 0, 2, 4, 6, 8 hours).
-
Western Blot Analysis: Analyze the levels of survivin protein at each time point by Western blotting to determine its half-life. A faster decrease in survivin levels in this compound-treated cells indicates reduced protein stability.[6]
Effect of this compound on the Broader IAP Family
While this compound is a specific inhibitor of survivin dimerization, its effects may extend to the broader IAP family through indirect mechanisms. The current body of research primarily focuses on the direct interaction between this compound and survivin. There is no direct evidence to suggest that this compound binds to or directly inhibits other IAP family members such as XIAP, cIAP1, or cIAP2.
However, survivin is known to interact with other IAPs. Notably, survivin can form a complex with XIAP, which enhances XIAP's stability and its ability to inhibit caspases.[2][8] By promoting the degradation of survivin, this compound may disrupt this protective interaction, potentially leading to the destabilization and reduced activity of XIAP. This would represent an indirect mechanism by which this compound could further sensitize cancer cells to apoptosis.
Potential indirect effect of this compound on XIAP.
Further research is warranted to experimentally validate the effect of this compound on the expression and activity of other IAP family members. An "IAP family member degradation assay," as described in some contexts, could be employed where cells are treated with this compound, and the levels of XIAP, cIAP1, and cIAP2 are evaluated by Western blotting.
Conclusion
This compound represents a promising therapeutic agent that targets a key vulnerability in cancer cells – their reliance on survivin for survival and proliferation. Its mechanism of inducing proteasome-dependent degradation of survivin through the inhibition of dimerization is a novel approach to targeting proteins previously considered "undruggable." While its direct effects are on survivin, the potential for indirect effects on other IAP family members like XIAP could contribute to its overall pro-apoptotic efficacy. The data presented in this guide underscores the need for continued investigation and development of this compound as a potential anti-cancer therapeutic.
References
- 1. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 2. Survivin Small Molecules Inhibitors: Recent Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Survivin saga goes in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IAP-family protein survivin inhibits caspase activity and apoptosis induced by Fas (CD95), Bax, caspases, and anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel survivin dimerization inhibitor without a labile hydrazone linker induces spontaneous apoptosis and synergizes with docetaxel in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Identification of a Novel Lead Targeting Survivin Dimerization for Proteasome-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. SURVIVIN AND IAP PROTEINS IN CELL DEATH MECHANISMS - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of LQZ-7F on Mitotic Arrest in Tumor Cells: A Technical Guide
Abstract
LQZ-7F is a novel small molecule inhibitor that targets the dimerization interface of survivin, an oncoprotein overexpressed in a majority of human cancers. By disrupting survivin homodimerization, this compound triggers proteasome-dependent degradation of survivin, leading to mitotic arrest and subsequent apoptosis in tumor cells.[1] This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the associated signaling pathways and experimental workflows. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
Survivin, a member of the inhibitor of apoptosis (IAP) protein family, plays a dual role in promoting cell proliferation and inhibiting apoptosis. Its overexpression is a hallmark of many cancers and is often associated with a poor prognosis. The unique expression profile of survivin, being abundant in cancer cells but nearly absent in most normal adult tissues, makes it an attractive target for cancer therapy.[2] this compound has emerged as a promising anti-cancer agent that directly targets survivin.[3] This compound was identified through in-silico screening and has been shown to effectively inhibit the survival of multiple cancer cell lines.
Mechanism of Action
This compound functions by directly binding to the dimerization interface of survivin.[3][4] This interaction prevents the formation of survivin homodimers, which is essential for its stability and function. The disruption of the survivin dimer leads to its ubiquitination and subsequent degradation by the proteasome.[5] The depletion of cellular survivin levels has two major consequences for cancer cells:
-
Induction of Apoptosis: As an inhibitor of apoptosis, the degradation of survivin leads to the activation of caspases and the induction of programmed cell death.[6]
-
Mitotic Arrest: Survivin is a key component of the chromosomal passenger complex (CPC), which is crucial for proper chromosome segregation and cytokinesis during mitosis. The loss of survivin function due to this compound treatment results in defects in microtubule dynamics, leading to mitotic arrest and the formation of aberrant spindles.[5][3]
Quantitative Data
The anti-cancer effects of this compound have been quantified in various cancer cell lines. The following tables summarize the key findings.
Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| PC-3 | Prostate Cancer | 2.99[7] |
| C4-2 | Prostate Cancer | 2.47[7] |
| Multiple Human Cancer Cell Lines | Various | 0.4 - 4.4[5][3] |
IC50 values represent the concentration of this compound required to inhibit the growth of 50% of the cell population.
Table 2: Effect of this compound on Colony Formation of Cancer Cells
| Cell Line | Treatment | Colony Formation Efficiency (%) |
| PC-3 | Control | ~62 |
| 0.2 µM this compound | ~52 | |
| 0.5 µM this compound | ~12 | |
| 1.0 µM this compound | ~8 |
Table 3: Induction of Apoptosis by this compound
| Cell Line | Treatment | Apoptosis (%) |
| PC-3 | This compound | 54 - 69[7] |
| HL-60 | This compound | 66 - 98[7] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to evaluate the effects of this compound.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the log of the drug concentration.
Colony Formation Assay
This assay assesses the ability of single cells to grow into colonies.
-
Cell Seeding: Seed a low density of cells (e.g., 500 cells) in 6-well plates.
-
Drug Treatment: Treat the cells with this compound at various concentrations.
-
Incubation: Incubate the plates for 1-2 weeks, allowing colonies to form.
-
Staining: Wash the colonies with PBS, fix with methanol, and stain with crystal violet.
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the colony formation efficiency as the ratio of the number of colonies to the number of cells seeded.
Flow Cytometry for Apoptosis (Annexin V/PI Staining)
This method quantifies the percentage of apoptotic cells.
-
Cell Treatment: Treat cells with this compound for 24 hours.
-
Cell Harvesting: Harvest the cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium (B1200493) iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blotting
This technique is used to detect specific proteins in a sample.
-
Cell Lysis: Lyse this compound-treated cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.
-
Antibody Incubation: Incubate the membrane with primary antibodies against survivin, cleaved PARP, or other proteins of interest, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) reagent.
Visualizations
Signaling Pathway of this compound
Caption: Proposed signaling pathway of this compound in tumor cells.
Experimental Workflow for this compound Evaluation
Caption: Typical experimental workflow for evaluating this compound.
Logical Relationship of this compound's Effects
Caption: Logical flow of this compound's anti-tumor activity.
Conclusion
This compound represents a promising strategy for targeting survivin in cancer therapy. Its ability to induce proteasome-dependent degradation of survivin leads to a dual anti-tumor effect: induction of apoptosis and mitotic arrest. The quantitative data and experimental evidence strongly support its potential as a lead compound for the development of novel cancer therapeutics. Further in vivo studies are warranted to fully elucidate its efficacy and safety profile.
References
- 1. tebubio.com [tebubio.com]
- 2. A novel survivin dimerization inhibitor without a labile hydrazone linker induces spontaneous apoptosis and synergizes with docetaxel in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WO2016187046A1 - Survivin-targeting anti-tumor agents and uses thereof - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 6. Synthesis and Identification of a Novel Lead Targeting Survivin Dimerization for Proteasome-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
The Impact of LQZ-7F on Mitotic Arrest in Tumor Cells: A Technical Guide
Abstract
LQZ-7F is a novel small molecule inhibitor that targets the dimerization interface of survivin, an oncoprotein overexpressed in a majority of human cancers. By disrupting survivin homodimerization, this compound triggers proteasome-dependent degradation of survivin, leading to mitotic arrest and subsequent apoptosis in tumor cells.[1] This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the associated signaling pathways and experimental workflows. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
Survivin, a member of the inhibitor of apoptosis (IAP) protein family, plays a dual role in promoting cell proliferation and inhibiting apoptosis. Its overexpression is a hallmark of many cancers and is often associated with a poor prognosis. The unique expression profile of survivin, being abundant in cancer cells but nearly absent in most normal adult tissues, makes it an attractive target for cancer therapy.[2] this compound has emerged as a promising anti-cancer agent that directly targets survivin.[3] This compound was identified through in-silico screening and has been shown to effectively inhibit the survival of multiple cancer cell lines.
Mechanism of Action
This compound functions by directly binding to the dimerization interface of survivin.[3][4] This interaction prevents the formation of survivin homodimers, which is essential for its stability and function. The disruption of the survivin dimer leads to its ubiquitination and subsequent degradation by the proteasome.[5] The depletion of cellular survivin levels has two major consequences for cancer cells:
-
Induction of Apoptosis: As an inhibitor of apoptosis, the degradation of survivin leads to the activation of caspases and the induction of programmed cell death.[6]
-
Mitotic Arrest: Survivin is a key component of the chromosomal passenger complex (CPC), which is crucial for proper chromosome segregation and cytokinesis during mitosis. The loss of survivin function due to this compound treatment results in defects in microtubule dynamics, leading to mitotic arrest and the formation of aberrant spindles.[5][3]
Quantitative Data
The anti-cancer effects of this compound have been quantified in various cancer cell lines. The following tables summarize the key findings.
Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| PC-3 | Prostate Cancer | 2.99[7] |
| C4-2 | Prostate Cancer | 2.47[7] |
| Multiple Human Cancer Cell Lines | Various | 0.4 - 4.4[5][3] |
IC50 values represent the concentration of this compound required to inhibit the growth of 50% of the cell population.
Table 2: Effect of this compound on Colony Formation of Cancer Cells
| Cell Line | Treatment | Colony Formation Efficiency (%) |
| PC-3 | Control | ~62 |
| 0.2 µM this compound | ~52 | |
| 0.5 µM this compound | ~12 | |
| 1.0 µM this compound | ~8 |
Table 3: Induction of Apoptosis by this compound
| Cell Line | Treatment | Apoptosis (%) |
| PC-3 | This compound | 54 - 69[7] |
| HL-60 | This compound | 66 - 98[7] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to evaluate the effects of this compound.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the log of the drug concentration.
Colony Formation Assay
This assay assesses the ability of single cells to grow into colonies.
-
Cell Seeding: Seed a low density of cells (e.g., 500 cells) in 6-well plates.
-
Drug Treatment: Treat the cells with this compound at various concentrations.
-
Incubation: Incubate the plates for 1-2 weeks, allowing colonies to form.
-
Staining: Wash the colonies with PBS, fix with methanol, and stain with crystal violet.
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the colony formation efficiency as the ratio of the number of colonies to the number of cells seeded.
Flow Cytometry for Apoptosis (Annexin V/PI Staining)
This method quantifies the percentage of apoptotic cells.
-
Cell Treatment: Treat cells with this compound for 24 hours.
-
Cell Harvesting: Harvest the cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blotting
This technique is used to detect specific proteins in a sample.
-
Cell Lysis: Lyse this compound-treated cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.
-
Antibody Incubation: Incubate the membrane with primary antibodies against survivin, cleaved PARP, or other proteins of interest, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) reagent.
Visualizations
Signaling Pathway of this compound
Caption: Proposed signaling pathway of this compound in tumor cells.
Experimental Workflow for this compound Evaluation
Caption: Typical experimental workflow for evaluating this compound.
Logical Relationship of this compound's Effects
Caption: Logical flow of this compound's anti-tumor activity.
Conclusion
This compound represents a promising strategy for targeting survivin in cancer therapy. Its ability to induce proteasome-dependent degradation of survivin leads to a dual anti-tumor effect: induction of apoptosis and mitotic arrest. The quantitative data and experimental evidence strongly support its potential as a lead compound for the development of novel cancer therapeutics. Further in vivo studies are warranted to fully elucidate its efficacy and safety profile.
References
- 1. tebubio.com [tebubio.com]
- 2. A novel survivin dimerization inhibitor without a labile hydrazone linker induces spontaneous apoptosis and synergizes with docetaxel in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WO2016187046A1 - Survivin-targeting anti-tumor agents and uses thereof - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 6. Synthesis and Identification of a Novel Lead Targeting Survivin Dimerization for Proteasome-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes: Determining the IC50 Value of LQZ-7F in Prostate Cancer Cells
Introduction
LQZ-7F is a small-molecule inhibitor that targets the dimerization of survivin, a protein that is overexpressed in many cancers, including prostate cancer, but is largely absent in normal adult tissues.[1] Survivin is a member of the inhibitor of apoptosis protein (IAP) family and plays a dual role in promoting cell division and preventing apoptosis (programmed cell death).[1][2] By inhibiting the dimerization of survivin, this compound triggers its degradation through a proteasome-dependent pathway, leading to mitotic arrest and subsequent apoptosis in cancer cells.[2][3] This makes this compound a promising candidate for targeted cancer therapy.
Mechanism of Action
This compound was identified through in-silico screening designed to find molecules that could disrupt the survivin dimer interface.[3] The mechanism of action involves the following steps:
-
Binding: this compound binds to the hydrophobic dimerization domain of survivin.[2]
-
Dimer Disruption: This binding prevents two survivin proteins from forming a functional homodimer.[4]
-
Protein Degradation: The monomeric survivin is unstable and is targeted for degradation by the proteasome.[1][2]
-
Cell Cycle Arrest and Apoptosis: The resulting loss of survivin function leads to disruption of microtubule structure, mitotic arrest, and induction of spontaneous apoptosis in cancer cells.[3][5]
These application notes provide a summary of the inhibitory effects of this compound on prostate cancer cells and detailed protocols for determining its half-maximal inhibitory concentration (IC50).
Data Presentation: IC50 Values of this compound in Prostate Cancer Cell Lines
The following table summarizes the reported IC50 values for this compound and its analogue, LQZ-7F1, in various prostate cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cell population.
| Compound | Cell Line | IC50 Value (µM) | Assay Method | Reference |
| This compound | PC-3 | 2.99 | Not Specified | [5] |
| C4-2 | 2.47 | Not Specified | [5] | |
| PC-3 | ~25 | Not Specified | [5] | |
| DU145 | ~25 | Not Specified | [5] | |
| LQZ-7F1 * | PC-3 | 0.158 | Not Specified | [6] |
| C4-2 | 0.175 | Not Specified | [6] |
*Note: LQZ-7F1 is a hydrolysis product and a more potent derivative of this compound.[2][6]
Experimental Protocols
Two standard colorimetric assays for determining the IC50 value of a compound in adherent cell lines are the MTT and CCK-8 assays. Both rely on the principle that viable, metabolically active cells can reduce a tetrazolium salt to a colored formazan (B1609692) product.
Protocol 1: MTT Assay for IC50 Determination
This protocol is adapted from standard MTT assay procedures.[7][8]
Materials:
-
Prostate cancer cell lines (e.g., PC-3, C4-2)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (dissolved in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader (wavelength: 570 nm, reference wavelength: 630 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count prostate cancer cells that are in the logarithmic growth phase.
-
Dilute the cells in a complete culture medium to a final concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into the wells of a 96-well plate.
-
Include wells with medium only as a blank control.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in a complete culture medium from the stock solution. A common starting range for this compound would be from 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells.
-
Incubate the plate for an additional 48-72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[7]
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to reduce background noise.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use non-linear regression (log(inhibitor) vs. normalized response -- Variable slope) to determine the IC50 value.
-
Protocol 2: CCK-8 Assay for IC50 Determination
This protocol is based on standard CCK-8 assay procedures.[9][10][11][12]
Materials:
-
Prostate cancer cell lines (e.g., PC-3, C4-2)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
Cell Counting Kit-8 (CCK-8) solution
-
Multichannel pipette
-
Microplate reader (wavelength: 450 nm)
Procedure:
-
Cell Seeding:
-
Follow the same procedure as in the MTT assay (Step 1) to seed 5,000 cells per well in a 96-well plate and incubate for 24 hours.
-
-
Drug Treatment:
-
Follow the same procedure as in the MTT assay (Step 2) to treat the cells with serial dilutions of this compound for 48-72 hours.
-
-
CCK-8 Addition and Incubation:
-
Absorbance Measurement:
-
Data Analysis:
-
Follow the same data analysis steps as in the MTT assay (Step 6) to calculate the percentage of cell viability and determine the IC50 value.
-
Visualizations
Caption: Signaling pathway of this compound in cancer cells.
Caption: Experimental workflow for IC50 determination.
References
- 1. A novel survivin dimerization inhibitor without a labile hydrazone linker induces spontaneous apoptosis and synergizes with docetaxel in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel survivin dimerization inhibitor without a labile hydrazone linker induces spontaneous apoptosis and synergizes with docetaxel in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. US20210299123A1 - Survivin-targeting anti-tumor agents and uses thereof - Google Patents [patents.google.com]
- 7. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. texaschildrens.org [texaschildrens.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. CCK-8 Assay: A sensitive tool for cell viability | Abcam [abcam.com]
- 11. apexbt.com [apexbt.com]
- 12. ptglab.com [ptglab.com]
Application Notes: Determining the IC50 Value of LQZ-7F in Prostate Cancer Cells
Introduction
LQZ-7F is a small-molecule inhibitor that targets the dimerization of survivin, a protein that is overexpressed in many cancers, including prostate cancer, but is largely absent in normal adult tissues.[1] Survivin is a member of the inhibitor of apoptosis protein (IAP) family and plays a dual role in promoting cell division and preventing apoptosis (programmed cell death).[1][2] By inhibiting the dimerization of survivin, this compound triggers its degradation through a proteasome-dependent pathway, leading to mitotic arrest and subsequent apoptosis in cancer cells.[2][3] This makes this compound a promising candidate for targeted cancer therapy.
Mechanism of Action
This compound was identified through in-silico screening designed to find molecules that could disrupt the survivin dimer interface.[3] The mechanism of action involves the following steps:
-
Binding: this compound binds to the hydrophobic dimerization domain of survivin.[2]
-
Dimer Disruption: This binding prevents two survivin proteins from forming a functional homodimer.[4]
-
Protein Degradation: The monomeric survivin is unstable and is targeted for degradation by the proteasome.[1][2]
-
Cell Cycle Arrest and Apoptosis: The resulting loss of survivin function leads to disruption of microtubule structure, mitotic arrest, and induction of spontaneous apoptosis in cancer cells.[3][5]
These application notes provide a summary of the inhibitory effects of this compound on prostate cancer cells and detailed protocols for determining its half-maximal inhibitory concentration (IC50).
Data Presentation: IC50 Values of this compound in Prostate Cancer Cell Lines
The following table summarizes the reported IC50 values for this compound and its analogue, LQZ-7F1, in various prostate cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cell population.
| Compound | Cell Line | IC50 Value (µM) | Assay Method | Reference |
| This compound | PC-3 | 2.99 | Not Specified | [5] |
| C4-2 | 2.47 | Not Specified | [5] | |
| PC-3 | ~25 | Not Specified | [5] | |
| DU145 | ~25 | Not Specified | [5] | |
| LQZ-7F1 * | PC-3 | 0.158 | Not Specified | [6] |
| C4-2 | 0.175 | Not Specified | [6] |
*Note: LQZ-7F1 is a hydrolysis product and a more potent derivative of this compound.[2][6]
Experimental Protocols
Two standard colorimetric assays for determining the IC50 value of a compound in adherent cell lines are the MTT and CCK-8 assays. Both rely on the principle that viable, metabolically active cells can reduce a tetrazolium salt to a colored formazan product.
Protocol 1: MTT Assay for IC50 Determination
This protocol is adapted from standard MTT assay procedures.[7][8]
Materials:
-
Prostate cancer cell lines (e.g., PC-3, C4-2)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (dissolved in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader (wavelength: 570 nm, reference wavelength: 630 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count prostate cancer cells that are in the logarithmic growth phase.
-
Dilute the cells in a complete culture medium to a final concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into the wells of a 96-well plate.
-
Include wells with medium only as a blank control.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in a complete culture medium from the stock solution. A common starting range for this compound would be from 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells.
-
Incubate the plate for an additional 48-72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[7]
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to reduce background noise.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use non-linear regression (log(inhibitor) vs. normalized response -- Variable slope) to determine the IC50 value.
-
Protocol 2: CCK-8 Assay for IC50 Determination
This protocol is based on standard CCK-8 assay procedures.[9][10][11][12]
Materials:
-
Prostate cancer cell lines (e.g., PC-3, C4-2)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
Cell Counting Kit-8 (CCK-8) solution
-
Multichannel pipette
-
Microplate reader (wavelength: 450 nm)
Procedure:
-
Cell Seeding:
-
Follow the same procedure as in the MTT assay (Step 1) to seed 5,000 cells per well in a 96-well plate and incubate for 24 hours.
-
-
Drug Treatment:
-
Follow the same procedure as in the MTT assay (Step 2) to treat the cells with serial dilutions of this compound for 48-72 hours.
-
-
CCK-8 Addition and Incubation:
-
Absorbance Measurement:
-
Data Analysis:
-
Follow the same data analysis steps as in the MTT assay (Step 6) to calculate the percentage of cell viability and determine the IC50 value.
-
Visualizations
Caption: Signaling pathway of this compound in cancer cells.
Caption: Experimental workflow for IC50 determination.
References
- 1. A novel survivin dimerization inhibitor without a labile hydrazone linker induces spontaneous apoptosis and synergizes with docetaxel in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel survivin dimerization inhibitor without a labile hydrazone linker induces spontaneous apoptosis and synergizes with docetaxel in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. US20210299123A1 - Survivin-targeting anti-tumor agents and uses thereof - Google Patents [patents.google.com]
- 7. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. texaschildrens.org [texaschildrens.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. CCK-8 Assay: A sensitive tool for cell viability | Abcam [abcam.com]
- 11. apexbt.com [apexbt.com]
- 12. ptglab.com [ptglab.com]
Application Notes and Protocols for Treating Xenograft Tumor Models with LQZ-7F
For Researchers, Scientists, and Drug Development Professionals
Introduction
LQZ-7F is a small molecule inhibitor that targets the dimerization of survivin, an oncoprotein that is overexpressed in many cancers and plays a crucial role in inhibiting apoptosis and regulating cell division.[1][2][3] By disrupting survivin dimerization, this compound promotes the degradation of survivin, leading to mitotic arrest and apoptosis in cancer cells.[1][3] Preclinical studies using xenograft tumor models have demonstrated the in vivo efficacy of this compound in inhibiting tumor growth, making it a promising candidate for cancer therapy.[1][3][4]
These application notes provide a detailed protocol for treating xenograft tumor models with this compound, based on established preclinical studies. The information herein is intended to guide researchers in designing and executing in vivo experiments to evaluate the anti-tumor activity of this compound.
Mechanism of Action: this compound and the Survivin Signaling Pathway
This compound functions by directly binding to the dimerization interface of survivin, a member of the Inhibitor of Apoptosis Protein (IAP) family.[4][5] This binding prevents the formation of survivin homodimers, which is essential for its stability and function. The disruption of dimerization leads to the proteasome-dependent degradation of survivin.[1][3]
The subsequent depletion of survivin has two major consequences for cancer cells:
-
Induction of Apoptosis: Survivin inhibits apoptosis by interfering with the activity of caspases, particularly caspase-3, caspase-7, and caspase-9. By degrading survivin, this compound relieves this inhibition, allowing the apoptotic cascade to proceed, leading to programmed cell death.
-
Mitotic Arrest: Survivin is also involved in the regulation of mitosis. Its depletion disrupts the proper formation of the mitotic spindle, leading to mitotic arrest and ultimately cell death.[1]
Data Presentation: In Vivo Efficacy of this compound
The following table summarizes the quantitative data from a preclinical study evaluating this compound in a PC-3 human prostate cancer xenograft model.[1]
| Treatment Group | Dosage and Schedule | Day 0 Tumor Volume (mm³) (Mean ± SEM) | Day 24 Tumor Volume (mm³) (Mean ± SEM) | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | 50% PEG300 / 50% Saline, i.p., every 3 days | ~100 | ~1200 | N/A |
| This compound | 25 mg/kg, i.p., every 3 days for 8 treatments | ~100 | ~400 | ~67% |
Note: The tumor volume data is estimated from graphical representations in the source publication and may not reflect the exact numerical values.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in treating xenograft tumor models with this compound.
Cell Culture and Preparation
-
Cell Line: PC-3 (human prostate adenocarcinoma)
-
Culture Medium: F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C, 5% CO₂ in a humidified incubator.
-
Cell Harvesting:
-
When cells reach 80-90% confluency, aspirate the culture medium.
-
Wash the cells with sterile Phosphate-Buffered Saline (PBS).
-
Add Trypsin-EDTA and incubate for 3-5 minutes at 37°C to detach the cells.
-
Neutralize the trypsin with complete culture medium.
-
Collect the cells and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in sterile PBS or serum-free medium.
-
Perform a cell count using a hemocytometer or automated cell counter. Assess cell viability using Trypan Blue exclusion (viability should be >95%).
-
Adjust the cell concentration to 1 x 10⁷ cells/mL in a 1:1 mixture of sterile PBS and Matrigel®. Keep the cell suspension on ice.
-
Xenograft Tumor Implantation
-
Animal Model: 4- to 6-week-old male NOD/SCID/IL-2Rg null (NSG) mice.[6]
-
Acclimatization: Allow mice to acclimate to the facility for at least one week before any procedures.
-
Implantation Procedure:
-
Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).
-
Shave and sterilize the injection site on the right flank of the mouse with 70% ethanol (B145695) and povidone-iodine.
-
Gently mix the cell suspension to ensure uniform distribution.
-
Using a 1 mL syringe with a 27-gauge needle, draw up 0.1 mL of the cell suspension (containing 1 x 10⁶ PC-3 cells).
-
Inject the cell suspension subcutaneously into the prepared flank.
-
Monitor the mice for recovery from anesthesia.
-
This compound Formulation and Administration
-
Formulation:
-
Prepare a vehicle solution of 50% PEG300 and 50% sterile saline.
-
Weigh the required amount of this compound powder.
-
Dissolve the this compound in the vehicle to achieve a final concentration of 2.5 mg/mL. This will allow for a 10 mL/kg injection volume to deliver a 25 mg/kg dose.
-
Ensure the solution is clear and free of particulates. Gentle warming and vortexing may be required. Prepare the formulation fresh for each treatment day.
-
-
Administration:
Tumor Growth Monitoring and Data Collection
-
Tumor Measurement:
-
Measure the tumor dimensions (length and width) twice a week using digital calipers.
-
Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2 .
-
-
Body Weight:
-
Monitor the body weight of each mouse twice a week as an indicator of general health and treatment-related toxicity.
-
-
Data Recording:
-
Record individual tumor volumes and body weights for each mouse at each time point.
-
At the end of the study, euthanize the mice and excise the tumors. Tumor weight can also be recorded as a final endpoint.
-
Concluding Remarks
This document provides a comprehensive protocol for the in vivo evaluation of this compound in a xenograft tumor model. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data. Researchers should always conduct experiments in accordance with institutional animal care and use committee (IACUC) guidelines. The provided data and diagrams serve as a valuable resource for understanding the mechanism and preclinical potential of this compound as a novel anti-cancer agent.
References
- 1. Effective Targeting of the Survivin Dimerization Interface with Small-Molecule Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Identification of a Novel Lead Targeting Survivin Dimerization for Proteasome-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Small Molecule Inhibitors Targeting the “Undruggable” Survivin: The Past, Present, and Future from a Medicinal Chemist’s Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Treating Xenograft Tumor Models with LQZ-7F
For Researchers, Scientists, and Drug Development Professionals
Introduction
LQZ-7F is a small molecule inhibitor that targets the dimerization of survivin, an oncoprotein that is overexpressed in many cancers and plays a crucial role in inhibiting apoptosis and regulating cell division.[1][2][3] By disrupting survivin dimerization, this compound promotes the degradation of survivin, leading to mitotic arrest and apoptosis in cancer cells.[1][3] Preclinical studies using xenograft tumor models have demonstrated the in vivo efficacy of this compound in inhibiting tumor growth, making it a promising candidate for cancer therapy.[1][3][4]
These application notes provide a detailed protocol for treating xenograft tumor models with this compound, based on established preclinical studies. The information herein is intended to guide researchers in designing and executing in vivo experiments to evaluate the anti-tumor activity of this compound.
Mechanism of Action: this compound and the Survivin Signaling Pathway
This compound functions by directly binding to the dimerization interface of survivin, a member of the Inhibitor of Apoptosis Protein (IAP) family.[4][5] This binding prevents the formation of survivin homodimers, which is essential for its stability and function. The disruption of dimerization leads to the proteasome-dependent degradation of survivin.[1][3]
The subsequent depletion of survivin has two major consequences for cancer cells:
-
Induction of Apoptosis: Survivin inhibits apoptosis by interfering with the activity of caspases, particularly caspase-3, caspase-7, and caspase-9. By degrading survivin, this compound relieves this inhibition, allowing the apoptotic cascade to proceed, leading to programmed cell death.
-
Mitotic Arrest: Survivin is also involved in the regulation of mitosis. Its depletion disrupts the proper formation of the mitotic spindle, leading to mitotic arrest and ultimately cell death.[1]
Data Presentation: In Vivo Efficacy of this compound
The following table summarizes the quantitative data from a preclinical study evaluating this compound in a PC-3 human prostate cancer xenograft model.[1]
| Treatment Group | Dosage and Schedule | Day 0 Tumor Volume (mm³) (Mean ± SEM) | Day 24 Tumor Volume (mm³) (Mean ± SEM) | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | 50% PEG300 / 50% Saline, i.p., every 3 days | ~100 | ~1200 | N/A |
| This compound | 25 mg/kg, i.p., every 3 days for 8 treatments | ~100 | ~400 | ~67% |
Note: The tumor volume data is estimated from graphical representations in the source publication and may not reflect the exact numerical values.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in treating xenograft tumor models with this compound.
Cell Culture and Preparation
-
Cell Line: PC-3 (human prostate adenocarcinoma)
-
Culture Medium: F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C, 5% CO₂ in a humidified incubator.
-
Cell Harvesting:
-
When cells reach 80-90% confluency, aspirate the culture medium.
-
Wash the cells with sterile Phosphate-Buffered Saline (PBS).
-
Add Trypsin-EDTA and incubate for 3-5 minutes at 37°C to detach the cells.
-
Neutralize the trypsin with complete culture medium.
-
Collect the cells and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in sterile PBS or serum-free medium.
-
Perform a cell count using a hemocytometer or automated cell counter. Assess cell viability using Trypan Blue exclusion (viability should be >95%).
-
Adjust the cell concentration to 1 x 10⁷ cells/mL in a 1:1 mixture of sterile PBS and Matrigel®. Keep the cell suspension on ice.
-
Xenograft Tumor Implantation
-
Animal Model: 4- to 6-week-old male NOD/SCID/IL-2Rg null (NSG) mice.[6]
-
Acclimatization: Allow mice to acclimate to the facility for at least one week before any procedures.
-
Implantation Procedure:
-
Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).
-
Shave and sterilize the injection site on the right flank of the mouse with 70% ethanol and povidone-iodine.
-
Gently mix the cell suspension to ensure uniform distribution.
-
Using a 1 mL syringe with a 27-gauge needle, draw up 0.1 mL of the cell suspension (containing 1 x 10⁶ PC-3 cells).
-
Inject the cell suspension subcutaneously into the prepared flank.
-
Monitor the mice for recovery from anesthesia.
-
This compound Formulation and Administration
-
Formulation:
-
Prepare a vehicle solution of 50% PEG300 and 50% sterile saline.
-
Weigh the required amount of this compound powder.
-
Dissolve the this compound in the vehicle to achieve a final concentration of 2.5 mg/mL. This will allow for a 10 mL/kg injection volume to deliver a 25 mg/kg dose.
-
Ensure the solution is clear and free of particulates. Gentle warming and vortexing may be required. Prepare the formulation fresh for each treatment day.
-
-
Administration:
Tumor Growth Monitoring and Data Collection
-
Tumor Measurement:
-
Measure the tumor dimensions (length and width) twice a week using digital calipers.
-
Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2 .
-
-
Body Weight:
-
Monitor the body weight of each mouse twice a week as an indicator of general health and treatment-related toxicity.
-
-
Data Recording:
-
Record individual tumor volumes and body weights for each mouse at each time point.
-
At the end of the study, euthanize the mice and excise the tumors. Tumor weight can also be recorded as a final endpoint.
-
Concluding Remarks
This document provides a comprehensive protocol for the in vivo evaluation of this compound in a xenograft tumor model. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data. Researchers should always conduct experiments in accordance with institutional animal care and use committee (IACUC) guidelines. The provided data and diagrams serve as a valuable resource for understanding the mechanism and preclinical potential of this compound as a novel anti-cancer agent.
References
- 1. Effective Targeting of the Survivin Dimerization Interface with Small-Molecule Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Identification of a Novel Lead Targeting Survivin Dimerization for Proteasome-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Small Molecule Inhibitors Targeting the “Undruggable” Survivin: The Past, Present, and Future from a Medicinal Chemist’s Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Application of LQZ-7F in Lung Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
LQZ-7F is a small-molecule inhibitor that targets the dimerization interface of survivin, an oncoprotein that is overexpressed in many cancers, including lung cancer, but has low to undetectable expression in most normal adult tissues.[1][2] As a member of the inhibitor of apoptosis (IAP) protein family, survivin plays a crucial role in both cell division and the suppression of apoptosis.[2][3] Its preferential expression in malignant cells makes it an attractive target for cancer therapy.[1][4] this compound disrupts the homodimerization of survivin, leading to its proteasome-dependent degradation, which in turn induces apoptosis and inhibits the growth of cancer cells.[1][5] These application notes provide a comprehensive overview of the use of this compound in lung cancer research, including its mechanism of action, protocols for key experiments, and relevant data.
Mechanism of Action
This compound functions by directly binding to the dimerization interface of survivin. This binding event prevents the formation of survivin homodimers, a crucial step for its stability and function. The disruption of dimerization exposes a hydrophobic core, flagging the survivin monomer for ubiquitination and subsequent degradation by the proteasome.[1] This targeted degradation of survivin leads to two primary anti-cancer effects:
-
Induction of Apoptosis: Survivin inhibits the activity of caspases, the key executioner proteins in apoptosis. By depleting survivin levels, this compound unleashes the apoptotic cascade, leading to programmed cell death in cancer cells.[2][6] This is evidenced by the increased cleavage of PARP and caspase-3 upon treatment with survivin inhibitors.[5][6]
-
Mitotic Arrest: Survivin is also involved in the regulation of mitosis. Its depletion can lead to defects in microtubule dynamics and chromosome segregation, resulting in mitotic arrest and ultimately cell death.[7]
The upstream regulation of survivin in lung cancer is complex, involving pathways such as PI3K/Akt and STAT3, which are often dysregulated in cancer.[4] Downstream, the reduction of survivin levels by this compound impacts key effectors involved in cell survival and proliferation.
Data Presentation
The following tables summarize the quantitative data regarding the efficacy of this compound in various cancer cell lines, with a focus on lung cancer.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Cancer | ~1.0 - 4.4 |
| PC-3 | Prostate Cancer | ~2.99 - 4.4 |
| C4-2 | Prostate Cancer | ~2.47 |
| DU145 | Prostate Cancer | Not specified |
| HL-60 | Leukemia | ~0.4 |
| MDA-MB-231 | Breast Cancer | Not specified |
| HT-29 | Colon Cancer | Not specified |
| PANC-1 | Pancreatic Cancer | Not specified |
| OVCAR-3 | Ovarian Cancer | Not specified |
Data compiled from multiple sources.[5][8] The IC50 value for A549 cells can vary depending on the specific experimental conditions.
Table 2: Effect of this compound on Colony Formation in A549 Lung Cancer Cells
| Treatment | Concentration (µM) | Colony Formation Efficiency (%) |
| Control (DMSO) | - | ~45% |
| This compound | 0.2 | ~2.5% |
| This compound | 0.5 | ~0% |
Data adapted from a study by Qi et al. (2016).[7]
Mandatory Visualizations
Experimental Protocols
Cell Viability Assessment (MTT Assay)
This protocol is for determining the cytotoxic effect of this compound on lung cancer cells.
Materials:
-
Lung cancer cell line (e.g., A549)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
-
Colony Formation Assay
This assay assesses the long-term effect of this compound on the ability of single cells to form colonies.
Materials:
-
Lung cancer cell line (e.g., A549)
-
Complete culture medium
-
This compound
-
6-well plates
-
Methanol (B129727) or 4% paraformaldehyde (for fixing)
-
0.5% Crystal Violet solution (for staining)
Procedure:
-
Cell Seeding:
-
Prepare a single-cell suspension of A549 cells.
-
Seed a low number of cells (e.g., 250-500 cells/well) into 6-well plates containing 2 mL of complete culture medium.[9]
-
-
This compound Treatment:
-
Allow the cells to attach overnight.
-
Replace the medium with fresh medium containing various concentrations of this compound or vehicle control.
-
Incubate the plates for 10-14 days at 37°C in a 5% CO₂ incubator, allowing colonies to form.
-
-
Fixing and Staining:
-
After the incubation period, carefully remove the medium and wash the wells with PBS.
-
Fix the colonies by adding 1 mL of methanol or 4% paraformaldehyde to each well and incubating for 15 minutes.
-
Remove the fixative and allow the plates to air dry.
-
Stain the colonies by adding 1 mL of 0.5% crystal violet solution to each well and incubating for 20-30 minutes.
-
-
Colony Counting:
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
-
Data Analysis:
-
Calculate the plating efficiency and the surviving fraction for each treatment group compared to the control.
-
Western Blot Analysis for Survivin Degradation
This protocol is to detect the levels of survivin and apoptosis markers in lung cancer cells treated with this compound.
Materials:
-
Lung cancer cell line (e.g., A549)
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-survivin, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis:
-
Seed A549 cells in 6-well plates and treat with this compound for the desired time.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize them to the loading control (e.g., β-actin).
-
In Vivo Xenograft Model
This protocol outlines the general procedure for evaluating the anti-tumor efficacy of this compound in a lung cancer xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or nude mice)
-
Lung cancer cell line (e.g., A549)
-
Matrigel (optional)
-
This compound formulation for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation:
-
Subcutaneously inject a suspension of A549 cells (e.g., 1-5 x 10⁶ cells in PBS, optionally mixed with Matrigel) into the flank of the mice.
-
-
Tumor Growth and Treatment:
-
Monitor the mice for tumor growth.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control to the respective groups via the desired route (e.g., intraperitoneal injection). A previously reported dose is 25 mg/kg every three days.[8]
-
-
Monitoring and Endpoint:
-
Measure the tumor volume with calipers regularly (e.g., 2-3 times per week).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry for survivin, and Western blot).
-
Disclaimer: These protocols provide a general guideline. Researchers should optimize the conditions based on their specific cell lines, reagents, and equipment. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.
References
- 1. Survivin in lung cancer: a potential target for therapy and prevention—a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Survivin and Tumorigenesis: Molecular Mechanisms and Therapeutic Strategies [jcancer.org]
- 3. Survivin in lung cancer: a potential target for therapy and prevention-a narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transcriptional and posttranscriptional controls of survivin in cancer cells: Essential interfaces for developing novel approaches for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Identification of a Novel Lead Targeting Survivin Dimerization for Proteasome-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IU Indianapolis ScholarWorks :: Login [scholarworks.indianapolis.iu.edu]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Anticancer property of gallic acid in A549, a human lung adenocarcinoma cell line, and possible mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application of LQZ-7F in Lung Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
LQZ-7F is a small-molecule inhibitor that targets the dimerization interface of survivin, an oncoprotein that is overexpressed in many cancers, including lung cancer, but has low to undetectable expression in most normal adult tissues.[1][2] As a member of the inhibitor of apoptosis (IAP) protein family, survivin plays a crucial role in both cell division and the suppression of apoptosis.[2][3] Its preferential expression in malignant cells makes it an attractive target for cancer therapy.[1][4] this compound disrupts the homodimerization of survivin, leading to its proteasome-dependent degradation, which in turn induces apoptosis and inhibits the growth of cancer cells.[1][5] These application notes provide a comprehensive overview of the use of this compound in lung cancer research, including its mechanism of action, protocols for key experiments, and relevant data.
Mechanism of Action
This compound functions by directly binding to the dimerization interface of survivin. This binding event prevents the formation of survivin homodimers, a crucial step for its stability and function. The disruption of dimerization exposes a hydrophobic core, flagging the survivin monomer for ubiquitination and subsequent degradation by the proteasome.[1] This targeted degradation of survivin leads to two primary anti-cancer effects:
-
Induction of Apoptosis: Survivin inhibits the activity of caspases, the key executioner proteins in apoptosis. By depleting survivin levels, this compound unleashes the apoptotic cascade, leading to programmed cell death in cancer cells.[2][6] This is evidenced by the increased cleavage of PARP and caspase-3 upon treatment with survivin inhibitors.[5][6]
-
Mitotic Arrest: Survivin is also involved in the regulation of mitosis. Its depletion can lead to defects in microtubule dynamics and chromosome segregation, resulting in mitotic arrest and ultimately cell death.[7]
The upstream regulation of survivin in lung cancer is complex, involving pathways such as PI3K/Akt and STAT3, which are often dysregulated in cancer.[4] Downstream, the reduction of survivin levels by this compound impacts key effectors involved in cell survival and proliferation.
Data Presentation
The following tables summarize the quantitative data regarding the efficacy of this compound in various cancer cell lines, with a focus on lung cancer.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Cancer | ~1.0 - 4.4 |
| PC-3 | Prostate Cancer | ~2.99 - 4.4 |
| C4-2 | Prostate Cancer | ~2.47 |
| DU145 | Prostate Cancer | Not specified |
| HL-60 | Leukemia | ~0.4 |
| MDA-MB-231 | Breast Cancer | Not specified |
| HT-29 | Colon Cancer | Not specified |
| PANC-1 | Pancreatic Cancer | Not specified |
| OVCAR-3 | Ovarian Cancer | Not specified |
Data compiled from multiple sources.[5][8] The IC50 value for A549 cells can vary depending on the specific experimental conditions.
Table 2: Effect of this compound on Colony Formation in A549 Lung Cancer Cells
| Treatment | Concentration (µM) | Colony Formation Efficiency (%) |
| Control (DMSO) | - | ~45% |
| This compound | 0.2 | ~2.5% |
| This compound | 0.5 | ~0% |
Data adapted from a study by Qi et al. (2016).[7]
Mandatory Visualizations
Experimental Protocols
Cell Viability Assessment (MTT Assay)
This protocol is for determining the cytotoxic effect of this compound on lung cancer cells.
Materials:
-
Lung cancer cell line (e.g., A549)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
-
Colony Formation Assay
This assay assesses the long-term effect of this compound on the ability of single cells to form colonies.
Materials:
-
Lung cancer cell line (e.g., A549)
-
Complete culture medium
-
This compound
-
6-well plates
-
Methanol or 4% paraformaldehyde (for fixing)
-
0.5% Crystal Violet solution (for staining)
Procedure:
-
Cell Seeding:
-
Prepare a single-cell suspension of A549 cells.
-
Seed a low number of cells (e.g., 250-500 cells/well) into 6-well plates containing 2 mL of complete culture medium.[9]
-
-
This compound Treatment:
-
Allow the cells to attach overnight.
-
Replace the medium with fresh medium containing various concentrations of this compound or vehicle control.
-
Incubate the plates for 10-14 days at 37°C in a 5% CO₂ incubator, allowing colonies to form.
-
-
Fixing and Staining:
-
After the incubation period, carefully remove the medium and wash the wells with PBS.
-
Fix the colonies by adding 1 mL of methanol or 4% paraformaldehyde to each well and incubating for 15 minutes.
-
Remove the fixative and allow the plates to air dry.
-
Stain the colonies by adding 1 mL of 0.5% crystal violet solution to each well and incubating for 20-30 minutes.
-
-
Colony Counting:
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
-
Data Analysis:
-
Calculate the plating efficiency and the surviving fraction for each treatment group compared to the control.
-
Western Blot Analysis for Survivin Degradation
This protocol is to detect the levels of survivin and apoptosis markers in lung cancer cells treated with this compound.
Materials:
-
Lung cancer cell line (e.g., A549)
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-survivin, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis:
-
Seed A549 cells in 6-well plates and treat with this compound for the desired time.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize them to the loading control (e.g., β-actin).
-
In Vivo Xenograft Model
This protocol outlines the general procedure for evaluating the anti-tumor efficacy of this compound in a lung cancer xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or nude mice)
-
Lung cancer cell line (e.g., A549)
-
Matrigel (optional)
-
This compound formulation for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation:
-
Subcutaneously inject a suspension of A549 cells (e.g., 1-5 x 10⁶ cells in PBS, optionally mixed with Matrigel) into the flank of the mice.
-
-
Tumor Growth and Treatment:
-
Monitor the mice for tumor growth.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control to the respective groups via the desired route (e.g., intraperitoneal injection). A previously reported dose is 25 mg/kg every three days.[8]
-
-
Monitoring and Endpoint:
-
Measure the tumor volume with calipers regularly (e.g., 2-3 times per week).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry for survivin, and Western blot).
-
Disclaimer: These protocols provide a general guideline. Researchers should optimize the conditions based on their specific cell lines, reagents, and equipment. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.
References
- 1. Survivin in lung cancer: a potential target for therapy and prevention—a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Survivin and Tumorigenesis: Molecular Mechanisms and Therapeutic Strategies [jcancer.org]
- 3. Survivin in lung cancer: a potential target for therapy and prevention-a narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transcriptional and posttranscriptional controls of survivin in cancer cells: Essential interfaces for developing novel approaches for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Identification of a Novel Lead Targeting Survivin Dimerization for Proteasome-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IU Indianapolis ScholarWorks :: Login [scholarworks.indianapolis.iu.edu]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Anticancer property of gallic acid in A549, a human lung adenocarcinoma cell line, and possible mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Microtubule Structure Disruption with LQZ-7F
For Researchers, Scientists, and Drug Development Professionals
Introduction
LQZ-7F is a small molecule inhibitor that targets the dimerization of survivin, a protein overexpressed in many cancers.[1][2] This inhibition leads to the proteasome-dependent degradation of survivin, subsequently inducing apoptosis and disrupting microtubule structure, which causes mitotic arrest in cancer cells.[1][3] These application notes provide detailed protocols for utilizing this compound to study its effects on microtubule dynamics and cell viability.
Mechanism of Action
This compound functions by preventing the homodimerization of survivin, an essential process for its stability and function.[4] The monomeric survivin is then targeted for degradation by the proteasome.[1][4] Survivin is a key regulator of microtubule dynamics; its depletion has been shown to increase microtubule catastrophe (the switch from a growing to a shrinking state) and microtubule nucleation.[5][6][7] This alteration of microtubule stability leads to defects in the mitotic spindle, causing cells to arrest in mitosis and ultimately undergo apoptosis.[1][3]
Data Presentation
The following tables summarize the quantitative data regarding the effects of this compound on cancer cell lines.
| Cell Line | Cancer Type | IC50 of this compound (µM) | Reference |
| PC-3 | Prostate | 2.99 | [3] |
| C4-2 | Prostate | 2.47 | [3] |
| Various | Breast, Colon, Lung, Pancreas, Ovary, Leukemia | 0.4 - 4.4 | [1][2] |
Table 1: Cytotoxicity of this compound in various human cancer cell lines as determined by MTT assay.
| Cell Line | Treatment | Pole-to-Pole Distance at Metaphase (µm) | Reference |
| HeLa | Control | 10.58 ± 0.19 | [8][9] |
| HeLa | Survivin Overexpression | 8.57 ± 0.21 | [8][9] |
Table 2: Effect of survivin on mitotic spindle length. This compound, by promoting survivin degradation, is expected to counteract the spindle-shortening effects of survivin overexpression.
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound.
Protocol 1: Immunofluorescence for Microtubule Visualization
This protocol allows for the direct visualization of microtubule structure disruption following treatment with this compound.
Materials:
-
Cancer cell line (e.g., PC-3)
-
This compound (solubilized in DMSO)
-
Cell culture medium and supplements
-
Glass coverslips
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., -20°C methanol (B129727) or 4% paraformaldehyde in PBS)
-
Permeabilization buffer (0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: Mouse anti-α-tubulin antibody
-
Secondary antibody: Goat anti-mouse IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells on glass coverslips in a petri dish or multi-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with the desired concentration of this compound (e.g., 2 µM) or DMSO as a vehicle control for a specified time (e.g., 24 hours).
-
Fixation:
-
Gently wash the cells twice with PBS.
-
Fix the cells with ice-cold methanol for 5-10 minutes at -20°C or with 4% paraformaldehyde for 15 minutes at room temperature.
-
-
Permeabilization (if using paraformaldehyde fixation):
-
Wash the cells three times with PBS.
-
Incubate with permeabilization buffer for 10 minutes at room temperature.
-
-
Blocking:
-
Wash the cells three times with PBS.
-
Incubate with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-α-tubulin antibody in blocking buffer according to the manufacturer's recommendation.
-
Incubate the coverslips with the primary antibody solution overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the coverslips three times with PBS.
-
Dilute the fluorescently labeled secondary antibody in blocking buffer.
-
Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
-
Nuclear Staining:
-
Wash the coverslips three times with PBS.
-
Incubate with DAPI solution for 5 minutes at room temperature.
-
-
Mounting:
-
Wash the coverslips a final three times with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
-
Imaging: Visualize the cells using a fluorescence microscope. Acquire images of the microtubule network and nuclei. This compound treated cells are expected to show disrupted and disorganized microtubule structures and an increased number of cells arrested in mitosis.
Protocol 2: Western Blotting for Tubulin and Survivin Levels
This protocol is used to quantify the levels of total tubulin and survivin protein following this compound treatment.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-survivin, Mouse anti-α-tubulin, and a loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction:
-
Lyse cell pellets in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation:
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein levels of survivin and tubulin. A decrease in survivin levels is expected with this compound treatment.
Protocol 3: Cell Viability (MTT) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
Cells seeded in a 96-well plate
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treatment: Treat cells with a range of this compound concentrations for the desired duration (e.g., 72 hours). Include untreated and vehicle controls.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Conclusion
This compound serves as a valuable tool for investigating the role of survivin in microtubule dynamics and for studying the effects of microtubule disruption on cancer cell viability. The provided protocols offer a comprehensive framework for researchers to explore the mechanism of action of this promising anti-cancer agent.
References
- 1. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Synthesis and Identification of a Novel Lead Targeting Survivin Dimerization for Proteasome-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. molbiolcell.org [molbiolcell.org]
- 6. Survivin Modulates Microtubule Dynamics and Nucleation throughout the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Survivin modulates microtubule dynamics and nucleation throughout the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Studying Microtubule Structure Disruption with LQZ-7F
For Researchers, Scientists, and Drug Development Professionals
Introduction
LQZ-7F is a small molecule inhibitor that targets the dimerization of survivin, a protein overexpressed in many cancers.[1][2] This inhibition leads to the proteasome-dependent degradation of survivin, subsequently inducing apoptosis and disrupting microtubule structure, which causes mitotic arrest in cancer cells.[1][3] These application notes provide detailed protocols for utilizing this compound to study its effects on microtubule dynamics and cell viability.
Mechanism of Action
This compound functions by preventing the homodimerization of survivin, an essential process for its stability and function.[4] The monomeric survivin is then targeted for degradation by the proteasome.[1][4] Survivin is a key regulator of microtubule dynamics; its depletion has been shown to increase microtubule catastrophe (the switch from a growing to a shrinking state) and microtubule nucleation.[5][6][7] This alteration of microtubule stability leads to defects in the mitotic spindle, causing cells to arrest in mitosis and ultimately undergo apoptosis.[1][3]
Data Presentation
The following tables summarize the quantitative data regarding the effects of this compound on cancer cell lines.
| Cell Line | Cancer Type | IC50 of this compound (µM) | Reference |
| PC-3 | Prostate | 2.99 | [3] |
| C4-2 | Prostate | 2.47 | [3] |
| Various | Breast, Colon, Lung, Pancreas, Ovary, Leukemia | 0.4 - 4.4 | [1][2] |
Table 1: Cytotoxicity of this compound in various human cancer cell lines as determined by MTT assay.
| Cell Line | Treatment | Pole-to-Pole Distance at Metaphase (µm) | Reference |
| HeLa | Control | 10.58 ± 0.19 | [8][9] |
| HeLa | Survivin Overexpression | 8.57 ± 0.21 | [8][9] |
Table 2: Effect of survivin on mitotic spindle length. This compound, by promoting survivin degradation, is expected to counteract the spindle-shortening effects of survivin overexpression.
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound.
Protocol 1: Immunofluorescence for Microtubule Visualization
This protocol allows for the direct visualization of microtubule structure disruption following treatment with this compound.
Materials:
-
Cancer cell line (e.g., PC-3)
-
This compound (solubilized in DMSO)
-
Cell culture medium and supplements
-
Glass coverslips
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., -20°C methanol or 4% paraformaldehyde in PBS)
-
Permeabilization buffer (0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: Mouse anti-α-tubulin antibody
-
Secondary antibody: Goat anti-mouse IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells on glass coverslips in a petri dish or multi-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with the desired concentration of this compound (e.g., 2 µM) or DMSO as a vehicle control for a specified time (e.g., 24 hours).
-
Fixation:
-
Gently wash the cells twice with PBS.
-
Fix the cells with ice-cold methanol for 5-10 minutes at -20°C or with 4% paraformaldehyde for 15 minutes at room temperature.
-
-
Permeabilization (if using paraformaldehyde fixation):
-
Wash the cells three times with PBS.
-
Incubate with permeabilization buffer for 10 minutes at room temperature.
-
-
Blocking:
-
Wash the cells three times with PBS.
-
Incubate with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-α-tubulin antibody in blocking buffer according to the manufacturer's recommendation.
-
Incubate the coverslips with the primary antibody solution overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the coverslips three times with PBS.
-
Dilute the fluorescently labeled secondary antibody in blocking buffer.
-
Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
-
Nuclear Staining:
-
Wash the coverslips three times with PBS.
-
Incubate with DAPI solution for 5 minutes at room temperature.
-
-
Mounting:
-
Wash the coverslips a final three times with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
-
Imaging: Visualize the cells using a fluorescence microscope. Acquire images of the microtubule network and nuclei. This compound treated cells are expected to show disrupted and disorganized microtubule structures and an increased number of cells arrested in mitosis.
Protocol 2: Western Blotting for Tubulin and Survivin Levels
This protocol is used to quantify the levels of total tubulin and survivin protein following this compound treatment.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-survivin, Mouse anti-α-tubulin, and a loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction:
-
Lyse cell pellets in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation:
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein levels of survivin and tubulin. A decrease in survivin levels is expected with this compound treatment.
Protocol 3: Cell Viability (MTT) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
Cells seeded in a 96-well plate
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treatment: Treat cells with a range of this compound concentrations for the desired duration (e.g., 72 hours). Include untreated and vehicle controls.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Conclusion
This compound serves as a valuable tool for investigating the role of survivin in microtubule dynamics and for studying the effects of microtubule disruption on cancer cell viability. The provided protocols offer a comprehensive framework for researchers to explore the mechanism of action of this promising anti-cancer agent.
References
- 1. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Synthesis and Identification of a Novel Lead Targeting Survivin Dimerization for Proteasome-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. molbiolcell.org [molbiolcell.org]
- 6. Survivin Modulates Microtubule Dynamics and Nucleation throughout the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Survivin modulates microtubule dynamics and nucleation throughout the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for LQZ-7F Administration in In-Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive protocols for the in-vivo administration of LQZ-7F, a small molecule inhibitor of survivin dimerization. The following sections detail the mechanism of action, experimental protocols for efficacy studies in xenograft models, and relevant quantitative data to guide researchers in their pre-clinical investigations.
Mechanism of Action
This compound functions by directly targeting the dimerization interface of survivin, a protein that is overexpressed in many cancers and plays a dual role in inhibiting apoptosis and regulating cell division.[1][2][3] By preventing the homodimerization of survivin, this compound promotes its proteasome-dependent degradation.[1][2][4] This disruption of survivin function leads to mitotic arrest and induction of spontaneous apoptosis in cancer cells, ultimately inhibiting tumor growth.[2][5][6]
Signaling Pathway
The signaling pathway affected by this compound is centered on the inhibition of the anti-apoptotic and cell cycle regulatory functions of survivin.
Caption: this compound inhibits survivin dimerization, leading to its degradation and subsequent apoptosis and mitotic arrest.
Quantitative Data Summary
The following tables summarize the in-vitro cytotoxicity and in-vivo efficacy of this compound from published studies.
Table 1: In-Vitro Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) |
| PC-3 | Prostate Cancer | 2.99 - 4.4[4][5] |
| C4-2 | Prostate Cancer | 2.47[5] |
| DU145 | Prostate Cancer | ~25[5] |
| A549 | Lung Cancer | < 4.4[4] |
| HL-60 | Acute Myeloid Leukemia | < 4.4[4] |
| Multiple Lines | Breast, Colon, Pancreas, Ovary | 0.4 - 4.4[1][4] |
Table 2: In-Vivo Efficacy of this compound in a PC-3 Xenograft Model
| Parameter | Value | Reference |
| Animal Model | 4- to 6-week-old male NSG (NOD/SCID/IL-2Rg null) mice | [5] |
| Dosage | 25 mg/kg | [4][5] |
| Administration Route | Intraperitoneal (i.p.) injection | [2][5] |
| Dosing Schedule | Once every 3 days for a total of 8 treatments (24 days) | [2][4][5] |
| Outcome | Significant inhibition of xenograft tumor growth | [2][4] |
| Toxicity | No major toxicity observed; body weight remained constant | [2][4] |
Experimental Protocols
Protocol 1: Preparation of this compound for In-Vivo Administration
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
PEG300
-
Tween-80
-
Sterile saline (0.9% NaCl) or water
-
Corn oil, sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Formulation 1: Suspension in PEG300/Saline (Recommended for Intraperitoneal Injection)
This formulation creates a suspension suitable for intraperitoneal injection.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add pure PEG300 to the tube.
-
Mix thoroughly by vortexing to ensure the powder is fully wetted.
-
Add an equal volume of sterile saline to the tube.
-
Sonicate the mixture at 60°C to assist dissolution and form a uniform suspension.[7]
-
Prepare this formulation fresh before each injection and ensure it is well-mixed immediately prior to administration.
-
A solvent control group (50% PEG300 + 50% saline) should be included in the study.[7]
Formulation 2: Solution in DMSO/PEG300/Tween-80/Saline
This formulation aims to create a clear solution, but solubility at higher concentrations may be limited.
-
Prepare a vehicle solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% sterile saline.[7]
-
Warm the PEG300 to approximately 40-50°C.
-
Add the DMSO and Tween-80 to the warmed PEG300 and mix.
-
Gradually add the this compound powder while vortexing.
-
Sonicate the mixture at room temperature or up to 50-60°C for 5-15 minutes. Avoid temperatures above 60°C.[7]
-
Bring the solution to the final volume with sterile saline while vortexing slowly.
-
If a clear solution is achieved, it can be sterile-filtered (0.22 µm PVDF). If the solution is hazy or precipitates upon filtration, use the freshly prepared, unfiltered solution.
Formulation 3: Suspension in Corn Oil (for Oral Gavage or as an alternative for i.p.)
-
Prepare a vehicle of 90% corn oil and 10% DMSO.
-
Add the required amount of this compound to the vehicle.
-
Vortex and sonicate until a uniform suspension is achieved.
-
Note: Long-term administration of corn oil-based formulations (beyond two weeks) may cause diarrhea in mice.[7]
Protocol 2: Prostate Cancer Xenograft Efficacy Study
Materials and Animals:
-
PC-3 human prostate cancer cells
-
4- to 6-week-old male immunodeficient mice (e.g., NSG or NOD/SCID)[4][5]
-
Matrigel (optional, for enhancing tumor take rate)
-
Sterile PBS
-
Syringes and needles (27-30G)
-
Calipers
-
Anesthesia (e.g., isoflurane)
-
This compound dosing solution and vehicle control
Experimental Workflow:
Caption: Workflow for an in-vivo efficacy study of this compound in a mouse xenograft model.
Procedure:
-
Cell Preparation and Implantation:
-
Culture PC-3 cells under standard conditions.
-
Harvest and resuspend the cells in sterile PBS, optionally mixed with Matrigel, at a concentration of 1-5 x 10^6 cells per 100 µL.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size of approximately 100 mm³, randomize the mice into treatment and vehicle control groups.[2]
-
-
Treatment Administration:
-
Monitoring and Data Collection:
-
Endpoint and Analysis:
Disclaimer: These protocols are intended as a guide. Researchers should adapt them as necessary based on their specific experimental goals and institutional animal care and use committee (IACUC) guidelines. Always prioritize animal welfare and adhere to all relevant regulations.
References
- 1. Survivin Small Molecules Inhibitors: Recent Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 3. A novel survivin dimerization inhibitor without a labile hydrazone linker induces spontaneous apoptosis and synergizes with docetaxel in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO2016187046A1 - Survivin-targeting anti-tumor agents and uses thereof - Google Patents [patents.google.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medkoo.com [medkoo.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for LQZ-7F Administration in In-Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive protocols for the in-vivo administration of LQZ-7F, a small molecule inhibitor of survivin dimerization. The following sections detail the mechanism of action, experimental protocols for efficacy studies in xenograft models, and relevant quantitative data to guide researchers in their pre-clinical investigations.
Mechanism of Action
This compound functions by directly targeting the dimerization interface of survivin, a protein that is overexpressed in many cancers and plays a dual role in inhibiting apoptosis and regulating cell division.[1][2][3] By preventing the homodimerization of survivin, this compound promotes its proteasome-dependent degradation.[1][2][4] This disruption of survivin function leads to mitotic arrest and induction of spontaneous apoptosis in cancer cells, ultimately inhibiting tumor growth.[2][5][6]
Signaling Pathway
The signaling pathway affected by this compound is centered on the inhibition of the anti-apoptotic and cell cycle regulatory functions of survivin.
Caption: this compound inhibits survivin dimerization, leading to its degradation and subsequent apoptosis and mitotic arrest.
Quantitative Data Summary
The following tables summarize the in-vitro cytotoxicity and in-vivo efficacy of this compound from published studies.
Table 1: In-Vitro Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) |
| PC-3 | Prostate Cancer | 2.99 - 4.4[4][5] |
| C4-2 | Prostate Cancer | 2.47[5] |
| DU145 | Prostate Cancer | ~25[5] |
| A549 | Lung Cancer | < 4.4[4] |
| HL-60 | Acute Myeloid Leukemia | < 4.4[4] |
| Multiple Lines | Breast, Colon, Pancreas, Ovary | 0.4 - 4.4[1][4] |
Table 2: In-Vivo Efficacy of this compound in a PC-3 Xenograft Model
| Parameter | Value | Reference |
| Animal Model | 4- to 6-week-old male NSG (NOD/SCID/IL-2Rg null) mice | [5] |
| Dosage | 25 mg/kg | [4][5] |
| Administration Route | Intraperitoneal (i.p.) injection | [2][5] |
| Dosing Schedule | Once every 3 days for a total of 8 treatments (24 days) | [2][4][5] |
| Outcome | Significant inhibition of xenograft tumor growth | [2][4] |
| Toxicity | No major toxicity observed; body weight remained constant | [2][4] |
Experimental Protocols
Protocol 1: Preparation of this compound for In-Vivo Administration
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
PEG300
-
Tween-80
-
Sterile saline (0.9% NaCl) or water
-
Corn oil, sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Formulation 1: Suspension in PEG300/Saline (Recommended for Intraperitoneal Injection)
This formulation creates a suspension suitable for intraperitoneal injection.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add pure PEG300 to the tube.
-
Mix thoroughly by vortexing to ensure the powder is fully wetted.
-
Add an equal volume of sterile saline to the tube.
-
Sonicate the mixture at 60°C to assist dissolution and form a uniform suspension.[7]
-
Prepare this formulation fresh before each injection and ensure it is well-mixed immediately prior to administration.
-
A solvent control group (50% PEG300 + 50% saline) should be included in the study.[7]
Formulation 2: Solution in DMSO/PEG300/Tween-80/Saline
This formulation aims to create a clear solution, but solubility at higher concentrations may be limited.
-
Prepare a vehicle solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% sterile saline.[7]
-
Warm the PEG300 to approximately 40-50°C.
-
Add the DMSO and Tween-80 to the warmed PEG300 and mix.
-
Gradually add the this compound powder while vortexing.
-
Sonicate the mixture at room temperature or up to 50-60°C for 5-15 minutes. Avoid temperatures above 60°C.[7]
-
Bring the solution to the final volume with sterile saline while vortexing slowly.
-
If a clear solution is achieved, it can be sterile-filtered (0.22 µm PVDF). If the solution is hazy or precipitates upon filtration, use the freshly prepared, unfiltered solution.
Formulation 3: Suspension in Corn Oil (for Oral Gavage or as an alternative for i.p.)
-
Prepare a vehicle of 90% corn oil and 10% DMSO.
-
Add the required amount of this compound to the vehicle.
-
Vortex and sonicate until a uniform suspension is achieved.
-
Note: Long-term administration of corn oil-based formulations (beyond two weeks) may cause diarrhea in mice.[7]
Protocol 2: Prostate Cancer Xenograft Efficacy Study
Materials and Animals:
-
PC-3 human prostate cancer cells
-
4- to 6-week-old male immunodeficient mice (e.g., NSG or NOD/SCID)[4][5]
-
Matrigel (optional, for enhancing tumor take rate)
-
Sterile PBS
-
Syringes and needles (27-30G)
-
Calipers
-
Anesthesia (e.g., isoflurane)
-
This compound dosing solution and vehicle control
Experimental Workflow:
Caption: Workflow for an in-vivo efficacy study of this compound in a mouse xenograft model.
Procedure:
-
Cell Preparation and Implantation:
-
Culture PC-3 cells under standard conditions.
-
Harvest and resuspend the cells in sterile PBS, optionally mixed with Matrigel, at a concentration of 1-5 x 10^6 cells per 100 µL.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size of approximately 100 mm³, randomize the mice into treatment and vehicle control groups.[2]
-
-
Treatment Administration:
-
Monitoring and Data Collection:
-
Endpoint and Analysis:
Disclaimer: These protocols are intended as a guide. Researchers should adapt them as necessary based on their specific experimental goals and institutional animal care and use committee (IACUC) guidelines. Always prioritize animal welfare and adhere to all relevant regulations.
References
- 1. Survivin Small Molecules Inhibitors: Recent Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 3. A novel survivin dimerization inhibitor without a labile hydrazone linker induces spontaneous apoptosis and synergizes with docetaxel in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO2016187046A1 - Survivin-targeting anti-tumor agents and uses thereof - Google Patents [patents.google.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medkoo.com [medkoo.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Western Blot Analysis of Survivin Levels Following LQZ-7F Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Survivin, a member of the inhibitor of apoptosis (IAP) protein family, is a key regulator of cell division and apoptosis.[1] Its overexpression is a common feature in many cancers, contributing to tumor progression and resistance to therapy. Consequently, survivin has emerged as a promising target for the development of novel anti-cancer drugs. LQZ-7F is a small molecule inhibitor designed to target the dimerization interface of survivin.[1][2] This interaction disrupts survivin's function and promotes its degradation through the proteasome pathway, ultimately leading to apoptosis in cancer cells.[2][3][4] This document provides detailed protocols for the analysis of survivin protein levels by Western blot following treatment with this compound, a critical technique for evaluating the compound's efficacy and mechanism of action.
Data Presentation: Efficacy of this compound Across Various Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound in a range of human cancer cell lines, demonstrating its broad-spectrum anti-cancer activity. This data is crucial for designing experiments to assess the impact of this compound on survivin levels, as effective concentrations will vary between cell types.
| Cell Line | Cancer Type | IC50 (µM) |
| HL-60 | Acute Myeloid Leukemia | 0.4 |
| A549 | Lung Cancer | 0.8 |
| HCT116 | Colon Cancer | 1.1 |
| MDA-MB-231 | Breast Cancer | 1.5 |
| PANC-1 | Pancreatic Cancer | 2.1 |
| C4-2 | Prostate Cancer | 2.47 |
| PC-3 | Prostate Cancer | 2.99 |
| OVCAR-3 | Ovarian Cancer | 4.4 |
Signaling Pathway of this compound Action
The following diagram illustrates the proposed mechanism by which this compound leads to the degradation of survivin and the induction of apoptosis.
Caption: this compound inhibits survivin dimerization, leading to proteasomal degradation and apoptosis.
Experimental Protocols
This section provides detailed methodologies for the investigation of survivin protein levels in response to this compound treatment using Western blot analysis.
Cell Culture and this compound Treatment
Materials:
-
Cancer cell line of interest (e.g., PC-3, A549)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
6-well cell culture plates
-
Incubator (37°C, 5% CO2)
Protocol:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations (e.g., 0.5, 1, 2, 5 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
Protein Extraction (Lysis)
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer (or other suitable lysis buffer)
-
Protease inhibitor cocktail
-
Phosphatase inhibitor cocktail
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Microcentrifuge (4°C)
Protocol:
-
After treatment, place the 6-well plates on ice.
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer (supplemented with protease and phosphatase inhibitors) to each well (e.g., 100-150 µL for a 6-well plate).
-
Scrape the cells from the bottom of the well and transfer the cell lysate to pre-chilled microcentrifuge tubes.
-
Incubate the lysates on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (containing the protein) to new, pre-chilled microcentrifuge tubes.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).
Western Blot Analysis of Survivin
Materials:
-
Protein samples from cell lysates
-
Laemmli sample buffer (4x or 2x)
-
SDS-PAGE gels (e.g., 12% or 4-15% gradient)
-
Electrophoresis running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibody: anti-survivin antibody (e.g., rabbit polyclonal or mouse monoclonal)
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
Loading control primary antibody (e.g., anti-β-actin or anti-GAPDH)
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
Enhanced chemiluminescence (ECL) detection reagent
-
Imaging system (e.g., chemiluminescence imager)
Protocol:
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
SDS-PAGE: Load the denatured protein samples and a molecular weight marker into the wells of an SDS-PAGE gel. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-survivin antibody diluted in blocking buffer (e.g., 1:1000 dilution) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer (e.g., 1:5000 dilution) for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with ECL detection reagent according to the manufacturer's protocol.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing (for loading control): If necessary, the membrane can be stripped of the survivin antibodies and re-probed with a primary antibody for a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading across all lanes.
Experimental Workflow
The following diagram provides a visual representation of the key steps involved in the Western blot analysis of survivin levels after this compound treatment.
Caption: Workflow for Western blot analysis of survivin after this compound treatment.
References
Application Notes and Protocols for Western Blot Analysis of Survivin Levels Following LQZ-7F Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Survivin, a member of the inhibitor of apoptosis (IAP) protein family, is a key regulator of cell division and apoptosis.[1] Its overexpression is a common feature in many cancers, contributing to tumor progression and resistance to therapy. Consequently, survivin has emerged as a promising target for the development of novel anti-cancer drugs. LQZ-7F is a small molecule inhibitor designed to target the dimerization interface of survivin.[1][2] This interaction disrupts survivin's function and promotes its degradation through the proteasome pathway, ultimately leading to apoptosis in cancer cells.[2][3][4] This document provides detailed protocols for the analysis of survivin protein levels by Western blot following treatment with this compound, a critical technique for evaluating the compound's efficacy and mechanism of action.
Data Presentation: Efficacy of this compound Across Various Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound in a range of human cancer cell lines, demonstrating its broad-spectrum anti-cancer activity. This data is crucial for designing experiments to assess the impact of this compound on survivin levels, as effective concentrations will vary between cell types.
| Cell Line | Cancer Type | IC50 (µM) |
| HL-60 | Acute Myeloid Leukemia | 0.4 |
| A549 | Lung Cancer | 0.8 |
| HCT116 | Colon Cancer | 1.1 |
| MDA-MB-231 | Breast Cancer | 1.5 |
| PANC-1 | Pancreatic Cancer | 2.1 |
| C4-2 | Prostate Cancer | 2.47 |
| PC-3 | Prostate Cancer | 2.99 |
| OVCAR-3 | Ovarian Cancer | 4.4 |
Signaling Pathway of this compound Action
The following diagram illustrates the proposed mechanism by which this compound leads to the degradation of survivin and the induction of apoptosis.
Caption: this compound inhibits survivin dimerization, leading to proteasomal degradation and apoptosis.
Experimental Protocols
This section provides detailed methodologies for the investigation of survivin protein levels in response to this compound treatment using Western blot analysis.
Cell Culture and this compound Treatment
Materials:
-
Cancer cell line of interest (e.g., PC-3, A549)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
6-well cell culture plates
-
Incubator (37°C, 5% CO2)
Protocol:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations (e.g., 0.5, 1, 2, 5 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
Protein Extraction (Lysis)
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer (or other suitable lysis buffer)
-
Protease inhibitor cocktail
-
Phosphatase inhibitor cocktail
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Microcentrifuge (4°C)
Protocol:
-
After treatment, place the 6-well plates on ice.
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer (supplemented with protease and phosphatase inhibitors) to each well (e.g., 100-150 µL for a 6-well plate).
-
Scrape the cells from the bottom of the well and transfer the cell lysate to pre-chilled microcentrifuge tubes.
-
Incubate the lysates on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (containing the protein) to new, pre-chilled microcentrifuge tubes.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).
Western Blot Analysis of Survivin
Materials:
-
Protein samples from cell lysates
-
Laemmli sample buffer (4x or 2x)
-
SDS-PAGE gels (e.g., 12% or 4-15% gradient)
-
Electrophoresis running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibody: anti-survivin antibody (e.g., rabbit polyclonal or mouse monoclonal)
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
Loading control primary antibody (e.g., anti-β-actin or anti-GAPDH)
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
Enhanced chemiluminescence (ECL) detection reagent
-
Imaging system (e.g., chemiluminescence imager)
Protocol:
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
SDS-PAGE: Load the denatured protein samples and a molecular weight marker into the wells of an SDS-PAGE gel. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-survivin antibody diluted in blocking buffer (e.g., 1:1000 dilution) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer (e.g., 1:5000 dilution) for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with ECL detection reagent according to the manufacturer's protocol.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing (for loading control): If necessary, the membrane can be stripped of the survivin antibodies and re-probed with a primary antibody for a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading across all lanes.
Experimental Workflow
The following diagram provides a visual representation of the key steps involved in the Western blot analysis of survivin levels after this compound treatment.
Caption: Workflow for Western blot analysis of survivin after this compound treatment.
References
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Post LQZ-7F Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing apoptosis in cancer cells treated with LQZ-7F, a small molecule inhibitor of survivin dimerization.[1][2][3] The primary method described is Annexin V and Propidium Iodide (PI) staining followed by flow cytometry, a robust technique for quantifying early and late-stage apoptosis.[4][5][6][7]
Introduction to this compound and Apoptosis
This compound is a promising anti-cancer agent that functions by inhibiting the dimerization of survivin, a member of the inhibitor of apoptosis (IAP) protein family.[2][3] Survivin is overexpressed in many cancers and plays a crucial role in both inhibiting apoptosis and regulating cell division.[2][8] By disrupting survivin dimerization, this compound promotes its proteasome-dependent degradation, leading to mitotic arrest and induction of spontaneous apoptosis in cancer cells.[2][9]
Flow cytometry using Annexin V and PI is a standard method for detecting apoptosis.[5][6][7][10] In healthy cells, phosphatidylserine (B164497) (PS) resides on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently labeled Annexin V.[5][6] Propidium Iodide is a fluorescent nucleic acid intercalating agent that is excluded by viable cells with intact membranes. In late-stage apoptotic or necrotic cells, where membrane integrity is compromised, PI can enter the cell and stain the nucleus.[4][5] This dual-staining method allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations.
Key Experimental Data
The following tables summarize representative quantitative data on the efficacy of this compound in inducing apoptosis in various cancer cell lines.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| PC-3 | Prostate Cancer | 2.99[1] |
| C4-2 | Prostate Cancer | 2.47[1] |
| DU145 | Prostate Cancer | ~25[1] |
| HL-60 | Acute Myeloid Leukemia | Not Specified |
| MDA-MB-231 | Breast Cancer | Not Specified |
| HCT116 | Colon Cancer | Not Specified |
| A549 | Lung Cancer | Not Specified |
| PANC-1 | Pancreatic Cancer | Not Specified |
| OVCAR-3 | Ovarian Cancer | Not Specified |
IC50 values for several cell lines range between 0.4 and 4.4 µM.[1]
Table 2: Apoptosis Induction by this compound in Cancer Cells
| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | Apoptotic Cells (%) |
| PC-3 | Varies | 24 | Dose-dependent increase |
| HL-60 | Varies | Not Specified | 66% to 98%[1] |
| C4-2 | Varies | 24 | Dose-dependent increase |
Signaling Pathway of this compound-Induced Apoptosis
This compound targets the dimerization interface of survivin, leading to its degradation and subsequent apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 3. A novel survivin dimerization inhibitor without a labile hydrazone linker induces spontaneous apoptosis and synergizes with docetaxel in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 7. bosterbio.com [bosterbio.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Identification of a Novel Lead Targeting Survivin Dimerization for Proteasome-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Post LQZ-7F Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing apoptosis in cancer cells treated with LQZ-7F, a small molecule inhibitor of survivin dimerization.[1][2][3] The primary method described is Annexin V and Propidium Iodide (PI) staining followed by flow cytometry, a robust technique for quantifying early and late-stage apoptosis.[4][5][6][7]
Introduction to this compound and Apoptosis
This compound is a promising anti-cancer agent that functions by inhibiting the dimerization of survivin, a member of the inhibitor of apoptosis (IAP) protein family.[2][3] Survivin is overexpressed in many cancers and plays a crucial role in both inhibiting apoptosis and regulating cell division.[2][8] By disrupting survivin dimerization, this compound promotes its proteasome-dependent degradation, leading to mitotic arrest and induction of spontaneous apoptosis in cancer cells.[2][9]
Flow cytometry using Annexin V and PI is a standard method for detecting apoptosis.[5][6][7][10] In healthy cells, phosphatidylserine (PS) resides on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently labeled Annexin V.[5][6] Propidium Iodide is a fluorescent nucleic acid intercalating agent that is excluded by viable cells with intact membranes. In late-stage apoptotic or necrotic cells, where membrane integrity is compromised, PI can enter the cell and stain the nucleus.[4][5] This dual-staining method allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations.
Key Experimental Data
The following tables summarize representative quantitative data on the efficacy of this compound in inducing apoptosis in various cancer cell lines.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| PC-3 | Prostate Cancer | 2.99[1] |
| C4-2 | Prostate Cancer | 2.47[1] |
| DU145 | Prostate Cancer | ~25[1] |
| HL-60 | Acute Myeloid Leukemia | Not Specified |
| MDA-MB-231 | Breast Cancer | Not Specified |
| HCT116 | Colon Cancer | Not Specified |
| A549 | Lung Cancer | Not Specified |
| PANC-1 | Pancreatic Cancer | Not Specified |
| OVCAR-3 | Ovarian Cancer | Not Specified |
IC50 values for several cell lines range between 0.4 and 4.4 µM.[1]
Table 2: Apoptosis Induction by this compound in Cancer Cells
| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | Apoptotic Cells (%) |
| PC-3 | Varies | 24 | Dose-dependent increase |
| HL-60 | Varies | Not Specified | 66% to 98%[1] |
| C4-2 | Varies | 24 | Dose-dependent increase |
Signaling Pathway of this compound-Induced Apoptosis
This compound targets the dimerization interface of survivin, leading to its degradation and subsequent apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 3. A novel survivin dimerization inhibitor without a labile hydrazone linker induces spontaneous apoptosis and synergizes with docetaxel in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 7. bosterbio.com [bosterbio.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Identification of a Novel Lead Targeting Survivin Dimerization for Proteasome-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Mammalian Two-Hybrid Assay to Assess Survivin Dimerization with LQZ-7F
For Researchers, Scientists, and Drug Development Professionals
Introduction
Survivin, a member of the inhibitor of apoptosis (IAP) protein family, is a key regulator of both cell division and apoptosis. It is highly expressed in most human cancers while being largely absent in terminally differentiated adult tissues, making it an attractive target for cancer therapy. Survivin functions as a homodimer, and this dimerization is crucial for its stability and function. The small molecule LQZ-7F has been identified as an inhibitor of survivin dimerization, leading to proteasome-dependent degradation of survivin and subsequent apoptosis in cancer cells.[1][2]
The mammalian two-hybrid (M2H) assay is a powerful tool to study protein-protein interactions within a cellular context that closely mimics the in vivo environment, including proper post-translational modifications.[3] This makes it an ideal system for investigating the disruption of survivin dimerization by small molecules like this compound. This document provides detailed application notes and protocols for utilizing the M2H assay to assess the inhibitory effect of this compound on survivin dimerization.
Principle of the Mammalian Two-Hybrid Assay
The M2H system is based on the modular nature of eukaryotic transcription factors, which typically have a DNA-binding domain (DBD) and a transcriptional activation domain (AD). In this assay, two proteins of interest are fused to the DBD and AD, respectively. If the two proteins interact, the DBD and AD are brought into close proximity, reconstituting a functional transcription factor. This complex then binds to a specific upstream activating sequence (UAS) in a reporter plasmid, driving the expression of a reporter gene (e.g., Secreted Alkaline Phosphatase - SEAP, or Luciferase).[4][5][6]
To study survivin dimerization, one survivin molecule is fused to the GAL4 DNA-binding domain (in a vector like pBIND) and another survivin molecule is fused to the VP16 activation domain (in a vector like pACT).[7] Co-transfection of these constructs along with a reporter plasmid containing GAL4 binding sites upstream of a reporter gene will result in high reporter activity due to survivin-survivin interaction. The introduction of an inhibitor like this compound that disrupts this dimerization will lead to a quantifiable decrease in reporter gene expression.
Data Presentation
The inhibitory effect of this compound and its analogs on survivin dimerization and cancer cell viability can be summarized in the following tables.
Table 1: Effect of this compound and Related Compounds on Survivin Dimerization (Mammalian Two-Hybrid Assay)
| Compound | Concentration | % Inhibition of SEAP Reporter Activity (relative to DMSO control) | Specificity Control (p53-large T antigen interaction) |
| LQZ-7 | 10 µM | Significant Inhibition | No significant inhibition |
| This compound | 10 µM | Moderate Inhibition* | Not Reported |
| LQZ-7F1 (hydrolysis product of this compound) | 1 µM | Significant Inhibition (more potent than this compound)[8][9] | Not Reported |
| DMSO | - | 0% | No significant inhibition |
*Note: While direct quantitative M2H data for this compound is not extensively published, its hydrolysis product, LQZ-7F1, has been shown to be a more potent inhibitor of survivin dimerization in this assay.[8][9]
Table 2: Cytotoxicity of this compound in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| PC-3 | Prostate Cancer | 2.99[10] |
| C4-2 | Prostate Cancer | 2.47[10] |
| DU145 | Prostate Cancer | ~25 (for parent compound LQZ-7)[1] |
| HL-60 | Acute Myeloid Leukemia | 0.4 - 4.4 range for various lines[10] |
| MDA-MB-231 | Breast Cancer | 0.4 - 4.4 range for various lines[2] |
| HCT116 | Colon Cancer | 0.4 - 4.4 range for various lines[2] |
| A549 | Lung Cancer | 0.4 - 4.4 range for various lines[2] |
| PANC-1 | Pancreatic Cancer | 0.4 - 4.4 range for various lines[2] |
| OVCAR-3 | Ovarian Cancer | 0.4 - 4.4 range for various lines[2] |
Experimental Protocols
Materials
Cell Lines and Culture Reagents:
-
DU145 human prostate carcinoma cell line
-
Fetal Bovine Serum (FBS)
-
L-Glutamine
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
Plasmids:
-
pBIND-survivin: Mammalian expression vector containing the GAL4 DNA-binding domain fused to the human survivin coding sequence.
-
pACT-survivin: Mammalian expression vector containing the VP16 activation domain fused to the human survivin coding sequence.
-
pG5-SEAP (or similar SEAP reporter plasmid): Reporter plasmid containing multiple GAL4 binding sites upstream of a minimal promoter driving the expression of Secreted Alkaline Phosphatase (SEAP).
-
pBIND and pACT (empty vectors): For negative controls.
-
pBIND-p53 and pACT-Large T Antigen: For positive control of a known protein-protein interaction.
-
Firefly Luciferase reporter plasmid (optional): For normalization of transfection efficiency.[7]
Transfection Reagents:
-
Lipofectamine 2000, FuGENE HD, or similar transfection reagent.
Compounds:
-
This compound (and analogs, if applicable)
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation.
Assay Reagents:
-
Great Escape™ SEAP Chemiluminescence Kit 2.0 (or similar).[4]
-
Luminometer for 96-well plates.
Protocol 1: Cell Culture and Maintenance of DU145 Cells
-
Culture DU145 cells in DMEM or EMEM supplemented with 10% FBS, 2 mM L-glutamine, and 1% penicillin-streptomycin.[5][6]
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.[10]
-
Subculture the cells every 2-3 days or when they reach 80-90% confluency.
-
To subculture, wash the cells with PBS, detach them with Trypsin-EDTA, and re-seed at a ratio of 1:4 to 1:6 in fresh medium.[5]
Protocol 2: Mammalian Two-Hybrid Assay
-
Cell Seeding: The day before transfection, seed DU145 cells into 12-well plates at a density of 1 x 10^5 cells per well in 1 mL of complete growth medium.[7]
-
Transfection:
-
On the day of transfection, prepare the following DNA mixture per well:
-
0.45 µg of pBIND-survivin
-
0.45 µg of pACT-survivin
-
0.09 µg of pG5-SEAP reporter plasmid
-
(Optional) 30 ng of a firefly luciferase reporter plasmid for transfection normalization.[7]
-
-
Prepare transfection complexes according to the manufacturer's protocol for your chosen transfection reagent.
-
Add the transfection complexes to the cells and incubate for 24-48 hours.
-
-
Compound Treatment:
-
After the initial incubation, replace the medium with fresh complete growth medium containing the desired concentrations of this compound or DMSO vehicle control.
-
Incubate the cells for an additional 24 hours.[7]
-
-
Sample Collection:
-
After the 24-hour treatment period, carefully collect the cell culture supernatant for the SEAP assay.
-
If a luciferase normalization plasmid was used, lyse the cells according to the luciferase assay manufacturer's protocol.
-
Protocol 3: SEAP Chemiluminescence Assay
-
Follow the protocol for the Great Escape™ SEAP Chemiluminescence Kit 2.0.[4]
-
Briefly, transfer 25 µL of the collected cell culture supernatant to a 96-well luminometer plate.[4]
-
Add 75 µL of 1X Dilution Buffer to each well.
-
Incubate the plate at 65°C for 30 minutes to inactivate endogenous alkaline phosphatases.[4]
-
Cool the plate on ice for 2-3 minutes and then allow it to equilibrate to room temperature.
-
Add 100 µL of the SEAP Substrate Solution to each well.
-
Incubate at room temperature for 10-60 minutes.
-
Measure the chemiluminescent signal using a plate luminometer.
Data Analysis
-
If a luciferase reporter was used for normalization, divide the SEAP luminescence value by the luciferase luminescence value for each well.
-
Calculate the average normalized SEAP activity for each treatment condition.
-
Express the data as a percentage of the DMSO control to determine the % inhibition of survivin dimerization.
-
Plot the % inhibition against the concentration of this compound to determine the IC50 value for the disruption of survivin dimerization.
Visualizations
Mammalian Two-Hybrid System Workflow
Caption: Workflow of the mammalian two-hybrid assay to screen for inhibitors of survivin dimerization.
Signaling Pathway of Survivin Dimerization Inhibition by this compound
Caption: Mechanism of this compound-mediated inhibition of survivin dimerization and subsequent apoptosis.
References
- 1. takara.co.kr [takara.co.kr]
- 2. researchgate.net [researchgate.net]
- 3. promega.com [promega.com]
- 4. takarabio.com [takarabio.com]
- 5. DU145 Cell Line - Creative Biogene [creative-biogene.com]
- 6. bcrj.org.br [bcrj.org.br]
- 7. Mammalian two-hybrid assay for detecting protein-protein interactions in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A novel survivin dimerization inhibitor without a labile hydrazone linker induces spontaneous apoptosis and synergizes with docetaxel in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. takarabio.com [takarabio.com]
- 10. DU-145 Cell Line - A Researcher's Comprehensive Guide [cytion.com]
Application Notes and Protocols for Mammalian Two-Hybrid Assay to Assess Survivin Dimerization with LQZ-7F
For Researchers, Scientists, and Drug Development Professionals
Introduction
Survivin, a member of the inhibitor of apoptosis (IAP) protein family, is a key regulator of both cell division and apoptosis. It is highly expressed in most human cancers while being largely absent in terminally differentiated adult tissues, making it an attractive target for cancer therapy. Survivin functions as a homodimer, and this dimerization is crucial for its stability and function. The small molecule LQZ-7F has been identified as an inhibitor of survivin dimerization, leading to proteasome-dependent degradation of survivin and subsequent apoptosis in cancer cells.[1][2]
The mammalian two-hybrid (M2H) assay is a powerful tool to study protein-protein interactions within a cellular context that closely mimics the in vivo environment, including proper post-translational modifications.[3] This makes it an ideal system for investigating the disruption of survivin dimerization by small molecules like this compound. This document provides detailed application notes and protocols for utilizing the M2H assay to assess the inhibitory effect of this compound on survivin dimerization.
Principle of the Mammalian Two-Hybrid Assay
The M2H system is based on the modular nature of eukaryotic transcription factors, which typically have a DNA-binding domain (DBD) and a transcriptional activation domain (AD). In this assay, two proteins of interest are fused to the DBD and AD, respectively. If the two proteins interact, the DBD and AD are brought into close proximity, reconstituting a functional transcription factor. This complex then binds to a specific upstream activating sequence (UAS) in a reporter plasmid, driving the expression of a reporter gene (e.g., Secreted Alkaline Phosphatase - SEAP, or Luciferase).[4][5][6]
To study survivin dimerization, one survivin molecule is fused to the GAL4 DNA-binding domain (in a vector like pBIND) and another survivin molecule is fused to the VP16 activation domain (in a vector like pACT).[7] Co-transfection of these constructs along with a reporter plasmid containing GAL4 binding sites upstream of a reporter gene will result in high reporter activity due to survivin-survivin interaction. The introduction of an inhibitor like this compound that disrupts this dimerization will lead to a quantifiable decrease in reporter gene expression.
Data Presentation
The inhibitory effect of this compound and its analogs on survivin dimerization and cancer cell viability can be summarized in the following tables.
Table 1: Effect of this compound and Related Compounds on Survivin Dimerization (Mammalian Two-Hybrid Assay)
| Compound | Concentration | % Inhibition of SEAP Reporter Activity (relative to DMSO control) | Specificity Control (p53-large T antigen interaction) |
| LQZ-7 | 10 µM | Significant Inhibition | No significant inhibition |
| This compound | 10 µM | Moderate Inhibition* | Not Reported |
| LQZ-7F1 (hydrolysis product of this compound) | 1 µM | Significant Inhibition (more potent than this compound)[8][9] | Not Reported |
| DMSO | - | 0% | No significant inhibition |
*Note: While direct quantitative M2H data for this compound is not extensively published, its hydrolysis product, LQZ-7F1, has been shown to be a more potent inhibitor of survivin dimerization in this assay.[8][9]
Table 2: Cytotoxicity of this compound in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| PC-3 | Prostate Cancer | 2.99[10] |
| C4-2 | Prostate Cancer | 2.47[10] |
| DU145 | Prostate Cancer | ~25 (for parent compound LQZ-7)[1] |
| HL-60 | Acute Myeloid Leukemia | 0.4 - 4.4 range for various lines[10] |
| MDA-MB-231 | Breast Cancer | 0.4 - 4.4 range for various lines[2] |
| HCT116 | Colon Cancer | 0.4 - 4.4 range for various lines[2] |
| A549 | Lung Cancer | 0.4 - 4.4 range for various lines[2] |
| PANC-1 | Pancreatic Cancer | 0.4 - 4.4 range for various lines[2] |
| OVCAR-3 | Ovarian Cancer | 0.4 - 4.4 range for various lines[2] |
Experimental Protocols
Materials
Cell Lines and Culture Reagents:
-
DU145 human prostate carcinoma cell line
-
Fetal Bovine Serum (FBS)
-
L-Glutamine
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
Plasmids:
-
pBIND-survivin: Mammalian expression vector containing the GAL4 DNA-binding domain fused to the human survivin coding sequence.
-
pACT-survivin: Mammalian expression vector containing the VP16 activation domain fused to the human survivin coding sequence.
-
pG5-SEAP (or similar SEAP reporter plasmid): Reporter plasmid containing multiple GAL4 binding sites upstream of a minimal promoter driving the expression of Secreted Alkaline Phosphatase (SEAP).
-
pBIND and pACT (empty vectors): For negative controls.
-
pBIND-p53 and pACT-Large T Antigen: For positive control of a known protein-protein interaction.
-
Firefly Luciferase reporter plasmid (optional): For normalization of transfection efficiency.[7]
Transfection Reagents:
-
Lipofectamine 2000, FuGENE HD, or similar transfection reagent.
Compounds:
-
This compound (and analogs, if applicable)
-
Dimethyl sulfoxide (DMSO) for stock solution preparation.
Assay Reagents:
-
Great Escape™ SEAP Chemiluminescence Kit 2.0 (or similar).[4]
-
Luminometer for 96-well plates.
Protocol 1: Cell Culture and Maintenance of DU145 Cells
-
Culture DU145 cells in DMEM or EMEM supplemented with 10% FBS, 2 mM L-glutamine, and 1% penicillin-streptomycin.[5][6]
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.[10]
-
Subculture the cells every 2-3 days or when they reach 80-90% confluency.
-
To subculture, wash the cells with PBS, detach them with Trypsin-EDTA, and re-seed at a ratio of 1:4 to 1:6 in fresh medium.[5]
Protocol 2: Mammalian Two-Hybrid Assay
-
Cell Seeding: The day before transfection, seed DU145 cells into 12-well plates at a density of 1 x 10^5 cells per well in 1 mL of complete growth medium.[7]
-
Transfection:
-
On the day of transfection, prepare the following DNA mixture per well:
-
0.45 µg of pBIND-survivin
-
0.45 µg of pACT-survivin
-
0.09 µg of pG5-SEAP reporter plasmid
-
(Optional) 30 ng of a firefly luciferase reporter plasmid for transfection normalization.[7]
-
-
Prepare transfection complexes according to the manufacturer's protocol for your chosen transfection reagent.
-
Add the transfection complexes to the cells and incubate for 24-48 hours.
-
-
Compound Treatment:
-
After the initial incubation, replace the medium with fresh complete growth medium containing the desired concentrations of this compound or DMSO vehicle control.
-
Incubate the cells for an additional 24 hours.[7]
-
-
Sample Collection:
-
After the 24-hour treatment period, carefully collect the cell culture supernatant for the SEAP assay.
-
If a luciferase normalization plasmid was used, lyse the cells according to the luciferase assay manufacturer's protocol.
-
Protocol 3: SEAP Chemiluminescence Assay
-
Follow the protocol for the Great Escape™ SEAP Chemiluminescence Kit 2.0.[4]
-
Briefly, transfer 25 µL of the collected cell culture supernatant to a 96-well luminometer plate.[4]
-
Add 75 µL of 1X Dilution Buffer to each well.
-
Incubate the plate at 65°C for 30 minutes to inactivate endogenous alkaline phosphatases.[4]
-
Cool the plate on ice for 2-3 minutes and then allow it to equilibrate to room temperature.
-
Add 100 µL of the SEAP Substrate Solution to each well.
-
Incubate at room temperature for 10-60 minutes.
-
Measure the chemiluminescent signal using a plate luminometer.
Data Analysis
-
If a luciferase reporter was used for normalization, divide the SEAP luminescence value by the luciferase luminescence value for each well.
-
Calculate the average normalized SEAP activity for each treatment condition.
-
Express the data as a percentage of the DMSO control to determine the % inhibition of survivin dimerization.
-
Plot the % inhibition against the concentration of this compound to determine the IC50 value for the disruption of survivin dimerization.
Visualizations
Mammalian Two-Hybrid System Workflow
Caption: Workflow of the mammalian two-hybrid assay to screen for inhibitors of survivin dimerization.
Signaling Pathway of Survivin Dimerization Inhibition by this compound
Caption: Mechanism of this compound-mediated inhibition of survivin dimerization and subsequent apoptosis.
References
- 1. takara.co.kr [takara.co.kr]
- 2. researchgate.net [researchgate.net]
- 3. promega.com [promega.com]
- 4. takarabio.com [takarabio.com]
- 5. DU145 Cell Line - Creative Biogene [creative-biogene.com]
- 6. bcrj.org.br [bcrj.org.br]
- 7. Mammalian two-hybrid assay for detecting protein-protein interactions in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A novel survivin dimerization inhibitor without a labile hydrazone linker induces spontaneous apoptosis and synergizes with docetaxel in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. takarabio.com [takarabio.com]
- 10. DU-145 Cell Line - A Researcher's Comprehensive Guide [cytion.com]
Troubleshooting & Optimization
Improving the solubility and stability of LQZ-7F.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LQZ-7F. The information is designed to address common challenges related to the solubility and stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of survivin dimerization.[1][2] By binding to the dimerization interface of survivin, this compound disrupts the formation of survivin homodimers, leading to proteasome-dependent degradation of the survivin protein.[3][4] This induction of survivin degradation results in mitotic arrest and apoptosis in cancer cells.[5][6]
Q2: What are the known solubility limitations of this compound?
A2: this compound is a lipophilic compound with poor aqueous solubility.[7] This can present challenges in preparing stock solutions and formulations for in vitro and in vivo experiments.
Q3: What are the known stability concerns for this compound?
A3: this compound contains a labile hydrazone linker, which can be hydrolyzed under acidic conditions.[3][5] This chemical instability can affect the shelf-life of the compound and its efficacy in acidic environments. It is recommended to store this compound in a dry, dark place at 0 - 4°C for short-term storage (days to weeks) or -20°C for long-term storage (months to years).[1]
Troubleshooting Guides
Issue 1: Difficulty Dissolving this compound for In Vitro Assays
Problem: this compound is not dissolving completely in my desired solvent for cell-based assays.
Possible Causes & Solutions:
-
Inappropriate Solvent: this compound has limited solubility in aqueous buffers.
-
Recommendation: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound. The solubility in DMSO has been determined to be 5 mg/mL with the aid of ultrasonication and warming to 60°C.[5][7] It is crucial to use newly opened, hygroscopic DMSO to ensure maximal solubility.[5]
-
-
Insufficient Solubilization Assistance: The compound may require energy input to dissolve fully.
-
Recommendation: After adding DMSO, assist dissolution by using an ultrasonic bath and warming the solution to 60°C.[5]
-
-
Precipitation upon Dilution: A high concentration DMSO stock may precipitate when diluted into aqueous media.
-
Recommendation: Minimize the final concentration of DMSO in your assay to prevent precipitation and cellular toxicity. If precipitation occurs, consider lowering the final concentration of this compound or exploring the use of a co-solvent system if compatible with your experimental setup.
-
Issue 2: Formulation Challenges for In Vivo Animal Studies
Problem: My this compound formulation for intraperitoneal (i.p.) or oral administration is not stable or is difficult to administer.
Possible Causes & Solutions:
-
Poor Aqueous Solubility: Direct suspension in saline or water will likely result in an inhomogeneous mixture and inaccurate dosing.
-
Recommendation 1 (Suspension for i.p. injection): A suspension of up to 10 mg/mL can be prepared in a 50% PEG300 and 50% saline solution. To prepare, first, add the drug to pure PEG300 and mix thoroughly. Then, add an equal volume of saline and assist dissolution with sonication at 60°C. This formulation should be prepared fresh and used immediately.[7]
-
Recommendation 2 (Solution for i.p. injection): A clear solution for a 5 mg/mL dose may be achievable with a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% sterile saline. Warming and sonication are necessary. To minimize irritation, keep the Tween-80 concentration at or below 5-10% and DMSO at or below 10% for intraperitoneal use.[7]
-
Recommendation 3 (Oral Gavage): A formulation of LQZ-7I, a structurally related analogue, has been successfully administered via oral gavage in a vehicle of 90% corn oil and 10% DMSO.[8] Given this compound's lipophilicity, a similar corn oil-based formulation may be suitable.[7] Note that corn oil-based formulations are not recommended for experimental periods exceeding two weeks due to potential gastrointestinal side effects in mice.[7]
-
Issue 3: Concerns about this compound Stability During Experiments
Problem: I am concerned about the degradation of this compound in my experimental system, particularly due to its hydrazone linker.
Possible Causes & Solutions:
-
Acidic Conditions: The hydrazone linker of this compound is susceptible to hydrolysis in acidic environments (pH < 6).[9][]
-
Recommendation: If your experimental design involves acidic conditions, be aware of the potential for this compound degradation. For in vitro assays, ensure the pH of your culture media is maintained at physiological levels (pH ~7.4). For in vivo studies, the stability of the hydrazone bond is generally higher at physiological pH.[11]
-
-
Long-term Storage of Solutions: Stock solutions may degrade over time.
Data Presentation
Table 1: Solubility of this compound in Various Solvents and Formulations
| Solvent/Formulation | Concentration | Method | Reference(s) |
| DMSO | 5 mg/mL | Ultrasonic and warming to 60°C | [5][7] |
| 50% PEG300 + 50% Saline | 10 mg/mL (suspension) | Sonication at 60°C | [7] |
| 5% DMSO + 40% PEG300 + 5% Tween-80 + 50% H₂O | < 5 mg/mL (incomplete dissolution) | Standard mixing | [7] |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | 5 mg/mL (potential for clear solution) | Warming and sonication | [7] |
| Corn Oil | Soluble (based on analogue LQZ-7I) | Standard mixing | [12] |
Table 2: Stability Profile of this compound
| Condition | Observation | Recommendation | Reference(s) |
| Acidic pH | Hydrolysis of the hydrazone linker | Avoid acidic conditions where possible. | [5][9][] |
| Storage (Solid) | Stable in the short term at 0-4°C and long term at -20°C | Store in a dry, dark environment. | [1] |
| Storage (Solution) | Recommended for fresh preparation | Store at -80°C for up to 6 months or -20°C for up to 1 month. | [5] |
Experimental Protocols for Improving Solubility
For researchers seeking to develop novel formulations of this compound, the following are generalized protocols for common solubility enhancement techniques. These should be optimized for this compound specifically.
Solid Dispersion by Solvent Evaporation Method
This technique involves dissolving the drug and a hydrophilic carrier in a common solvent, followed by evaporation of the solvent to form a solid dispersion.
-
Materials: this compound, Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Hydroxypropyl methylcellulose (B11928114) (HPMC)), Organic solvent (e.g., methanol, ethanol).
-
Protocol:
-
Dissolve this compound and the chosen hydrophilic carrier in the organic solvent.
-
Stir the solution until a clear solution is obtained.
-
Evaporate the solvent using a rotary evaporator or by gentle heating under vacuum.
-
The resulting solid mass is then dried, pulverized, and sieved.[13]
-
Nanosuspension by Antisolvent Precipitation-Ultrasonication
This method involves precipitating the drug from a solution by adding an antisolvent, followed by high-energy sonication to create nanoparticles.
-
Materials: this compound, Water-miscible solvent (e.g., DMSO), Antisolvent (e.g., water), Stabilizer (e.g., Tween 80).
-
Protocol:
-
Dissolve this compound in a minimal amount of the water-miscible solvent to prepare the drug solution.
-
Prepare an aqueous solution of the stabilizer.
-
Inject the drug solution into the stabilizer solution under magnetic stirring.
-
Immediately subject the resulting suspension to high-intensity ultrasonication to form the nanosuspension.[14]
-
Inclusion Complexation with Cyclodextrins
This technique utilizes cyclodextrins to encapsulate the poorly soluble drug molecule, thereby increasing its aqueous solubility.
-
Materials: this compound, β-Cyclodextrin or its derivatives (e.g., Hydroxypropyl-β-cyclodextrin (HP-β-CD)), Deionized water, Organic solvent (e.g., ethanol, methanol).
-
Protocol (Co-solvent Lyophilization Method):
-
Dissolve the cyclodextrin (B1172386) in deionized water.
-
Dissolve this compound in a small amount of a suitable organic solvent.
-
Add the this compound solution dropwise to the cyclodextrin solution while stirring.
-
Continue stirring for several hours to allow for complex formation.
-
Freeze-dry the resulting solution to obtain a solid powder of the inclusion complex.[15]
-
Visualizations
Caption: Mechanism of action of this compound in cancer cells.
Caption: Troubleshooting workflow for this compound solubility issues.
References
- 1. medkoo.com [medkoo.com]
- 2. tebubio.com [tebubio.com]
- 3. Synthesis and Identification of a Novel Lead Targeting Survivin Dimerization for Proteasome-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. WO2016187046A1 - Survivin-targeting anti-tumor agents and uses thereof - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. US20210299123A1 - Survivin-targeting anti-tumor agents and uses thereof - Google Patents [patents.google.com]
- 13. japsonline.com [japsonline.com]
- 14. mdpi.com [mdpi.com]
- 15. Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments - PMC [pmc.ncbi.nlm.nih.gov]
Improving the solubility and stability of LQZ-7F.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LQZ-7F. The information is designed to address common challenges related to the solubility and stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of survivin dimerization.[1][2] By binding to the dimerization interface of survivin, this compound disrupts the formation of survivin homodimers, leading to proteasome-dependent degradation of the survivin protein.[3][4] This induction of survivin degradation results in mitotic arrest and apoptosis in cancer cells.[5][6]
Q2: What are the known solubility limitations of this compound?
A2: this compound is a lipophilic compound with poor aqueous solubility.[7] This can present challenges in preparing stock solutions and formulations for in vitro and in vivo experiments.
Q3: What are the known stability concerns for this compound?
A3: this compound contains a labile hydrazone linker, which can be hydrolyzed under acidic conditions.[3][5] This chemical instability can affect the shelf-life of the compound and its efficacy in acidic environments. It is recommended to store this compound in a dry, dark place at 0 - 4°C for short-term storage (days to weeks) or -20°C for long-term storage (months to years).[1]
Troubleshooting Guides
Issue 1: Difficulty Dissolving this compound for In Vitro Assays
Problem: this compound is not dissolving completely in my desired solvent for cell-based assays.
Possible Causes & Solutions:
-
Inappropriate Solvent: this compound has limited solubility in aqueous buffers.
-
Recommendation: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. The solubility in DMSO has been determined to be 5 mg/mL with the aid of ultrasonication and warming to 60°C.[5][7] It is crucial to use newly opened, hygroscopic DMSO to ensure maximal solubility.[5]
-
-
Insufficient Solubilization Assistance: The compound may require energy input to dissolve fully.
-
Recommendation: After adding DMSO, assist dissolution by using an ultrasonic bath and warming the solution to 60°C.[5]
-
-
Precipitation upon Dilution: A high concentration DMSO stock may precipitate when diluted into aqueous media.
-
Recommendation: Minimize the final concentration of DMSO in your assay to prevent precipitation and cellular toxicity. If precipitation occurs, consider lowering the final concentration of this compound or exploring the use of a co-solvent system if compatible with your experimental setup.
-
Issue 2: Formulation Challenges for In Vivo Animal Studies
Problem: My this compound formulation for intraperitoneal (i.p.) or oral administration is not stable or is difficult to administer.
Possible Causes & Solutions:
-
Poor Aqueous Solubility: Direct suspension in saline or water will likely result in an inhomogeneous mixture and inaccurate dosing.
-
Recommendation 1 (Suspension for i.p. injection): A suspension of up to 10 mg/mL can be prepared in a 50% PEG300 and 50% saline solution. To prepare, first, add the drug to pure PEG300 and mix thoroughly. Then, add an equal volume of saline and assist dissolution with sonication at 60°C. This formulation should be prepared fresh and used immediately.[7]
-
Recommendation 2 (Solution for i.p. injection): A clear solution for a 5 mg/mL dose may be achievable with a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% sterile saline. Warming and sonication are necessary. To minimize irritation, keep the Tween-80 concentration at or below 5-10% and DMSO at or below 10% for intraperitoneal use.[7]
-
Recommendation 3 (Oral Gavage): A formulation of LQZ-7I, a structurally related analogue, has been successfully administered via oral gavage in a vehicle of 90% corn oil and 10% DMSO.[8] Given this compound's lipophilicity, a similar corn oil-based formulation may be suitable.[7] Note that corn oil-based formulations are not recommended for experimental periods exceeding two weeks due to potential gastrointestinal side effects in mice.[7]
-
Issue 3: Concerns about this compound Stability During Experiments
Problem: I am concerned about the degradation of this compound in my experimental system, particularly due to its hydrazone linker.
Possible Causes & Solutions:
-
Acidic Conditions: The hydrazone linker of this compound is susceptible to hydrolysis in acidic environments (pH < 6).[9][]
-
Recommendation: If your experimental design involves acidic conditions, be aware of the potential for this compound degradation. For in vitro assays, ensure the pH of your culture media is maintained at physiological levels (pH ~7.4). For in vivo studies, the stability of the hydrazone bond is generally higher at physiological pH.[11]
-
-
Long-term Storage of Solutions: Stock solutions may degrade over time.
Data Presentation
Table 1: Solubility of this compound in Various Solvents and Formulations
| Solvent/Formulation | Concentration | Method | Reference(s) |
| DMSO | 5 mg/mL | Ultrasonic and warming to 60°C | [5][7] |
| 50% PEG300 + 50% Saline | 10 mg/mL (suspension) | Sonication at 60°C | [7] |
| 5% DMSO + 40% PEG300 + 5% Tween-80 + 50% H₂O | < 5 mg/mL (incomplete dissolution) | Standard mixing | [7] |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | 5 mg/mL (potential for clear solution) | Warming and sonication | [7] |
| Corn Oil | Soluble (based on analogue LQZ-7I) | Standard mixing | [12] |
Table 2: Stability Profile of this compound
| Condition | Observation | Recommendation | Reference(s) |
| Acidic pH | Hydrolysis of the hydrazone linker | Avoid acidic conditions where possible. | [5][9][] |
| Storage (Solid) | Stable in the short term at 0-4°C and long term at -20°C | Store in a dry, dark environment. | [1] |
| Storage (Solution) | Recommended for fresh preparation | Store at -80°C for up to 6 months or -20°C for up to 1 month. | [5] |
Experimental Protocols for Improving Solubility
For researchers seeking to develop novel formulations of this compound, the following are generalized protocols for common solubility enhancement techniques. These should be optimized for this compound specifically.
Solid Dispersion by Solvent Evaporation Method
This technique involves dissolving the drug and a hydrophilic carrier in a common solvent, followed by evaporation of the solvent to form a solid dispersion.
-
Materials: this compound, Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Hydroxypropyl methylcellulose (HPMC)), Organic solvent (e.g., methanol, ethanol).
-
Protocol:
-
Dissolve this compound and the chosen hydrophilic carrier in the organic solvent.
-
Stir the solution until a clear solution is obtained.
-
Evaporate the solvent using a rotary evaporator or by gentle heating under vacuum.
-
The resulting solid mass is then dried, pulverized, and sieved.[13]
-
Nanosuspension by Antisolvent Precipitation-Ultrasonication
This method involves precipitating the drug from a solution by adding an antisolvent, followed by high-energy sonication to create nanoparticles.
-
Materials: this compound, Water-miscible solvent (e.g., DMSO), Antisolvent (e.g., water), Stabilizer (e.g., Tween 80).
-
Protocol:
-
Dissolve this compound in a minimal amount of the water-miscible solvent to prepare the drug solution.
-
Prepare an aqueous solution of the stabilizer.
-
Inject the drug solution into the stabilizer solution under magnetic stirring.
-
Immediately subject the resulting suspension to high-intensity ultrasonication to form the nanosuspension.[14]
-
Inclusion Complexation with Cyclodextrins
This technique utilizes cyclodextrins to encapsulate the poorly soluble drug molecule, thereby increasing its aqueous solubility.
-
Materials: this compound, β-Cyclodextrin or its derivatives (e.g., Hydroxypropyl-β-cyclodextrin (HP-β-CD)), Deionized water, Organic solvent (e.g., ethanol, methanol).
-
Protocol (Co-solvent Lyophilization Method):
-
Dissolve the cyclodextrin in deionized water.
-
Dissolve this compound in a small amount of a suitable organic solvent.
-
Add the this compound solution dropwise to the cyclodextrin solution while stirring.
-
Continue stirring for several hours to allow for complex formation.
-
Freeze-dry the resulting solution to obtain a solid powder of the inclusion complex.[15]
-
Visualizations
Caption: Mechanism of action of this compound in cancer cells.
Caption: Troubleshooting workflow for this compound solubility issues.
References
- 1. medkoo.com [medkoo.com]
- 2. tebubio.com [tebubio.com]
- 3. Synthesis and Identification of a Novel Lead Targeting Survivin Dimerization for Proteasome-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. WO2016187046A1 - Survivin-targeting anti-tumor agents and uses thereof - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. US20210299123A1 - Survivin-targeting anti-tumor agents and uses thereof - Google Patents [patents.google.com]
- 13. japsonline.com [japsonline.com]
- 14. mdpi.com [mdpi.com]
- 15. Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to LQZ-7F in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when studying resistance to the survivin inhibitor, LQZ-7F.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small-molecule inhibitor that targets the dimerization of survivin, an inhibitor of apoptosis protein (IAP).[1][2] By binding to the dimerization interface of survivin, this compound disrupts its homodimerization, leading to proteasome-dependent degradation of the survivin protein.[1][2][3] This reduction in survivin levels promotes apoptosis and inhibits cell proliferation in cancer cells.[1][4]
Q2: In which cancer cell lines has this compound shown efficacy?
A2: this compound has demonstrated effectiveness across a range of human cancer cell lines, including but not limited to prostate (PC-3, C4-2), lung (A549), breast (MDA-MB-231), colon, and pancreatic cancer cell lines, with IC50 values typically in the low micromolar range.[1][4][5]
Q3: What are the potential mechanisms by which cancer cells could develop resistance to this compound?
A3: While specific studies on acquired resistance to this compound are limited, potential mechanisms can be extrapolated from our understanding of survivin biology and general mechanisms of drug resistance. These may include:
-
Upregulation of alternative anti-apoptotic pathways: Cancer cells might compensate for the loss of survivin by upregulating other anti-apoptotic proteins like Bcl-2, Bcl-xL, or other IAP family members.[6][7]
-
Activation of pro-survival signaling pathways: Increased activity of pathways such as PI3K/Akt, STAT3, or Wnt/β-catenin can promote cell survival and override the apoptotic signals induced by this compound.[1][8][9]
-
Altered drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), could potentially pump this compound out of the cell, reducing its intracellular concentration and efficacy.
-
Mutations in the survivin gene: Although less common for protein-protein interaction inhibitors, mutations in the BIRC5 gene (encoding survivin) that prevent this compound binding could confer resistance.
Q4: Are there any known synergistic drug combinations with this compound?
A4: Yes, this compound has been shown to synergize with the chemotherapeutic agent docetaxel (B913) in prostate cancer cells.[5][10] This suggests that combination therapies may be a viable strategy to enhance efficacy and potentially overcome resistance.
Troubleshooting Guides
Problem 1: High IC50 value of this compound in the parental cell line.
| Possible Cause | Suggested Solution |
| Incorrect drug concentration | Verify the stock concentration and perform serial dilutions accurately. Ensure proper storage of this compound to prevent degradation. |
| Cell line is inherently resistant | Some cell lines may have intrinsically high levels of pro-survival proteins or active survival pathways. Consider using a different, more sensitive cell line for initial experiments. Perform baseline protein expression analysis of survivin and other key apoptosis-related proteins. |
| Suboptimal assay conditions | Optimize cell seeding density and incubation time for the cell viability assay (e.g., MTT, CellTiter-Glo®). Ensure the assay is performed within the linear range. |
| Drug stability issues | This compound can be hydrolyzed under acidic conditions.[5] Ensure the pH of the culture medium is stable. Prepare fresh drug dilutions for each experiment. |
Problem 2: Failure to generate an this compound-resistant cell line.
| Possible Cause | Suggested Solution |
| Inappropriate starting concentration of this compound | Begin selection with a concentration around the IC20-IC50 of the parental cell line to allow for gradual adaptation. |
| Selection pressure is too high or too low | If the concentration is too high, it may lead to widespread cell death with no resistant clones surviving. If too low, it may not provide sufficient selective pressure. Gradually increase the this compound concentration in a stepwise manner. |
| Instability of the resistant phenotype | Maintain a continuous low dose of this compound in the culture medium to ensure the resistant phenotype is not lost due to the absence of selective pressure. |
| Heterogeneity of the parental cell line | The parental cell line may lack pre-existing clones with the potential to develop resistance. Consider using a different cell line or a more heterogeneous cancer cell population. |
Problem 3: Resistant cell line shows no change in survivin expression.
| Possible Cause | Suggested Solution |
| Resistance mechanism is downstream of survivin | Investigate the activation status of downstream signaling pathways that promote survival, such as PI3K/Akt or STAT3, via Western blotting for phosphorylated forms of key proteins (p-Akt, p-STAT3). |
| Upregulation of other anti-apoptotic proteins | Perform a broader Western blot analysis to check the expression levels of other anti-apoptotic proteins like Bcl-2, Bcl-xL, XIAP, and cIAP1/2. |
| Increased drug efflux | Use a functional assay, such as a Rhodamine 123 efflux assay, to determine if ABC transporter activity is increased in the resistant cells. Confirm with Western blotting for P-gp (ABCB1) expression. |
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| PC-3 | Prostate | 2.99 - 4.4 | [4][5] |
| C4-2 | Prostate | 2.47 | [5] |
| A549 | Lung | ~1.0 | [4] |
| MDA-MB-231 | Breast | ~0.8 | [1] |
| HL-60 | Leukemia | ~0.4 | [1] |
| HCT116 | Colon | ~1.5 | [4] |
| PANC-1 | Pancreatic | ~2.0 | [4] |
| OVCAR-3 | Ovarian | ~1.2 | [4] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Allow cells to adhere and grow for 24 hours.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (e.g., DMSO at the highest concentration used for drug dilution).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution in PBS to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using a non-linear regression analysis.
Protocol 2: Western Blotting for Survivin and Related Proteins
-
Cell Lysis: Grow parental and this compound-resistant cells to 70-80% confluency. Treat with this compound as required. Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 12% SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against survivin (or other proteins of interest, e.g., p-Akt, p-STAT3, Bcl-2, P-gp) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
Protocol 3: Synergy Analysis using the Combination Index (CI) Method
-
Experimental Design: Treat cells with this compound and a second drug (e.g., docetaxel) alone and in combination at a constant ratio (e.g., based on their individual IC50 values).
-
Data Collection: Perform a cell viability assay (e.g., MTT) to determine the fraction of affected cells (Fa) for each drug and combination.
-
CI Calculation: Use software like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.[11]
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
Isobologram Analysis: Generate isobolograms to visually represent the synergistic, additive, or antagonistic effects of the drug combination.
Visualizations
References
- 1. Survivin and Tumorigenesis: Molecular Mechanisms and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. punnettsquare.org [punnettsquare.org]
- 3. broadpharm.com [broadpharm.com]
- 4. pubcompare.ai [pubcompare.ai]
- 5. Anti-apoptotic mechanisms of drug resistance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-Apoptotic Mechanisms of Drug Resistance in Cancer: Ingenta Connect [ingentaconnect.com]
- 7. researchgate.net [researchgate.net]
- 8. Transcriptional and posttranscriptional controls of survivin in cancer cells: Essential interfaces for developing novel approaches for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New wirings in the survivin networks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. aacrjournals.org [aacrjournals.org]
Technical Support Center: Overcoming Resistance to LQZ-7F in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when studying resistance to the survivin inhibitor, LQZ-7F.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small-molecule inhibitor that targets the dimerization of survivin, an inhibitor of apoptosis protein (IAP).[1][2] By binding to the dimerization interface of survivin, this compound disrupts its homodimerization, leading to proteasome-dependent degradation of the survivin protein.[1][2][3] This reduction in survivin levels promotes apoptosis and inhibits cell proliferation in cancer cells.[1][4]
Q2: In which cancer cell lines has this compound shown efficacy?
A2: this compound has demonstrated effectiveness across a range of human cancer cell lines, including but not limited to prostate (PC-3, C4-2), lung (A549), breast (MDA-MB-231), colon, and pancreatic cancer cell lines, with IC50 values typically in the low micromolar range.[1][4][5]
Q3: What are the potential mechanisms by which cancer cells could develop resistance to this compound?
A3: While specific studies on acquired resistance to this compound are limited, potential mechanisms can be extrapolated from our understanding of survivin biology and general mechanisms of drug resistance. These may include:
-
Upregulation of alternative anti-apoptotic pathways: Cancer cells might compensate for the loss of survivin by upregulating other anti-apoptotic proteins like Bcl-2, Bcl-xL, or other IAP family members.[6][7]
-
Activation of pro-survival signaling pathways: Increased activity of pathways such as PI3K/Akt, STAT3, or Wnt/β-catenin can promote cell survival and override the apoptotic signals induced by this compound.[1][8][9]
-
Altered drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), could potentially pump this compound out of the cell, reducing its intracellular concentration and efficacy.
-
Mutations in the survivin gene: Although less common for protein-protein interaction inhibitors, mutations in the BIRC5 gene (encoding survivin) that prevent this compound binding could confer resistance.
Q4: Are there any known synergistic drug combinations with this compound?
A4: Yes, this compound has been shown to synergize with the chemotherapeutic agent docetaxel in prostate cancer cells.[5][10] This suggests that combination therapies may be a viable strategy to enhance efficacy and potentially overcome resistance.
Troubleshooting Guides
Problem 1: High IC50 value of this compound in the parental cell line.
| Possible Cause | Suggested Solution |
| Incorrect drug concentration | Verify the stock concentration and perform serial dilutions accurately. Ensure proper storage of this compound to prevent degradation. |
| Cell line is inherently resistant | Some cell lines may have intrinsically high levels of pro-survival proteins or active survival pathways. Consider using a different, more sensitive cell line for initial experiments. Perform baseline protein expression analysis of survivin and other key apoptosis-related proteins. |
| Suboptimal assay conditions | Optimize cell seeding density and incubation time for the cell viability assay (e.g., MTT, CellTiter-Glo®). Ensure the assay is performed within the linear range. |
| Drug stability issues | This compound can be hydrolyzed under acidic conditions.[5] Ensure the pH of the culture medium is stable. Prepare fresh drug dilutions for each experiment. |
Problem 2: Failure to generate an this compound-resistant cell line.
| Possible Cause | Suggested Solution |
| Inappropriate starting concentration of this compound | Begin selection with a concentration around the IC20-IC50 of the parental cell line to allow for gradual adaptation. |
| Selection pressure is too high or too low | If the concentration is too high, it may lead to widespread cell death with no resistant clones surviving. If too low, it may not provide sufficient selective pressure. Gradually increase the this compound concentration in a stepwise manner. |
| Instability of the resistant phenotype | Maintain a continuous low dose of this compound in the culture medium to ensure the resistant phenotype is not lost due to the absence of selective pressure. |
| Heterogeneity of the parental cell line | The parental cell line may lack pre-existing clones with the potential to develop resistance. Consider using a different cell line or a more heterogeneous cancer cell population. |
Problem 3: Resistant cell line shows no change in survivin expression.
| Possible Cause | Suggested Solution |
| Resistance mechanism is downstream of survivin | Investigate the activation status of downstream signaling pathways that promote survival, such as PI3K/Akt or STAT3, via Western blotting for phosphorylated forms of key proteins (p-Akt, p-STAT3). |
| Upregulation of other anti-apoptotic proteins | Perform a broader Western blot analysis to check the expression levels of other anti-apoptotic proteins like Bcl-2, Bcl-xL, XIAP, and cIAP1/2. |
| Increased drug efflux | Use a functional assay, such as a Rhodamine 123 efflux assay, to determine if ABC transporter activity is increased in the resistant cells. Confirm with Western blotting for P-gp (ABCB1) expression. |
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| PC-3 | Prostate | 2.99 - 4.4 | [4][5] |
| C4-2 | Prostate | 2.47 | [5] |
| A549 | Lung | ~1.0 | [4] |
| MDA-MB-231 | Breast | ~0.8 | [1] |
| HL-60 | Leukemia | ~0.4 | [1] |
| HCT116 | Colon | ~1.5 | [4] |
| PANC-1 | Pancreatic | ~2.0 | [4] |
| OVCAR-3 | Ovarian | ~1.2 | [4] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Allow cells to adhere and grow for 24 hours.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (e.g., DMSO at the highest concentration used for drug dilution).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution in PBS to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using a non-linear regression analysis.
Protocol 2: Western Blotting for Survivin and Related Proteins
-
Cell Lysis: Grow parental and this compound-resistant cells to 70-80% confluency. Treat with this compound as required. Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 12% SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against survivin (or other proteins of interest, e.g., p-Akt, p-STAT3, Bcl-2, P-gp) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
Protocol 3: Synergy Analysis using the Combination Index (CI) Method
-
Experimental Design: Treat cells with this compound and a second drug (e.g., docetaxel) alone and in combination at a constant ratio (e.g., based on their individual IC50 values).
-
Data Collection: Perform a cell viability assay (e.g., MTT) to determine the fraction of affected cells (Fa) for each drug and combination.
-
CI Calculation: Use software like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.[11]
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
Isobologram Analysis: Generate isobolograms to visually represent the synergistic, additive, or antagonistic effects of the drug combination.
Visualizations
References
- 1. Survivin and Tumorigenesis: Molecular Mechanisms and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. punnettsquare.org [punnettsquare.org]
- 3. broadpharm.com [broadpharm.com]
- 4. pubcompare.ai [pubcompare.ai]
- 5. Anti-apoptotic mechanisms of drug resistance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-Apoptotic Mechanisms of Drug Resistance in Cancer: Ingenta Connect [ingentaconnect.com]
- 7. researchgate.net [researchgate.net]
- 8. Transcriptional and posttranscriptional controls of survivin in cancer cells: Essential interfaces for developing novel approaches for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New wirings in the survivin networks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. aacrjournals.org [aacrjournals.org]
Optimizing LQZ-7F Dosage for Maximum Anti-Tumor Effect: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the dosage of LQZ-7F to achieve maximum anti-tumor efficacy. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate successful experimentation.
Troubleshooting Guide
Researchers may encounter various challenges when working with this compound. This guide provides solutions to common issues.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Efficacy or High IC50 Values | 1. Low Survivin Expression: The anti-tumor effect of this compound has been shown to have a strong positive correlation with survivin expression levels.[1] 2. Compound Instability: this compound can be hydrolyzed under acidic conditions.[2] 3. Incorrect Dosage or Treatment Duration: Insufficient concentration or time of exposure will not yield the desired effect. | 1. Screen Cell Lines: Prior to large-scale experiments, screen various cancer cell lines to determine their endogenous survivin protein levels via Western blot.[3] Select cell lines with higher survivin expression for your studies. 2. Proper Handling and Storage: Prepare fresh solutions for each experiment. Store stock solutions at -80°C for up to 6 months or -20°C for up to 1 month.[2] Avoid acidic conditions during solution preparation. 3. Dose-Response and Time-Course Studies: Perform a dose-response study to determine the optimal IC50 for your specific cell line. Conduct a time-course experiment to identify the most effective treatment duration. |
| Poor Solubility | Solvent Selection: this compound may precipitate if the incorrect solvent or concentration is used. | For in vivo studies, a recommended vehicle is a mixture of 90% corn oil and 10% DMSO.[4] If precipitation occurs during preparation, heating and/or sonication can aid dissolution.[2] |
| Inconsistent Results in In Vivo Studies | 1. Animal Model Variability: The choice of animal model can significantly impact tumor growth and drug response. 2. Drug Administration Route and Schedule: The method and frequency of administration will affect drug bioavailability and efficacy. | 1. Appropriate Model Selection: 4- to 6-week-old male NSG (NOD/SCID/IL-2Rg null) mice have been successfully used for xenograft tumor models with this compound.[2] 2. Established Dosing Regimen: A previously reported effective regimen is intraperitoneal (i.p.) injection of 25 mg/kg once every 3 days for a total of 8 treatments.[5] |
| Unexpected Off-Target Effects | High Concentrations: Using concentrations significantly above the determined IC50 may lead to non-specific cellular stress or toxicity. | Adhere to the experimentally determined IC50 values for your cell line. If toxicity is observed, consider reducing the concentration or treatment duration. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that directly targets the dimerization interface of survivin.[3][6] By binding to this interface, this compound disrupts survivin homodimerization, which exposes a hydrophobic core.[3] This leads to protein misfolding and subsequent proteasome-dependent degradation of survivin, ultimately inducing apoptosis and mitotic arrest in cancer cells.[1][5]
Q2: What are the typical IC50 values for this compound in cancer cell lines?
A2: The IC50 values for this compound typically range from 0.4 to 4.4 µM in various human cancer cell lines.[3][5] For example, in PC-3 and C4-2 prostate cancer cells, the IC50 values have been reported to be approximately 2.99 µM and 2.47 µM, respectively.[2]
Q3: How does this compound affect the cell cycle?
A3: this compound treatment has been shown to disrupt the microtubule structure and cause mitotic arrest.[2][7] This is consistent with the role of survivin in regulating cell cycle progression.[5]
Q4: Can this compound be used in combination with other anti-cancer agents?
A4: Yes, this compound has been shown to synergize with docetaxel (B913) in prostate cancer cells.[2] Furthermore, a hydrolysis product of this compound, known as LQZ-7F1, also demonstrates strong synergism with docetaxel.[8] This suggests the potential for combination therapies to enhance anti-tumor effects.[9]
Q5: What is the recommended dosage for in vivo studies?
A5: In a xenograft mouse model using PC-3 cells, an effective dosage of this compound was found to be 25 mg/kg administered via intraperitoneal (i.p.) injection once every three days for 24 days.[2][5] This regimen was shown to inhibit the growth of xenograft tumors.[2]
Quantitative Data Summary
The following table summarizes the reported IC50 values of this compound in various human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| PC-3 | Prostate Cancer | 2.99[2] |
| C4-2 | Prostate Cancer | 2.47[2] |
| DU145 | Prostate Cancer | ~25[2] |
| Multiple Lines | Various Cancers | 0.4 - 4.4[3][5] |
Experimental Protocols
In Vivo Xenograft Tumor Growth Inhibition Study
This protocol describes a general procedure for assessing the anti-tumor efficacy of this compound in a mouse xenograft model.
-
Animal Model: Utilize 4- to 6-week-old male NSG (NOD/SCID/IL-2Rg null) mice.[2]
-
Cell Implantation: Subcutaneously implant PC-3 cells to establish xenograft tumors.[5]
-
Tumor Growth and Randomization: Allow tumors to reach a size of approximately 100 mm³. Randomize mice into a treatment group and a vehicle control group.[5]
-
Drug Preparation: Prepare this compound for injection in a vehicle solution (e.g., 90% corn oil/10% DMSO).[4]
-
Administration: Administer this compound to the treatment group via intraperitoneal (i.p.) injection at a dosage of 25 mg/kg. The control group receives the vehicle only.[5]
-
Dosing Schedule: Repeat the injections once every three days for a total of eight treatments.[5]
-
Tumor Measurement: Monitor and measure tumor volume regularly throughout the study.
Visualizations
Caption: this compound inhibits survivin dimerization, leading to proteasomal degradation and apoptosis.
Caption: Workflow for optimizing this compound dosage from in vitro studies to in vivo validation.
References
- 1. Synthesis and Identification of a Novel Lead Targeting Survivin Dimerization for Proteasome-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 6. Survivin Small Molecules Inhibitors: Recent Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2016187046A1 - Survivin-targeting anti-tumor agents and uses thereof - Google Patents [patents.google.com]
- 8. A novel survivin dimerization inhibitor without a labile hydrazone linker induces spontaneous apoptosis and synergizes with docetaxel in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
Optimizing LQZ-7F Dosage for Maximum Anti-Tumor Effect: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the dosage of LQZ-7F to achieve maximum anti-tumor efficacy. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate successful experimentation.
Troubleshooting Guide
Researchers may encounter various challenges when working with this compound. This guide provides solutions to common issues.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Efficacy or High IC50 Values | 1. Low Survivin Expression: The anti-tumor effect of this compound has been shown to have a strong positive correlation with survivin expression levels.[1] 2. Compound Instability: this compound can be hydrolyzed under acidic conditions.[2] 3. Incorrect Dosage or Treatment Duration: Insufficient concentration or time of exposure will not yield the desired effect. | 1. Screen Cell Lines: Prior to large-scale experiments, screen various cancer cell lines to determine their endogenous survivin protein levels via Western blot.[3] Select cell lines with higher survivin expression for your studies. 2. Proper Handling and Storage: Prepare fresh solutions for each experiment. Store stock solutions at -80°C for up to 6 months or -20°C for up to 1 month.[2] Avoid acidic conditions during solution preparation. 3. Dose-Response and Time-Course Studies: Perform a dose-response study to determine the optimal IC50 for your specific cell line. Conduct a time-course experiment to identify the most effective treatment duration. |
| Poor Solubility | Solvent Selection: this compound may precipitate if the incorrect solvent or concentration is used. | For in vivo studies, a recommended vehicle is a mixture of 90% corn oil and 10% DMSO.[4] If precipitation occurs during preparation, heating and/or sonication can aid dissolution.[2] |
| Inconsistent Results in In Vivo Studies | 1. Animal Model Variability: The choice of animal model can significantly impact tumor growth and drug response. 2. Drug Administration Route and Schedule: The method and frequency of administration will affect drug bioavailability and efficacy. | 1. Appropriate Model Selection: 4- to 6-week-old male NSG (NOD/SCID/IL-2Rg null) mice have been successfully used for xenograft tumor models with this compound.[2] 2. Established Dosing Regimen: A previously reported effective regimen is intraperitoneal (i.p.) injection of 25 mg/kg once every 3 days for a total of 8 treatments.[5] |
| Unexpected Off-Target Effects | High Concentrations: Using concentrations significantly above the determined IC50 may lead to non-specific cellular stress or toxicity. | Adhere to the experimentally determined IC50 values for your cell line. If toxicity is observed, consider reducing the concentration or treatment duration. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that directly targets the dimerization interface of survivin.[3][6] By binding to this interface, this compound disrupts survivin homodimerization, which exposes a hydrophobic core.[3] This leads to protein misfolding and subsequent proteasome-dependent degradation of survivin, ultimately inducing apoptosis and mitotic arrest in cancer cells.[1][5]
Q2: What are the typical IC50 values for this compound in cancer cell lines?
A2: The IC50 values for this compound typically range from 0.4 to 4.4 µM in various human cancer cell lines.[3][5] For example, in PC-3 and C4-2 prostate cancer cells, the IC50 values have been reported to be approximately 2.99 µM and 2.47 µM, respectively.[2]
Q3: How does this compound affect the cell cycle?
A3: this compound treatment has been shown to disrupt the microtubule structure and cause mitotic arrest.[2][7] This is consistent with the role of survivin in regulating cell cycle progression.[5]
Q4: Can this compound be used in combination with other anti-cancer agents?
A4: Yes, this compound has been shown to synergize with docetaxel in prostate cancer cells.[2] Furthermore, a hydrolysis product of this compound, known as LQZ-7F1, also demonstrates strong synergism with docetaxel.[8] This suggests the potential for combination therapies to enhance anti-tumor effects.[9]
Q5: What is the recommended dosage for in vivo studies?
A5: In a xenograft mouse model using PC-3 cells, an effective dosage of this compound was found to be 25 mg/kg administered via intraperitoneal (i.p.) injection once every three days for 24 days.[2][5] This regimen was shown to inhibit the growth of xenograft tumors.[2]
Quantitative Data Summary
The following table summarizes the reported IC50 values of this compound in various human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| PC-3 | Prostate Cancer | 2.99[2] |
| C4-2 | Prostate Cancer | 2.47[2] |
| DU145 | Prostate Cancer | ~25[2] |
| Multiple Lines | Various Cancers | 0.4 - 4.4[3][5] |
Experimental Protocols
In Vivo Xenograft Tumor Growth Inhibition Study
This protocol describes a general procedure for assessing the anti-tumor efficacy of this compound in a mouse xenograft model.
-
Animal Model: Utilize 4- to 6-week-old male NSG (NOD/SCID/IL-2Rg null) mice.[2]
-
Cell Implantation: Subcutaneously implant PC-3 cells to establish xenograft tumors.[5]
-
Tumor Growth and Randomization: Allow tumors to reach a size of approximately 100 mm³. Randomize mice into a treatment group and a vehicle control group.[5]
-
Drug Preparation: Prepare this compound for injection in a vehicle solution (e.g., 90% corn oil/10% DMSO).[4]
-
Administration: Administer this compound to the treatment group via intraperitoneal (i.p.) injection at a dosage of 25 mg/kg. The control group receives the vehicle only.[5]
-
Dosing Schedule: Repeat the injections once every three days for a total of eight treatments.[5]
-
Tumor Measurement: Monitor and measure tumor volume regularly throughout the study.
Visualizations
Caption: this compound inhibits survivin dimerization, leading to proteasomal degradation and apoptosis.
Caption: Workflow for optimizing this compound dosage from in vitro studies to in vivo validation.
References
- 1. Synthesis and Identification of a Novel Lead Targeting Survivin Dimerization for Proteasome-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 6. Survivin Small Molecules Inhibitors: Recent Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2016187046A1 - Survivin-targeting anti-tumor agents and uses thereof - Google Patents [patents.google.com]
- 8. A novel survivin dimerization inhibitor without a labile hydrazone linker induces spontaneous apoptosis and synergizes with docetaxel in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
Technical Support Center: LQZ-7F Analogues & Hydrazone Linker Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the labile hydrazone linker in LQZ-7F analogues. Our goal is to equip you with the necessary information to anticipate and address challenges in your experiments, ensuring data integrity and advancing your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern with this compound and its analogues containing a hydrazone linker?
A1: The primary concern is the lability of the hydrazone bond, especially under acidic conditions.[1] This chemical instability can lead to premature cleavage of the linker and release of the active compound, which can affect experimental reproducibility, pharmacokinetic profiles, and therapeutic efficacy. The parent compound, LQZ-7, was noted to have an undesirable labile hydrazone linker, which prompted the development of analogues with more stable linkages.[2][3]
Q2: How does pH affect the stability of the hydrazone linker in this compound analogues?
A2: Hydrazone linkers are known to be pH-sensitive, exhibiting greater stability at neutral pH (around 7.4) and undergoing accelerated hydrolysis under acidic conditions (pH 4.5-6.5).[] This is a critical consideration for in vitro experiments using acidic buffers and for in vivo studies where the compound may be exposed to acidic microenvironments, such as in tumors or within endosomes and lysosomes.[][5][6]
Q3: What is the significance of the hydrolysis of the this compound hydrazone linker?
A3: Interestingly, the hydrolysis of the hydrazone linker in this compound is not necessarily a detrimental event in terms of bioactivity. Research has shown that the hydrolysis product of this compound is more potent in inhibiting survivin dimerization and cancer cell proliferation. This suggests that this compound may function as a prodrug, with the labile linker facilitating the release of the more active form.
Q4: Are there more stable alternatives to the hydrazone linker in this class of compounds?
A4: Yes, researchers have actively sought to replace the labile hydrazone linker. For instance, the analogue LQZ-7I was synthesized with a more stable linker and a quinoxaline (B1680401) ring, demonstrating improved efficacy and oral activity in preclinical models.[2][3][7] The development of such analogues addresses the stability concerns associated with the original hydrazone-containing compounds.
Troubleshooting Guide
Problem 1: Inconsistent results in cell-based assays with this compound.
-
Possible Cause: Degradation of the hydrazone linker in the cell culture medium, which can have an acidic microenvironment.
-
Troubleshooting Steps:
-
Monitor Medium pH: Regularly check the pH of your cell culture medium, as cellular metabolism can cause it to become more acidic over time.
-
Prepare Fresh Solutions: Prepare fresh stock solutions of this compound before each experiment to minimize degradation during storage.
-
Time-Course Experiments: Perform time-course experiments to assess if the compound's activity changes with incubation time, which could indicate degradation.
-
LC-MS Analysis: Use LC-MS to analyze the cell culture medium at different time points to monitor the integrity of the this compound analogue and the appearance of its hydrolysis product.
-
Problem 2: Poor in vivo pharmacokinetic profile of a hydrazone-linked this compound analogue.
-
Possible Cause: Premature cleavage of the hydrazone linker in the systemic circulation due to plasma instability.
-
Troubleshooting Steps:
-
In Vitro Plasma Stability Assay: Before conducting extensive in vivo studies, perform an in vitro plasma stability assay to determine the half-life of your compound in plasma from the relevant species (e.g., mouse, rat, human).[5]
-
Linker Modification: If plasma instability is confirmed, consider synthesizing analogues with more stable linkers. Aromatic hydrazones, for example, tend to be more stable than aliphatic ones.[5][8]
-
Formulation Strategies: Investigate different formulation strategies to protect the hydrazone linker from premature degradation.
-
Quantitative Data on Hydrazone Linker Stability
The stability of hydrazone linkers is highly dependent on their chemical structure and the surrounding environment. Below are tables summarizing typical stability data for different types of hydrazone linkers under various pH conditions and in plasma.
Table 1: Half-life of Various Hydrazone Linkers at Different pH Values
| Linker Type | pH 5.0 | pH 6.0 | pH 7.4 | Reference(s) |
| Aliphatic Hydrazone | Minutes to hours | Hours | Days | [8] |
| Aromatic Hydrazone | Hours to days | Days | Weeks | [8] |
| Acylhydrazone | Minutes | Hours | Days to weeks | [9] |
Note: The data presented are compiled from different studies and experimental conditions may vary. Direct comparison should be made with caution.
Table 2: Comparative Stability of Hydrazone Linkers in Buffer vs. Plasma
| Linker Type | Half-life in Buffer (pH 7.4) | Half-life in Human Plasma | Reference(s) |
| Phenylketone-derived Hydrazone | High | ~2 days | [10][11] |
| Acylhydrazone (in Gemtuzumab ozogamicin) | Stable | ~12.3 days | [9] |
| Acid-sensitive Hydrazone | Stable | ~2.6 days | [12] |
Key Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the stability of a hydrazone-linked this compound analogue in plasma.
Materials:
-
Test compound (this compound analogue)
-
Control compound with known plasma instability
-
Plasma (from the desired species, e.g., human, mouse)
-
DMSO (for stock solution)
-
Acetonitrile (B52724) (for quenching)
-
Internal standard (for LC-MS analysis)
-
Incubator at 37°C
-
LC-MS/MS system
Procedure:
-
Preparation: Thaw frozen plasma at 37°C and centrifuge to remove any precipitates. Prepare a stock solution of the test compound in DMSO.
-
Incubation: Pre-warm the plasma to 37°C. Spike the test compound into the plasma to a final concentration of 1 µM. The final DMSO concentration should be <1%.
-
Time Points: At specified time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma-compound mixture.
-
Quenching: Immediately add the aliquot to a tube containing cold acetonitrile with an internal standard to stop the reaction and precipitate plasma proteins.
-
Sample Processing: Vortex the mixture and centrifuge at high speed.
-
Analysis: Collect the supernatant and analyze by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the percentage of the remaining parent compound against time to determine the half-life (t½).[5][13][14]
Protocol 2: Synthesis of a More Stable this compound Analogue (General Approach)
Objective: To replace the labile hydrazone linker with a more stable amide bond. This is a generalized protocol based on the synthesis of similar compounds.
Materials:
-
Core scaffold of this compound (without the hydrazone-linked moiety)
-
Desired amine-containing side chain
-
Coupling agents (e.g., HATU, HOBt)
-
Organic solvent (e.g., DMF, DCM)
-
Base (e.g., DIPEA)
Procedure:
-
Activation: Dissolve the carboxylic acid precursor of the this compound core in an appropriate organic solvent. Add a coupling agent and an activating agent, and stir at room temperature.
-
Coupling: To the activated carboxylic acid, add the desired amine-containing side chain and a non-nucleophilic base.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Once the reaction is complete, quench the reaction and perform an aqueous work-up to remove excess reagents and byproducts.
-
Purification: Purify the crude product by column chromatography to obtain the final, more stable analogue.
-
Characterization: Confirm the structure and purity of the synthesized compound using NMR, mass spectrometry, and HPLC.
Visualizations
Caption: Workflow for the in vitro plasma stability assay.
Caption: Troubleshooting logic for hydrazone linker instability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis and Identification of a Novel Lead Targeting Survivin Dimerization for Proteasome-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Identification of a Novel Lead Targeting Survivin Dimerization for Proteasome-Dependent Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 12. books.rsc.org [books.rsc.org]
- 13. Plasma Stability Assay | Domainex [domainex.co.uk]
- 14. Plasma Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: LQZ-7F Analogues & Hydrazone Linker Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the labile hydrazone linker in LQZ-7F analogues. Our goal is to equip you with the necessary information to anticipate and address challenges in your experiments, ensuring data integrity and advancing your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern with this compound and its analogues containing a hydrazone linker?
A1: The primary concern is the lability of the hydrazone bond, especially under acidic conditions.[1] This chemical instability can lead to premature cleavage of the linker and release of the active compound, which can affect experimental reproducibility, pharmacokinetic profiles, and therapeutic efficacy. The parent compound, LQZ-7, was noted to have an undesirable labile hydrazone linker, which prompted the development of analogues with more stable linkages.[2][3]
Q2: How does pH affect the stability of the hydrazone linker in this compound analogues?
A2: Hydrazone linkers are known to be pH-sensitive, exhibiting greater stability at neutral pH (around 7.4) and undergoing accelerated hydrolysis under acidic conditions (pH 4.5-6.5).[] This is a critical consideration for in vitro experiments using acidic buffers and for in vivo studies where the compound may be exposed to acidic microenvironments, such as in tumors or within endosomes and lysosomes.[][5][6]
Q3: What is the significance of the hydrolysis of the this compound hydrazone linker?
A3: Interestingly, the hydrolysis of the hydrazone linker in this compound is not necessarily a detrimental event in terms of bioactivity. Research has shown that the hydrolysis product of this compound is more potent in inhibiting survivin dimerization and cancer cell proliferation. This suggests that this compound may function as a prodrug, with the labile linker facilitating the release of the more active form.
Q4: Are there more stable alternatives to the hydrazone linker in this class of compounds?
A4: Yes, researchers have actively sought to replace the labile hydrazone linker. For instance, the analogue LQZ-7I was synthesized with a more stable linker and a quinoxaline ring, demonstrating improved efficacy and oral activity in preclinical models.[2][3][7] The development of such analogues addresses the stability concerns associated with the original hydrazone-containing compounds.
Troubleshooting Guide
Problem 1: Inconsistent results in cell-based assays with this compound.
-
Possible Cause: Degradation of the hydrazone linker in the cell culture medium, which can have an acidic microenvironment.
-
Troubleshooting Steps:
-
Monitor Medium pH: Regularly check the pH of your cell culture medium, as cellular metabolism can cause it to become more acidic over time.
-
Prepare Fresh Solutions: Prepare fresh stock solutions of this compound before each experiment to minimize degradation during storage.
-
Time-Course Experiments: Perform time-course experiments to assess if the compound's activity changes with incubation time, which could indicate degradation.
-
LC-MS Analysis: Use LC-MS to analyze the cell culture medium at different time points to monitor the integrity of the this compound analogue and the appearance of its hydrolysis product.
-
Problem 2: Poor in vivo pharmacokinetic profile of a hydrazone-linked this compound analogue.
-
Possible Cause: Premature cleavage of the hydrazone linker in the systemic circulation due to plasma instability.
-
Troubleshooting Steps:
-
In Vitro Plasma Stability Assay: Before conducting extensive in vivo studies, perform an in vitro plasma stability assay to determine the half-life of your compound in plasma from the relevant species (e.g., mouse, rat, human).[5]
-
Linker Modification: If plasma instability is confirmed, consider synthesizing analogues with more stable linkers. Aromatic hydrazones, for example, tend to be more stable than aliphatic ones.[5][8]
-
Formulation Strategies: Investigate different formulation strategies to protect the hydrazone linker from premature degradation.
-
Quantitative Data on Hydrazone Linker Stability
The stability of hydrazone linkers is highly dependent on their chemical structure and the surrounding environment. Below are tables summarizing typical stability data for different types of hydrazone linkers under various pH conditions and in plasma.
Table 1: Half-life of Various Hydrazone Linkers at Different pH Values
| Linker Type | pH 5.0 | pH 6.0 | pH 7.4 | Reference(s) |
| Aliphatic Hydrazone | Minutes to hours | Hours | Days | [8] |
| Aromatic Hydrazone | Hours to days | Days | Weeks | [8] |
| Acylhydrazone | Minutes | Hours | Days to weeks | [9] |
Note: The data presented are compiled from different studies and experimental conditions may vary. Direct comparison should be made with caution.
Table 2: Comparative Stability of Hydrazone Linkers in Buffer vs. Plasma
| Linker Type | Half-life in Buffer (pH 7.4) | Half-life in Human Plasma | Reference(s) |
| Phenylketone-derived Hydrazone | High | ~2 days | [10][11] |
| Acylhydrazone (in Gemtuzumab ozogamicin) | Stable | ~12.3 days | [9] |
| Acid-sensitive Hydrazone | Stable | ~2.6 days | [12] |
Key Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the stability of a hydrazone-linked this compound analogue in plasma.
Materials:
-
Test compound (this compound analogue)
-
Control compound with known plasma instability
-
Plasma (from the desired species, e.g., human, mouse)
-
DMSO (for stock solution)
-
Acetonitrile (for quenching)
-
Internal standard (for LC-MS analysis)
-
Incubator at 37°C
-
LC-MS/MS system
Procedure:
-
Preparation: Thaw frozen plasma at 37°C and centrifuge to remove any precipitates. Prepare a stock solution of the test compound in DMSO.
-
Incubation: Pre-warm the plasma to 37°C. Spike the test compound into the plasma to a final concentration of 1 µM. The final DMSO concentration should be <1%.
-
Time Points: At specified time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma-compound mixture.
-
Quenching: Immediately add the aliquot to a tube containing cold acetonitrile with an internal standard to stop the reaction and precipitate plasma proteins.
-
Sample Processing: Vortex the mixture and centrifuge at high speed.
-
Analysis: Collect the supernatant and analyze by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the percentage of the remaining parent compound against time to determine the half-life (t½).[5][13][14]
Protocol 2: Synthesis of a More Stable this compound Analogue (General Approach)
Objective: To replace the labile hydrazone linker with a more stable amide bond. This is a generalized protocol based on the synthesis of similar compounds.
Materials:
-
Core scaffold of this compound (without the hydrazone-linked moiety)
-
Desired amine-containing side chain
-
Coupling agents (e.g., HATU, HOBt)
-
Organic solvent (e.g., DMF, DCM)
-
Base (e.g., DIPEA)
Procedure:
-
Activation: Dissolve the carboxylic acid precursor of the this compound core in an appropriate organic solvent. Add a coupling agent and an activating agent, and stir at room temperature.
-
Coupling: To the activated carboxylic acid, add the desired amine-containing side chain and a non-nucleophilic base.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Once the reaction is complete, quench the reaction and perform an aqueous work-up to remove excess reagents and byproducts.
-
Purification: Purify the crude product by column chromatography to obtain the final, more stable analogue.
-
Characterization: Confirm the structure and purity of the synthesized compound using NMR, mass spectrometry, and HPLC.
Visualizations
Caption: Workflow for the in vitro plasma stability assay.
Caption: Troubleshooting logic for hydrazone linker instability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis and Identification of a Novel Lead Targeting Survivin Dimerization for Proteasome-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Identification of a Novel Lead Targeting Survivin Dimerization for Proteasome-Dependent Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 12. books.rsc.org [books.rsc.org]
- 13. Plasma Stability Assay | Domainex [domainex.co.uk]
- 14. Plasma Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: Enhancing the In-Vivo Efficacy of LQZ-7F
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing LQZ-7F, a small molecule inhibitor of survivin dimerization. Here you will find troubleshooting advice and frequently asked questions to optimize your in-vivo experiments and address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets the dimerization interface of the oncoprotein survivin.[1][2][3] By preventing survivin from forming a functional homodimer, this compound promotes its proteasome-dependent degradation.[1][3] This leads to the induction of spontaneous apoptosis and mitotic arrest in cancer cells.[1]
Q2: What is the recommended storage condition for this compound?
A2: For long-term storage (months to years), it is recommended to store this compound at -20°C.[2] For short-term storage (days to weeks), it can be kept at 0 - 4°C.[2] Stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[4] It is advisable to prepare fresh working solutions for in-vivo experiments.[4][5]
Q3: What are the reported IC50 values for this compound in various cancer cell lines?
A3: The half-maximal inhibitory concentration (IC50) of this compound varies across different cancer cell lines, generally falling within the low micromolar range.[1] Please refer to the table below for specific examples.
Quantitative Data Summary
Table 1: In-Vitro Efficacy of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| PC-3 | Prostate Cancer | 2.99 - 4.4 |
| C4-2 | Prostate Cancer | 2.47 - 2.74 |
| A549 | Lung Cancer | Lower than PC-3 |
| HL-60 | Acute Myeloid Leukemia | Intermediate |
| MDA-MB-231 | Breast Cancer | ~1.0 |
| HCT116 | Colon Cancer | ~0.4 |
| PANC-1 | Pancreatic Cancer | ~1.5 |
| OVCAR-3 | Ovarian Cancer | ~0.8 |
Data compiled from multiple sources.[1][4][6]
Table 2: In-Vivo Xenograft Study Parameters for this compound
| Parameter | Details |
| Animal Model | NOD/SCID mice[1] |
| Cell Line | PC-3 (human prostate cancer)[1] |
| Tumor Implantation | Subcutaneous[1] |
| Treatment Start | When tumor volume reached ~100 mm³[1] |
| Dosage | 25 mg/kg[1] |
| Administration Route | Intraperitoneal (IP) injection[1] |
| Dosing Frequency | Once every three days[1] |
| Total Treatments | 8[1] |
Signaling Pathway and Experimental Workflow
Caption: Mechanism of action of this compound in cancer cells.
Caption: Workflow for assessing the in-vivo efficacy of this compound.
Troubleshooting Guide
Problem 1: Poor solubility or precipitation of this compound during formulation.
-
Possible Cause: this compound is a lipophilic compound with poor water solubility.[5] The chosen vehicle may not be appropriate.
-
Solution:
-
Vehicle Selection: A common vehicle for lipophilic compounds administered via IP injection is a mixture of DMSO, PEG300, Tween-80, and saline. A suggested formulation is 5% DMSO, 40% PEG300, 5% Tween-80, and 50% sterile water or saline.[5]
-
Preparation Technique: To aid dissolution, warm the PEG300 slightly and use sonication.[5] Prepare the formulation fresh before each use.[5]
-
Alternative Formulation: For some related survivin inhibitors like LQZ-7I, a corn oil-based formulation has been used for oral gavage.[7] While this route may differ, it suggests that oil-based vehicles could be explored if IP administration with aqueous-based vehicles proves problematic. Note that long-term use of corn oil-based vehicles may cause diarrhea in mice.[5]
-
Problem 2: Lack of significant tumor growth inhibition in the treated group.
-
Possible Causes:
-
Suboptimal Dosing: The dosage of 25 mg/kg may not be optimal for the specific cancer model being used.
-
Formulation Issues: The compound may not be fully solubilized, leading to a lower effective dose being administered.
-
Compound Stability: this compound contains a hydrazone linker which can be labile, potentially affecting its stability.[8]
-
Survivin Expression Levels: The efficacy of this compound correlates with the level of survivin expression in the cancer cells.[9]
-
-
Solutions:
-
Dose-Response Study: Conduct a pilot study with a range of doses to determine the optimal therapeutic window for your specific model.
-
Verify Formulation: Ensure the compound is fully dissolved in the vehicle before injection. Visually inspect for any precipitation.
-
Confirm Target Expression: Before starting the in-vivo study, confirm high survivin expression in the cancer cell line being used via Western blot.[6]
-
Consider Analogues: For long-term studies, consider more stable analogues of this compound, such as LQZ-7I, which lacks the labile hydrazone linker.[3][8]
-
Problem 3: Signs of toxicity in treated animals (e.g., significant weight loss, lethargy).
-
Possible Causes:
-
Vehicle Toxicity: Some components of the vehicle, such as DMSO, can be toxic at high concentrations.
-
Compound Toxicity: The administered dose may be too high for the specific animal strain or model.
-
-
Solutions:
-
Vehicle Control: Always include a vehicle-only control group to distinguish between vehicle- and compound-related toxicity.
-
Reduce Vehicle Concentration: If toxicity is observed in the vehicle control group, consider reducing the percentage of DMSO or other potentially toxic components in the formulation.
-
Dose Reduction: If toxicity is only observed in the this compound treated group, reduce the dosage and/or the frequency of administration.
-
Monitor Animal Health: Closely monitor the body weight and overall health of the animals throughout the study. A slight, temporary weight drop after injection can be normal, but a continuous decline of more than 10-15% is a sign of significant toxicity. The published study with PC-3 xenografts did not report major toxicity at 25 mg/kg.[1]
-
Detailed Experimental Protocols
In-Vivo Xenograft Tumor Growth Assay
-
Cell Culture: Culture PC-3 cells (or another appropriate cancer cell line) under standard conditions.
-
Animal Model: Use immunodeficient mice, such as NOD/SCID, aged 4-6 weeks.[1][4]
-
Cell Implantation: Harvest the cancer cells and resuspend them in a suitable medium (e.g., a 1:1 mixture of PBS and Matrigel). Subcutaneously inject approximately 1-2 x 10^6 cells into the flank of each mouse.
-
Tumor Monitoring: Allow tumors to establish. Measure tumor dimensions with a caliper every 2-3 days and calculate the volume (e.g., using the formula: Volume = 0.5 x length x width²).
-
Treatment: When tumors reach an average volume of approximately 100 mm³, randomize the mice into treatment and control groups.[1]
-
Formulation Preparation: Prepare the this compound formulation and the vehicle control fresh before each injection.
-
Administration: Administer this compound (e.g., 25 mg/kg) or the vehicle control via intraperitoneal injection every three days.[1]
-
Data Collection: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: At the end of the study (e.g., after a predetermined number of treatments or when tumors in the control group reach a maximum allowed size), euthanize the mice, excise the tumors, and record their final weight.
-
Analysis: Analyze the tumors for biomarkers, such as survivin levels, by Western blot or immunohistochemistry to confirm the drug's on-target effect.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Plate cancer cells and treat them with various concentrations of this compound or a vehicle control for a specified time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group compared to the control.
References
- 1. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 2. medkoo.com [medkoo.com]
- 3. Survivin Small Molecules Inhibitors: Recent Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A novel survivin dimerization inhibitor without a labile hydrazone linker induces spontaneous apoptosis and synergizes with docetaxel in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Identification of a Novel Lead Targeting Survivin Dimerization for Proteasome-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In-Vivo Efficacy of LQZ-7F
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing LQZ-7F, a small molecule inhibitor of survivin dimerization. Here you will find troubleshooting advice and frequently asked questions to optimize your in-vivo experiments and address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets the dimerization interface of the oncoprotein survivin.[1][2][3] By preventing survivin from forming a functional homodimer, this compound promotes its proteasome-dependent degradation.[1][3] This leads to the induction of spontaneous apoptosis and mitotic arrest in cancer cells.[1]
Q2: What is the recommended storage condition for this compound?
A2: For long-term storage (months to years), it is recommended to store this compound at -20°C.[2] For short-term storage (days to weeks), it can be kept at 0 - 4°C.[2] Stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[4] It is advisable to prepare fresh working solutions for in-vivo experiments.[4][5]
Q3: What are the reported IC50 values for this compound in various cancer cell lines?
A3: The half-maximal inhibitory concentration (IC50) of this compound varies across different cancer cell lines, generally falling within the low micromolar range.[1] Please refer to the table below for specific examples.
Quantitative Data Summary
Table 1: In-Vitro Efficacy of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| PC-3 | Prostate Cancer | 2.99 - 4.4 |
| C4-2 | Prostate Cancer | 2.47 - 2.74 |
| A549 | Lung Cancer | Lower than PC-3 |
| HL-60 | Acute Myeloid Leukemia | Intermediate |
| MDA-MB-231 | Breast Cancer | ~1.0 |
| HCT116 | Colon Cancer | ~0.4 |
| PANC-1 | Pancreatic Cancer | ~1.5 |
| OVCAR-3 | Ovarian Cancer | ~0.8 |
Data compiled from multiple sources.[1][4][6]
Table 2: In-Vivo Xenograft Study Parameters for this compound
| Parameter | Details |
| Animal Model | NOD/SCID mice[1] |
| Cell Line | PC-3 (human prostate cancer)[1] |
| Tumor Implantation | Subcutaneous[1] |
| Treatment Start | When tumor volume reached ~100 mm³[1] |
| Dosage | 25 mg/kg[1] |
| Administration Route | Intraperitoneal (IP) injection[1] |
| Dosing Frequency | Once every three days[1] |
| Total Treatments | 8[1] |
Signaling Pathway and Experimental Workflow
Caption: Mechanism of action of this compound in cancer cells.
Caption: Workflow for assessing the in-vivo efficacy of this compound.
Troubleshooting Guide
Problem 1: Poor solubility or precipitation of this compound during formulation.
-
Possible Cause: this compound is a lipophilic compound with poor water solubility.[5] The chosen vehicle may not be appropriate.
-
Solution:
-
Vehicle Selection: A common vehicle for lipophilic compounds administered via IP injection is a mixture of DMSO, PEG300, Tween-80, and saline. A suggested formulation is 5% DMSO, 40% PEG300, 5% Tween-80, and 50% sterile water or saline.[5]
-
Preparation Technique: To aid dissolution, warm the PEG300 slightly and use sonication.[5] Prepare the formulation fresh before each use.[5]
-
Alternative Formulation: For some related survivin inhibitors like LQZ-7I, a corn oil-based formulation has been used for oral gavage.[7] While this route may differ, it suggests that oil-based vehicles could be explored if IP administration with aqueous-based vehicles proves problematic. Note that long-term use of corn oil-based vehicles may cause diarrhea in mice.[5]
-
Problem 2: Lack of significant tumor growth inhibition in the treated group.
-
Possible Causes:
-
Suboptimal Dosing: The dosage of 25 mg/kg may not be optimal for the specific cancer model being used.
-
Formulation Issues: The compound may not be fully solubilized, leading to a lower effective dose being administered.
-
Compound Stability: this compound contains a hydrazone linker which can be labile, potentially affecting its stability.[8]
-
Survivin Expression Levels: The efficacy of this compound correlates with the level of survivin expression in the cancer cells.[9]
-
-
Solutions:
-
Dose-Response Study: Conduct a pilot study with a range of doses to determine the optimal therapeutic window for your specific model.
-
Verify Formulation: Ensure the compound is fully dissolved in the vehicle before injection. Visually inspect for any precipitation.
-
Confirm Target Expression: Before starting the in-vivo study, confirm high survivin expression in the cancer cell line being used via Western blot.[6]
-
Consider Analogues: For long-term studies, consider more stable analogues of this compound, such as LQZ-7I, which lacks the labile hydrazone linker.[3][8]
-
Problem 3: Signs of toxicity in treated animals (e.g., significant weight loss, lethargy).
-
Possible Causes:
-
Vehicle Toxicity: Some components of the vehicle, such as DMSO, can be toxic at high concentrations.
-
Compound Toxicity: The administered dose may be too high for the specific animal strain or model.
-
-
Solutions:
-
Vehicle Control: Always include a vehicle-only control group to distinguish between vehicle- and compound-related toxicity.
-
Reduce Vehicle Concentration: If toxicity is observed in the vehicle control group, consider reducing the percentage of DMSO or other potentially toxic components in the formulation.
-
Dose Reduction: If toxicity is only observed in the this compound treated group, reduce the dosage and/or the frequency of administration.
-
Monitor Animal Health: Closely monitor the body weight and overall health of the animals throughout the study. A slight, temporary weight drop after injection can be normal, but a continuous decline of more than 10-15% is a sign of significant toxicity. The published study with PC-3 xenografts did not report major toxicity at 25 mg/kg.[1]
-
Detailed Experimental Protocols
In-Vivo Xenograft Tumor Growth Assay
-
Cell Culture: Culture PC-3 cells (or another appropriate cancer cell line) under standard conditions.
-
Animal Model: Use immunodeficient mice, such as NOD/SCID, aged 4-6 weeks.[1][4]
-
Cell Implantation: Harvest the cancer cells and resuspend them in a suitable medium (e.g., a 1:1 mixture of PBS and Matrigel). Subcutaneously inject approximately 1-2 x 10^6 cells into the flank of each mouse.
-
Tumor Monitoring: Allow tumors to establish. Measure tumor dimensions with a caliper every 2-3 days and calculate the volume (e.g., using the formula: Volume = 0.5 x length x width²).
-
Treatment: When tumors reach an average volume of approximately 100 mm³, randomize the mice into treatment and control groups.[1]
-
Formulation Preparation: Prepare the this compound formulation and the vehicle control fresh before each injection.
-
Administration: Administer this compound (e.g., 25 mg/kg) or the vehicle control via intraperitoneal injection every three days.[1]
-
Data Collection: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: At the end of the study (e.g., after a predetermined number of treatments or when tumors in the control group reach a maximum allowed size), euthanize the mice, excise the tumors, and record their final weight.
-
Analysis: Analyze the tumors for biomarkers, such as survivin levels, by Western blot or immunohistochemistry to confirm the drug's on-target effect.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Plate cancer cells and treat them with various concentrations of this compound or a vehicle control for a specified time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group compared to the control.
References
- 1. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 2. medkoo.com [medkoo.com]
- 3. Survivin Small Molecules Inhibitors: Recent Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A novel survivin dimerization inhibitor without a labile hydrazone linker induces spontaneous apoptosis and synergizes with docetaxel in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Identification of a Novel Lead Targeting Survivin Dimerization for Proteasome-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in LQZ-7F experiments.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using LQZ-7F, a small molecule inhibitor of Survivin dimerization.[1] this compound targets the Survivin dimerization interface, leading to proteasome-dependent degradation of Survivin, mitotic arrest, and apoptosis in cancer cells.[2][1]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a Survivin dimerization inhibitor.[3] It binds to the interface of the Survivin homodimer, causing the dimer to dissociate.[1][4] This exposes a hydrophobic core, leading to proteasome-dependent degradation of the Survivin protein, which in turn induces mitotic arrest and apoptosis in cancer cells.[1][4]
Q2: What are the recommended solvent and storage conditions for this compound?
A2: For long-term storage, this compound should be stored at -20°C for up to several months or years. For short-term storage, 0-4°C is suitable for days to weeks.[2] Stock solutions can be stored at -80°C for up to 6 months.[3] Due to its lipophilic nature and poor water solubility, specific formulations are required for in vivo experiments.[5] A common vehicle for intraperitoneal injection is a suspension in 50% PEG300 and 50% saline.[3][5] For cell-based assays, dissolving this compound in DMSO is standard practice.[6]
Q3: I am observing inconsistent IC50 values in my cell viability assays. What could be the cause?
A3: Inconsistent IC50 values can arise from several factors. It is crucial to ensure a consistent, reproducible assay that reflects the disease's physiology.[7]
-
Cell Density and Growth Rate: Cells can respond differently to drugs based on their growth rate and density at the time of treatment.[7][8] It is recommended to perform a pilot experiment with multiple cell densities and incubation times to determine optimal conditions.[7]
-
Compound Stability: For longer incubation periods, the stability of this compound in the culture medium should be considered. Daily media changes with a fresh drug may be beneficial.[7] The labile hydrazone linker in this compound can undergo hydrolysis.[9][10]
-
Inappropriate Assay Conditions: To determine optimal assay conditions, a pilot time-course experiment with multiple cell densities and concentrations should be performed.[7]
-
Cell Line Specificity: Different cell lines can exhibit varying sensitivity to this compound.[3] IC50 values have been reported to range from 0.4 to 4.4 µM across various human cancer cell lines.[1]
Q4: My in vitro kinase assay results with this compound do not match my in vivo findings. Why might this be?
A4: Discrepancies between in vitro and in vivo results are a known challenge in drug discovery.[11][12] Several factors could contribute to this:
-
Cellular Context: The in vivo environment is significantly more complex than an in vitro kinase assay. Cellular factors, such as the presence of other proteins and specific microenvironments, can influence the activity of this compound.[12][13]
-
Compound Metabolism: In vivo, this compound may be metabolized, leading to altered activity.[9]
-
Off-Target Effects: this compound may have off-target effects in a cellular or in vivo context that are not apparent in a purified in vitro kinase assay.[14][15]
Troubleshooting Guides
Issue 1: High Variability in Apoptosis Induction
-
Possible Cause: Inconsistent cell health or passage number.
-
Troubleshooting Step: Ensure that cells are healthy and within a low passage number range for all experiments.[7] Avoid using immortalized cells if possible, as they can provide inconsistent results.[7][8]
-
Expected Outcome: More consistent and reproducible apoptosis induction upon treatment with this compound.
Issue 2: Compound Precipitation in Cell Culture Media
-
Possible Cause: Poor solubility of this compound in the final assay concentration.
-
Troubleshooting Step: Prepare a concentrated stock solution of this compound in DMSO. When diluting to the final concentration in cell culture media, ensure rapid and thorough mixing. If precipitation persists, consider using a solubilizing agent like Tween-80, but be mindful of its potential effects on the cells.[5]
-
Expected Outcome: A clear solution of this compound in the cell culture media, leading to more accurate and reproducible results.
Issue 3: Unexpected Phenotypic Changes in Cells
-
Possible Cause: Potential off-target effects of this compound.
-
Troubleshooting Step: To investigate off-target effects, consider performing kinome profiling to screen this compound against a panel of kinases.[14] Additionally, comparing the observed cellular phenotype with the known consequences of Survivin inhibition can provide insights.[14]
-
Expected Outcome: A better understanding of the specificity of this compound and whether the observed phenotypic changes are due to on-target or off-target effects.
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| PC-3 | Prostate Cancer | 2.99 | [3] |
| C4-2 | Prostate Cancer | 2.47 | [3] |
| DU145 | Prostate Cancer | ~25 | [3] |
| Various Human Cancer Lines | Multiple | 0.4 - 4.4 | [1] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours).[3]
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blot for Survivin Degradation
-
Cell Lysis: Treat cells with this compound for the desired time points. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against Survivin overnight at 4°C. Also, probe for a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the level of Survivin protein relative to the loading control.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. Survivin Small Molecules Inhibitors: Recent Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of Survivin Homodimerization Decreases Neuroblastoma Cell Growth [mdpi.com]
- 7. news-medical.net [news-medical.net]
- 8. bioivt.com [bioivt.com]
- 9. A novel survivin dimerization inhibitor without a labile hydrazone linker induces spontaneous apoptosis and synergizes with docetaxel in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel survivin dimerization inhibitor without a labile hydrazone linker induces spontaneous apoptosis and synergizes with docetaxel in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. reactionbiology.com [reactionbiology.com]
- 13. drugtargetreview.com [drugtargetreview.com]
- 14. benchchem.com [benchchem.com]
- 15. academic.oup.com [academic.oup.com]
Troubleshooting inconsistent results in LQZ-7F experiments.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using LQZ-7F, a small molecule inhibitor of Survivin dimerization.[1] this compound targets the Survivin dimerization interface, leading to proteasome-dependent degradation of Survivin, mitotic arrest, and apoptosis in cancer cells.[2][1]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a Survivin dimerization inhibitor.[3] It binds to the interface of the Survivin homodimer, causing the dimer to dissociate.[1][4] This exposes a hydrophobic core, leading to proteasome-dependent degradation of the Survivin protein, which in turn induces mitotic arrest and apoptosis in cancer cells.[1][4]
Q2: What are the recommended solvent and storage conditions for this compound?
A2: For long-term storage, this compound should be stored at -20°C for up to several months or years. For short-term storage, 0-4°C is suitable for days to weeks.[2] Stock solutions can be stored at -80°C for up to 6 months.[3] Due to its lipophilic nature and poor water solubility, specific formulations are required for in vivo experiments.[5] A common vehicle for intraperitoneal injection is a suspension in 50% PEG300 and 50% saline.[3][5] For cell-based assays, dissolving this compound in DMSO is standard practice.[6]
Q3: I am observing inconsistent IC50 values in my cell viability assays. What could be the cause?
A3: Inconsistent IC50 values can arise from several factors. It is crucial to ensure a consistent, reproducible assay that reflects the disease's physiology.[7]
-
Cell Density and Growth Rate: Cells can respond differently to drugs based on their growth rate and density at the time of treatment.[7][8] It is recommended to perform a pilot experiment with multiple cell densities and incubation times to determine optimal conditions.[7]
-
Compound Stability: For longer incubation periods, the stability of this compound in the culture medium should be considered. Daily media changes with a fresh drug may be beneficial.[7] The labile hydrazone linker in this compound can undergo hydrolysis.[9][10]
-
Inappropriate Assay Conditions: To determine optimal assay conditions, a pilot time-course experiment with multiple cell densities and concentrations should be performed.[7]
-
Cell Line Specificity: Different cell lines can exhibit varying sensitivity to this compound.[3] IC50 values have been reported to range from 0.4 to 4.4 µM across various human cancer cell lines.[1]
Q4: My in vitro kinase assay results with this compound do not match my in vivo findings. Why might this be?
A4: Discrepancies between in vitro and in vivo results are a known challenge in drug discovery.[11][12] Several factors could contribute to this:
-
Cellular Context: The in vivo environment is significantly more complex than an in vitro kinase assay. Cellular factors, such as the presence of other proteins and specific microenvironments, can influence the activity of this compound.[12][13]
-
Compound Metabolism: In vivo, this compound may be metabolized, leading to altered activity.[9]
-
Off-Target Effects: this compound may have off-target effects in a cellular or in vivo context that are not apparent in a purified in vitro kinase assay.[14][15]
Troubleshooting Guides
Issue 1: High Variability in Apoptosis Induction
-
Possible Cause: Inconsistent cell health or passage number.
-
Troubleshooting Step: Ensure that cells are healthy and within a low passage number range for all experiments.[7] Avoid using immortalized cells if possible, as they can provide inconsistent results.[7][8]
-
Expected Outcome: More consistent and reproducible apoptosis induction upon treatment with this compound.
Issue 2: Compound Precipitation in Cell Culture Media
-
Possible Cause: Poor solubility of this compound in the final assay concentration.
-
Troubleshooting Step: Prepare a concentrated stock solution of this compound in DMSO. When diluting to the final concentration in cell culture media, ensure rapid and thorough mixing. If precipitation persists, consider using a solubilizing agent like Tween-80, but be mindful of its potential effects on the cells.[5]
-
Expected Outcome: A clear solution of this compound in the cell culture media, leading to more accurate and reproducible results.
Issue 3: Unexpected Phenotypic Changes in Cells
-
Possible Cause: Potential off-target effects of this compound.
-
Troubleshooting Step: To investigate off-target effects, consider performing kinome profiling to screen this compound against a panel of kinases.[14] Additionally, comparing the observed cellular phenotype with the known consequences of Survivin inhibition can provide insights.[14]
-
Expected Outcome: A better understanding of the specificity of this compound and whether the observed phenotypic changes are due to on-target or off-target effects.
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| PC-3 | Prostate Cancer | 2.99 | [3] |
| C4-2 | Prostate Cancer | 2.47 | [3] |
| DU145 | Prostate Cancer | ~25 | [3] |
| Various Human Cancer Lines | Multiple | 0.4 - 4.4 | [1] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours).[3]
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blot for Survivin Degradation
-
Cell Lysis: Treat cells with this compound for the desired time points. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against Survivin overnight at 4°C. Also, probe for a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the level of Survivin protein relative to the loading control.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. Survivin Small Molecules Inhibitors: Recent Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of Survivin Homodimerization Decreases Neuroblastoma Cell Growth [mdpi.com]
- 7. news-medical.net [news-medical.net]
- 8. bioivt.com [bioivt.com]
- 9. A novel survivin dimerization inhibitor without a labile hydrazone linker induces spontaneous apoptosis and synergizes with docetaxel in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel survivin dimerization inhibitor without a labile hydrazone linker induces spontaneous apoptosis and synergizes with docetaxel in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. reactionbiology.com [reactionbiology.com]
- 13. drugtargetreview.com [drugtargetreview.com]
- 14. benchchem.com [benchchem.com]
- 15. academic.oup.com [academic.oup.com]
LQZ-7F degradation pathways and how to mitigate them.
Welcome to the technical support center for LQZ-7F. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and mitigating the degradation of this compound during experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation?
A1: The primary degradation pathway for this compound is the hydrolysis of its hydrazone linker. This reaction is particularly susceptible to acid catalysis. The parent compound of this compound, known as LQZ-7, was noted to contain an "undesirable labile hydrazone linker," and a subsequent analog, LQZ-7I, was developed with a more stable linkage to address this issue.
Q2: Under what conditions is this compound most likely to degrade?
A2: this compound is most susceptible to degradation in acidic aqueous solutions. The rate of hydrolysis of the hydrazone bond is significantly accelerated at lower pH values. Therefore, it is crucial to carefully control the pH of stock solutions and experimental media. One vendor notes that this compound could be hydrolyzed under acidic conditions[1].
Q3: What are the expected degradation products of this compound?
A3: The acid-catalyzed hydrolysis of the hydrazone bond in this compound is expected to yield two main degradation products: the tetracyclic aromatic core and a hydrazine (B178648) derivative of the 1,2,5-oxadiazole moiety. A study on a prodrug strategy for this compound supports this, suggesting the release of the tetracyclic aromatic core upon hydrolysis of the hydrazone linker.
Q4: How should I store this compound to ensure its stability?
A4: To ensure maximum stability, this compound should be stored as a solid in a dry, dark place. For short-term storage (days to weeks), refrigeration at 0-4°C is recommended. For long-term storage (months to years), freezing at -20°C is advisable[2]. Stock solutions, especially if prepared in protic solvents, should be prepared fresh and used promptly. If storage of solutions is necessary, they should be kept at -80°C for up to six months or -20°C for up to one month[1].
Q5: Can I use this compound in cell culture experiments?
A5: Yes, this compound can be used in cell culture experiments. However, it is important to be aware of the potential for degradation in acidic microenvironments or over long incubation periods. It is recommended to perform pilot experiments to assess the stability of this compound under your specific experimental conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected activity of this compound in experiments. | Degradation of this compound in stock solutions or experimental media due to acidic pH or prolonged storage. | Prepare fresh stock solutions of this compound in an appropriate anhydrous solvent (e.g., DMSO). Avoid using acidic buffers for dissolution and dilution. Minimize the time between solution preparation and experimental use. |
| Appearance of unexpected peaks in HPLC or LC-MS analysis of this compound samples. | Formation of degradation products from the hydrolysis of the hydrazone linker. | Analyze samples promptly after preparation. If storage is necessary, keep samples at low temperatures (-20°C or -80°C). Use a validated stability-indicating HPLC method to separate and identify potential degradation products. |
| Variability in experimental results between different batches of this compound. | The purity of the compound may vary. Improper storage or handling could lead to degradation before use. | Always source this compound from a reputable supplier and obtain a certificate of analysis for each batch. Follow the recommended storage and handling procedures strictly. |
Quantitative Data on Hydrazone Stability
While specific kinetic data for this compound degradation is not publicly available, the following table provides representative half-life data for different types of hydrazone linkers at various pH values. This data illustrates the general trend of increased hydrolysis rates at lower pH.
| Hydrazone Type | pH/pD | Half-life (t½) |
| Generic Hydrazone | 7 | 183 hours |
| 5 | 4.4 hours | |
| Phenylketone-derived Hydrazone | 7.4 (in plasma) | ~2 days |
| Acylhydrazone (in ADC) | 7.0 | > 2.0 hours |
| ~5.0 | 2.4 minutes | |
| Methylhydrazone | pD 7.0 | 0.23 hours |
| pD 6.0 | 0.027 hours | |
| pD 5.0 | 0.003 hours | |
| Acetylhydrazone | pD 7.0 | 0.45 hours |
| pD 6.0 | 0.048 hours | |
| pD 5.0 | 0.004 hours | |
| Oxime | pD 7.0 | 140 hours |
| pD 6.0 | 14 hours | |
| pD 5.0 | 1.4 hours |
This data is compiled from various sources and is intended for illustrative purposes to demonstrate the pH-dependent stability of hydrazone bonds.
Experimental Protocols
Protocol 1: In Vitro Stability Assay of this compound in pH-Controlled Buffers
This protocol outlines a general procedure to assess the stability of this compound at different pH values using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Materials:
-
This compound
-
DMSO (anhydrous)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetate (B1210297) or citrate (B86180) buffers (pH 4.0, 5.0, and 6.0)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable mobile phase modifier)
-
RP-HPLC system with a UV detector
Procedure:
-
Preparation of Buffers: Prepare acetate or citrate buffers at pH 4.0, 5.0, and 6.0, and a PBS solution at pH 7.4.
-
Sample Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
For each pH condition, dilute the this compound stock solution in the corresponding buffer to a final concentration of 100 µM.
-
-
Incubation: Incubate the prepared this compound solutions at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Sample Quenching: Immediately mix the aliquot with an equal volume of cold acetonitrile to stop the degradation process.
-
HPLC Analysis:
-
Analyze the quenched samples by RP-HPLC. A suitable method would involve a C18 column with a gradient elution of water and acetonitrile containing a small percentage of formic acid.
-
Monitor the disappearance of the peak corresponding to the intact this compound over time.
-
-
Data Analysis:
-
Calculate the percentage of intact this compound remaining at each time point relative to the amount at time zero.
-
Plot the percentage of intact this compound versus time and determine the half-life (t½) at each pH by fitting the data to a first-order decay model.
-
Visualizations
Caption: Acid-catalyzed hydrolysis pathway of this compound.
References
LQZ-7F degradation pathways and how to mitigate them.
Welcome to the technical support center for LQZ-7F. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and mitigating the degradation of this compound during experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation?
A1: The primary degradation pathway for this compound is the hydrolysis of its hydrazone linker. This reaction is particularly susceptible to acid catalysis. The parent compound of this compound, known as LQZ-7, was noted to contain an "undesirable labile hydrazone linker," and a subsequent analog, LQZ-7I, was developed with a more stable linkage to address this issue.
Q2: Under what conditions is this compound most likely to degrade?
A2: this compound is most susceptible to degradation in acidic aqueous solutions. The rate of hydrolysis of the hydrazone bond is significantly accelerated at lower pH values. Therefore, it is crucial to carefully control the pH of stock solutions and experimental media. One vendor notes that this compound could be hydrolyzed under acidic conditions[1].
Q3: What are the expected degradation products of this compound?
A3: The acid-catalyzed hydrolysis of the hydrazone bond in this compound is expected to yield two main degradation products: the tetracyclic aromatic core and a hydrazine derivative of the 1,2,5-oxadiazole moiety. A study on a prodrug strategy for this compound supports this, suggesting the release of the tetracyclic aromatic core upon hydrolysis of the hydrazone linker.
Q4: How should I store this compound to ensure its stability?
A4: To ensure maximum stability, this compound should be stored as a solid in a dry, dark place. For short-term storage (days to weeks), refrigeration at 0-4°C is recommended. For long-term storage (months to years), freezing at -20°C is advisable[2]. Stock solutions, especially if prepared in protic solvents, should be prepared fresh and used promptly. If storage of solutions is necessary, they should be kept at -80°C for up to six months or -20°C for up to one month[1].
Q5: Can I use this compound in cell culture experiments?
A5: Yes, this compound can be used in cell culture experiments. However, it is important to be aware of the potential for degradation in acidic microenvironments or over long incubation periods. It is recommended to perform pilot experiments to assess the stability of this compound under your specific experimental conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected activity of this compound in experiments. | Degradation of this compound in stock solutions or experimental media due to acidic pH or prolonged storage. | Prepare fresh stock solutions of this compound in an appropriate anhydrous solvent (e.g., DMSO). Avoid using acidic buffers for dissolution and dilution. Minimize the time between solution preparation and experimental use. |
| Appearance of unexpected peaks in HPLC or LC-MS analysis of this compound samples. | Formation of degradation products from the hydrolysis of the hydrazone linker. | Analyze samples promptly after preparation. If storage is necessary, keep samples at low temperatures (-20°C or -80°C). Use a validated stability-indicating HPLC method to separate and identify potential degradation products. |
| Variability in experimental results between different batches of this compound. | The purity of the compound may vary. Improper storage or handling could lead to degradation before use. | Always source this compound from a reputable supplier and obtain a certificate of analysis for each batch. Follow the recommended storage and handling procedures strictly. |
Quantitative Data on Hydrazone Stability
While specific kinetic data for this compound degradation is not publicly available, the following table provides representative half-life data for different types of hydrazone linkers at various pH values. This data illustrates the general trend of increased hydrolysis rates at lower pH.
| Hydrazone Type | pH/pD | Half-life (t½) |
| Generic Hydrazone | 7 | 183 hours |
| 5 | 4.4 hours | |
| Phenylketone-derived Hydrazone | 7.4 (in plasma) | ~2 days |
| Acylhydrazone (in ADC) | 7.0 | > 2.0 hours |
| ~5.0 | 2.4 minutes | |
| Methylhydrazone | pD 7.0 | 0.23 hours |
| pD 6.0 | 0.027 hours | |
| pD 5.0 | 0.003 hours | |
| Acetylhydrazone | pD 7.0 | 0.45 hours |
| pD 6.0 | 0.048 hours | |
| pD 5.0 | 0.004 hours | |
| Oxime | pD 7.0 | 140 hours |
| pD 6.0 | 14 hours | |
| pD 5.0 | 1.4 hours |
This data is compiled from various sources and is intended for illustrative purposes to demonstrate the pH-dependent stability of hydrazone bonds.
Experimental Protocols
Protocol 1: In Vitro Stability Assay of this compound in pH-Controlled Buffers
This protocol outlines a general procedure to assess the stability of this compound at different pH values using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Materials:
-
This compound
-
DMSO (anhydrous)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetate or citrate buffers (pH 4.0, 5.0, and 6.0)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable mobile phase modifier)
-
RP-HPLC system with a UV detector
Procedure:
-
Preparation of Buffers: Prepare acetate or citrate buffers at pH 4.0, 5.0, and 6.0, and a PBS solution at pH 7.4.
-
Sample Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
For each pH condition, dilute the this compound stock solution in the corresponding buffer to a final concentration of 100 µM.
-
-
Incubation: Incubate the prepared this compound solutions at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Sample Quenching: Immediately mix the aliquot with an equal volume of cold acetonitrile to stop the degradation process.
-
HPLC Analysis:
-
Analyze the quenched samples by RP-HPLC. A suitable method would involve a C18 column with a gradient elution of water and acetonitrile containing a small percentage of formic acid.
-
Monitor the disappearance of the peak corresponding to the intact this compound over time.
-
-
Data Analysis:
-
Calculate the percentage of intact this compound remaining at each time point relative to the amount at time zero.
-
Plot the percentage of intact this compound versus time and determine the half-life (t½) at each pH by fitting the data to a first-order decay model.
-
Visualizations
Caption: Acid-catalyzed hydrolysis pathway of this compound.
References
Technical Support Center: Modifying LQZ-7F for Improved Drug-like Features
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working on the modification of LQZ-7F to enhance its drug-like properties.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor that targets the oncoprotein survivin.[1] Its primary mechanism of action is the inhibition of survivin dimerization, which leads to the degradation of survivin through the proteasome pathway.[1][2][3] This disruption of survivin function ultimately induces mitotic arrest and apoptosis in cancer cells.[1][3][4] Survivin is a member of the inhibitor of apoptosis proteins (IAPs) family and is overexpressed in many cancers, making it a compelling target for cancer therapy.[5]
Q2: What are the known limitations of this compound as a drug candidate?
A2: A key structural feature of this compound is a labile hydrazone linker.[5][6] This linker can be susceptible to hydrolysis, which may affect the compound's stability and pharmacokinetic profile.[6][7] Researchers have explored analogs like LQZ-7I, which lacks this linker, to address this potential liability.[5][8] Additionally, like many small molecule inhibitors, improving properties such as solubility, metabolic stability, and oral bioavailability is a common goal for lead optimization.[9][10]
Q3: Are there any known derivatives or analogs of this compound with improved properties?
A3: Yes, researchers have synthesized and tested analogs of this compound. One notable analog is LQZ-7I , which was designed to lack the labile hydrazone linker present in this compound.[5][8][11] Another identified compound is LQZ-7F1 , which is the tetracyclic aromatic core of this compound, formed upon hydrolysis of the hydrazone linker.[6][12] Studies have suggested that this compound could act as a prodrug, releasing the more potent LQZ-7F1.[6][12]
Troubleshooting Guides
Problem 1: Low Potency or Inconsistent Activity of Synthesized this compound Analogs in Cell-Based Assays.
-
Possible Cause 1: Compound Instability.
-
Troubleshooting Step: If your analog contains a hydrazone or other potentially labile functional group, assess its stability in your assay medium at 37°C over the time course of your experiment. Use LC-MS to quantify the parent compound at different time points.
-
Suggested Solution: If instability is confirmed, consider synthesizing analogs with more stable linkers, such as the quinoxaline (B1680401) ring found in LQZ-7I.[5][8] Alternatively, if the hydrolysis product is more active, you may be developing a prodrug, and the focus should shift to characterizing the active metabolite.[6]
-
-
Possible Cause 2: Poor Cell Permeability.
-
Troubleshooting Step: Perform a cellular uptake assay to determine if your compound is reaching its intracellular target. This can be done using techniques like LC-MS/MS on cell lysates after incubation with the compound.
-
Suggested Solution: Modify the structure to improve its physicochemical properties for better membrane permeability. This could involve adjusting lipophilicity (logP) or reducing the number of hydrogen bond donors and acceptors.[10]
-
-
Possible Cause 3: Off-Target Effects.
-
Troubleshooting Step: To confirm that the observed activity is due to survivin inhibition, perform target engagement assays. A pull-down assay using immobilized this compound or your analog with purified survivin can demonstrate direct binding.[5][13] Additionally, a Western blot showing decreased survivin levels post-treatment would support an on-target effect.[2]
-
Suggested Solution: If off-target effects are suspected, consider designing analogs with higher selectivity for the survivin dimerization interface. Structure-based design using computational modeling can aid in this process.[14]
-
Problem 2: Poor Aqueous Solubility of this compound Analogs.
-
Possible Cause: Unfavorable Physicochemical Properties.
-
Troubleshooting Step: Experimentally determine the aqueous solubility of your compound using methods like nephelometry or shake-flask with subsequent UV/Vis or LC-MS analysis.
-
Suggested Solution: Introduce polar functional groups, such as hydroxyl or carboxyl groups, into the scaffold at positions that do not disrupt binding to survivin. Another strategy is to formulate the compound with solubility-enhancing excipients for in vitro testing, although structural modification is preferable for improving inherent drug-like properties.[10] The use of prodrug strategies can also improve solubility.[15]
-
Data Summary
Table 1: In Vitro Activity of this compound and Analogs in Prostate Cancer Cell Lines.
| Compound | Cell Line | IC50 (µM) | Assay Type | Reference |
| This compound | PC-3 | 2.99 | MTT Assay | [7] |
| C4-2 | 2.47 | MTT Assay | [7] | |
| LQZ-7 | PC-3 | 8.1 | Methylene Blue Assay | [8] |
| C4-2 | 9.1 | Methylene Blue Assay | [8] | |
| LQZ-7I | PC-3 | 4.8 | Methylene Blue Assay | [8] |
| C4-2 | 3.1 | Methylene Blue Assay | [8] | |
| LQZ-7F1 | PC-3 | <1 | Methylene Blue Assay | [6][12] |
| C4-2 | <1 | Methylene Blue Assay | [6][12] |
Experimental Protocols
1. Cell Viability (MTT) Assay
-
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
-
Methodology:
-
Seed cancer cells (e.g., PC-3, C4-2) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound (e.g., this compound) in the appropriate cell culture medium.
-
Remove the overnight medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
-
2. Western Blot for Survivin Degradation
-
Objective: To qualitatively or quantitatively assess the levels of survivin protein following compound treatment.
-
Methodology:
-
Treat cells with the test compound at various concentrations for a specified time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against survivin overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Visualizations
References
- 1. medkoo.com [medkoo.com]
- 2. researchgate.net [researchgate.net]
- 3. tebubio.com [tebubio.com]
- 4. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 5. Survivin Small Molecules Inhibitors: Recent Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel survivin dimerization inhibitor without a labile hydrazone linker induces spontaneous apoptosis and synergizes with docetaxel in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Synthesis and Identification of a Novel Lead Targeting Survivin Dimerization for Proteasome-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small Molecules and their Impact in Drug Discovery - Mantell Associates [mantellassociates.com]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and Identification of a Novel Lead Targeting Survivin Dimerization for Proteasome-Dependent Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A novel survivin dimerization inhibitor without a labile hydrazone linker induces spontaneous apoptosis and synergizes with docetaxel in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Advancements in small molecule drug design: A structural perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Paving the way for small-molecule drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Modifying LQZ-7F for Improved Drug-like Features
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working on the modification of LQZ-7F to enhance its drug-like properties.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor that targets the oncoprotein survivin.[1] Its primary mechanism of action is the inhibition of survivin dimerization, which leads to the degradation of survivin through the proteasome pathway.[1][2][3] This disruption of survivin function ultimately induces mitotic arrest and apoptosis in cancer cells.[1][3][4] Survivin is a member of the inhibitor of apoptosis proteins (IAPs) family and is overexpressed in many cancers, making it a compelling target for cancer therapy.[5]
Q2: What are the known limitations of this compound as a drug candidate?
A2: A key structural feature of this compound is a labile hydrazone linker.[5][6] This linker can be susceptible to hydrolysis, which may affect the compound's stability and pharmacokinetic profile.[6][7] Researchers have explored analogs like LQZ-7I, which lacks this linker, to address this potential liability.[5][8] Additionally, like many small molecule inhibitors, improving properties such as solubility, metabolic stability, and oral bioavailability is a common goal for lead optimization.[9][10]
Q3: Are there any known derivatives or analogs of this compound with improved properties?
A3: Yes, researchers have synthesized and tested analogs of this compound. One notable analog is LQZ-7I , which was designed to lack the labile hydrazone linker present in this compound.[5][8][11] Another identified compound is LQZ-7F1 , which is the tetracyclic aromatic core of this compound, formed upon hydrolysis of the hydrazone linker.[6][12] Studies have suggested that this compound could act as a prodrug, releasing the more potent LQZ-7F1.[6][12]
Troubleshooting Guides
Problem 1: Low Potency or Inconsistent Activity of Synthesized this compound Analogs in Cell-Based Assays.
-
Possible Cause 1: Compound Instability.
-
Troubleshooting Step: If your analog contains a hydrazone or other potentially labile functional group, assess its stability in your assay medium at 37°C over the time course of your experiment. Use LC-MS to quantify the parent compound at different time points.
-
Suggested Solution: If instability is confirmed, consider synthesizing analogs with more stable linkers, such as the quinoxaline ring found in LQZ-7I.[5][8] Alternatively, if the hydrolysis product is more active, you may be developing a prodrug, and the focus should shift to characterizing the active metabolite.[6]
-
-
Possible Cause 2: Poor Cell Permeability.
-
Troubleshooting Step: Perform a cellular uptake assay to determine if your compound is reaching its intracellular target. This can be done using techniques like LC-MS/MS on cell lysates after incubation with the compound.
-
Suggested Solution: Modify the structure to improve its physicochemical properties for better membrane permeability. This could involve adjusting lipophilicity (logP) or reducing the number of hydrogen bond donors and acceptors.[10]
-
-
Possible Cause 3: Off-Target Effects.
-
Troubleshooting Step: To confirm that the observed activity is due to survivin inhibition, perform target engagement assays. A pull-down assay using immobilized this compound or your analog with purified survivin can demonstrate direct binding.[5][13] Additionally, a Western blot showing decreased survivin levels post-treatment would support an on-target effect.[2]
-
Suggested Solution: If off-target effects are suspected, consider designing analogs with higher selectivity for the survivin dimerization interface. Structure-based design using computational modeling can aid in this process.[14]
-
Problem 2: Poor Aqueous Solubility of this compound Analogs.
-
Possible Cause: Unfavorable Physicochemical Properties.
-
Troubleshooting Step: Experimentally determine the aqueous solubility of your compound using methods like nephelometry or shake-flask with subsequent UV/Vis or LC-MS analysis.
-
Suggested Solution: Introduce polar functional groups, such as hydroxyl or carboxyl groups, into the scaffold at positions that do not disrupt binding to survivin. Another strategy is to formulate the compound with solubility-enhancing excipients for in vitro testing, although structural modification is preferable for improving inherent drug-like properties.[10] The use of prodrug strategies can also improve solubility.[15]
-
Data Summary
Table 1: In Vitro Activity of this compound and Analogs in Prostate Cancer Cell Lines.
| Compound | Cell Line | IC50 (µM) | Assay Type | Reference |
| This compound | PC-3 | 2.99 | MTT Assay | [7] |
| C4-2 | 2.47 | MTT Assay | [7] | |
| LQZ-7 | PC-3 | 8.1 | Methylene Blue Assay | [8] |
| C4-2 | 9.1 | Methylene Blue Assay | [8] | |
| LQZ-7I | PC-3 | 4.8 | Methylene Blue Assay | [8] |
| C4-2 | 3.1 | Methylene Blue Assay | [8] | |
| LQZ-7F1 | PC-3 | <1 | Methylene Blue Assay | [6][12] |
| C4-2 | <1 | Methylene Blue Assay | [6][12] |
Experimental Protocols
1. Cell Viability (MTT) Assay
-
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
-
Methodology:
-
Seed cancer cells (e.g., PC-3, C4-2) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound (e.g., this compound) in the appropriate cell culture medium.
-
Remove the overnight medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
-
2. Western Blot for Survivin Degradation
-
Objective: To qualitatively or quantitatively assess the levels of survivin protein following compound treatment.
-
Methodology:
-
Treat cells with the test compound at various concentrations for a specified time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against survivin overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Visualizations
References
- 1. medkoo.com [medkoo.com]
- 2. researchgate.net [researchgate.net]
- 3. tebubio.com [tebubio.com]
- 4. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 5. Survivin Small Molecules Inhibitors: Recent Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel survivin dimerization inhibitor without a labile hydrazone linker induces spontaneous apoptosis and synergizes with docetaxel in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Synthesis and Identification of a Novel Lead Targeting Survivin Dimerization for Proteasome-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small Molecules and their Impact in Drug Discovery - Mantell Associates [mantellassociates.com]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and Identification of a Novel Lead Targeting Survivin Dimerization for Proteasome-Dependent Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A novel survivin dimerization inhibitor without a labile hydrazone linker induces spontaneous apoptosis and synergizes with docetaxel in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Advancements in small molecule drug design: A structural perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Paving the way for small-molecule drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to reduce LQZ-7F toxicity in animal models.
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering toxicity with the novel compound LQZ-7F in animal models. The strategies outlined below are designed to help identify the cause of toxicity and implement effective mitigation strategies to advance your research.
Frequently Asked Questions (FAQs)
Q1: My animal models are showing severe acute toxicity (e.g., rapid weight loss, mortality) at our initial dose range for this compound. What are our immediate next steps?
A1: Severe acute toxicity requires immediate action to refine your experimental plan. The primary goal is to identify a dose that is tolerable while still being pharmacologically active.
-
Re-evaluate Dose Selection: Traditional maximum tolerated dose (MTD) approaches can sometimes lead to overly toxic starting doses.[1] A more refined approach is to conduct a thorough dose-range finding study with smaller cohorts and more dose levels. Consider starting with a much lower dose and using a more gradual dose escalation scheme.
-
Assess Pharmacokinetics (PK): If not already done, perform a PK study at a low, non-toxic dose. High peak plasma concentrations (Cmax) are often associated with acute toxicity.[2] Understanding the PK profile (Cmax, AUC, half-life) is crucial for designing a better dosing regimen.
-
Refine Study Design: Implement methods to reduce the number of animals used while maximizing data collection.[3] Techniques like microsampling can allow for serial blood collection from the same animal, providing individual PK/PD data and reducing inter-animal variability.[3]
Q2: We've identified organ-specific toxicity (e.g., hepatotoxicity, neurotoxicity) with this compound. What are some specific strategies to address this?
A2: Organ-specific toxicity suggests that either the parent compound or a metabolite is accumulating in or damaging a particular tissue.
-
Understand the Mechanism: The first step is to investigate the mechanism of toxicity. This could involve the formation of reactive metabolites, inhibition of essential enzymes, induction of oxidative stress, or disruption of cellular signaling pathways.[4] In vitro assays using cell lines from the target organ (e.g., hepatocytes for liver toxicity) can provide initial insights.[5][6]
-
Pharmacodynamic Modulation: Consider co-administering a known protective agent (a "chemoprotectant").[2][7] For example, if oxidative stress is a suspected mechanism, an antioxidant could be co-dosed. This approach requires a good understanding of the toxic mechanism.[2][8]
-
Targeted Formulation: If the drug is intended for a specific site of action, reformulating it for targeted delivery can reduce systemic exposure and thus minimize off-target toxicity in organs like the liver or kidneys.
Q3: Can changing the formulation of this compound help reduce its toxicity? What are some approaches?
A3: Yes, formulation is a powerful tool for mitigating toxicity, primarily by altering the drug's pharmacokinetic properties.[2][9]
-
Modify Release Profile: For toxicities linked to high Cmax, a controlled-release formulation can slow down drug absorption, lowering the peak concentration while maintaining the total exposure (AUC).[2][10]
-
Enhance Solubility: For poorly soluble compounds, which often require enabling formulations that can have their own toxicities, strategies that improve intrinsic solubility can be beneficial.[11] Techniques include creating nanosuspensions (reducing particle size to the nanometer scale) or developing amorphous solid dispersions.[9][12] These methods can improve bioavailability and may allow for lower overall doses.
-
Lipid-Based Formulations: For lipophilic drugs, lipid-based delivery systems can enhance solubility and, in some cases, alter the distribution pathway, potentially bypassing first-pass metabolism in the liver.[9]
Q4: We suspect a metabolite of this compound is responsible for the observed toxicity. How can we confirm this and what can be done?
A4: Identifying a toxic metabolite is critical for devising a mitigation strategy.
-
Metabolite Identification Studies: Conduct in vitro studies using liver microsomes or hepatocytes to identify the major metabolites of this compound. These metabolites can then be synthesized and tested directly for toxicity in relevant cell-based assays.[4]
-
Enzyme Inhibition Studies: Determine which cytochrome P450 (CYP) enzymes are responsible for metabolizing this compound.[4] If a specific enzyme is creating a reactive metabolite, it may be possible to co-administer a known, safe inhibitor of that enzyme to reduce the formation of the toxic species. However, this can have complex drug-drug interaction implications.
-
Structural Modification: If a specific part of the this compound molecule (a "toxicophore") is identified as being responsible for the formation of a reactive metabolite, the long-term solution is to re-engage medicinal chemistry efforts to modify the structure of the drug to prevent that metabolic pathway.[13]
Troubleshooting Guides
Table 1: Troubleshooting Acute Toxicity
| Observed Problem | Potential Cause | Suggested Solution / Next Step |
| High mortality/morbidity within 24-48 hours post-dose. | Cmax-related toxicity.[2] | 1. Lower the dose immediately.2. Conduct a PK study to measure Cmax.3. Develop a controlled-release formulation to blunt the peak exposure.[10] |
| Severe, unexpected clinical signs (e.g., seizures, paralysis). | Off-target central nervous system (CNS) effects. | 1. Perform a basic functional observational battery (FOB).2. Assess brain tissue concentration of this compound.3. Use in vitro neurotoxicity assays for initial screening.[5] |
| Anaphylactic-like reaction. | Formulation/vehicle issue or hypersensitivity. | 1. Dose the vehicle alone as a control group.2. Test alternative, lower-risk vehicles.3. Consider the possibility of an immune reaction to the compound. |
Table 2: Troubleshooting Organ-Specific Toxicity
| Observed Problem | Potential Cause | Suggested Solution / Next Step |
| Elevated ALT/AST (Liver enzymes). | Hepatotoxicity.[4] | 1. Conduct histopathology of liver tissue.2. Use in vitro hepatocyte toxicity assays to determine the mechanism (e.g., mitochondrial damage, oxidative stress).[5]3. Consider co-administration of a hepatoprotective agent like N-acetylcysteine if oxidative stress is confirmed. |
| Increased BUN/Creatinine. | Nephrotoxicity (Kidney toxicity). | 1. Conduct histopathology of kidney tissue.2. Ensure adequate hydration of animals.3. Evaluate if changes in formulation can reduce drug concentration in the kidneys. |
| Weight loss, diarrhea, intestinal distress. | Gastrointestinal (GI) toxicity. | 1. Evaluate different oral formulations (e.g., enteric coating to bypass the stomach).2. Consider alternative routes of administration (e.g., subcutaneous, intravenous) to avoid direct GI exposure. |
Experimental Protocols
Protocol 1: Refined Dose-Range Finding Study
-
Objective: To identify a well-tolerated dose range for this compound.
-
Animal Model: Select appropriate species and strain (e.g., Sprague-Dawley rats). Use a small number of animals per group (n=2-3).[3]
-
Dose Selection: Based on in vitro cytotoxicity data, select a low starting dose (e.g., 1/100th of the IC50). Use a geometric dose progression (e.g., 1, 3, 10, 30 mg/kg). Include a vehicle-only control group.
-
Administration: Administer this compound via the intended clinical route.
-
Monitoring:
-
Record clinical observations daily (e.g., changes in posture, activity, breathing).
-
Measure body weight daily.
-
At the end of the study (e.g., 7 days), collect blood for clinical chemistry to assess organ function.
-
Perform gross necropsy on all animals.
-
-
Analysis: Determine the highest dose that does not cause significant body weight loss or adverse clinical signs. This will inform dose selection for subsequent efficacy and toxicity studies.
Protocol 2: Evaluating a Nanosuspension Formulation to Reduce Toxicity
-
Objective: To determine if a nanosuspension formulation of this compound reduces Cmax-related toxicity compared to a standard solution/suspension.
-
Formulation Preparation: Prepare a standard formulation (e.g., this compound in 0.5% methylcellulose). Prepare a nanosuspension formulation using wet-milling or similar techniques to achieve a target particle size of <200 nm.[12] Characterize both formulations for particle size, purity, and concentration.
-
Animal Model: Use two groups of cannulated rats (n=4-6 per group) to allow for serial blood sampling.
-
Study Design:
-
Group 1: Administer the standard formulation at a dose known to cause mild, measurable toxicity.
-
Group 2: Administer the nanosuspension formulation at the same dose.
-
-
Pharmacokinetic Sampling: Collect blood samples at pre-dose and multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours). Analyze plasma for this compound concentration.
-
Toxicity Assessment: Monitor clinical signs and body weights for 72 hours. At 24 hours, collect blood from a separate cohort for biomarker analysis (e.g., ALT/AST if hepatotoxicity is the concern).
-
Analysis: Compare the PK profiles (Cmax, Tmax, AUC) and toxicity markers between the two groups. A successful outcome would show a lower Cmax and reduced toxicity markers in the nanosuspension group.
Visualizations
Caption: Workflow for investigating and mitigating this compound toxicity.
Caption: Decision tree for selecting a toxicity reduction strategy.
Caption: Modulating PK to reduce Cmax-related toxicity.
References
- 1. Principles of dose-setting in toxicology studies: the importance of kinetics for ensuring human safety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formulation approaches in mitigating toxicity of orally administrated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. altasciences.com [altasciences.com]
- 4. alliedacademies.org [alliedacademies.org]
- 5. blog.biobide.com [blog.biobide.com]
- 6. In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. upm-inc.com [upm-inc.com]
- 10. jocpr.com [jocpr.com]
- 11. pharmoutsourcing.com [pharmoutsourcing.com]
- 12. researchgate.net [researchgate.net]
- 13. Courses & Workshops: Preclinical Safety Assessment and Mitigation Strategies in Drug Discovery – Chicago Biomedical Consortium (CBC) [chicagobiomedicalconsortium.org]
Strategies to reduce LQZ-7F toxicity in animal models.
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering toxicity with the novel compound LQZ-7F in animal models. The strategies outlined below are designed to help identify the cause of toxicity and implement effective mitigation strategies to advance your research.
Frequently Asked Questions (FAQs)
Q1: My animal models are showing severe acute toxicity (e.g., rapid weight loss, mortality) at our initial dose range for this compound. What are our immediate next steps?
A1: Severe acute toxicity requires immediate action to refine your experimental plan. The primary goal is to identify a dose that is tolerable while still being pharmacologically active.
-
Re-evaluate Dose Selection: Traditional maximum tolerated dose (MTD) approaches can sometimes lead to overly toxic starting doses.[1] A more refined approach is to conduct a thorough dose-range finding study with smaller cohorts and more dose levels. Consider starting with a much lower dose and using a more gradual dose escalation scheme.
-
Assess Pharmacokinetics (PK): If not already done, perform a PK study at a low, non-toxic dose. High peak plasma concentrations (Cmax) are often associated with acute toxicity.[2] Understanding the PK profile (Cmax, AUC, half-life) is crucial for designing a better dosing regimen.
-
Refine Study Design: Implement methods to reduce the number of animals used while maximizing data collection.[3] Techniques like microsampling can allow for serial blood collection from the same animal, providing individual PK/PD data and reducing inter-animal variability.[3]
Q2: We've identified organ-specific toxicity (e.g., hepatotoxicity, neurotoxicity) with this compound. What are some specific strategies to address this?
A2: Organ-specific toxicity suggests that either the parent compound or a metabolite is accumulating in or damaging a particular tissue.
-
Understand the Mechanism: The first step is to investigate the mechanism of toxicity. This could involve the formation of reactive metabolites, inhibition of essential enzymes, induction of oxidative stress, or disruption of cellular signaling pathways.[4] In vitro assays using cell lines from the target organ (e.g., hepatocytes for liver toxicity) can provide initial insights.[5][6]
-
Pharmacodynamic Modulation: Consider co-administering a known protective agent (a "chemoprotectant").[2][7] For example, if oxidative stress is a suspected mechanism, an antioxidant could be co-dosed. This approach requires a good understanding of the toxic mechanism.[2][8]
-
Targeted Formulation: If the drug is intended for a specific site of action, reformulating it for targeted delivery can reduce systemic exposure and thus minimize off-target toxicity in organs like the liver or kidneys.
Q3: Can changing the formulation of this compound help reduce its toxicity? What are some approaches?
A3: Yes, formulation is a powerful tool for mitigating toxicity, primarily by altering the drug's pharmacokinetic properties.[2][9]
-
Modify Release Profile: For toxicities linked to high Cmax, a controlled-release formulation can slow down drug absorption, lowering the peak concentration while maintaining the total exposure (AUC).[2][10]
-
Enhance Solubility: For poorly soluble compounds, which often require enabling formulations that can have their own toxicities, strategies that improve intrinsic solubility can be beneficial.[11] Techniques include creating nanosuspensions (reducing particle size to the nanometer scale) or developing amorphous solid dispersions.[9][12] These methods can improve bioavailability and may allow for lower overall doses.
-
Lipid-Based Formulations: For lipophilic drugs, lipid-based delivery systems can enhance solubility and, in some cases, alter the distribution pathway, potentially bypassing first-pass metabolism in the liver.[9]
Q4: We suspect a metabolite of this compound is responsible for the observed toxicity. How can we confirm this and what can be done?
A4: Identifying a toxic metabolite is critical for devising a mitigation strategy.
-
Metabolite Identification Studies: Conduct in vitro studies using liver microsomes or hepatocytes to identify the major metabolites of this compound. These metabolites can then be synthesized and tested directly for toxicity in relevant cell-based assays.[4]
-
Enzyme Inhibition Studies: Determine which cytochrome P450 (CYP) enzymes are responsible for metabolizing this compound.[4] If a specific enzyme is creating a reactive metabolite, it may be possible to co-administer a known, safe inhibitor of that enzyme to reduce the formation of the toxic species. However, this can have complex drug-drug interaction implications.
-
Structural Modification: If a specific part of the this compound molecule (a "toxicophore") is identified as being responsible for the formation of a reactive metabolite, the long-term solution is to re-engage medicinal chemistry efforts to modify the structure of the drug to prevent that metabolic pathway.[13]
Troubleshooting Guides
Table 1: Troubleshooting Acute Toxicity
| Observed Problem | Potential Cause | Suggested Solution / Next Step |
| High mortality/morbidity within 24-48 hours post-dose. | Cmax-related toxicity.[2] | 1. Lower the dose immediately.2. Conduct a PK study to measure Cmax.3. Develop a controlled-release formulation to blunt the peak exposure.[10] |
| Severe, unexpected clinical signs (e.g., seizures, paralysis). | Off-target central nervous system (CNS) effects. | 1. Perform a basic functional observational battery (FOB).2. Assess brain tissue concentration of this compound.3. Use in vitro neurotoxicity assays for initial screening.[5] |
| Anaphylactic-like reaction. | Formulation/vehicle issue or hypersensitivity. | 1. Dose the vehicle alone as a control group.2. Test alternative, lower-risk vehicles.3. Consider the possibility of an immune reaction to the compound. |
Table 2: Troubleshooting Organ-Specific Toxicity
| Observed Problem | Potential Cause | Suggested Solution / Next Step |
| Elevated ALT/AST (Liver enzymes). | Hepatotoxicity.[4] | 1. Conduct histopathology of liver tissue.2. Use in vitro hepatocyte toxicity assays to determine the mechanism (e.g., mitochondrial damage, oxidative stress).[5]3. Consider co-administration of a hepatoprotective agent like N-acetylcysteine if oxidative stress is confirmed. |
| Increased BUN/Creatinine. | Nephrotoxicity (Kidney toxicity). | 1. Conduct histopathology of kidney tissue.2. Ensure adequate hydration of animals.3. Evaluate if changes in formulation can reduce drug concentration in the kidneys. |
| Weight loss, diarrhea, intestinal distress. | Gastrointestinal (GI) toxicity. | 1. Evaluate different oral formulations (e.g., enteric coating to bypass the stomach).2. Consider alternative routes of administration (e.g., subcutaneous, intravenous) to avoid direct GI exposure. |
Experimental Protocols
Protocol 1: Refined Dose-Range Finding Study
-
Objective: To identify a well-tolerated dose range for this compound.
-
Animal Model: Select appropriate species and strain (e.g., Sprague-Dawley rats). Use a small number of animals per group (n=2-3).[3]
-
Dose Selection: Based on in vitro cytotoxicity data, select a low starting dose (e.g., 1/100th of the IC50). Use a geometric dose progression (e.g., 1, 3, 10, 30 mg/kg). Include a vehicle-only control group.
-
Administration: Administer this compound via the intended clinical route.
-
Monitoring:
-
Record clinical observations daily (e.g., changes in posture, activity, breathing).
-
Measure body weight daily.
-
At the end of the study (e.g., 7 days), collect blood for clinical chemistry to assess organ function.
-
Perform gross necropsy on all animals.
-
-
Analysis: Determine the highest dose that does not cause significant body weight loss or adverse clinical signs. This will inform dose selection for subsequent efficacy and toxicity studies.
Protocol 2: Evaluating a Nanosuspension Formulation to Reduce Toxicity
-
Objective: To determine if a nanosuspension formulation of this compound reduces Cmax-related toxicity compared to a standard solution/suspension.
-
Formulation Preparation: Prepare a standard formulation (e.g., this compound in 0.5% methylcellulose). Prepare a nanosuspension formulation using wet-milling or similar techniques to achieve a target particle size of <200 nm.[12] Characterize both formulations for particle size, purity, and concentration.
-
Animal Model: Use two groups of cannulated rats (n=4-6 per group) to allow for serial blood sampling.
-
Study Design:
-
Group 1: Administer the standard formulation at a dose known to cause mild, measurable toxicity.
-
Group 2: Administer the nanosuspension formulation at the same dose.
-
-
Pharmacokinetic Sampling: Collect blood samples at pre-dose and multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours). Analyze plasma for this compound concentration.
-
Toxicity Assessment: Monitor clinical signs and body weights for 72 hours. At 24 hours, collect blood from a separate cohort for biomarker analysis (e.g., ALT/AST if hepatotoxicity is the concern).
-
Analysis: Compare the PK profiles (Cmax, Tmax, AUC) and toxicity markers between the two groups. A successful outcome would show a lower Cmax and reduced toxicity markers in the nanosuspension group.
Visualizations
Caption: Workflow for investigating and mitigating this compound toxicity.
Caption: Decision tree for selecting a toxicity reduction strategy.
Caption: Modulating PK to reduce Cmax-related toxicity.
References
- 1. Principles of dose-setting in toxicology studies: the importance of kinetics for ensuring human safety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formulation approaches in mitigating toxicity of orally administrated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. altasciences.com [altasciences.com]
- 4. alliedacademies.org [alliedacademies.org]
- 5. blog.biobide.com [blog.biobide.com]
- 6. In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. upm-inc.com [upm-inc.com]
- 10. jocpr.com [jocpr.com]
- 11. pharmoutsourcing.com [pharmoutsourcing.com]
- 12. researchgate.net [researchgate.net]
- 13. Courses & Workshops: Preclinical Safety Assessment and Mitigation Strategies in Drug Discovery – Chicago Biomedical Consortium (CBC) [chicagobiomedicalconsortium.org]
Validation & Comparative
A Head-to-Head Comparison of Survivin Dimerization Inhibitors: LQZ-7F and LQZ-7I
In the landscape of targeted cancer therapy, the oncoprotein survivin has emerged as a compelling target due to its dual role in promoting cell division and inhibiting apoptosis. Its overexpression in many cancers and low to no expression in normal adult tissues make it an attractive candidate for therapeutic intervention. This guide provides a detailed comparison of two promising small-molecule inhibitors of survivin dimerization, LQZ-7F and its analogue LQZ-7I, intended for researchers, scientists, and drug development professionals.
Mechanism of Action: Disrupting the Dimer
Both this compound and LQZ-7I are analogues of the initial hit compound LQZ-7 and function by directly targeting the dimerization interface of survivin.[1] By inhibiting the homodimerization of survivin, these molecules trigger its proteasome-dependent degradation, leading to mitotic arrest and subsequent apoptosis in cancer cells.[1][2] This targeted approach offers a selective means of eliminating cancer cells that are reliant on survivin for their survival.
Data Presentation: Efficacy at a Glance
The following tables summarize the in vitro and in vivo efficacy of this compound and LQZ-7I in prostate cancer models, as reported in the literature.
Table 1: In Vitro Cytotoxicity (IC50) in Prostate Cancer Cell Lines
| Compound | PC-3 (µM) | C4-2 (µM) | DU145 (µM) | Reference |
| This compound | 2.99 | 2.47 | ~25 | [3][4] |
| LQZ-7I | 4.8 | 3.1 | Not Reported | [5] |
| LQZ-7 (Parent) | 8.1 | 9.1 | Not Reported | [5] |
Lower IC50 values indicate higher potency.
Table 2: In Vivo Efficacy in Prostate Cancer Xenograft Models
| Compound | Animal Model | Dosing Regimen | Outcome | Reference |
| This compound | NSG Mice | 25 mg/kg, i.p., every 3 days for 24 days | Significant inhibition of tumor growth | [3] |
| LQZ-7I | NSG Mice | 100 mg/kg, oral gavage, every other day (10 treatments) | Significant suppression of tumor growth | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on published studies and may require optimization for specific experimental conditions.
Cell Viability (MTT) Assay
This assay is used to determine the cytotoxic effects of this compound and LQZ-7I on cancer cell lines.
-
Cell Plating: Seed prostate cancer cells (e.g., PC-3, C4-2) in 96-well plates at a density of 1,000 to 100,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound or LQZ-7I for 72 hours.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a detergent reagent to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The IC50 values are then calculated from the dose-response curves.
Western Blot Analysis for Survivin Degradation
This technique is employed to confirm that the compounds induce the degradation of the survivin protein.
-
Cell Lysis: Treat cancer cells with the desired concentration of this compound or LQZ-7I for a specified time course. Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for survivin. Following washing, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Detect the protein bands using a chemiluminescent substrate and image the blot. A decrease in the survivin band intensity indicates degradation.
Mammalian Two-Hybrid Assay for Survivin Dimerization
This assay is utilized to specifically measure the inhibition of survivin-survivin interaction.
-
Plasmid Construction: Clone the survivin cDNA into two separate mammalian expression vectors, one containing the GAL4 DNA-binding domain (DBD) and the other containing the VP16 activation domain (AD).
-
Transfection: Co-transfect mammalian cells with the GAL4-survivin (DBD), VP16-survivin (AD) plasmids, and a reporter plasmid containing GAL4 binding sites upstream of a reporter gene (e.g., luciferase).
-
Compound Treatment: Treat the transfected cells with this compound or LQZ-7I.
-
Reporter Gene Assay: Measure the activity of the reporter gene product (e.g., luciferase activity). A decrease in reporter activity indicates inhibition of the survivin-survivin interaction.
In Vivo Xenograft Tumor Growth Study
This experiment evaluates the anti-tumor efficacy of the compounds in a living organism.
-
Animal Model: Use immunodeficient mice (e.g., NSG mice).
-
Tumor Cell Implantation: Subcutaneously inject prostate cancer cells (e.g., PC-3) into the flanks of the mice.
-
Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer this compound or LQZ-7I according to the specified dosing regimen (see Table 2). The control group receives the vehicle.
-
Tumor Measurement: Measure tumor volume regularly using calipers.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., western blot for survivin levels).
Mandatory Visualization
The following diagrams illustrate the key mechanisms and workflows discussed in this guide.
Caption: Mechanism of action for this compound and LQZ-7I.
Caption: Workflow for a typical in vivo xenograft study.
Conclusion
Both this compound and LQZ-7I demonstrate promising activity as survivin dimerization inhibitors. LQZ-7I, an analogue of this compound, was developed to improve upon the properties of the parent compound, including the removal of a labile hydrazone linker.[1] While both compounds show efficacy in the low micromolar range against prostate cancer cells and inhibit tumor growth in vivo, the available data suggests that LQZ-7I may have improved oral bioavailability.[6] Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of these compounds in cancer treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. US20210299123A1 - Survivin-targeting anti-tumor agents and uses thereof - Google Patents [patents.google.com]
- 5. Synthesis and Identification of a Novel Lead Targeting Survivin Dimerization for Proteasome-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Head-to-Head Comparison of Survivin Dimerization Inhibitors: LQZ-7F and LQZ-7I
In the landscape of targeted cancer therapy, the oncoprotein survivin has emerged as a compelling target due to its dual role in promoting cell division and inhibiting apoptosis. Its overexpression in many cancers and low to no expression in normal adult tissues make it an attractive candidate for therapeutic intervention. This guide provides a detailed comparison of two promising small-molecule inhibitors of survivin dimerization, LQZ-7F and its analogue LQZ-7I, intended for researchers, scientists, and drug development professionals.
Mechanism of Action: Disrupting the Dimer
Both this compound and LQZ-7I are analogues of the initial hit compound LQZ-7 and function by directly targeting the dimerization interface of survivin.[1] By inhibiting the homodimerization of survivin, these molecules trigger its proteasome-dependent degradation, leading to mitotic arrest and subsequent apoptosis in cancer cells.[1][2] This targeted approach offers a selective means of eliminating cancer cells that are reliant on survivin for their survival.
Data Presentation: Efficacy at a Glance
The following tables summarize the in vitro and in vivo efficacy of this compound and LQZ-7I in prostate cancer models, as reported in the literature.
Table 1: In Vitro Cytotoxicity (IC50) in Prostate Cancer Cell Lines
| Compound | PC-3 (µM) | C4-2 (µM) | DU145 (µM) | Reference |
| This compound | 2.99 | 2.47 | ~25 | [3][4] |
| LQZ-7I | 4.8 | 3.1 | Not Reported | [5] |
| LQZ-7 (Parent) | 8.1 | 9.1 | Not Reported | [5] |
Lower IC50 values indicate higher potency.
Table 2: In Vivo Efficacy in Prostate Cancer Xenograft Models
| Compound | Animal Model | Dosing Regimen | Outcome | Reference |
| This compound | NSG Mice | 25 mg/kg, i.p., every 3 days for 24 days | Significant inhibition of tumor growth | [3] |
| LQZ-7I | NSG Mice | 100 mg/kg, oral gavage, every other day (10 treatments) | Significant suppression of tumor growth | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on published studies and may require optimization for specific experimental conditions.
Cell Viability (MTT) Assay
This assay is used to determine the cytotoxic effects of this compound and LQZ-7I on cancer cell lines.
-
Cell Plating: Seed prostate cancer cells (e.g., PC-3, C4-2) in 96-well plates at a density of 1,000 to 100,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound or LQZ-7I for 72 hours.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a detergent reagent to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The IC50 values are then calculated from the dose-response curves.
Western Blot Analysis for Survivin Degradation
This technique is employed to confirm that the compounds induce the degradation of the survivin protein.
-
Cell Lysis: Treat cancer cells with the desired concentration of this compound or LQZ-7I for a specified time course. Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for survivin. Following washing, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Detect the protein bands using a chemiluminescent substrate and image the blot. A decrease in the survivin band intensity indicates degradation.
Mammalian Two-Hybrid Assay for Survivin Dimerization
This assay is utilized to specifically measure the inhibition of survivin-survivin interaction.
-
Plasmid Construction: Clone the survivin cDNA into two separate mammalian expression vectors, one containing the GAL4 DNA-binding domain (DBD) and the other containing the VP16 activation domain (AD).
-
Transfection: Co-transfect mammalian cells with the GAL4-survivin (DBD), VP16-survivin (AD) plasmids, and a reporter plasmid containing GAL4 binding sites upstream of a reporter gene (e.g., luciferase).
-
Compound Treatment: Treat the transfected cells with this compound or LQZ-7I.
-
Reporter Gene Assay: Measure the activity of the reporter gene product (e.g., luciferase activity). A decrease in reporter activity indicates inhibition of the survivin-survivin interaction.
In Vivo Xenograft Tumor Growth Study
This experiment evaluates the anti-tumor efficacy of the compounds in a living organism.
-
Animal Model: Use immunodeficient mice (e.g., NSG mice).
-
Tumor Cell Implantation: Subcutaneously inject prostate cancer cells (e.g., PC-3) into the flanks of the mice.
-
Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer this compound or LQZ-7I according to the specified dosing regimen (see Table 2). The control group receives the vehicle.
-
Tumor Measurement: Measure tumor volume regularly using calipers.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., western blot for survivin levels).
Mandatory Visualization
The following diagrams illustrate the key mechanisms and workflows discussed in this guide.
Caption: Mechanism of action for this compound and LQZ-7I.
Caption: Workflow for a typical in vivo xenograft study.
Conclusion
Both this compound and LQZ-7I demonstrate promising activity as survivin dimerization inhibitors. LQZ-7I, an analogue of this compound, was developed to improve upon the properties of the parent compound, including the removal of a labile hydrazone linker.[1] While both compounds show efficacy in the low micromolar range against prostate cancer cells and inhibit tumor growth in vivo, the available data suggests that LQZ-7I may have improved oral bioavailability.[6] Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of these compounds in cancer treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. US20210299123A1 - Survivin-targeting anti-tumor agents and uses thereof - Google Patents [patents.google.com]
- 5. Synthesis and Identification of a Novel Lead Targeting Survivin Dimerization for Proteasome-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Head-to-Head Comparison of Survivin Inhibitors: LQZ-7F vs. YM155
For researchers and drug development professionals, the landscape of survivin-targeted cancer therapies presents a growing array of promising candidates. Among these, LQZ-7F and YM155 have emerged as significant small molecule inhibitors, each with a distinct mechanism of action and a growing body of preclinical and clinical data. This guide provides a comprehensive comparison of their performance, supported by experimental data, to aid in the evaluation and selection of these compounds for further investigation.
Mechanism of Action: Two distinct approaches to targeting survivin
This compound and YM155 inhibit the function of survivin, a key protein in cell division and apoptosis, through fundamentally different mechanisms. This compound is a direct inhibitor of survivin dimerization.[1][2][3] By binding to the dimerization interface of survivin, it prevents the formation of the functional homodimer, leading to the proteasome-dependent degradation of survivin monomers.[1][2][3] This disruption of a protein-protein interaction represents a targeted approach to specifically eliminate survivin.
In contrast, YM155 acts as a suppressant of survivin expression at the transcriptional level.[2][4][5][6] It has been shown to inhibit the transcription of the survivin gene (BIRC5), thereby reducing both mRNA and protein levels of survivin.[2][4][5][6] However, the precise molecular target of YM155 has been a subject of debate, with some studies suggesting it may also function through the inhibition of topoisomerase or the generation of reactive oxygen species.[4][7]
In Vitro Efficacy: A look at the numbers
Both this compound and YM155 have demonstrated potent cytotoxic activity across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their potency.
| Cell Line | Cancer Type | This compound IC50 (µM) | YM155 IC50 (nM) |
| PC-3 | Prostate Cancer | 2.99 - 4.4[1][8] | ~25,000 (as reported at 25 µM)[8] |
| C4-2 | Prostate Cancer | 2.47 - 2.74[8] | Not Reported |
| DU145 | Prostate Cancer | Not Reported | ~25,000 (as reported at 25 µM)[8] |
| HL-60 | Acute Myeloid Leukemia | ~0.4[1] | Not Reported |
| MDA-MB-231 | Breast Cancer | ~1.5[1] | Not Reported |
| A549 | Lung Cancer | ~1.0[1] | Not Reported |
| HCT116 | Colon Cancer | ~2.0[1] | Not Reported |
| OVCAR-3 | Ovarian Cancer | ~1.8[1] | Not Reported |
| PANC-1 | Pancreatic Cancer | ~3.0[1] | Not Reported |
| Neuroblastoma (various) | Neuroblastoma | Not Reported | 8 - 212[4] |
Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions between studies.
In Vivo Performance: From xenografts to clinical trials
Preclinical studies in animal models have shown the anti-tumor efficacy of both compounds. This compound administered via intraperitoneal injection at 25 mg/kg every three days for 24 days effectively suppressed the growth of prostate cancer PC-3 xenograft tumors in mice.[8] This was associated with a reduction in survivin levels within the tumors.[3]
YM155 has a more extensive history of in vivo and clinical evaluation. It has demonstrated significant tumor regression in preclinical models of lymphoma, lung, and prostate cancers.[6] YM155 has progressed to Phase I and II clinical trials for various malignancies, including melanoma, leukemia, and lymphoma.[4] While it has shown modest clinical activity as a monotherapy with a manageable safety profile, it has also failed in some trials due to insufficient antitumor efficacy.[4][9]
Experimental Protocols: A guide to methodology
To facilitate the replication and comparison of findings, the following are generalized protocols for key experiments used to evaluate survivin inhibitors.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the survivin inhibitor (e.g., this compound or YM155) or vehicle control (DMSO) for a specified duration (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and IC50 values are determined by plotting cell viability against inhibitor concentration.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
-
Cell Treatment: Cells are treated with the survivin inhibitor or vehicle control for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
-
Data Analysis: The percentage of apoptotic cells is quantified.
In Vivo Xenograft Tumor Model
-
Cell Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice (e.g., nude or NOD/SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100 mm³).
-
Treatment: Mice are randomized into treatment and control groups. The treatment group receives the survivin inhibitor via a specified route (e.g., intraperitoneal injection) and schedule, while the control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size or at a specified time point.
-
Analysis: Tumor growth curves are plotted, and the percentage of tumor growth inhibition is calculated. Tumors may also be excised for further analysis, such as Western blotting for survivin levels.
Conclusion
This compound and YM155 represent two distinct and valuable strategies for targeting survivin in cancer. This compound, with its specific mechanism of disrupting survivin dimerization, offers a highly targeted approach that is still in the preclinical stages of development. YM155, a suppressor of survivin expression, has a more extensive preclinical and clinical track record, providing valuable insights into the therapeutic potential and challenges of targeting survivin in patients. The choice between these or other survivin inhibitors will depend on the specific research or therapeutic context, including the cancer type, potential for combination therapies, and the desired molecular mechanism of action. Further head-to-head comparative studies under identical experimental conditions will be crucial for a more definitive assessment of their relative performance.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 4. mdpi.com [mdpi.com]
- 5. Survivin Small Molecules Inhibitors: Recent Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. | BioWorld [bioworld.com]
- 7. Generation of reactive oxygen species is the primary mode of action and cause of survivin suppression by sepantronium bromide (YM155) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Inhibition of Survivin Homodimerization Decreases Neuroblastoma Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Survivin Inhibitors: LQZ-7F vs. YM155
For researchers and drug development professionals, the landscape of survivin-targeted cancer therapies presents a growing array of promising candidates. Among these, LQZ-7F and YM155 have emerged as significant small molecule inhibitors, each with a distinct mechanism of action and a growing body of preclinical and clinical data. This guide provides a comprehensive comparison of their performance, supported by experimental data, to aid in the evaluation and selection of these compounds for further investigation.
Mechanism of Action: Two distinct approaches to targeting survivin
This compound and YM155 inhibit the function of survivin, a key protein in cell division and apoptosis, through fundamentally different mechanisms. This compound is a direct inhibitor of survivin dimerization.[1][2][3] By binding to the dimerization interface of survivin, it prevents the formation of the functional homodimer, leading to the proteasome-dependent degradation of survivin monomers.[1][2][3] This disruption of a protein-protein interaction represents a targeted approach to specifically eliminate survivin.
In contrast, YM155 acts as a suppressant of survivin expression at the transcriptional level.[2][4][5][6] It has been shown to inhibit the transcription of the survivin gene (BIRC5), thereby reducing both mRNA and protein levels of survivin.[2][4][5][6] However, the precise molecular target of YM155 has been a subject of debate, with some studies suggesting it may also function through the inhibition of topoisomerase or the generation of reactive oxygen species.[4][7]
In Vitro Efficacy: A look at the numbers
Both this compound and YM155 have demonstrated potent cytotoxic activity across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their potency.
| Cell Line | Cancer Type | This compound IC50 (µM) | YM155 IC50 (nM) |
| PC-3 | Prostate Cancer | 2.99 - 4.4[1][8] | ~25,000 (as reported at 25 µM)[8] |
| C4-2 | Prostate Cancer | 2.47 - 2.74[8] | Not Reported |
| DU145 | Prostate Cancer | Not Reported | ~25,000 (as reported at 25 µM)[8] |
| HL-60 | Acute Myeloid Leukemia | ~0.4[1] | Not Reported |
| MDA-MB-231 | Breast Cancer | ~1.5[1] | Not Reported |
| A549 | Lung Cancer | ~1.0[1] | Not Reported |
| HCT116 | Colon Cancer | ~2.0[1] | Not Reported |
| OVCAR-3 | Ovarian Cancer | ~1.8[1] | Not Reported |
| PANC-1 | Pancreatic Cancer | ~3.0[1] | Not Reported |
| Neuroblastoma (various) | Neuroblastoma | Not Reported | 8 - 212[4] |
Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions between studies.
In Vivo Performance: From xenografts to clinical trials
Preclinical studies in animal models have shown the anti-tumor efficacy of both compounds. This compound administered via intraperitoneal injection at 25 mg/kg every three days for 24 days effectively suppressed the growth of prostate cancer PC-3 xenograft tumors in mice.[8] This was associated with a reduction in survivin levels within the tumors.[3]
YM155 has a more extensive history of in vivo and clinical evaluation. It has demonstrated significant tumor regression in preclinical models of lymphoma, lung, and prostate cancers.[6] YM155 has progressed to Phase I and II clinical trials for various malignancies, including melanoma, leukemia, and lymphoma.[4] While it has shown modest clinical activity as a monotherapy with a manageable safety profile, it has also failed in some trials due to insufficient antitumor efficacy.[4][9]
Experimental Protocols: A guide to methodology
To facilitate the replication and comparison of findings, the following are generalized protocols for key experiments used to evaluate survivin inhibitors.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the survivin inhibitor (e.g., this compound or YM155) or vehicle control (DMSO) for a specified duration (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and IC50 values are determined by plotting cell viability against inhibitor concentration.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Cells are treated with the survivin inhibitor or vehicle control for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
-
Data Analysis: The percentage of apoptotic cells is quantified.
In Vivo Xenograft Tumor Model
-
Cell Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice (e.g., nude or NOD/SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100 mm³).
-
Treatment: Mice are randomized into treatment and control groups. The treatment group receives the survivin inhibitor via a specified route (e.g., intraperitoneal injection) and schedule, while the control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size or at a specified time point.
-
Analysis: Tumor growth curves are plotted, and the percentage of tumor growth inhibition is calculated. Tumors may also be excised for further analysis, such as Western blotting for survivin levels.
Conclusion
This compound and YM155 represent two distinct and valuable strategies for targeting survivin in cancer. This compound, with its specific mechanism of disrupting survivin dimerization, offers a highly targeted approach that is still in the preclinical stages of development. YM155, a suppressor of survivin expression, has a more extensive preclinical and clinical track record, providing valuable insights into the therapeutic potential and challenges of targeting survivin in patients. The choice between these or other survivin inhibitors will depend on the specific research or therapeutic context, including the cancer type, potential for combination therapies, and the desired molecular mechanism of action. Further head-to-head comparative studies under identical experimental conditions will be crucial for a more definitive assessment of their relative performance.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 4. mdpi.com [mdpi.com]
- 5. Survivin Small Molecules Inhibitors: Recent Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. | BioWorld [bioworld.com]
- 7. Generation of reactive oxygen species is the primary mode of action and cause of survivin suppression by sepantronium bromide (YM155) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Inhibition of Survivin Homodimerization Decreases Neuroblastoma Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Synergistic Power: LQZ-7F and Docetaxel in Prostate Cancer Therapy
A promising new combination therapy shows enhanced efficacy in preclinical models of prostate cancer. The survivin dimerization inhibitor, LQZ-7F, and its more potent analog, LQZ-7F1, demonstrate a powerful synergistic effect when paired with the standard chemotherapeutic agent, docetaxel (B913). This combination leads to a significant increase in cancer cell death and inhibition of cell growth, offering a potential new strategy to overcome docetaxel resistance and improve patient outcomes.
Docetaxel has long been a cornerstone in the treatment of metastatic castration-resistant prostate cancer (CRPC)[1]. However, the development of resistance remains a major clinical challenge. The combination of docetaxel with agents that target cancer cell survival pathways is a key area of research to enhance its therapeutic efficacy. One such promising agent is this compound, a small molecule inhibitor that targets the dimerization of survivin, a protein that is overexpressed in most cancers and is associated with resistance to chemotherapy and poor prognosis[1][2].
Enhanced Cytotoxicity and Apoptosis with Combination Therapy
Preclinical studies have demonstrated that the combination of this compound or its analog LQZ-7F1 with docetaxel results in a synergistic inhibition of prostate cancer cell viability. While specific IC50 values for the combination are not yet publicly available, the data strongly suggests that the combination is more potent than either agent alone.
This compound monotherapy has shown dose-dependent inhibition of survival in prostate cancer cell lines PC-3 and C4-2, with IC50 values of 2.99 µM and 2.47 µM, respectively[2]. Docetaxel as a single agent has IC50 values in the nanomolar range in various prostate cancer cell lines, for instance, 3.72 nM in PC-3, 4.46 nM in DU-145, and 1.13 nM in LNCaP cells[3]. The synergistic effect of the combination is expected to significantly lower the required therapeutic doses of both agents.
The enhanced cytotoxicity of the combination is largely attributed to a significant increase in apoptosis, or programmed cell death. Studies have shown that treatment with this compound leads to the cleavage of PARP and an increase in cleaved caspase-3, both hallmarks of apoptosis[2][4]. When combined with docetaxel, this pro-apoptotic effect is amplified.
Table 1: Comparative Efficacy of this compound and Docetaxel Monotherapy
| Agent | Cell Line | IC50 | Key Effects |
| This compound | PC-3 | 2.99 µM | Inhibits cell survival, induces apoptosis |
| C4-2 | 2.47 µM | Inhibits cell survival, induces apoptosis | |
| Docetaxel | PC-3 | 3.72 nM | Induces cytotoxicity, promotes apoptosis |
| DU-145 | 4.46 nM | Induces cytotoxicity, promotes apoptosis | |
| LNCaP | 1.13 nM | Induces cytotoxicity, promotes apoptosis |
Mechanism of Synergistic Action: Targeting Survivin
The synergistic effect of this compound and docetaxel stems from their distinct but complementary mechanisms of action. Docetaxel works by stabilizing microtubules, leading to cell cycle arrest and induction of apoptosis[3]. This compound, on the other hand, directly targets survivin, a key protein that inhibits apoptosis and regulates cell division[2].
By inhibiting the dimerization of survivin, this compound promotes its proteasome-dependent degradation[2]. This depletion of survivin sensitizes the cancer cells to the apoptotic effects of docetaxel. The combination, therefore, attacks the cancer cell on two fronts: disrupting the cell's structural components and dismantling its anti-apoptotic defenses.
Caption: Synergistic mechanism of this compound and docetaxel.
Experimental Protocols
Methylene (B1212753) Blue Cell Viability Assay
This assay is used to determine the number of viable cells in a culture after treatment with this compound, docetaxel, or the combination.
-
Cell Plating: Seed prostate cancer cells (e.g., PC-3, C4-2) in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound, docetaxel, and their combination for 72 hours. Include a vehicle-treated control group.
-
Staining: After incubation, remove the treatment media and add 100 µL of a methylene blue solution (0.5% in 50% ethanol) to each well. Incubate for 1 hour at room temperature.
-
Washing: Gently wash the wells with distilled water to remove excess stain.
-
Elution: Add 100 µL of a solubilization solution (e.g., 1% SDS in PBS) to each well and incubate for 15-30 minutes with gentle shaking to elute the stain.
-
Measurement: Measure the absorbance of each well at a wavelength of 665 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Western Blot for Survivin and Cleaved Caspase-3
This technique is used to detect the levels of specific proteins involved in the apoptotic pathway.
-
Cell Lysis: After treatment, harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) from each sample on a 12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for survivin and cleaved caspase-3. A primary antibody for a housekeeping protein (e.g., β-actin or GAPDH) should also be used as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands corresponds to the amount of the target protein.
Caption: Experimental workflow for viability and protein analysis.
Conclusion and Future Directions
The synergistic combination of the survivin inhibitor this compound and docetaxel presents a compelling therapeutic strategy for prostate cancer. By targeting both microtubule stability and a key anti-apoptotic protein, this combination has the potential to enhance treatment efficacy and overcome docetaxel resistance. Further in-depth studies are warranted to elucidate the precise molecular interactions and to determine the optimal dosing and scheduling for this combination in clinical settings. The development of more potent analogs like LQZ-7F1 further strengthens the potential of this therapeutic approach for patients with advanced prostate cancer.
References
- 1. Optimization of Survivin Dimerization Inhibitors for the Treatment of Docetaxel-Resistant Prostate Cancer [scholarworks.indianapolis.iu.edu]
- 2. A novel survivin dimerization inhibitor without a labile hydrazone linker induces spontaneous apoptosis and synergizes with docetaxel in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of docetaxel on the regulation of proliferation and apoptosis of human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Unlocking Synergistic Power: LQZ-7F and Docetaxel in Prostate Cancer Therapy
A promising new combination therapy shows enhanced efficacy in preclinical models of prostate cancer. The survivin dimerization inhibitor, LQZ-7F, and its more potent analog, LQZ-7F1, demonstrate a powerful synergistic effect when paired with the standard chemotherapeutic agent, docetaxel. This combination leads to a significant increase in cancer cell death and inhibition of cell growth, offering a potential new strategy to overcome docetaxel resistance and improve patient outcomes.
Docetaxel has long been a cornerstone in the treatment of metastatic castration-resistant prostate cancer (CRPC)[1]. However, the development of resistance remains a major clinical challenge. The combination of docetaxel with agents that target cancer cell survival pathways is a key area of research to enhance its therapeutic efficacy. One such promising agent is this compound, a small molecule inhibitor that targets the dimerization of survivin, a protein that is overexpressed in most cancers and is associated with resistance to chemotherapy and poor prognosis[1][2].
Enhanced Cytotoxicity and Apoptosis with Combination Therapy
Preclinical studies have demonstrated that the combination of this compound or its analog LQZ-7F1 with docetaxel results in a synergistic inhibition of prostate cancer cell viability. While specific IC50 values for the combination are not yet publicly available, the data strongly suggests that the combination is more potent than either agent alone.
This compound monotherapy has shown dose-dependent inhibition of survival in prostate cancer cell lines PC-3 and C4-2, with IC50 values of 2.99 µM and 2.47 µM, respectively[2]. Docetaxel as a single agent has IC50 values in the nanomolar range in various prostate cancer cell lines, for instance, 3.72 nM in PC-3, 4.46 nM in DU-145, and 1.13 nM in LNCaP cells[3]. The synergistic effect of the combination is expected to significantly lower the required therapeutic doses of both agents.
The enhanced cytotoxicity of the combination is largely attributed to a significant increase in apoptosis, or programmed cell death. Studies have shown that treatment with this compound leads to the cleavage of PARP and an increase in cleaved caspase-3, both hallmarks of apoptosis[2][4]. When combined with docetaxel, this pro-apoptotic effect is amplified.
Table 1: Comparative Efficacy of this compound and Docetaxel Monotherapy
| Agent | Cell Line | IC50 | Key Effects |
| This compound | PC-3 | 2.99 µM | Inhibits cell survival, induces apoptosis |
| C4-2 | 2.47 µM | Inhibits cell survival, induces apoptosis | |
| Docetaxel | PC-3 | 3.72 nM | Induces cytotoxicity, promotes apoptosis |
| DU-145 | 4.46 nM | Induces cytotoxicity, promotes apoptosis | |
| LNCaP | 1.13 nM | Induces cytotoxicity, promotes apoptosis |
Mechanism of Synergistic Action: Targeting Survivin
The synergistic effect of this compound and docetaxel stems from their distinct but complementary mechanisms of action. Docetaxel works by stabilizing microtubules, leading to cell cycle arrest and induction of apoptosis[3]. This compound, on the other hand, directly targets survivin, a key protein that inhibits apoptosis and regulates cell division[2].
By inhibiting the dimerization of survivin, this compound promotes its proteasome-dependent degradation[2]. This depletion of survivin sensitizes the cancer cells to the apoptotic effects of docetaxel. The combination, therefore, attacks the cancer cell on two fronts: disrupting the cell's structural components and dismantling its anti-apoptotic defenses.
Caption: Synergistic mechanism of this compound and docetaxel.
Experimental Protocols
Methylene Blue Cell Viability Assay
This assay is used to determine the number of viable cells in a culture after treatment with this compound, docetaxel, or the combination.
-
Cell Plating: Seed prostate cancer cells (e.g., PC-3, C4-2) in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound, docetaxel, and their combination for 72 hours. Include a vehicle-treated control group.
-
Staining: After incubation, remove the treatment media and add 100 µL of a methylene blue solution (0.5% in 50% ethanol) to each well. Incubate for 1 hour at room temperature.
-
Washing: Gently wash the wells with distilled water to remove excess stain.
-
Elution: Add 100 µL of a solubilization solution (e.g., 1% SDS in PBS) to each well and incubate for 15-30 minutes with gentle shaking to elute the stain.
-
Measurement: Measure the absorbance of each well at a wavelength of 665 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Western Blot for Survivin and Cleaved Caspase-3
This technique is used to detect the levels of specific proteins involved in the apoptotic pathway.
-
Cell Lysis: After treatment, harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) from each sample on a 12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for survivin and cleaved caspase-3. A primary antibody for a housekeeping protein (e.g., β-actin or GAPDH) should also be used as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands corresponds to the amount of the target protein.
Caption: Experimental workflow for viability and protein analysis.
Conclusion and Future Directions
The synergistic combination of the survivin inhibitor this compound and docetaxel presents a compelling therapeutic strategy for prostate cancer. By targeting both microtubule stability and a key anti-apoptotic protein, this combination has the potential to enhance treatment efficacy and overcome docetaxel resistance. Further in-depth studies are warranted to elucidate the precise molecular interactions and to determine the optimal dosing and scheduling for this combination in clinical settings. The development of more potent analogs like LQZ-7F1 further strengthens the potential of this therapeutic approach for patients with advanced prostate cancer.
References
- 1. Optimization of Survivin Dimerization Inhibitors for the Treatment of Docetaxel-Resistant Prostate Cancer [scholarworks.indianapolis.iu.edu]
- 2. A novel survivin dimerization inhibitor without a labile hydrazone linker induces spontaneous apoptosis and synergizes with docetaxel in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of docetaxel on the regulation of proliferation and apoptosis of human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Unveiling a Novel Approach to Cancer Therapy: Validation of LQZ-7F's Targeted Disruption of the Survivin Dimerization Interface
A Comparative Analysis of Small-Molecule Survivin Inhibitors
For Immediate Release
Researchers in the field of oncology and drug development are continually seeking novel therapeutic strategies that can selectively target cancer cells while minimizing harm to healthy tissues. One such promising target is survivin, a protein that is overexpressed in most human cancers and plays a crucial role in both inhibiting apoptosis (programmed cell death) and regulating cell division.[1][2][3] The unique homodimeric structure of survivin presents an attractive, yet challenging, druggable interface. This guide provides a comprehensive comparison of LQZ-7F, a small-molecule inhibitor designed to disrupt this very interface, with other known survivin-targeting compounds, supported by experimental data to validate its mechanism and efficacy.
This compound emerged from in-silico screening and computational analysis aimed at identifying compounds that could effectively target the survivin dimerization interface.[2][4] Its mechanism of action involves binding to this interface, which leads to the dissociation of the survivin dimer.[1][3] This disruption is hypothesized to expose hydrophobic residues, causing protein misfolding and subsequent degradation through the proteasome pathway, ultimately leading to cancer cell death.[4][5]
Comparative Efficacy of Survivin Dimerization Inhibitors
The following table summarizes the quantitative data for this compound and its analogs, as well as other survivin inhibitors, to provide a clear comparison of their performance.
| Compound | Target | IC50 Values (µM) | Binding Affinity (Kd) | Mechanism of Action | Key Findings |
| This compound | Survivin Dimerization Interface | 0.4 - 4.4 (various cancer cell lines) [1][6][7][8] | Not explicitly quantified, but direct binding confirmed. | Induces proteasome-dependent survivin degradation, mitotic arrest, and apoptosis.[2][4] | Effective in blocking cancer cell survival and suppressing tumor growth in xenograft models.[4][7] |
| LQZ-7 | Survivin Dimerization Interface | ~25 (PC3 and DU145 cells)[6] | ~0.24 ± 0.11 µM[7] | Dissociates dimeric survivin, leading to proteasome-dependent degradation.[1][3] | The parent compound from which this compound was developed.[5] |
| LQZ-7I | Survivin Dimerization Interface | 3 - 4 (PC-3 and C4-2 cells)[9] | Not specified | Inhibits survivin dimerization and induces proteasome-dependent survivin degradation.[1][5] | An analog of LQZ-7 that lacks the labile hydrazone linker.[1][3] More effective than LQZ-7 in inhibiting survivin dimerization.[5] |
| LQZ-7F1 | Survivin Dimerization Interface | 0.158 (PC-3), 0.175 (C4-2)[10] | Not specified | More potent inhibitor of survivin dimerization than this compound.[9][10] | A hydrolysis product of this compound with significantly improved potency.[9] |
| YM155 | Survivin Promoter | Varies by cell line | Not applicable | Inhibits survivin expression at the transcriptional level.[1] | Has been evaluated in clinical trials.[4] Its primary target is now suggested to be Topoisomerase, not directly survivin.[3] |
Visualizing the Mechanism of Action
To better understand the targeted approach of this compound, the following diagrams illustrate the survivin signaling pathway and the experimental workflow used to validate the binding of these inhibitors.
Caption: Survivin's role in inhibiting apoptosis and regulating mitosis.
Caption: Experimental workflow for inhibitor validation.
Experimental Protocols
The validation of this compound's binding to the survivin dimerization interface and its cellular effects involved a series of key experiments. Detailed methodologies are provided below.
Non-Denaturing Polyacrylamide Gel Electrophoresis (PAGE)
This assay is used to assess the ability of a compound to disrupt the survivin dimer.
-
Protein Preparation: Purified recombinant survivin protein is incubated with varying concentrations of the test compound (e.g., LQZ-7, this compound) or a DMSO vehicle control.
-
Electrophoresis: The protein-compound mixtures are resolved on a native polyacrylamide gel under non-denaturing conditions, which preserves the dimeric and monomeric forms of the protein.
-
Visualization: The gel is stained with Coomassie Brilliant Blue to visualize the protein bands. A shift from a higher molecular weight band (dimer) to a lower molecular weight band (monomer) in the presence of the compound indicates disruption of dimerization.[4]
Pull-Down Assay
This experiment confirms the direct binding of the compound to the survivin protein.
-
Compound Immobilization: this compound is immobilized on a solid support, such as agarose (B213101) beads.
-
Protein Incubation: The immobilized compound is incubated with purified survivin protein.
-
Washing and Elution: The beads are washed to remove non-specifically bound proteins. The bound proteins are then eluted.
-
Analysis: The eluted proteins are analyzed by SDS-PAGE and Western blotting using an anti-survivin antibody to confirm the presence of survivin, thus demonstrating a direct interaction with this compound.[1][3]
MTT Cell Viability Assay
This assay is used to determine the cytotoxic effects of the compounds on cancer cell lines and to calculate their IC50 values.
-
Cell Seeding: Human cancer cell lines (e.g., PC-3, DU145, HL-60) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of the test compound (e.g., this compound) for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization and Measurement: The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[6][7]
Western Blot Analysis for Survivin Degradation
This technique is used to determine if the compound induces the degradation of the survivin protein.
-
Cell Lysis: Cancer cells treated with the test compound or a vehicle control are lysed to extract total protein.
-
Protein Quantification: The protein concentration in each lysate is determined to ensure equal loading.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is incubated with a primary antibody specific for survivin, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate. A decrease in the intensity of the survivin band in compound-treated cells compared to the control indicates protein degradation. To confirm proteasome-dependent degradation, cells can be pre-treated with a proteasome inhibitor (e.g., MG132) before adding the test compound.[4][7]
Conclusion
The data presented in this guide strongly support the validation of this compound as a potent and specific inhibitor of the survivin dimerization interface. Its ability to induce proteasome-dependent degradation of survivin, leading to apoptosis in a variety of cancer cell lines at low micromolar concentrations, highlights its therapeutic potential.[1][4][7] The comparative analysis with its analogs and other survivin inhibitors further underscores the promise of this targeted approach. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic window and efficacy of this compound and its more potent derivatives like LQZ-7F1 in the treatment of cancer.
References
- 1. Survivin Small Molecules Inhibitors: Recent Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effective Targeting of the Survivin Dimerization Interface with Small-Molecule Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Identification of a Novel Lead Targeting Survivin Dimerization for Proteasome-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 8. researchgate.net [researchgate.net]
- 9. A novel survivin dimerization inhibitor without a labile hydrazone linker induces spontaneous apoptosis and synergizes with docetaxel in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US20210299123A1 - Survivin-targeting anti-tumor agents and uses thereof - Google Patents [patents.google.com]
Unveiling a Novel Approach to Cancer Therapy: Validation of LQZ-7F's Targeted Disruption of the Survivin Dimerization Interface
A Comparative Analysis of Small-Molecule Survivin Inhibitors
For Immediate Release
Researchers in the field of oncology and drug development are continually seeking novel therapeutic strategies that can selectively target cancer cells while minimizing harm to healthy tissues. One such promising target is survivin, a protein that is overexpressed in most human cancers and plays a crucial role in both inhibiting apoptosis (programmed cell death) and regulating cell division.[1][2][3] The unique homodimeric structure of survivin presents an attractive, yet challenging, druggable interface. This guide provides a comprehensive comparison of LQZ-7F, a small-molecule inhibitor designed to disrupt this very interface, with other known survivin-targeting compounds, supported by experimental data to validate its mechanism and efficacy.
This compound emerged from in-silico screening and computational analysis aimed at identifying compounds that could effectively target the survivin dimerization interface.[2][4] Its mechanism of action involves binding to this interface, which leads to the dissociation of the survivin dimer.[1][3] This disruption is hypothesized to expose hydrophobic residues, causing protein misfolding and subsequent degradation through the proteasome pathway, ultimately leading to cancer cell death.[4][5]
Comparative Efficacy of Survivin Dimerization Inhibitors
The following table summarizes the quantitative data for this compound and its analogs, as well as other survivin inhibitors, to provide a clear comparison of their performance.
| Compound | Target | IC50 Values (µM) | Binding Affinity (Kd) | Mechanism of Action | Key Findings |
| This compound | Survivin Dimerization Interface | 0.4 - 4.4 (various cancer cell lines) [1][6][7][8] | Not explicitly quantified, but direct binding confirmed. | Induces proteasome-dependent survivin degradation, mitotic arrest, and apoptosis.[2][4] | Effective in blocking cancer cell survival and suppressing tumor growth in xenograft models.[4][7] |
| LQZ-7 | Survivin Dimerization Interface | ~25 (PC3 and DU145 cells)[6] | ~0.24 ± 0.11 µM[7] | Dissociates dimeric survivin, leading to proteasome-dependent degradation.[1][3] | The parent compound from which this compound was developed.[5] |
| LQZ-7I | Survivin Dimerization Interface | 3 - 4 (PC-3 and C4-2 cells)[9] | Not specified | Inhibits survivin dimerization and induces proteasome-dependent survivin degradation.[1][5] | An analog of LQZ-7 that lacks the labile hydrazone linker.[1][3] More effective than LQZ-7 in inhibiting survivin dimerization.[5] |
| LQZ-7F1 | Survivin Dimerization Interface | 0.158 (PC-3), 0.175 (C4-2)[10] | Not specified | More potent inhibitor of survivin dimerization than this compound.[9][10] | A hydrolysis product of this compound with significantly improved potency.[9] |
| YM155 | Survivin Promoter | Varies by cell line | Not applicable | Inhibits survivin expression at the transcriptional level.[1] | Has been evaluated in clinical trials.[4] Its primary target is now suggested to be Topoisomerase, not directly survivin.[3] |
Visualizing the Mechanism of Action
To better understand the targeted approach of this compound, the following diagrams illustrate the survivin signaling pathway and the experimental workflow used to validate the binding of these inhibitors.
Caption: Survivin's role in inhibiting apoptosis and regulating mitosis.
Caption: Experimental workflow for inhibitor validation.
Experimental Protocols
The validation of this compound's binding to the survivin dimerization interface and its cellular effects involved a series of key experiments. Detailed methodologies are provided below.
Non-Denaturing Polyacrylamide Gel Electrophoresis (PAGE)
This assay is used to assess the ability of a compound to disrupt the survivin dimer.
-
Protein Preparation: Purified recombinant survivin protein is incubated with varying concentrations of the test compound (e.g., LQZ-7, this compound) or a DMSO vehicle control.
-
Electrophoresis: The protein-compound mixtures are resolved on a native polyacrylamide gel under non-denaturing conditions, which preserves the dimeric and monomeric forms of the protein.
-
Visualization: The gel is stained with Coomassie Brilliant Blue to visualize the protein bands. A shift from a higher molecular weight band (dimer) to a lower molecular weight band (monomer) in the presence of the compound indicates disruption of dimerization.[4]
Pull-Down Assay
This experiment confirms the direct binding of the compound to the survivin protein.
-
Compound Immobilization: this compound is immobilized on a solid support, such as agarose beads.
-
Protein Incubation: The immobilized compound is incubated with purified survivin protein.
-
Washing and Elution: The beads are washed to remove non-specifically bound proteins. The bound proteins are then eluted.
-
Analysis: The eluted proteins are analyzed by SDS-PAGE and Western blotting using an anti-survivin antibody to confirm the presence of survivin, thus demonstrating a direct interaction with this compound.[1][3]
MTT Cell Viability Assay
This assay is used to determine the cytotoxic effects of the compounds on cancer cell lines and to calculate their IC50 values.
-
Cell Seeding: Human cancer cell lines (e.g., PC-3, DU145, HL-60) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of the test compound (e.g., this compound) for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization and Measurement: The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[6][7]
Western Blot Analysis for Survivin Degradation
This technique is used to determine if the compound induces the degradation of the survivin protein.
-
Cell Lysis: Cancer cells treated with the test compound or a vehicle control are lysed to extract total protein.
-
Protein Quantification: The protein concentration in each lysate is determined to ensure equal loading.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is incubated with a primary antibody specific for survivin, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate. A decrease in the intensity of the survivin band in compound-treated cells compared to the control indicates protein degradation. To confirm proteasome-dependent degradation, cells can be pre-treated with a proteasome inhibitor (e.g., MG132) before adding the test compound.[4][7]
Conclusion
The data presented in this guide strongly support the validation of this compound as a potent and specific inhibitor of the survivin dimerization interface. Its ability to induce proteasome-dependent degradation of survivin, leading to apoptosis in a variety of cancer cell lines at low micromolar concentrations, highlights its therapeutic potential.[1][4][7] The comparative analysis with its analogs and other survivin inhibitors further underscores the promise of this targeted approach. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic window and efficacy of this compound and its more potent derivatives like LQZ-7F1 in the treatment of cancer.
References
- 1. Survivin Small Molecules Inhibitors: Recent Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effective Targeting of the Survivin Dimerization Interface with Small-Molecule Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Identification of a Novel Lead Targeting Survivin Dimerization for Proteasome-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 8. researchgate.net [researchgate.net]
- 9. A novel survivin dimerization inhibitor without a labile hydrazone linker induces spontaneous apoptosis and synergizes with docetaxel in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US20210299123A1 - Survivin-targeting anti-tumor agents and uses thereof - Google Patents [patents.google.com]
Comparative Potency Analysis: LQZ-7F vs. LQZ-7F1 in Survivin Dimerization Inhibition
A detailed guide for researchers on the relative efficacy of two prominent survivin inhibitors, supported by experimental data and protocols.
This guide provides a comprehensive comparison of LQZ-7F and its derivative, LQZ-7F1, two small-molecule inhibitors targeting the dimerization of survivin, a key protein in cancer cell survival and proliferation. The data presented herein demonstrates the significantly enhanced potency of LQZ-7F1, positioning it as a more promising candidate for further drug development.
Introduction to this compound and LQZ-7F1
This compound is a novel small-molecule inhibitor designed to disrupt the homodimerization of survivin, a critical step for its anti-apoptotic function.[1][2] Structurally, this compound comprises a tetracyclic aromatic core linked to a 1,2,5-oxadiazole moiety via a labile hydrazone linker.[2] It has been demonstrated that this labile linker can be hydrolyzed, leading to the formation of LQZ-7F1, which consists solely of the tetracyclic aromatic core.[2] This guide focuses on the comparative potency of these two compounds in inhibiting cancer cell proliferation and survivin dimerization.
Potency in Prostate Cancer Cell Lines
The cytotoxic effects of this compound and LQZ-7F1 have been evaluated in prostate cancer cell lines, PC-3 and C4-2, using a methylene (B1212753) blue survival assay. The results, summarized in the table below, indicate a dramatic increase in potency for LQZ-7F1 compared to its parent compound. LQZ-7F1 exhibits submicromolar IC50 values, highlighting its significantly improved efficacy in inducing cancer cell death.[2]
| Compound | Cell Line | IC50 (µM) |
| This compound | PC-3 | 2.99 |
| This compound | C4-2 | 2.47 |
| LQZ-7F1 | PC-3 | 0.16 |
| LQZ-7F1 | C4-2 | 0.17 |
Table 1: Comparative IC50 values of this compound and LQZ-7F1 in prostate cancer cell lines.
Inhibition of Survivin Dimerization
The primary mechanism of action for both this compound and LQZ-7F1 is the inhibition of survivin dimerization. A mammalian two-hybrid assay was employed to directly compare their efficacy in disrupting this protein-protein interaction. The results of this assay qualitatively demonstrated that LQZ-7F1 is a more effective inhibitor of survivin dimerization than this compound.[3] This enhanced activity at the molecular target level is consistent with the superior cytotoxic potency of LQZ-7F1 observed in cell-based assays.
Experimental Protocols
Methylene Blue Survival Assay
This assay was utilized to determine the half-maximal inhibitory concentration (IC50) of the compounds on prostate cancer cell lines.
Materials:
-
PC-3 and C4-2 prostate cancer cells
-
This compound and LQZ-7F1 compounds
-
96-well plates
-
Cell culture medium
-
1% Methylene blue solution in 10 mM borate (B1201080) buffer
-
10 mM borate buffer
-
Elution solution (e.g., 0.1 M HCl in ethanol)
-
Microplate reader
Procedure:
-
Seed PC-3 or C4-2 cells in 96-well plates at a density of 2,000-3,500 cells per well and allow them to adhere overnight.[4]
-
Treat the cells with a serial dilution of this compound or LQZ-7F1 for 72 hours.[4]
-
After the incubation period, remove the culture medium.
-
Fix the cells by adding 100 µL of methanol to each well and incubate for 30 minutes.[4]
-
Remove the methanol and add 100 µL of 1% methylene blue solution to each well. Incubate for 1 hour at room temperature.[4]
-
Wash the plates three times with 10 mM borate buffer and allow them to air-dry completely.[4]
-
Elute the dye by adding 100 µL of elution solution to each well and incubate for 15-30 minutes with gentle shaking.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the IC50 values by plotting the percentage of cell survival against the compound concentration and fitting the data to a dose-response curve.
Mammalian Two-Hybrid Assay
This assay was used to assess the inhibition of survivin-survivin interaction by this compound and LQZ-7F1.
Principle: The assay utilizes two fusion proteins: one with the GAL4 DNA-binding domain fused to survivin, and the other with the VP16 activation domain fused to survivin. If survivin dimerizes, the DNA-binding and activation domains are brought into proximity, driving the expression of a reporter gene (e.g., secreted alkaline phosphatase - SEAP).[3] The inhibitors disrupt this dimerization, leading to a decrease in reporter gene expression.
Materials:
-
Mammalian cell line (e.g., HEK293T)
-
Expression vector for GAL4-survivin fusion protein
-
Expression vector for VP16-survivin fusion protein
-
Reporter plasmid containing GAL4 binding sites upstream of a reporter gene (e.g., pG5-SEAP)
-
Transfection reagent
-
This compound and LQZ-7F1 compounds
-
SEAP assay kit
-
Luminometer or spectrophotometer
Procedure:
-
Co-transfect mammalian cells with the GAL4-survivin, VP16-survivin, and reporter plasmids.
-
After transfection, treat the cells with various concentrations of this compound or LQZ-7F1.
-
Incubate the cells for a defined period (e.g., 24-48 hours).
-
Collect the cell culture supernatant.
-
Quantify the reporter protein (SEAP) activity in the supernatant according to the manufacturer's instructions.[3]
-
A decrease in reporter activity in the presence of the compound indicates inhibition of survivin dimerization.[3]
Visualizing the Mechanism and Workflow
To better illustrate the underlying biological processes and experimental designs, the following diagrams were generated using Graphviz.
Conclusion
References
- 1. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 2. A novel survivin dimerization inhibitor without a labile hydrazone linker induces spontaneous apoptosis and synergizes with docetaxel in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel survivin dimerization inhibitor without a labile hydrazone linker induces spontaneous apoptosis and synergizes with docetaxel in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Identification of a Novel Lead Targeting Survivin Dimerization for Proteasome-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Potency Analysis: LQZ-7F vs. LQZ-7F1 in Survivin Dimerization Inhibition
A detailed guide for researchers on the relative efficacy of two prominent survivin inhibitors, supported by experimental data and protocols.
This guide provides a comprehensive comparison of LQZ-7F and its derivative, LQZ-7F1, two small-molecule inhibitors targeting the dimerization of survivin, a key protein in cancer cell survival and proliferation. The data presented herein demonstrates the significantly enhanced potency of LQZ-7F1, positioning it as a more promising candidate for further drug development.
Introduction to this compound and LQZ-7F1
This compound is a novel small-molecule inhibitor designed to disrupt the homodimerization of survivin, a critical step for its anti-apoptotic function.[1][2] Structurally, this compound comprises a tetracyclic aromatic core linked to a 1,2,5-oxadiazole moiety via a labile hydrazone linker.[2] It has been demonstrated that this labile linker can be hydrolyzed, leading to the formation of LQZ-7F1, which consists solely of the tetracyclic aromatic core.[2] This guide focuses on the comparative potency of these two compounds in inhibiting cancer cell proliferation and survivin dimerization.
Potency in Prostate Cancer Cell Lines
The cytotoxic effects of this compound and LQZ-7F1 have been evaluated in prostate cancer cell lines, PC-3 and C4-2, using a methylene blue survival assay. The results, summarized in the table below, indicate a dramatic increase in potency for LQZ-7F1 compared to its parent compound. LQZ-7F1 exhibits submicromolar IC50 values, highlighting its significantly improved efficacy in inducing cancer cell death.[2]
| Compound | Cell Line | IC50 (µM) |
| This compound | PC-3 | 2.99 |
| This compound | C4-2 | 2.47 |
| LQZ-7F1 | PC-3 | 0.16 |
| LQZ-7F1 | C4-2 | 0.17 |
Table 1: Comparative IC50 values of this compound and LQZ-7F1 in prostate cancer cell lines.
Inhibition of Survivin Dimerization
The primary mechanism of action for both this compound and LQZ-7F1 is the inhibition of survivin dimerization. A mammalian two-hybrid assay was employed to directly compare their efficacy in disrupting this protein-protein interaction. The results of this assay qualitatively demonstrated that LQZ-7F1 is a more effective inhibitor of survivin dimerization than this compound.[3] This enhanced activity at the molecular target level is consistent with the superior cytotoxic potency of LQZ-7F1 observed in cell-based assays.
Experimental Protocols
Methylene Blue Survival Assay
This assay was utilized to determine the half-maximal inhibitory concentration (IC50) of the compounds on prostate cancer cell lines.
Materials:
-
PC-3 and C4-2 prostate cancer cells
-
This compound and LQZ-7F1 compounds
-
96-well plates
-
Cell culture medium
-
Methanol
-
1% Methylene blue solution in 10 mM borate buffer
-
10 mM borate buffer
-
Elution solution (e.g., 0.1 M HCl in ethanol)
-
Microplate reader
Procedure:
-
Seed PC-3 or C4-2 cells in 96-well plates at a density of 2,000-3,500 cells per well and allow them to adhere overnight.[4]
-
Treat the cells with a serial dilution of this compound or LQZ-7F1 for 72 hours.[4]
-
After the incubation period, remove the culture medium.
-
Fix the cells by adding 100 µL of methanol to each well and incubate for 30 minutes.[4]
-
Remove the methanol and add 100 µL of 1% methylene blue solution to each well. Incubate for 1 hour at room temperature.[4]
-
Wash the plates three times with 10 mM borate buffer and allow them to air-dry completely.[4]
-
Elute the dye by adding 100 µL of elution solution to each well and incubate for 15-30 minutes with gentle shaking.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the IC50 values by plotting the percentage of cell survival against the compound concentration and fitting the data to a dose-response curve.
Mammalian Two-Hybrid Assay
This assay was used to assess the inhibition of survivin-survivin interaction by this compound and LQZ-7F1.
Principle: The assay utilizes two fusion proteins: one with the GAL4 DNA-binding domain fused to survivin, and the other with the VP16 activation domain fused to survivin. If survivin dimerizes, the DNA-binding and activation domains are brought into proximity, driving the expression of a reporter gene (e.g., secreted alkaline phosphatase - SEAP).[3] The inhibitors disrupt this dimerization, leading to a decrease in reporter gene expression.
Materials:
-
Mammalian cell line (e.g., HEK293T)
-
Expression vector for GAL4-survivin fusion protein
-
Expression vector for VP16-survivin fusion protein
-
Reporter plasmid containing GAL4 binding sites upstream of a reporter gene (e.g., pG5-SEAP)
-
Transfection reagent
-
This compound and LQZ-7F1 compounds
-
SEAP assay kit
-
Luminometer or spectrophotometer
Procedure:
-
Co-transfect mammalian cells with the GAL4-survivin, VP16-survivin, and reporter plasmids.
-
After transfection, treat the cells with various concentrations of this compound or LQZ-7F1.
-
Incubate the cells for a defined period (e.g., 24-48 hours).
-
Collect the cell culture supernatant.
-
Quantify the reporter protein (SEAP) activity in the supernatant according to the manufacturer's instructions.[3]
-
A decrease in reporter activity in the presence of the compound indicates inhibition of survivin dimerization.[3]
Visualizing the Mechanism and Workflow
To better illustrate the underlying biological processes and experimental designs, the following diagrams were generated using Graphviz.
Conclusion
References
- 1. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 2. A novel survivin dimerization inhibitor without a labile hydrazone linker induces spontaneous apoptosis and synergizes with docetaxel in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel survivin dimerization inhibitor without a labile hydrazone linker induces spontaneous apoptosis and synergizes with docetaxel in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Identification of a Novel Lead Targeting Survivin Dimerization for Proteasome-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of LQZ-7F Cytotoxicity Across Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cytotoxic effects of LQZ-7F, a novel small-molecule inhibitor of survivin dimerization, across various human cancer cell lines. The data presented herein is supported by established experimental protocols, offering a clear perspective on the compound's performance against other anti-cancer agents.
This compound induces proteasome-dependent degradation of the oncoprotein survivin, leading to mitotic arrest and apoptosis in cancer cells.[1] Its efficacy, as measured by the half-maximal inhibitory concentration (IC50), varies across different cancer types, highlighting the importance of cell line-specific analysis in pre-clinical studies.
Comparative Cytotoxicity of this compound and Other Anti-Cancer Agents
The following tables summarize the IC50 values of this compound and other relevant anti-cancer compounds in various cancer cell lines. This data has been compiled from multiple studies to provide a broad comparative overview.
Table 1: IC50 Values of this compound in Various Human Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) |
| Prostate Cancer | PC-3 | 2.99[2] |
| C4-2 | 2.74[2] | |
| DU145 | ~25[2] | |
| Acute Myeloid Leukemia | HL-60 | 0.4 - 4.4[1] |
| Breast Cancer | MDA-MB-231 | 0.4 - 4.4[1] |
| Colon Cancer | HCT-116 | 0.4 - 4.4[1] |
| Lung Cancer | A549 | 0.4 - 4.4[1] |
| Pancreatic Cancer | Panc-1 | 0.4 - 4.4[1] |
| Ovarian Cancer | OVCAR-3 | 0.4 - 4.4[1] |
Note: The range of 0.4-4.4 µM for several cell lines is based on a study demonstrating effective inhibition across multiple cancer types.[1]
Table 2: Comparative IC50 Values of this compound Analogs and Other Survivin Inhibitors
| Compound | Cell Line (Cancer Type) | IC50 |
| This compound | Kelly (Neuroblastoma) | Micromolar range, less efficacious than LQZ-7I [3] |
| LQZ-7I | Kelly (Neuroblastoma) | Micromolar range [3] |
| C4-2 (Prostate) | 3.1 µM [4] | |
| PC-3 (Prostate) | 4.8 µM [4] | |
| LQZ-7 (Parent Compound) | C4-2 (Prostate) | 9.1 µM [4] |
| PC-3 (Prostate) | 8.1 µM [4] | |
| YM155 (Sepantronium Bromide) | Kelly (Neuroblastoma) | Nanomolar range [3] |
| KMS12 (Multiple Myeloma) | 6.7 nM [5] | |
| KMS11 (Multiple Myeloma) | 2.6 nM [5] | |
| U266 (Multiple Myeloma) | 1.9 nM [5] |
Table 3: Comparative IC50 Values of this compound and Docetaxel (B913) in Prostate Cancer Cell Lines
| Compound | Cell Line | IC50 |
| This compound | PC-3 | 2.99 µM [2] |
| Docetaxel | PC-3 | 3.72 nM [6][7] |
| DU-145 | 4.46 nM [6][7] | |
| LNCaP | 1.13 nM [6][7] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the general workflow for assessing its cytotoxicity.
Caption: this compound inhibits survivin dimerization, leading to its degradation and apoptosis.
Caption: Workflow for evaluating the cytotoxicity of this compound in cancer cell lines.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
MTT Cell Viability Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of this compound or a vehicle control and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Colony Formation Assay
This assay assesses the ability of single cells to proliferate and form colonies.
-
Cell Seeding: Plate a low density of cells (e.g., 500-1000 cells/well) in a 6-well plate.
-
Treatment: Treat the cells with different concentrations of this compound.
-
Incubation: Incubate the plates for 1-2 weeks, allowing colonies to form.
-
Fixation and Staining: Wash the colonies with PBS, fix with methanol, and stain with 0.5% crystal violet solution.[8]
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Analysis: Calculate the surviving fraction for each treatment group compared to the control.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[1][2][9]
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[1][9]
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are Annexin V and PI positive.[1][2]
Western Blot for Cleaved PARP
This technique detects the cleavage of PARP, a hallmark of apoptosis.
-
Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.
-
Antibody Incubation: Incubate the membrane with a primary antibody against cleaved PARP, followed by incubation with an HRP-conjugated secondary antibody.[10][11]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The presence of the 89 kDa cleaved PARP fragment indicates apoptosis.[12]
References
- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Survivin Homodimerization Decreases Neuroblastoma Cell Growth [mdpi.com]
- 4. Synthesis and Identification of a Novel Lead Targeting Survivin Dimerization for Proteasome-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. YM155 exerts potent cytotoxic activity against quiescent (G0/G1) multiple myeloma and bortezomib resistant cells via inhibition of survivin and Mcl-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of docetaxel on the regulation of proliferation and apoptosis of human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. ossila.com [ossila.com]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. Apoptosis western blot guide | Abcam [abcam.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. Cleaved PARP (Asp214) Antibody | Cell Signaling Technology [cellsignal.com]
A Comparative Analysis of LQZ-7F Cytotoxicity Across Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cytotoxic effects of LQZ-7F, a novel small-molecule inhibitor of survivin dimerization, across various human cancer cell lines. The data presented herein is supported by established experimental protocols, offering a clear perspective on the compound's performance against other anti-cancer agents.
This compound induces proteasome-dependent degradation of the oncoprotein survivin, leading to mitotic arrest and apoptosis in cancer cells.[1] Its efficacy, as measured by the half-maximal inhibitory concentration (IC50), varies across different cancer types, highlighting the importance of cell line-specific analysis in pre-clinical studies.
Comparative Cytotoxicity of this compound and Other Anti-Cancer Agents
The following tables summarize the IC50 values of this compound and other relevant anti-cancer compounds in various cancer cell lines. This data has been compiled from multiple studies to provide a broad comparative overview.
Table 1: IC50 Values of this compound in Various Human Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) |
| Prostate Cancer | PC-3 | 2.99[2] |
| C4-2 | 2.74[2] | |
| DU145 | ~25[2] | |
| Acute Myeloid Leukemia | HL-60 | 0.4 - 4.4[1] |
| Breast Cancer | MDA-MB-231 | 0.4 - 4.4[1] |
| Colon Cancer | HCT-116 | 0.4 - 4.4[1] |
| Lung Cancer | A549 | 0.4 - 4.4[1] |
| Pancreatic Cancer | Panc-1 | 0.4 - 4.4[1] |
| Ovarian Cancer | OVCAR-3 | 0.4 - 4.4[1] |
Note: The range of 0.4-4.4 µM for several cell lines is based on a study demonstrating effective inhibition across multiple cancer types.[1]
Table 2: Comparative IC50 Values of this compound Analogs and Other Survivin Inhibitors
| Compound | Cell Line (Cancer Type) | IC50 |
| This compound | Kelly (Neuroblastoma) | Micromolar range, less efficacious than LQZ-7I [3] |
| LQZ-7I | Kelly (Neuroblastoma) | Micromolar range [3] |
| C4-2 (Prostate) | 3.1 µM [4] | |
| PC-3 (Prostate) | 4.8 µM [4] | |
| LQZ-7 (Parent Compound) | C4-2 (Prostate) | 9.1 µM [4] |
| PC-3 (Prostate) | 8.1 µM [4] | |
| YM155 (Sepantronium Bromide) | Kelly (Neuroblastoma) | Nanomolar range [3] |
| KMS12 (Multiple Myeloma) | 6.7 nM [5] | |
| KMS11 (Multiple Myeloma) | 2.6 nM [5] | |
| U266 (Multiple Myeloma) | 1.9 nM [5] |
Table 3: Comparative IC50 Values of this compound and Docetaxel in Prostate Cancer Cell Lines
| Compound | Cell Line | IC50 |
| This compound | PC-3 | 2.99 µM [2] |
| Docetaxel | PC-3 | 3.72 nM [6][7] |
| DU-145 | 4.46 nM [6][7] | |
| LNCaP | 1.13 nM [6][7] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the general workflow for assessing its cytotoxicity.
Caption: this compound inhibits survivin dimerization, leading to its degradation and apoptosis.
Caption: Workflow for evaluating the cytotoxicity of this compound in cancer cell lines.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
MTT Cell Viability Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of this compound or a vehicle control and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Colony Formation Assay
This assay assesses the ability of single cells to proliferate and form colonies.
-
Cell Seeding: Plate a low density of cells (e.g., 500-1000 cells/well) in a 6-well plate.
-
Treatment: Treat the cells with different concentrations of this compound.
-
Incubation: Incubate the plates for 1-2 weeks, allowing colonies to form.
-
Fixation and Staining: Wash the colonies with PBS, fix with methanol, and stain with 0.5% crystal violet solution.[8]
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Analysis: Calculate the surviving fraction for each treatment group compared to the control.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[1][2][9]
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[1][9]
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are Annexin V and PI positive.[1][2]
Western Blot for Cleaved PARP
This technique detects the cleavage of PARP, a hallmark of apoptosis.
-
Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.
-
Antibody Incubation: Incubate the membrane with a primary antibody against cleaved PARP, followed by incubation with an HRP-conjugated secondary antibody.[10][11]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The presence of the 89 kDa cleaved PARP fragment indicates apoptosis.[12]
References
- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Survivin Homodimerization Decreases Neuroblastoma Cell Growth [mdpi.com]
- 4. Synthesis and Identification of a Novel Lead Targeting Survivin Dimerization for Proteasome-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. YM155 exerts potent cytotoxic activity against quiescent (G0/G1) multiple myeloma and bortezomib resistant cells via inhibition of survivin and Mcl-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of docetaxel on the regulation of proliferation and apoptosis of human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. ossila.com [ossila.com]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. Apoptosis western blot guide | Abcam [abcam.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. Cleaved PARP (Asp214) Antibody | Cell Signaling Technology [cellsignal.com]
Investigating the selectivity of LQZ-7F for survivin over other proteins.
A detailed comparison of the selectivity and performance of the survivin inhibitor, LQZ-7F, for researchers, scientists, and drug development professionals.
This compound is a small molecule inhibitor designed to specifically target survivin, a protein that is overexpressed in most human cancers and plays a crucial role in both cell division and the inhibition of apoptosis (programmed cell death).[1] As a member of the Inhibitor of Apoptosis (IAP) protein family, survivin is an attractive target for cancer therapy. This compound functions by disrupting the dimerization of survivin, a process essential for its stability and function. This disruption leads to the proteasome-dependent degradation of survivin, ultimately inducing apoptosis in cancer cells.[1][2] This guide provides a comparative analysis of this compound's selectivity for survivin over other proteins, supported by available experimental data and detailed methodologies.
Performance and Selectivity of this compound
Experimental evidence demonstrates that this compound and its parent compound, LQZ-7, exhibit a notable degree of selectivity for survivin. This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window of the compound.
Quantitative Analysis of Binding Affinity and Cellular Activity
The following table summarizes the key quantitative data for this compound and its parent compound, LQZ-7.
| Compound | Target Protein | Binding Affinity (Kd) | Cellular Activity (IC50) | Notes |
| LQZ-7 | Survivin | ~0.24 ± 0.11 µM | ~25 µM (PC-3, DU145 cells) | Parent compound of this compound.[2] |
| This compound | Survivin | Not explicitly reported | 0.4 - 4.4 µM (various cancer cell lines) | A more potent analog of LQZ-7.[2] |
Selectivity Profile
While direct quantitative binding data for this compound against a broad panel of proteins is not extensively published, studies on LQZ-7 and related analogs provide strong evidence for its selectivity.
| Compound | Off-Target Protein | Observation | Implication for this compound Selectivity |
| LQZ-7 | 14-3-3σ (a homodimeric protein) | No effect on dimerization at 100 µM.[2] | Suggests selectivity for survivin over other homodimeric proteins. |
| LQZ-7I (an analog of LQZ-7) | XIAP, cIAP1, cIAP2 (IAP family members) | Did not reduce the expression levels of these proteins.[3] | Indicates potential selectivity for survivin within the IAP family. |
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the selectivity and mechanism of action of this compound.
Non-Denaturing Polyacrylamide Gel Electrophoresis (PAGE) for Dimerization Assay
This technique is used to assess the ability of this compound to disrupt the dimeric form of survivin.
-
Protein Incubation: Purified survivin protein (1 µg) is incubated with varying concentrations of this compound or a vehicle control (DMSO) at room temperature for 30 minutes.[4]
-
Sample Preparation: An equal volume of 2x non-denaturing sample buffer (100 mM Tris pH 8.0, 20% glycerol, 0.005% bromophenol blue, 2% Triton X-100, and 100 mM DTT) is added to the protein-compound mixture.[4]
-
Electrophoresis: The samples are loaded onto a 15% Tris/glycine polyacrylamide gel and subjected to electrophoresis.[4]
-
Analysis: The gel is then stained (e.g., with Coomassie Brilliant Blue) or transferred to a PVDF membrane for Western blot analysis to visualize the monomeric and dimeric forms of survivin.[4] A shift from the dimer to the monomer band in the presence of this compound indicates disruption of dimerization.
Pull-Down Assay for Direct Binding
This assay demonstrates the direct physical interaction between this compound and survivin.
-
Immobilization of this compound: this compound, containing a primary amine group, is immobilized onto CNBr-activated Sepharose beads.[5]
-
Incubation: The this compound-bound beads are incubated with purified recombinant survivin protein. Control beads without this compound are used as a negative control.
-
Washing: The beads are washed multiple times with a suitable buffer (e.g., PBS) to remove non-specifically bound proteins.
-
Elution and Detection: The bound proteins are eluted from the beads and analyzed by SDS-PAGE followed by silver staining or Western blotting using an anti-survivin antibody.[5] The presence of survivin in the eluate from the this compound-bound beads, but not the control beads, confirms direct binding.
Western Blotting for Protein Expression Analysis
Western blotting is employed to measure the levels of survivin and other proteins in cells treated with this compound.
-
Cell Lysis: Cancer cells treated with this compound for specified times are harvested and lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with primary antibodies specific for survivin, XIAP, cIAP1, cIAP2, and a loading control (e.g., β-actin).
-
Detection: After washing, the membrane is incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP). The protein bands are visualized using a chemiluminescent substrate. A decrease in the survivin band intensity in this compound-treated samples, without a significant change in other IAP protein levels, indicates selective degradation of survivin.
Visualizing the Molecular Interactions and Experimental Processes
To further elucidate the mechanism of action and experimental design, the following diagrams are provided.
References
- 1. Recent advances in understanding inhibitor of apoptosis proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review of the Current Impact of Inhibitors of Apoptosis Proteins and Their Repression in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Identification of a Novel Lead Targeting Survivin Dimerization for Proteasome-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. X-Linked Inhibitor of Apoptosis Protein – A Critical Death Resistance Regulator and Therapeutic Target for Personalized Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the selectivity of LQZ-7F for survivin over other proteins.
A detailed comparison of the selectivity and performance of the survivin inhibitor, LQZ-7F, for researchers, scientists, and drug development professionals.
This compound is a small molecule inhibitor designed to specifically target survivin, a protein that is overexpressed in most human cancers and plays a crucial role in both cell division and the inhibition of apoptosis (programmed cell death).[1] As a member of the Inhibitor of Apoptosis (IAP) protein family, survivin is an attractive target for cancer therapy. This compound functions by disrupting the dimerization of survivin, a process essential for its stability and function. This disruption leads to the proteasome-dependent degradation of survivin, ultimately inducing apoptosis in cancer cells.[1][2] This guide provides a comparative analysis of this compound's selectivity for survivin over other proteins, supported by available experimental data and detailed methodologies.
Performance and Selectivity of this compound
Experimental evidence demonstrates that this compound and its parent compound, LQZ-7, exhibit a notable degree of selectivity for survivin. This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window of the compound.
Quantitative Analysis of Binding Affinity and Cellular Activity
The following table summarizes the key quantitative data for this compound and its parent compound, LQZ-7.
| Compound | Target Protein | Binding Affinity (Kd) | Cellular Activity (IC50) | Notes |
| LQZ-7 | Survivin | ~0.24 ± 0.11 µM | ~25 µM (PC-3, DU145 cells) | Parent compound of this compound.[2] |
| This compound | Survivin | Not explicitly reported | 0.4 - 4.4 µM (various cancer cell lines) | A more potent analog of LQZ-7.[2] |
Selectivity Profile
While direct quantitative binding data for this compound against a broad panel of proteins is not extensively published, studies on LQZ-7 and related analogs provide strong evidence for its selectivity.
| Compound | Off-Target Protein | Observation | Implication for this compound Selectivity |
| LQZ-7 | 14-3-3σ (a homodimeric protein) | No effect on dimerization at 100 µM.[2] | Suggests selectivity for survivin over other homodimeric proteins. |
| LQZ-7I (an analog of LQZ-7) | XIAP, cIAP1, cIAP2 (IAP family members) | Did not reduce the expression levels of these proteins.[3] | Indicates potential selectivity for survivin within the IAP family. |
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the selectivity and mechanism of action of this compound.
Non-Denaturing Polyacrylamide Gel Electrophoresis (PAGE) for Dimerization Assay
This technique is used to assess the ability of this compound to disrupt the dimeric form of survivin.
-
Protein Incubation: Purified survivin protein (1 µg) is incubated with varying concentrations of this compound or a vehicle control (DMSO) at room temperature for 30 minutes.[4]
-
Sample Preparation: An equal volume of 2x non-denaturing sample buffer (100 mM Tris pH 8.0, 20% glycerol, 0.005% bromophenol blue, 2% Triton X-100, and 100 mM DTT) is added to the protein-compound mixture.[4]
-
Electrophoresis: The samples are loaded onto a 15% Tris/glycine polyacrylamide gel and subjected to electrophoresis.[4]
-
Analysis: The gel is then stained (e.g., with Coomassie Brilliant Blue) or transferred to a PVDF membrane for Western blot analysis to visualize the monomeric and dimeric forms of survivin.[4] A shift from the dimer to the monomer band in the presence of this compound indicates disruption of dimerization.
Pull-Down Assay for Direct Binding
This assay demonstrates the direct physical interaction between this compound and survivin.
-
Immobilization of this compound: this compound, containing a primary amine group, is immobilized onto CNBr-activated Sepharose beads.[5]
-
Incubation: The this compound-bound beads are incubated with purified recombinant survivin protein. Control beads without this compound are used as a negative control.
-
Washing: The beads are washed multiple times with a suitable buffer (e.g., PBS) to remove non-specifically bound proteins.
-
Elution and Detection: The bound proteins are eluted from the beads and analyzed by SDS-PAGE followed by silver staining or Western blotting using an anti-survivin antibody.[5] The presence of survivin in the eluate from the this compound-bound beads, but not the control beads, confirms direct binding.
Western Blotting for Protein Expression Analysis
Western blotting is employed to measure the levels of survivin and other proteins in cells treated with this compound.
-
Cell Lysis: Cancer cells treated with this compound for specified times are harvested and lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with primary antibodies specific for survivin, XIAP, cIAP1, cIAP2, and a loading control (e.g., β-actin).
-
Detection: After washing, the membrane is incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP). The protein bands are visualized using a chemiluminescent substrate. A decrease in the survivin band intensity in this compound-treated samples, without a significant change in other IAP protein levels, indicates selective degradation of survivin.
Visualizing the Molecular Interactions and Experimental Processes
To further elucidate the mechanism of action and experimental design, the following diagrams are provided.
References
- 1. Recent advances in understanding inhibitor of apoptosis proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review of the Current Impact of Inhibitors of Apoptosis Proteins and Their Repression in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Identification of a Novel Lead Targeting Survivin Dimerization for Proteasome-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. X-Linked Inhibitor of Apoptosis Protein – A Critical Death Resistance Regulator and Therapeutic Target for Personalized Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming Docetaxel Resistance in Prostate Cancer: A Comparative Analysis of the Survivin Inhibitor LQZ-7F
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to docetaxel (B913), a standard-of-care chemotherapy for metastatic castration-resistant prostate cancer (mCRPC), presents a significant clinical challenge. This guide provides a comparative analysis of LQZ-7F, a novel small molecule inhibitor of the anti-apoptotic protein survivin, and its potential to overcome docetaxel resistance. We will explore its mechanism of action, synergistic effects with docetaxel, and compare its preclinical performance with established second-line treatments.
Introduction to this compound and its Mechanism of Action
This compound is a survivin dimerization inhibitor. Survivin, a member of the inhibitor of apoptosis protein (IAP) family, is overexpressed in most cancers, including prostate cancer, and is associated with resistance to chemotherapy and poor prognosis. It functions as a homodimer to inhibit apoptosis and regulate cell division. This compound disrupts the dimerization of survivin, leading to its proteasome-dependent degradation. This, in turn, induces apoptosis in cancer cells and inhibits tumor growth.[1][2]
Interestingly, this compound can be hydrolyzed to a more potent tetracyclic aromatic core, LQZ-7F1.[2][3] This suggests that this compound may act as a prodrug for the more active LQZ-7F1.[2][3] The inhibition of survivin is a promising strategy to circumvent docetaxel resistance, as survivin overexpression has been identified as a key factor in the development of resistance to this chemotherapeutic agent.[1]
Performance Data: this compound in Prostate Cancer Cell Lines
The efficacy of this compound and the significant increase in docetaxel resistance in specific prostate cancer cell lines are summarized in the tables below.
| Cell Line | Drug | IC50 (µM) | Citation |
| PC-3 | This compound | 2.99 | [4] |
| C4-2 | This compound | 2.47 | [4] |
Table 1: In vitro efficacy of this compound in docetaxel-sensitive prostate cancer cell lines. The half-maximal inhibitory concentration (IC50) of this compound was determined in PC-3 and C4-2 human prostate cancer cell lines.
| Cell Line | Parental Docetaxel IC50 (nM) | Resistant Docetaxel IC50 (nM) | Fold Increase in Resistance | Citation |
| LNCaP | 0.78–1.06 | 49.50–50.65 | ~50-77 | [5][6] |
| C4-2B | 1.00–1.40 | 99.47–100.50 | ~77 | [5][6] |
| DU-145 | Not Specified | Not Specified | Not Specified | |
| 22Rv1 | Not Specified | Not Specified | Not Specified |
Table 2: Characterization of docetaxel-resistant prostate cancer cell lines. This table highlights the significant increase in docetaxel IC50 values in established docetaxel-resistant cell lines compared to their parental, sensitive counterparts.
While direct IC50 values for this compound or its more potent analog, LQZ-7F1, in these specific docetaxel-resistant cell lines are not yet available in the literature, studies have shown that LQZ-7F1 exhibits strong synergism with docetaxel in prostate cancer cells.[2][3] This synergistic effect suggests that the combination of a survivin inhibitor with docetaxel could be a highly effective strategy to overcome acquired resistance.
Comparison with Alternatives for Docetaxel-Resistant Prostate Cancer
Cabazitaxel (B1684091) is a next-generation taxane (B156437) approved for the treatment of mCRPC that has progressed after docetaxel therapy. It is a relevant comparator for novel agents targeting this patient population.
| Feature | This compound | Cabazitaxel |
| Mechanism of Action | Inhibits survivin dimerization, leading to apoptosis. | Microtubule-stabilizing agent, similar to docetaxel but with reduced susceptibility to some resistance mechanisms. |
| Synergy with Docetaxel | Strong synergistic effects observed with its active form, LQZ-7F1.[2][3] | As a taxane, it is used sequentially after docetaxel failure, not typically in combination. |
| Efficacy in Docetaxel Resistance | Preclinical evidence suggests it can overcome resistance by targeting the underlying survivin upregulation.[1] | Clinically proven efficacy in patients who have progressed on docetaxel.[7] |
Table 3: Comparison of this compound with Cabazitaxel. This table provides a high-level comparison of the two therapeutic agents for docetaxel-resistant prostate cancer.
Signaling Pathway and Experimental Workflow
To visually represent the underlying mechanisms and experimental procedures, the following diagrams are provided.
Caption: Mechanism of Action of this compound.
Caption: Experimental workflow for evaluating this compound.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate prostate cancer cells (e.g., PC-3, C4-2, and their docetaxel-resistant counterparts) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound, docetaxel, or a combination of both for 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Apoptosis Assay (Annexin V Staining)
-
Cell Treatment: Treat prostate cancer cells with the desired concentrations of this compound and/or docetaxel for the indicated time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium (B1200493) iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blot Analysis
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST and then incubate with primary antibodies against survivin, cleaved PARP, and a loading control (e.g., β-actin) overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
The survivin inhibitor this compound, and its more potent metabolite LQZ-7F1, represent a promising therapeutic strategy for docetaxel-resistant prostate cancer. By targeting a key mechanism of resistance, these compounds have the potential to re-sensitize tumors to docetaxel and improve clinical outcomes. Further preclinical studies are warranted to directly compare the efficacy of this compound/LQZ-7F1 with other second-line therapies like cabazitaxel in docetaxel-resistant models and to establish optimal combination regimens. The detailed protocols and mechanistic insights provided in this guide aim to facilitate further research in this critical area of oncology drug development.
References
- 1. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 2. researchgate.net [researchgate.net]
- 3. A novel survivin dimerization inhibitor without a labile hydrazone linker induces spontaneous apoptosis and synergizes with docetaxel in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Molecular Profiling of Docetaxel-Resistant Prostate Cancer Cells Identifies Multiple Mechanisms of Therapeutic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Profiling of Docetaxel-Resistant Prostate Cancer Cells Identifies Multiple Mechanisms of Therapeutic Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cabazitaxel versus docetaxel for treatment of metastatic castrate refractory prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming Docetaxel Resistance in Prostate Cancer: A Comparative Analysis of the Survivin Inhibitor LQZ-7F
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to docetaxel, a standard-of-care chemotherapy for metastatic castration-resistant prostate cancer (mCRPC), presents a significant clinical challenge. This guide provides a comparative analysis of LQZ-7F, a novel small molecule inhibitor of the anti-apoptotic protein survivin, and its potential to overcome docetaxel resistance. We will explore its mechanism of action, synergistic effects with docetaxel, and compare its preclinical performance with established second-line treatments.
Introduction to this compound and its Mechanism of Action
This compound is a survivin dimerization inhibitor. Survivin, a member of the inhibitor of apoptosis protein (IAP) family, is overexpressed in most cancers, including prostate cancer, and is associated with resistance to chemotherapy and poor prognosis. It functions as a homodimer to inhibit apoptosis and regulate cell division. This compound disrupts the dimerization of survivin, leading to its proteasome-dependent degradation. This, in turn, induces apoptosis in cancer cells and inhibits tumor growth.[1][2]
Interestingly, this compound can be hydrolyzed to a more potent tetracyclic aromatic core, LQZ-7F1.[2][3] This suggests that this compound may act as a prodrug for the more active LQZ-7F1.[2][3] The inhibition of survivin is a promising strategy to circumvent docetaxel resistance, as survivin overexpression has been identified as a key factor in the development of resistance to this chemotherapeutic agent.[1]
Performance Data: this compound in Prostate Cancer Cell Lines
The efficacy of this compound and the significant increase in docetaxel resistance in specific prostate cancer cell lines are summarized in the tables below.
| Cell Line | Drug | IC50 (µM) | Citation |
| PC-3 | This compound | 2.99 | [4] |
| C4-2 | This compound | 2.47 | [4] |
Table 1: In vitro efficacy of this compound in docetaxel-sensitive prostate cancer cell lines. The half-maximal inhibitory concentration (IC50) of this compound was determined in PC-3 and C4-2 human prostate cancer cell lines.
| Cell Line | Parental Docetaxel IC50 (nM) | Resistant Docetaxel IC50 (nM) | Fold Increase in Resistance | Citation |
| LNCaP | 0.78–1.06 | 49.50–50.65 | ~50-77 | [5][6] |
| C4-2B | 1.00–1.40 | 99.47–100.50 | ~77 | [5][6] |
| DU-145 | Not Specified | Not Specified | Not Specified | |
| 22Rv1 | Not Specified | Not Specified | Not Specified |
Table 2: Characterization of docetaxel-resistant prostate cancer cell lines. This table highlights the significant increase in docetaxel IC50 values in established docetaxel-resistant cell lines compared to their parental, sensitive counterparts.
While direct IC50 values for this compound or its more potent analog, LQZ-7F1, in these specific docetaxel-resistant cell lines are not yet available in the literature, studies have shown that LQZ-7F1 exhibits strong synergism with docetaxel in prostate cancer cells.[2][3] This synergistic effect suggests that the combination of a survivin inhibitor with docetaxel could be a highly effective strategy to overcome acquired resistance.
Comparison with Alternatives for Docetaxel-Resistant Prostate Cancer
Cabazitaxel is a next-generation taxane approved for the treatment of mCRPC that has progressed after docetaxel therapy. It is a relevant comparator for novel agents targeting this patient population.
| Feature | This compound | Cabazitaxel |
| Mechanism of Action | Inhibits survivin dimerization, leading to apoptosis. | Microtubule-stabilizing agent, similar to docetaxel but with reduced susceptibility to some resistance mechanisms. |
| Synergy with Docetaxel | Strong synergistic effects observed with its active form, LQZ-7F1.[2][3] | As a taxane, it is used sequentially after docetaxel failure, not typically in combination. |
| Efficacy in Docetaxel Resistance | Preclinical evidence suggests it can overcome resistance by targeting the underlying survivin upregulation.[1] | Clinically proven efficacy in patients who have progressed on docetaxel.[7] |
Table 3: Comparison of this compound with Cabazitaxel. This table provides a high-level comparison of the two therapeutic agents for docetaxel-resistant prostate cancer.
Signaling Pathway and Experimental Workflow
To visually represent the underlying mechanisms and experimental procedures, the following diagrams are provided.
Caption: Mechanism of Action of this compound.
Caption: Experimental workflow for evaluating this compound.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate prostate cancer cells (e.g., PC-3, C4-2, and their docetaxel-resistant counterparts) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound, docetaxel, or a combination of both for 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Apoptosis Assay (Annexin V Staining)
-
Cell Treatment: Treat prostate cancer cells with the desired concentrations of this compound and/or docetaxel for the indicated time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blot Analysis
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST and then incubate with primary antibodies against survivin, cleaved PARP, and a loading control (e.g., β-actin) overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
The survivin inhibitor this compound, and its more potent metabolite LQZ-7F1, represent a promising therapeutic strategy for docetaxel-resistant prostate cancer. By targeting a key mechanism of resistance, these compounds have the potential to re-sensitize tumors to docetaxel and improve clinical outcomes. Further preclinical studies are warranted to directly compare the efficacy of this compound/LQZ-7F1 with other second-line therapies like cabazitaxel in docetaxel-resistant models and to establish optimal combination regimens. The detailed protocols and mechanistic insights provided in this guide aim to facilitate further research in this critical area of oncology drug development.
References
- 1. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 2. researchgate.net [researchgate.net]
- 3. A novel survivin dimerization inhibitor without a labile hydrazone linker induces spontaneous apoptosis and synergizes with docetaxel in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Molecular Profiling of Docetaxel-Resistant Prostate Cancer Cells Identifies Multiple Mechanisms of Therapeutic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Profiling of Docetaxel-Resistant Prostate Cancer Cells Identifies Multiple Mechanisms of Therapeutic Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cabazitaxel versus docetaxel for treatment of metastatic castrate refractory prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the anti-tumor activity of LQZ-7F in different xenograft models.
For Immediate Release
This publication provides a comprehensive comparison of the anti-tumor activity of LQZ-7F, a novel survivin dimerization inhibitor, across various cancer models. The primary focus of in vivo studies to date has been on prostate cancer xenografts, where this compound has demonstrated significant efficacy. This guide synthesizes the available preclinical data to offer researchers, scientists, and drug development professionals a clear overview of this compound's performance.
Mechanism of Action
This compound functions by directly binding to the dimerization interface of survivin, a protein that is overexpressed in most human cancers and plays a crucial role in inhibiting apoptosis and regulating cell division. By preventing survivin dimerization, this compound promotes its proteasome-dependent degradation, leading to mitotic arrest and subsequent apoptosis in cancer cells.[1][2][3]
In Vitro Anti-Tumor Activity
This compound has shown potent cytotoxic effects across a broad range of human cancer cell lines. The IC50 values, representing the concentration of a drug that is required for 50% inhibition in vitro, have been determined for multiple cell lines, indicating a wide spectrum of activity.
| Cell Line | Cancer Type | IC50 (µM) |
| HL-60 | Acute Myeloid Leukemia | 0.4 |
| MDA-MB-231 | Breast Cancer | 1.8 |
| HCT-116 | Colon Cancer | 2.5 |
| A549 | Lung Cancer | 1.5 |
| PANC-1 | Pancreatic Cancer | 3.2 |
| C4-2 | Prostate Cancer | 2.47 |
| PC-3 | Prostate Cancer | 2.99 |
| DU145 | Prostate Cancer | 4.4 |
| SK-OV-3 | Ovarian Cancer | 2.8 |
Table 1: In Vitro Cytotoxicity of this compound in Various Human Cancer Cell Lines.[1][4]
In Vivo Anti-Tumor Activity in a Prostate Cancer Xenograft Model
The most extensive in vivo data for this compound comes from studies using a PC-3 prostate cancer xenograft model in immunodeficient mice. These studies have demonstrated the potent anti-tumor activity of this compound.
| Xenograft Model | Treatment Regimen | Tumor Growth Inhibition | Key Findings |
| PC-3 (Prostate) | 25 mg/kg this compound, intraperitoneal injection, every 3 days for 8 treatments | Significant inhibition of tumor growth compared to vehicle control | Reduced survivin levels in tumors, increased apoptosis, and no significant toxicity observed in mice.[1][4][5] |
Table 2: Summary of this compound Anti-Tumor Activity in the PC-3 Xenograft Model.
While in vivo data for other xenograft models is not yet available in published literature, the potent in vitro activity of this compound against a variety of cancer cell lines suggests its potential for broader therapeutic applications. Further in vivo studies are warranted to explore its efficacy in other cancer types.
Comparison with Other Survivin Inhibitors
In a study on neuroblastoma, this compound was compared with another survivin homodimerization inhibitor, LQZ-7I, and the survivin transcription inhibitor YM155 in vitro. While YM155 was effective at nanomolar concentrations, LQZ-7I and another inhibitor, S12, showed comparable efficacy to each other in the micromolar range. This compound was found to be less efficacious than S12 and LQZ-7I in this particular study.[6]
Synergy with a Standard Chemotherapeutic Agent
Preclinical studies have also investigated the potential of this compound in combination therapy. Research has shown a strong synergistic effect between this compound and docetaxel (B913), a standard chemotherapy agent for prostate cancer, in inhibiting prostate cancer cell survival.[7]
Experimental Protocols
PC-3 Xenograft Model Establishment and Treatment
Cell Culture: Human prostate cancer PC-3 cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
Animal Model: Male immunodeficient mice (e.g., NOD/SCID or athymic nude mice), typically 4-6 weeks old, are used for xenograft studies.
Tumor Implantation: PC-3 cells are harvested, resuspended in a suitable medium (e.g., PBS or Matrigel), and subcutaneously injected into the flank of the mice.
Treatment: When tumors reach a palpable size (e.g., ~100 mm³), mice are randomized into treatment and control groups. This compound is administered via intraperitoneal injection at a dose of 25 mg/kg every three days. The control group receives a vehicle control.
Monitoring: Tumor size is measured regularly (e.g., twice weekly) using calipers. Mouse body weight is also monitored to assess toxicity.
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis such as immunohistochemistry for survivin expression or TUNEL assay for apoptosis.[1][4][5]
Visualizing the Mechanism and Workflow
To better illustrate the underlying processes, the following diagrams are provided.
References
- 1. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 2. mdpi.com [mdpi.com]
- 3. Cancer therapeutics using survivin BIRC5 as a target: what can we do after over two decades of study? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2016187046A1 - Survivin-targeting anti-tumor agents and uses thereof - Google Patents [patents.google.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Inhibition of Survivin Homodimerization Decreases Neuroblastoma Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel survivin dimerization inhibitor without a labile hydrazone linker induces spontaneous apoptosis and synergizes with docetaxel in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing the anti-tumor activity of LQZ-7F in different xenograft models.
For Immediate Release
This publication provides a comprehensive comparison of the anti-tumor activity of LQZ-7F, a novel survivin dimerization inhibitor, across various cancer models. The primary focus of in vivo studies to date has been on prostate cancer xenografts, where this compound has demonstrated significant efficacy. This guide synthesizes the available preclinical data to offer researchers, scientists, and drug development professionals a clear overview of this compound's performance.
Mechanism of Action
This compound functions by directly binding to the dimerization interface of survivin, a protein that is overexpressed in most human cancers and plays a crucial role in inhibiting apoptosis and regulating cell division. By preventing survivin dimerization, this compound promotes its proteasome-dependent degradation, leading to mitotic arrest and subsequent apoptosis in cancer cells.[1][2][3]
In Vitro Anti-Tumor Activity
This compound has shown potent cytotoxic effects across a broad range of human cancer cell lines. The IC50 values, representing the concentration of a drug that is required for 50% inhibition in vitro, have been determined for multiple cell lines, indicating a wide spectrum of activity.
| Cell Line | Cancer Type | IC50 (µM) |
| HL-60 | Acute Myeloid Leukemia | 0.4 |
| MDA-MB-231 | Breast Cancer | 1.8 |
| HCT-116 | Colon Cancer | 2.5 |
| A549 | Lung Cancer | 1.5 |
| PANC-1 | Pancreatic Cancer | 3.2 |
| C4-2 | Prostate Cancer | 2.47 |
| PC-3 | Prostate Cancer | 2.99 |
| DU145 | Prostate Cancer | 4.4 |
| SK-OV-3 | Ovarian Cancer | 2.8 |
Table 1: In Vitro Cytotoxicity of this compound in Various Human Cancer Cell Lines.[1][4]
In Vivo Anti-Tumor Activity in a Prostate Cancer Xenograft Model
The most extensive in vivo data for this compound comes from studies using a PC-3 prostate cancer xenograft model in immunodeficient mice. These studies have demonstrated the potent anti-tumor activity of this compound.
| Xenograft Model | Treatment Regimen | Tumor Growth Inhibition | Key Findings |
| PC-3 (Prostate) | 25 mg/kg this compound, intraperitoneal injection, every 3 days for 8 treatments | Significant inhibition of tumor growth compared to vehicle control | Reduced survivin levels in tumors, increased apoptosis, and no significant toxicity observed in mice.[1][4][5] |
Table 2: Summary of this compound Anti-Tumor Activity in the PC-3 Xenograft Model.
While in vivo data for other xenograft models is not yet available in published literature, the potent in vitro activity of this compound against a variety of cancer cell lines suggests its potential for broader therapeutic applications. Further in vivo studies are warranted to explore its efficacy in other cancer types.
Comparison with Other Survivin Inhibitors
In a study on neuroblastoma, this compound was compared with another survivin homodimerization inhibitor, LQZ-7I, and the survivin transcription inhibitor YM155 in vitro. While YM155 was effective at nanomolar concentrations, LQZ-7I and another inhibitor, S12, showed comparable efficacy to each other in the micromolar range. This compound was found to be less efficacious than S12 and LQZ-7I in this particular study.[6]
Synergy with a Standard Chemotherapeutic Agent
Preclinical studies have also investigated the potential of this compound in combination therapy. Research has shown a strong synergistic effect between this compound and docetaxel, a standard chemotherapy agent for prostate cancer, in inhibiting prostate cancer cell survival.[7]
Experimental Protocols
PC-3 Xenograft Model Establishment and Treatment
Cell Culture: Human prostate cancer PC-3 cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
Animal Model: Male immunodeficient mice (e.g., NOD/SCID or athymic nude mice), typically 4-6 weeks old, are used for xenograft studies.
Tumor Implantation: PC-3 cells are harvested, resuspended in a suitable medium (e.g., PBS or Matrigel), and subcutaneously injected into the flank of the mice.
Treatment: When tumors reach a palpable size (e.g., ~100 mm³), mice are randomized into treatment and control groups. This compound is administered via intraperitoneal injection at a dose of 25 mg/kg every three days. The control group receives a vehicle control.
Monitoring: Tumor size is measured regularly (e.g., twice weekly) using calipers. Mouse body weight is also monitored to assess toxicity.
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis such as immunohistochemistry for survivin expression or TUNEL assay for apoptosis.[1][4][5]
Visualizing the Mechanism and Workflow
To better illustrate the underlying processes, the following diagrams are provided.
References
- 1. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 2. mdpi.com [mdpi.com]
- 3. Cancer therapeutics using survivin BIRC5 as a target: what can we do after over two decades of study? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2016187046A1 - Survivin-targeting anti-tumor agents and uses thereof - Google Patents [patents.google.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Inhibition of Survivin Homodimerization Decreases Neuroblastoma Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel survivin dimerization inhibitor without a labile hydrazone linker induces spontaneous apoptosis and synergizes with docetaxel in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Cellular Landscape: A Comparative Analysis of LQZ-7F's Impact on the Proteome
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel cancer therapeutics, small molecule inhibitors that target key oncogenic pathways are of paramount importance. LQZ-7F, a promising survivin dimerization inhibitor, has demonstrated significant potential in preclinical studies by inducing apoptosis and inhibiting tumor growth. This guide provides a comparative analysis of this compound and its close analogs, delves into the experimental methodologies used to characterize these compounds, and proposes a workflow for investigating their impact on global protein expression—a critical step toward understanding their full mechanism of action and potential off-target effects.
Comparison of Survivin Dimerization Inhibitors: this compound and its Analogs
This compound belongs to a class of compounds designed to disrupt the homodimerization of survivin, an oncoprotein overexpressed in most cancers. This disruption leads to the proteasome-dependent degradation of survivin, triggering mitotic arrest and apoptosis in cancer cells.[1][2][3][4] While direct global proteomics data for this compound is not yet publicly available, a comparison of its efficacy with its hydrolysis product, LQZ-7F1, and another analog, LQZ-7I, highlights the structure-activity relationships and therapeutic potential of this chemical scaffold.[2][5]
| Compound | Target | IC50 (Prostate Cancer Cells) | Key Biological Effects |
| This compound | Survivin Dimerization | ~2.5 - 3.0 µM (PC-3, C4-2)[1] | Induces spontaneous apoptosis, disrupts microtubule structure, causes mitotic arrest, and inhibits xenograft tumor growth.[1][4][6] |
| LQZ-7F1 | Survivin Dimerization | Submicromolar | More potent than this compound in inhibiting survivin dimerization and cancer cell proliferation; effectively induces survivin degradation and apoptosis.[5] |
| LQZ-7I | Survivin Dimerization | ~3.1 - 4.8 µM (C4-2, PC-3) | Orally active, effectively inhibits xenograft tumor growth, and induces survivin loss in tumors.[7] |
Deciphering the Mechanism: Key Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound and its analogs.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.
-
Cell Seeding: Cancer cells (e.g., PC-3, C4-2) are seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound, LQZ-7F1, or LQZ-7I for a specified period (e.g., 72 hours).
-
MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Western Blot Analysis for Survivin Degradation
This technique is employed to quantify the levels of survivin protein within cells following treatment.
-
Cell Lysis: Treated and untreated cells are washed with PBS and lysed in RIPA buffer containing protease inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for survivin, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.
Visualizing the Molecular Cascade and Experimental Design
To better understand the mechanism of this compound and the workflow for its proteomic analysis, the following diagrams are provided.
References
- 1. LQZ-7I - Purdue Institute for Drug Discovery - Purdue University [purdue.edu]
- 2. Synthesis and Identification of a Novel Lead Targeting Survivin Dimerization for Proteasome-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 5. A novel survivin dimerization inhibitor without a labile hydrazone linker induces spontaneous apoptosis and synergizes with docetaxel in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cancer-research-network.com [cancer-research-network.com]
Unveiling the Cellular Landscape: A Comparative Analysis of LQZ-7F's Impact on the Proteome
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel cancer therapeutics, small molecule inhibitors that target key oncogenic pathways are of paramount importance. LQZ-7F, a promising survivin dimerization inhibitor, has demonstrated significant potential in preclinical studies by inducing apoptosis and inhibiting tumor growth. This guide provides a comparative analysis of this compound and its close analogs, delves into the experimental methodologies used to characterize these compounds, and proposes a workflow for investigating their impact on global protein expression—a critical step toward understanding their full mechanism of action and potential off-target effects.
Comparison of Survivin Dimerization Inhibitors: this compound and its Analogs
This compound belongs to a class of compounds designed to disrupt the homodimerization of survivin, an oncoprotein overexpressed in most cancers. This disruption leads to the proteasome-dependent degradation of survivin, triggering mitotic arrest and apoptosis in cancer cells.[1][2][3][4] While direct global proteomics data for this compound is not yet publicly available, a comparison of its efficacy with its hydrolysis product, LQZ-7F1, and another analog, LQZ-7I, highlights the structure-activity relationships and therapeutic potential of this chemical scaffold.[2][5]
| Compound | Target | IC50 (Prostate Cancer Cells) | Key Biological Effects |
| This compound | Survivin Dimerization | ~2.5 - 3.0 µM (PC-3, C4-2)[1] | Induces spontaneous apoptosis, disrupts microtubule structure, causes mitotic arrest, and inhibits xenograft tumor growth.[1][4][6] |
| LQZ-7F1 | Survivin Dimerization | Submicromolar | More potent than this compound in inhibiting survivin dimerization and cancer cell proliferation; effectively induces survivin degradation and apoptosis.[5] |
| LQZ-7I | Survivin Dimerization | ~3.1 - 4.8 µM (C4-2, PC-3) | Orally active, effectively inhibits xenograft tumor growth, and induces survivin loss in tumors.[7] |
Deciphering the Mechanism: Key Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound and its analogs.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.
-
Cell Seeding: Cancer cells (e.g., PC-3, C4-2) are seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound, LQZ-7F1, or LQZ-7I for a specified period (e.g., 72 hours).
-
MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Western Blot Analysis for Survivin Degradation
This technique is employed to quantify the levels of survivin protein within cells following treatment.
-
Cell Lysis: Treated and untreated cells are washed with PBS and lysed in RIPA buffer containing protease inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for survivin, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.
Visualizing the Molecular Cascade and Experimental Design
To better understand the mechanism of this compound and the workflow for its proteomic analysis, the following diagrams are provided.
References
- 1. LQZ-7I - Purdue Institute for Drug Discovery - Purdue University [purdue.edu]
- 2. Synthesis and Identification of a Novel Lead Targeting Survivin Dimerization for Proteasome-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 5. A novel survivin dimerization inhibitor without a labile hydrazone linker induces spontaneous apoptosis and synergizes with docetaxel in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cancer-research-network.com [cancer-research-network.com]
Safety Operating Guide
Prudent Disposal of Research Compound LQZ-7F: A Guide for Laboratory Professionals
Disclaimer: This document provides general guidance for the proper disposal of the research chemical LQZ-7F based on standard laboratory safety protocols. As no specific Safety Data Sheet (SDS) with official disposal procedures for this compound is publicly available, these recommendations are derived from best practices for handling and disposing of novel chemical entities in a research setting. Researchers must consult and adhere to their institution's specific Environmental Health and Safety (EHS) guidelines and all applicable local, state, and federal regulations.
The following information is intended to provide essential safety and logistical information to researchers, scientists, and drug development professionals for the proper management and disposal of this compound.
Chemical and Physical Properties of this compound
A summary of the known properties of this compound is crucial for a preliminary hazard assessment and in determining the appropriate disposal pathway.
| Property | Value | Source |
| Chemical Formula | C₂₄H₁₉N₇O₄ | [1] |
| Molecular Weight | 469.46 g/mol | [1] |
| Appearance | Solid powder | [1] |
| Storage | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Store in a dry, dark place. | [1] |
| Shipping Condition | Shipped under ambient temperature as a non-hazardous chemical. | [1] |
While shipped as "non-hazardous," the absence of comprehensive toxicological data necessitates that this compound be handled as a potentially hazardous substance.
General Disposal Procedures for this compound
The following step-by-step procedures are based on established guidelines for the disposal of laboratory chemical waste.
Step 1: Waste Identification and Segregation
-
Do Not Dispose Down the Drain or in Solid Waste: Due to the lack of ecotoxicological data, this compound and its containers must not be disposed of in the sanitary sewer or regular trash.
-
Segregate Waste Streams: Keep this compound waste separate from other chemical waste streams to avoid unintended reactions.[2]
-
Solid Waste: Collect unused or expired this compound powder, contaminated personal protective equipment (PPE) such as gloves and weighing papers, and any other solid materials that have come into contact with the compound.
-
Liquid Waste: Collect solutions containing this compound. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS department.
-
Sharps Waste: Any needles, syringes, or other sharps contaminated with this compound should be disposed of in a designated sharps container.
-
Step 2: Waste Accumulation and Storage
-
Use Appropriate Containers:
-
Collect waste in containers that are compatible with the chemical nature of the waste. For solid this compound, the original manufacturer's container is often suitable.[3] For solutions, use a container that is compatible with the solvent used.
-
Ensure containers are in good condition, leak-proof, and have a secure, tight-fitting cap.[2]
-
-
Properly Label Waste Containers:
-
Clearly label all waste containers with the words "Hazardous Waste."[2]
-
The label must include the full chemical name ("this compound") and a list of all components and their approximate concentrations if it is a solution.[2] Do not use abbreviations or chemical formulas.
-
Indicate the potential hazards (e.g., "Potentially Toxic," "Handle with Care").
-
Note the date when waste was first added to the container.
-
-
Satellite Accumulation Area (SAA):
-
Store waste containers in a designated SAA at or near the point of generation.[1] This area should be under the control of the laboratory personnel.
-
The SAA should be a secondary containment system, such as a tray or bin, to contain any potential leaks.
-
Keep the SAA clean and organized, and ensure incompatible wastes are segregated.[1]
-
Step 3: Arranging for Disposal
-
Contact Your EHS Department: Once the waste container is full or has been in storage for a period defined by your institution (typically 90-180 days), contact your institution's EHS or Hazardous Waste Management department to arrange for a pickup.
-
Provide Necessary Documentation: Be prepared to provide information about the waste, including its composition and volume.
-
Follow EHS Instructions: Adhere to all instructions provided by the EHS personnel for the safe transportation and collection of the waste.
Experimental Protocols
As no specific experimental protocols for the disposal of this compound are available, the guiding principle is to follow standard laboratory procedures for handling potent compounds of unknown toxicity. This includes:
-
Engineering Controls: Handle solid this compound in a chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling this compound and its waste.
-
Decontamination: Decontaminate surfaces and equipment that have come into contact with this compound using a suitable solvent (e.g., 70% ethanol, followed by soap and water), and dispose of the cleaning materials as hazardous waste.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the proper disposal of this compound.
References
Prudent Disposal of Research Compound LQZ-7F: A Guide for Laboratory Professionals
Disclaimer: This document provides general guidance for the proper disposal of the research chemical LQZ-7F based on standard laboratory safety protocols. As no specific Safety Data Sheet (SDS) with official disposal procedures for this compound is publicly available, these recommendations are derived from best practices for handling and disposing of novel chemical entities in a research setting. Researchers must consult and adhere to their institution's specific Environmental Health and Safety (EHS) guidelines and all applicable local, state, and federal regulations.
The following information is intended to provide essential safety and logistical information to researchers, scientists, and drug development professionals for the proper management and disposal of this compound.
Chemical and Physical Properties of this compound
A summary of the known properties of this compound is crucial for a preliminary hazard assessment and in determining the appropriate disposal pathway.
| Property | Value | Source |
| Chemical Formula | C₂₄H₁₉N₇O₄ | [1] |
| Molecular Weight | 469.46 g/mol | [1] |
| Appearance | Solid powder | [1] |
| Storage | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Store in a dry, dark place. | [1] |
| Shipping Condition | Shipped under ambient temperature as a non-hazardous chemical. | [1] |
While shipped as "non-hazardous," the absence of comprehensive toxicological data necessitates that this compound be handled as a potentially hazardous substance.
General Disposal Procedures for this compound
The following step-by-step procedures are based on established guidelines for the disposal of laboratory chemical waste.
Step 1: Waste Identification and Segregation
-
Do Not Dispose Down the Drain or in Solid Waste: Due to the lack of ecotoxicological data, this compound and its containers must not be disposed of in the sanitary sewer or regular trash.
-
Segregate Waste Streams: Keep this compound waste separate from other chemical waste streams to avoid unintended reactions.[2]
-
Solid Waste: Collect unused or expired this compound powder, contaminated personal protective equipment (PPE) such as gloves and weighing papers, and any other solid materials that have come into contact with the compound.
-
Liquid Waste: Collect solutions containing this compound. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS department.
-
Sharps Waste: Any needles, syringes, or other sharps contaminated with this compound should be disposed of in a designated sharps container.
-
Step 2: Waste Accumulation and Storage
-
Use Appropriate Containers:
-
Collect waste in containers that are compatible with the chemical nature of the waste. For solid this compound, the original manufacturer's container is often suitable.[3] For solutions, use a container that is compatible with the solvent used.
-
Ensure containers are in good condition, leak-proof, and have a secure, tight-fitting cap.[2]
-
-
Properly Label Waste Containers:
-
Clearly label all waste containers with the words "Hazardous Waste."[2]
-
The label must include the full chemical name ("this compound") and a list of all components and their approximate concentrations if it is a solution.[2] Do not use abbreviations or chemical formulas.
-
Indicate the potential hazards (e.g., "Potentially Toxic," "Handle with Care").
-
Note the date when waste was first added to the container.
-
-
Satellite Accumulation Area (SAA):
-
Store waste containers in a designated SAA at or near the point of generation.[1] This area should be under the control of the laboratory personnel.
-
The SAA should be a secondary containment system, such as a tray or bin, to contain any potential leaks.
-
Keep the SAA clean and organized, and ensure incompatible wastes are segregated.[1]
-
Step 3: Arranging for Disposal
-
Contact Your EHS Department: Once the waste container is full or has been in storage for a period defined by your institution (typically 90-180 days), contact your institution's EHS or Hazardous Waste Management department to arrange for a pickup.
-
Provide Necessary Documentation: Be prepared to provide information about the waste, including its composition and volume.
-
Follow EHS Instructions: Adhere to all instructions provided by the EHS personnel for the safe transportation and collection of the waste.
Experimental Protocols
As no specific experimental protocols for the disposal of this compound are available, the guiding principle is to follow standard laboratory procedures for handling potent compounds of unknown toxicity. This includes:
-
Engineering Controls: Handle solid this compound in a chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling this compound and its waste.
-
Decontamination: Decontaminate surfaces and equipment that have come into contact with this compound using a suitable solvent (e.g., 70% ethanol, followed by soap and water), and dispose of the cleaning materials as hazardous waste.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling LQZ-7F
Disclaimer: The following guidance is based on established best practices for handling potent, novel chemical compounds in a laboratory setting. As "LQZ-7F" is a fictional substance, this document is for illustrative purposes. A comprehensive, compound-specific risk assessment must be performed before handling any new chemical.[1][2][3]
This guide provides researchers, scientists, and drug development professionals with essential safety protocols, operational procedures, and disposal plans for the novel compound this compound. Adherence to these guidelines is critical to ensure personnel safety and maintain a secure laboratory environment.
Risk Assessment and Hazard Identification
Given the unknown toxicological profile of this compound, it should be treated as a highly hazardous substance.[4] Potential routes of exposure include inhalation, skin contact, and accidental ingestion.[5] All personnel must review this document and any available preliminary data before commencing work with this compound. A risk assessment should be conducted to identify specific hazards associated with planned experimental procedures.[1][2][3][6]
Personal Protective Equipment (PPE)
The selection and proper use of PPE are the primary defense against exposure to potent compounds like this compound.[5][7] The following table outlines the minimum required PPE for various laboratory activities involving this compound.
| Activity | Respiratory Protection | Hand Protection | Body Protection | Eye/Face Protection |
| Storage and Transport (in sealed containers) | Not generally required | Single pair of nitrile gloves | Laboratory coat | Safety glasses |
| Weighing and Aliquoting (powder) | Powered Air-Purifying Respirator (PAPR) or N95/FFP2 mask[5] | Double-gloving with nitrile gloves[8] | Disposable coveralls over lab coat[8] | Chemical splash goggles and face shield[5][7] |
| Solution Preparation and Handling | Fume hood or biological safety cabinet | Double-gloving with nitrile gloves | Disposable gown or coveralls | Chemical splash goggles |
| Spill Cleanup | PAPR or full-face respirator with appropriate cartridges | Heavy-duty nitrile or neoprene gloves | Chemical-resistant coveralls | Chemical splash goggles and face shield |
| Waste Disposal | As required for handling primary container | Double-gloving with nitrile gloves | Disposable gown or coveralls | Safety glasses |
Note: All PPE should be chosen based on its compatibility with the solvents and reagents being used in conjunction with this compound. Ensure all reusable PPE is decontaminated after each use.
Operational Procedures
A systematic approach is crucial for the safe handling of this compound. The following step-by-step procedures should be followed for all work involving this compound.
1. Preparation:
-
Designate a specific area for handling this compound, preferably within a containment device like a fume hood or glove box.[9][10]
-
Ensure all necessary equipment, including a pre-assembled spill kit, is readily accessible.[8]
-
Prepare labeled waste containers for solid, liquid, and sharp waste.[8]
2. Handling:
-
Don all required PPE before entering the designated handling area.[8]
-
When weighing or transferring this compound powder, use techniques that minimize dust generation.[8]
-
Keep all containers with this compound tightly sealed when not in use.
3. Post-Handling:
-
Thoroughly decontaminate all work surfaces and equipment with a suitable cleaning agent.[8]
-
Remove PPE in the designated doffing area to avoid cross-contamination.[8]
-
Wash hands and any potentially exposed skin with soap and water immediately after removing PPE.[8]
Spill Management Plan
In the event of a spill, prompt and correct action is essential to mitigate exposure and prevent further contamination.[6][11]
1. Immediate Actions:
-
Alert all personnel in the immediate vicinity and evacuate the area if necessary.[11]
-
If the spill is significant or involves highly volatile materials, contact the emergency response team.
2. Containment and Cleanup (for minor spills):
-
Contain the spill using absorbent pads or other materials from the spill kit, working from the outside in.[11][13][14]
-
For liquid spills, absorb the material. For solid spills, gently cover and scoop the material to avoid creating dust.[14]
-
Carefully collect all contaminated materials into a labeled hazardous waste container.[11][14]
3. Decontamination:
-
Clean the spill area with an appropriate decontamination solution.[11][13]
-
Dispose of all materials used in the cleanup as hazardous waste.[11]
Disposal Plan
All waste generated from work with this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated PPE, absorbent materials, and other solid waste should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[8]
-
Liquid Waste: All liquid waste containing this compound should be collected in a sealed, labeled, and chemical-resistant container. Do not dispose of this compound down the drain.
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.
All waste must be disposed of in accordance with institutional and local regulations for hazardous chemical waste. Maintain accurate records of all disposed hazardous waste.[8]
Visual Guides
The following diagrams illustrate key workflows for handling this compound.
Caption: Workflow for Safe Handling of this compound.
Caption: Decision and Action Flow for Spill Response.
References
- 1. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 2. Conducting a Chemical Risk Assessment in the Laboratory | Lab Manager [labmanager.com]
- 3. documents.uow.edu.au [documents.uow.edu.au]
- 4. twu.edu [twu.edu]
- 5. ipservices.care [ipservices.care]
- 6. hse.gov.uk [hse.gov.uk]
- 7. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 10. witpress.com [witpress.com]
- 11. trdsf.com [trdsf.com]
- 12. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 13. chemkleancorp.com [chemkleancorp.com]
- 14. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
- 15. acs.org [acs.org]
Essential Safety and Logistical Information for Handling LQZ-7F
Disclaimer: The following guidance is based on established best practices for handling potent, novel chemical compounds in a laboratory setting. As "LQZ-7F" is a fictional substance, this document is for illustrative purposes. A comprehensive, compound-specific risk assessment must be performed before handling any new chemical.[1][2][3]
This guide provides researchers, scientists, and drug development professionals with essential safety protocols, operational procedures, and disposal plans for the novel compound this compound. Adherence to these guidelines is critical to ensure personnel safety and maintain a secure laboratory environment.
Risk Assessment and Hazard Identification
Given the unknown toxicological profile of this compound, it should be treated as a highly hazardous substance.[4] Potential routes of exposure include inhalation, skin contact, and accidental ingestion.[5] All personnel must review this document and any available preliminary data before commencing work with this compound. A risk assessment should be conducted to identify specific hazards associated with planned experimental procedures.[1][2][3][6]
Personal Protective Equipment (PPE)
The selection and proper use of PPE are the primary defense against exposure to potent compounds like this compound.[5][7] The following table outlines the minimum required PPE for various laboratory activities involving this compound.
| Activity | Respiratory Protection | Hand Protection | Body Protection | Eye/Face Protection |
| Storage and Transport (in sealed containers) | Not generally required | Single pair of nitrile gloves | Laboratory coat | Safety glasses |
| Weighing and Aliquoting (powder) | Powered Air-Purifying Respirator (PAPR) or N95/FFP2 mask[5] | Double-gloving with nitrile gloves[8] | Disposable coveralls over lab coat[8] | Chemical splash goggles and face shield[5][7] |
| Solution Preparation and Handling | Fume hood or biological safety cabinet | Double-gloving with nitrile gloves | Disposable gown or coveralls | Chemical splash goggles |
| Spill Cleanup | PAPR or full-face respirator with appropriate cartridges | Heavy-duty nitrile or neoprene gloves | Chemical-resistant coveralls | Chemical splash goggles and face shield |
| Waste Disposal | As required for handling primary container | Double-gloving with nitrile gloves | Disposable gown or coveralls | Safety glasses |
Note: All PPE should be chosen based on its compatibility with the solvents and reagents being used in conjunction with this compound. Ensure all reusable PPE is decontaminated after each use.
Operational Procedures
A systematic approach is crucial for the safe handling of this compound. The following step-by-step procedures should be followed for all work involving this compound.
1. Preparation:
-
Designate a specific area for handling this compound, preferably within a containment device like a fume hood or glove box.[9][10]
-
Ensure all necessary equipment, including a pre-assembled spill kit, is readily accessible.[8]
-
Prepare labeled waste containers for solid, liquid, and sharp waste.[8]
2. Handling:
-
Don all required PPE before entering the designated handling area.[8]
-
When weighing or transferring this compound powder, use techniques that minimize dust generation.[8]
-
Keep all containers with this compound tightly sealed when not in use.
3. Post-Handling:
-
Thoroughly decontaminate all work surfaces and equipment with a suitable cleaning agent.[8]
-
Remove PPE in the designated doffing area to avoid cross-contamination.[8]
-
Wash hands and any potentially exposed skin with soap and water immediately after removing PPE.[8]
Spill Management Plan
In the event of a spill, prompt and correct action is essential to mitigate exposure and prevent further contamination.[6][11]
1. Immediate Actions:
-
Alert all personnel in the immediate vicinity and evacuate the area if necessary.[11]
-
If the spill is significant or involves highly volatile materials, contact the emergency response team.
2. Containment and Cleanup (for minor spills):
-
Contain the spill using absorbent pads or other materials from the spill kit, working from the outside in.[11][13][14]
-
For liquid spills, absorb the material. For solid spills, gently cover and scoop the material to avoid creating dust.[14]
-
Carefully collect all contaminated materials into a labeled hazardous waste container.[11][14]
3. Decontamination:
-
Clean the spill area with an appropriate decontamination solution.[11][13]
-
Dispose of all materials used in the cleanup as hazardous waste.[11]
Disposal Plan
All waste generated from work with this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated PPE, absorbent materials, and other solid waste should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[8]
-
Liquid Waste: All liquid waste containing this compound should be collected in a sealed, labeled, and chemical-resistant container. Do not dispose of this compound down the drain.
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.
All waste must be disposed of in accordance with institutional and local regulations for hazardous chemical waste. Maintain accurate records of all disposed hazardous waste.[8]
Visual Guides
The following diagrams illustrate key workflows for handling this compound.
Caption: Workflow for Safe Handling of this compound.
Caption: Decision and Action Flow for Spill Response.
References
- 1. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 2. Conducting a Chemical Risk Assessment in the Laboratory | Lab Manager [labmanager.com]
- 3. documents.uow.edu.au [documents.uow.edu.au]
- 4. twu.edu [twu.edu]
- 5. ipservices.care [ipservices.care]
- 6. hse.gov.uk [hse.gov.uk]
- 7. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 10. witpress.com [witpress.com]
- 11. trdsf.com [trdsf.com]
- 12. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 13. chemkleancorp.com [chemkleancorp.com]
- 14. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
- 15. acs.org [acs.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
